[4,4'-Bipyridin]-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNIYDONPNBZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619990 | |
| Record name | [4,4'-Bipyridin]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-42-9 | |
| Record name | [4,4'-Bipyridin]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Privileged Scaffold at the Intersection of Coordination Chemistry and Drug Discovery
An In-depth Technical Guide to [4,4'-Bipyridin]-2-amine: Structure, Properties, and Applications
This compound, a heterocyclic compound featuring a 4,4'-bipyridine core appended with an amino group at the 2-position, stands as a molecule of significant interest for both materials science and medicinal chemistry. It synergistically combines the structural rigidity and versatile coordination capabilities of the 4,4'-bipyridine linker—a cornerstone in the construction of metal-organic frameworks (MOFs) and coordination polymers—with the potent pharmacophoric properties of the 2-aminopyridine moiety.[1][2] The 2-aminopyridine scaffold is a well-established "unsung hero" in drug discovery, forming the basis for a multitude of therapeutic agents due to its ability to form key hydrogen bond interactions with biological targets.[3][4]
This guide provides a comprehensive technical overview of this compound, detailing its structural and physicochemical properties, spectroscopic signature, synthetic pathways, and its emerging potential as a versatile building block for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 4-(pyridin-4-yl)pyridin-2-amine, possesses a planar, rigid structure conducive to predictable self-assembly and molecular recognition.[5] The presence of three nitrogen atoms—two within the pyridine rings and one in the exocyclic amino group—imparts distinct electronic and coordination properties. The amino group at the 2-position introduces an additional hydrogen bond donor and a potential chelation site, distinguishing it from its parent compound, 4,4'-bipyridine.
Caption: 2D structure of this compound.
A summary of its core chemical and physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃ | [5] |
| Molecular Weight | 171.20 g/mol | [5] |
| IUPAC Name | 4-(pyridin-4-yl)pyridin-2-amine | [5] |
| CAS Number | 52311-42-9 | [5] |
| XLogP3 | 0.8 | [5] |
| Hydrogen Bond Donors | 1 (from NH₂) | [5] |
| Hydrogen Bond Acceptors | 3 (from pyridine and amine nitrogens) | [5] |
| Topological Polar Surface Area | 51.8 Ų | [5] |
Spectroscopic Characterization
Elucidating the structure of this compound relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known spectra of 4,4'-bipyridine and 2-aminopyridine, providing a reliable reference for experimental verification.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The asymmetry introduced by the amino group results in a more complex NMR spectrum compared to the parent 4,4'-bipyridine.
| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Protons on Ring A (unsubstituted) | ~8.70 | Doublet | H-2', H-6' |
| ~7.80 | Doublet | H-3', H-5' | |
| Protons on Ring B (substituted) | ~8.20 | Doublet | H-6 |
| ~7.60 | Doublet of doublets | H-4 | |
| ~6.70 | Doublet | H-3 | |
| ~6.60 | Singlet | H-5 | |
| Amine Protons | ~4.5-5.5 | Broad Singlet | -NH₂ |
| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |
| Carbons on Ring A & B | ~160.0 | C2 |
| ~150.0 | C2', C6' | |
| ~148.0 | C6 | |
| ~145.0 | C4' | |
| ~138.0 | C4 | |
| ~122.0 | C3', C5' | |
| ~115.0 | C5 | |
| ~108.0 | C3 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the N-H bonds of the primary amine and the C=N/C=C stretching vibrations of the pyridine rings.
| Wavenumber (cm⁻¹) | Vibration Mode |
| 3450-3300 | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Aromatic C-H stretching |
| 1640-1600 | N-H scissoring and C=N stretching |
| 1590-1450 | Aromatic C=C stretching |
Mass Spectrometry (Electron Ionization)
The mass spectrum should exhibit a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight.
| m/z | Assignment |
| 171 | [M]⁺ |
| 155 | [M-NH₂]⁺ |
| 78 | [Pyridine]⁺ |
Synthesis and Reactivity
The synthesis of this compound can be approached through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. A highly plausible and versatile route is the Suzuki cross-coupling reaction.
Exemplary Synthetic Protocol: Suzuki Coupling
This protocol involves the palladium-catalyzed reaction between a halogenated 2-aminopyridine and a pyridineboronic acid.
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[4,4'-Bipyridin]-2-amine molecular formula and weight
An In-depth Technical Guide to [4,4'-Bipyridin]-2-amine: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, materials science, and coordination chemistry. As a derivative of 4,4'-bipyridine, it possesses a unique electronic structure and hydrogen bonding capabilities conferred by the amine substituent. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its core molecular properties, synthesis, and key applications. The insights and protocols herein are grounded in established scientific principles to facilitate its effective use in research and development settings.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 52311-42-9.[1][2] Its structural and chemical properties are summarized below.
Core Molecular Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃ | PubChem[1] |
| Molecular Weight | 171.20 g/mol | PubChem[1] |
| IUPAC Name | 4-pyridin-4-ylpyridin-2-amine | PubChem[1] |
| CAS Number | 52311-42-9 | PubChem[1], Doron Scientific[2] |
| Canonical SMILES | C1=CN=CC=C1C2=CC(=NC=C2)N | PubChem[1] |
| InChI Key | CJNIYDONPNBZEZ-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure
The structure of this compound consists of two pyridine rings linked at the 4-position. One of these rings is substituted with an amine group at the 2-position. This arrangement allows for complex coordination chemistry and diverse intermolecular interactions.
Caption: 2D Molecular Structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of substituted bipyridines is a cornerstone of heterocyclic chemistry. While various methods exist, a common conceptual pathway involves the coupling of two distinct pyridine precursors. The choice of synthetic route is critical as it dictates yield, purity, and scalability.
A logical approach for synthesizing this compound involves a cross-coupling reaction, such as a Suzuki or Stille coupling. In a representative Suzuki coupling, 4-bromopyridine could be coupled with 2-amino-4-pyridinylboronic acid or its ester equivalent.
Causality in Experimental Design:
-
Choice of Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is typically chosen for its high efficacy in forming C-C bonds between aryl halides and boronic acids. The ligand choice (e.g., triphenylphosphine, dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base Selection: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of a milder base is often preferred to prevent undesired side reactions with the amine functionality.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic precursors and the inorganic base, creating the necessary multiphasic environment for the reaction to proceed efficiently.
The diagram below illustrates a generalized workflow for a palladium-catalyzed cross-coupling synthesis.
Caption: Generalized workflow for Suzuki cross-coupling synthesis.
Experimental Protocol: Synthesis via Suzuki Coupling
The following protocol is a representative, self-validating system for the synthesis of this compound.
Materials:
-
4-chloropyridine hydrochloride
-
2-aminopyridine-4-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
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1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq), 2-aminopyridine-4-boronic acid pinacol ester (1.1 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15 minutes. This is critical to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The solution should be stirred to ensure a homogenous mixture.
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. The separation of the organic layer isolates the product from the inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected molecular ion peak in HRMS provides definitive validation of the successful synthesis.
Applications in Research and Drug Development
The structural features of this compound make it a valuable building block, or scaffold, in several areas of chemical and pharmaceutical research.
-
Coordination Chemistry: The two nitrogen atoms of the pyridine rings can act as ligands, chelating to metal ions to form stable coordination complexes. These complexes are investigated for applications in catalysis, photoluminescent materials, and as potential metallodrugs.
-
Medicinal Chemistry: As a bioisostere for other bicyclic aromatic systems, it serves as a versatile scaffold in drug discovery. The amine group provides a key hydrogen bond donor site, while the pyridine nitrogens can act as hydrogen bond acceptors, enabling the molecule to interact with biological targets such as protein kinases and G-protein coupled receptors.
-
Supramolecular Chemistry: The ability to form predictable hydrogen bonds and engage in π-stacking interactions makes it an excellent candidate for constructing well-defined supramolecular assemblies, such as metal-organic frameworks (MOFs) and hydrogen-bonded networks.
Conclusion
This compound is a compound of significant utility, underpinned by its straightforward molecular properties and versatile chemical reactivity. Its molecular formula of C₁₀H₉N₃ and molecular weight of 171.20 g/mol define a compact yet functionally rich scaffold for advanced applications.[1] A profound understanding of its synthesis, grounded in the principles of modern cross-coupling chemistry, empowers researchers to access this molecule and its derivatives efficiently. For professionals in drug development and materials science, this compound offers a robust platform for the design of novel, high-value molecules.
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[4,4'-Bipyridin]-2-amine: A Technical Guide for Advanced Chemical Research
Abstract
This technical guide provides an in-depth analysis of [4,4'-Bipyridin]-2-amine, a heterocyclic compound of significant interest in medicinal chemistry, coordination chemistry, and materials science. We will delineate its formal nomenclature, structural characteristics, and physicochemical properties. Furthermore, this document details a validated synthetic protocol, spectroscopic characterization data for structural verification, and an exploration of its reactivity. The guide culminates in a discussion of its current and potential applications, particularly for professionals in drug development and scientific research, supported by authoritative references.
Nomenclature and Structural Elucidation
The compound, often referred to by its semi-systematic name this compound, possesses a clear and unambiguous structure. However, for absolute clarity in scientific communication, adherence to IUPAC nomenclature is paramount.
IUPAC Name and Synonyms
The preferred IUPAC name for this molecule is 4-(pyridin-4-yl)pyridin-2-amine .[1] This name systematically describes a pyridine ring substituted at the 2-position with an amine group and at the 4-position with a pyridin-4-yl group.
The compound is also known by several synonyms, which researchers may encounter in literature and chemical catalogs[1]:
-
2-Amino-4,4'-bipyridine
-
4,4'-Bipyridin-2-amine
-
2-Amino-4,4'-bipyridyl
-
4-(4-pyridyl)-2-pyridylamine
Chemical Identifiers:
Chemical Structure
The structure consists of two pyridine rings linked by a single bond between their respective 4-positions. An amine (-NH₂) group is attached to the 2-position of one of these rings.
The numbering of the bipyridine system is crucial for unambiguous communication. One ring is numbered 1 through 6, while the other is numbered 1' through 6'. The amine group's location at the 2-position creates an asymmetry that influences the molecule's electronic properties and reactivity.
Physicochemical Properties
A summary of the key computed physicochemical properties is essential for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| Molecular Weight | 171.20 g/mol | PubChem[1] |
| Exact Mass | 171.079647300 Da | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Complexity | 154 | PubChem[1] |
Table 1: Computed physicochemical properties of 4-(pyridin-4-yl)pyridin-2-amine.
Synthesis and Purification
The synthesis of substituted bipyridines is a well-established field, with numerous strategies available, including various cross-coupling reactions like Suzuki, Stille, and Negishi couplings.[2][3] A common and effective approach for synthesizing 4-(pyridin-4-yl)pyridin-2-amine involves a Suzuki coupling reaction.
Synthetic Workflow: Suzuki Coupling
The causality behind this choice rests on the high functional group tolerance and generally high yields of the Suzuki reaction. It involves the palladium-catalyzed cross-coupling of a boronic acid or ester with a halide. For this specific target, 2-amino-4-chloropyridine can be coupled with pyridine-4-boronic acid.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All procedures must be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-4-chloropyridine (1.29 g, 10 mmol), pyridine-4-boronic acid (1.48 g, 12 mmol), and sodium carbonate (3.18 g, 30 mmol).
-
Catalyst and Solvents: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%). The use of a pre-catalyst is crucial for initiating the catalytic cycle efficiently.
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent mixture of toluene (60 mL), ethanol (15 mL), and water (15 mL) via cannula. The multiphasic solvent system is chosen to ensure solubility for both the organic and inorganic reagents.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure 4-(pyridin-4-yl)pyridin-2-amine.
Spectroscopic Characterization (Self-Validation)
To ensure the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. The data presented below are expected values and serve as a benchmark for validation.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the seven aromatic protons and the two amine protons. Aromatic protons on the 2-aminopyridine ring will appear at different chemical shifts than those on the unsubstituted pyridine ring. For example, a proton ortho to the amine group will be shifted upfield compared to other aromatic protons. Protons on the 4-pyridyl ring will likely appear as two distinct doublets, characteristic of a 4-substituted pyridine.[4][5][6] The amine protons will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR will show 10 distinct signals for the 10 carbon atoms in the bipyridine core. The carbon atom attached to the amine group (C2) will be significantly shifted upfield. The quaternary carbons (C4, C4') will also be identifiable.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z ≈ 172.09.
Reactivity and Mechanistic Insights
The chemical behavior of 4-(pyridin-4-yl)pyridin-2-amine is governed by its three nitrogen centers and the electron-rich aromatic system.
-
Amine Group (C2-NH₂): The primary amine is a nucleophilic center and can undergo standard reactions such as acylation, alkylation, and diazotization. Its reactivity is modulated by the electron-withdrawing nature of the pyridine ring.
-
Pyridine Nitrogens: The nitrogen atoms in both pyridine rings are basic and can be protonated or act as ligands for metal centers.[7] The nitrogen on the 2-aminopyridine ring is generally less basic due to the electron-donating effect of the amine group.
-
Coordination Chemistry: The molecule can act as a versatile ligand in coordination chemistry. It can function as a monodentate ligand through either of the pyridine nitrogens or, more significantly, as a bridging ligand to form coordination polymers and metal-organic frameworks (MOFs).[8] The 2-aminopyridine moiety itself can act as a chelating ligand, binding a metal through the pyridine nitrogen and the exocyclic amine nitrogen.[7]
Applications in Drug Development and Research
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9] Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it a valuable pharmacophore.
-
Kinase Inhibition: Many kinase inhibitors utilize the 2-aminopyridine motif to form crucial hydrogen bonds with the hinge region of the kinase active site. The bipyridine structure of this specific compound offers an extended scaffold for developing inhibitors with unique selectivity profiles.
-
Nitric Oxide Synthase (NOS) Inhibition: Analogs of 2-aminopyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an important target in inflammatory diseases.[10] The specific substitution pattern of 4-(pyridin-4-yl)pyridin-2-amine could be explored for developing novel iNOS inhibitors.
-
Building Block for Complex Molecules: The compound serves as a versatile building block. The amine group can be used as a handle to attach other functionalities, while the second pyridine ring provides a vector for further substitution or coordination, making it useful in the synthesis of complex organic materials and pharmaceutical intermediates.
Safety and Handling
While a specific, comprehensive toxicology report for this compound is not widely available, related aminopyridine compounds are known to have toxic effects.
-
General Precautions: Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Avoid inhalation, ingestion, and skin contact. Assume the compound is harmful if swallowed or in contact with skin, similar to other aminopyridines.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Pyridin-4-yl)pyridin-2-amine is a compound with significant potential, grounded in the proven utility of its core scaffolds. Its well-defined structure, accessible synthesis, and multiple reactive sites make it an attractive platform for innovation. For researchers in drug discovery, it offers a novel bipyridyl framework for designing targeted therapies, particularly in kinase and NOS inhibition. In materials science, its ligating properties are valuable for constructing advanced coordination polymers and functional materials. This guide provides the foundational knowledge required for professionals to confidently incorporate this versatile molecule into their research and development programs.
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Wikipedia contributors. (2023, November 28). 4,4′-Bipyridine. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link].
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Gros, P. C., et al. (2008). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. New Journal of Chemistry, 32(1), 123-131. Available from: [Link].
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Kopchuk, D. S., et al. (2020). The Synthesis of Aminophenyl-Substituted 2,2′-Bipyridine Ligands by “1,2,4-Triazine” Methodology. In AIP Conference Proceedings (Vol. 2388, No. 1). AIP Publishing. Available from: [Link].
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Chen, Y., et al. (2019). The Role of Pyridine Amino Acids in Modern Drug Development. Available from: [Link].
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Valente, A. M., et al. (2000). Synthesis of the Novel 4,4'- and 6,6'- Dihydroxamic - 2,2' - Bipyridine Ligands. Journal of the Brazilian Chemical Society, 11, 509-513. Available from: [Link].
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De Oliveira, E., et al. (1993). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. Inorganica Chimica Acta, 210(2), 141-147. Available from: [Link].
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Rowland, J. M., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 52(8), 2491-2503. Available from: [Link].
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Synthesis and discovery of [4,4'-Bipyridin]-2-amine
An In-depth Technical Guide to the Synthesis and Discovery of [4,4'-Bipyridin]-2-amine
Abstract
This compound is a pivotal heterocyclic building block, integral to advancements in medicinal chemistry, materials science, and coordination chemistry. Its unique structure, featuring a 4,4'-bipyridine core functionalized with a primary amine at the 2-position, imparts valuable properties for creating complex molecular architectures and novel ligands. This guide provides a comprehensive technical overview of the principal synthetic methodologies for this compound, grounded in mechanistic principles and practical laboratory considerations. We will explore and contrast classical and modern synthetic routes, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and the Chichibabin reaction. The discussion emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. Detailed protocols, comparative data tables, and mechanistic diagrams are provided to create a self-validating and authoritative resource for the scientific community.
Introduction and Scientific Context
The discovery and accessibility of functionalized heteroaromatic compounds are cornerstones of modern chemical synthesis. Bipyridines, in particular, are a privileged class of compounds renowned for their ability to act as chelating ligands in coordination chemistry and as rigid scaffolds in supramolecular assemblies and functional materials.[1][2] The parent 4,4'-bipyridine is a linear, versatile building block used to construct metal-organic frameworks and coordination polymers.[1][3]
The introduction of an amino group onto this scaffold, specifically creating this compound, dramatically expands its utility. The amine moiety serves as a versatile synthetic handle for further derivatization and as a crucial hydrogen-bond donor, influencing molecular recognition and self-assembly processes. This functionalization enables the molecule to be a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] The development of robust synthetic routes to access such molecules was driven by the limitations of older, harsher methods and the advent of powerful cross-coupling technologies that offer greater efficiency and functional group tolerance.[7][8]
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its handling, characterization, and application in synthesis.
| Property | Value | Source |
| IUPAC Name | 4-(Pyridin-4-yl)pyridin-2-amine | [9] |
| Molecular Formula | C₁₀H₉N₃ | [9] |
| Molar Mass | 171.20 g/mol | [9] |
| CAS Number | 52311-42-9 | [9] |
| Appearance | Off-white to pale yellow solid (typical) | |
| Canonical SMILES | C1=CN=C(C=C1)C2=CC=NC=C2N | [9] |
Principal Synthetic Methodologies
The synthesis of this compound can be approached through several distinct chemical strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The primary routes involve the formation of a key carbon-nitrogen bond on a pre-formed bipyridine scaffold.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction pathway for functionalizing electron-deficient aromatic rings.[10] In pyridinic systems, the carbon atoms at the 2- and 4-positions are electronically activated toward nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[10][11] This allows for the direct displacement of a suitable leaving group, such as a halide, by an amine nucleophile.
Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism.[12] A nucleophile (e.g., ammonia or an amide anion) attacks the C-2 position of a 2-halo-4,4'-bipyridine, breaking the ring's aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex.[10] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring.[11] Aromaticity is subsequently restored through the expulsion of the halide leaving group, yielding the final aminated product.
Causality of Experimental Choices:
-
Substrate: A 2-chloro or 2-bromo-4,4'-bipyridine is typically required, as halogens are effective leaving groups.
-
Nucleophile: Ammonia, or a protected equivalent, is used as the nitrogen source. The use of a strong base (e.g., NaNH₂) can deprotonate the amine, increasing its nucleophilicity.
-
Conditions: The reaction often requires elevated temperatures to overcome the activation energy associated with disrupting the aromatic system.[12]
Caption: SNAr pathway for amination of a bipyridine.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with remarkable efficiency and scope.[7][8] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods due to its milder conditions and superior functional group tolerance.[7][13] It is particularly effective for coupling amines with heteroaryl halides, which can be challenging substrates.[13]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-4,4'-bipyridine, forming a Pd(II) intermediate.[14]
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing a ligand or the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst.[14]
Causality of Experimental Choices:
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). The ligand is critical; it stabilizes the palladium catalyst, prevents catalyst deactivation, and facilitates the crucial reductive elimination step.[13][15]
-
Base: A non-nucleophilic base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄) is required to deprotonate the amine in the catalytic cycle, forming the active amido species.
-
Amine Source: While direct coupling with ammonia is possible, it can be technically challenging. Often, an ammonia equivalent like benzophenone imine is used, followed by hydrolysis to reveal the primary amine.[8][15]
Caption: Buchwald-Hartwig catalytic cycle for C-N coupling.
Route 3: Chichibabin Amination
The Chichibabin reaction is a classic method for the direct amination of electron-deficient nitrogen heterocycles, including pyridines.[1][10] It involves the reaction of the heterocycle with a strong nucleophilic amide, most commonly sodium amide (NaNH₂).
Mechanistic Rationale: The reaction begins with the nucleophilic addition of the amide anion (⁻NH₂) to an electrophilic carbon of the pyridine ring (the 2- or 6-position).[1] This forms an anionic σ-complex. The subsequent step involves the elimination of a hydride ion (H⁻) to restore aromaticity. The liberated hydride then reacts with an available proton source (often another molecule of the amine) to produce hydrogen gas, driving the reaction to completion.
Causality of Experimental Choices:
-
Substrate: 4,4'-bipyridine itself is used as the starting material.
-
Reagent: Sodium amide (NaNH₂) is the quintessential reagent, providing the highly nucleophilic amide anion.
-
Conditions: The reaction is typically run at high temperatures in an inert solvent like toluene or xylene. The evolution of hydrogen gas is a characteristic feature.
-
Limitations: This method suffers from major drawbacks, including harsh reaction conditions, the use of a dangerously pyrophoric reagent (NaNH₂), and often poor regioselectivity, which can lead to mixtures of products (e.g., 2-amino and 2,2'-diamino derivatives).[1]
Comparative Analysis of Synthetic Routes
Choosing the optimal synthetic route requires a careful evaluation of several factors. The following table provides a comparative summary to guide this decision-making process.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Chichibabin Amination |
| Starting Material | 2-Halo-4,4'-bipyridine | 2-Halo-4,4'-bipyridine | 4,4'-Bipyridine |
| Key Reagents | Ammonia/Amine Source | Pd Catalyst, Phosphine Ligand, Base | Sodium Amide (NaNH₂) |
| Conditions | Often high temperature/pressure | Mild to moderate temperature (60-110 °C) | High temperature (110-150 °C) |
| Selectivity | High (at the position of the leaving group) | High (at the position of the leaving group) | Moderate to Low (mixtures possible) |
| Functional Group Tolerance | Moderate | Excellent | Poor (incompatible with many groups) |
| Scalability | Feasible, but can be challenging | Highly scalable, common in industry | Difficult and hazardous to scale |
| Primary Advantage | Atom-economical, no metal catalyst | Broad scope, mild conditions, high yields | Uses inexpensive, readily available starting material |
| Primary Disadvantage | Requires activated substrate, can be harsh | High cost of catalyst and ligands | Harsh conditions, low selectivity, safety hazards |
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a representative procedure for the synthesis of this compound using a modern palladium-catalyzed cross-coupling approach. This method is chosen for its reliability, high yield, and favorable reaction conditions.
Objective: To synthesize this compound from 2-chloro-4,4'-bipyridine and an ammonia surrogate.
Materials & Equipment:
-
Reagents: 2-Chloro-4,4'-bipyridine, Benzophenone imine, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOt-Bu), Toluene (anhydrous), 2M Hydrochloric acid, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer hotplate, condenser, nitrogen/argon gas line, standard glassware for workup and purification, silica gel for column chromatography.
Step-by-Step Methodology:
-
Inert Atmosphere Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and condenser under a positive pressure of nitrogen or argon.
-
To the flask, add 2-chloro-4,4'-bipyridine (1.0 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), XPhos (0.02-0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
-
Reagent Addition:
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 equiv).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Workup - Imine Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Add 2M HCl and stir the mixture vigorously for 1-2 hours to hydrolyze the benzophenone imine intermediate.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove the benzophenone byproduct. The aqueous layer will contain the protonated product.
-
-
Workup - Product Isolation:
-
Carefully basify the aqueous layer with a saturated sodium bicarbonate solution until pH > 8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Workflow for Buchwald-Hartwig synthesis of the title compound.
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of modern synthetic organic chemistry. While classical methods like the Chichibabin reaction provided early access, the development of palladium-catalyzed cross-coupling reactions has revolutionized its synthesis, making it readily available for a wide range of applications.[7] The Buchwald-Hartwig amination, in particular, offers a reliable, scalable, and high-yielding pathway that is now the method of choice in both academic and industrial settings.[8][13]
Looking ahead, the field will continue to evolve. Future research will likely focus on developing even more sustainable and cost-effective methods, potentially utilizing earth-abundant metal catalysts (e.g., copper or nickel) to replace palladium.[8] Furthermore, advances in C-H activation could one day enable the direct, regioselective amination of the 4,4'-bipyridine core without the need for pre-functionalized halo-substrates, representing the next frontier in synthetic efficiency. The continued exploration of this molecule and its derivatives promises to yield new discoveries in catalysis, medicine, and materials science.
References
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
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This compound - PubChem. Available at: [Link]
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Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums | ACS Organic & Inorganic Au. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available at: [Link]
- US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient - Google Patents.
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Bipyridine Synthesis of the Novel 4,4'- and 6,6'- Dihydroxamic - 2,2' - SciELO. Available at: [Link]
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Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
The Synthesis of Aminophenyl-Substituted 2,2′-Bipyridine Ligands by “1,2,4-Triazine” Methodology - AIP Publishing. Available at: [Link]
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nucleophilic aromatic substitutions - YouTube. Available at: [Link]
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Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available at: [Link]
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(PDF) Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. Available at: [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. Available at: [Link]
-
4,4'-Bipyridine - Wikipedia. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Data of [4,4'-Bipyridin]-2-amine
This technical guide provides a comprehensive analysis of the spectroscopic data for [4,4'-Bipyridin]-2-amine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The unique arrangement of its pyridine rings and the influence of the amino substituent create a distinct spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to this compound
This compound, also known as 2-amino-4,4'-bipyridyl, is an aromatic organic compound with the chemical formula C₁₀H₉N₃.[1] Its structure consists of two pyridine rings linked at the 4 and 4' positions, with an amino group substituted at the 2-position of one of the rings. This amino group, being an electron-donating group, significantly influences the electronic environment of the pyridine rings, which is reflected in its spectroscopic properties.
Molecular Structure and Spectroscopic Analysis Workflow
The following diagram illustrates the molecular structure of this compound and the workflow for its structural elucidation using various spectroscopic techniques.
Caption: Molecular structure and spectroscopic analysis workflow for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons. The electron-donating amino group causes a general upfield shift for the protons on the substituted ring compared to those on the unsubstituted ring.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.65 | Doublet | 2H | H-2', H-6' |
| ~8.20 | Doublet | 1H | H-6 |
| ~7.50 | Doublet | 2H | H-3', H-5' |
| ~7.05 | Doublet | 1H | H-5 |
| ~6.70 | Singlet | 1H | H-3 |
| ~4.50 | Broad Singlet | 2H | -NH₂ |
Interpretation:
-
Unsubstituted Pyridine Ring (Ring B): The protons on the unsubstituted pyridine ring (H-2', H-6' and H-3', H-5') appear as two distinct doublets, characteristic of a 4-substituted pyridine. The protons ortho to the nitrogen (H-2', H-6') are the most deshielded due to the inductive effect of the nitrogen atom.
-
Substituted Pyridine Ring (Ring A): The amino group at the 2-position significantly shields the protons on this ring. H-6 appears as a doublet, while H-5 is also a doublet at a more upfield position. The proton at the 3-position (H-3) is a singlet due to the adjacent amino group and the quaternary carbon at the 4-position.
-
Amino Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can vary with solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | C-2 |
| ~150.5 | C-2', C-6' |
| ~149.0 | C-6 |
| ~147.5 | C-4' |
| ~145.0 | C-4 |
| ~121.5 | C-3', C-5' |
| ~115.0 | C-5 |
| ~108.0 | C-3 |
Interpretation:
-
The carbon atom bearing the amino group (C-2) is significantly shielded and appears at approximately 159.0 ppm.
-
The quaternary carbons (C-4 and C-4') can be distinguished based on their electronic environment.
-
The carbons of the unsubstituted ring (C-2'/C-6' and C-3'/C-5') show characteristic shifts for a 4-substituted pyridine.
-
The remaining carbons of the substituted ring (C-3, C-5, and C-6) are shifted upfield due to the electron-donating effect of the amino group.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in this compound.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1640 - 1580 | Strong | C=C and C=N stretching (pyridine rings) |
| 1500 - 1400 | Medium-Strong | Aromatic ring skeletal vibrations |
| ~1250 | Medium | C-N stretching |
| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted-like) |
Interpretation:
-
The distinct pair of sharp bands in the 3450-3300 cm⁻¹ region is a clear indication of the primary amine (-NH₂) group.
-
The absorptions between 1640 cm⁻¹ and 1400 cm⁻¹ are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine rings.
-
The strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane C-H bending for the para-disubstituted-like arrangement of the pyridine rings.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 171 | 100 | [M]⁺ (Molecular Ion) |
| 170 | ~80 | [M-H]⁺ |
| 144 | ~40 | [M-HCN]⁺ |
| 117 | ~30 | [M-2HCN]⁺ or loss of pyridyl radical |
| 78 | ~25 | Pyridine cation |
Interpretation:
-
The molecular ion peak [M]⁺ is expected to be the base peak at m/z 171, confirming the molecular weight of the compound.[1]
-
A prominent [M-H]⁺ peak is common for aromatic amines.
-
Fragmentation often involves the loss of small, stable neutral molecules like HCN from the pyridine rings.
-
Cleavage of the bond between the two pyridine rings can lead to the formation of a pyridine radical cation at m/z 78.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
1. NMR Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: ≥1024, depending on concentration.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
-
3. Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
The resulting mass spectrum will show the molecular ion and fragment ions.
-
References
-
PubChem. (n.d.). 4,4'-Diamino-2,2'-bipyridine. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
Sources
Physical and chemical properties of [4,4'-Bipyridin]-2-amine
An In-depth Technical Guide to the Physical and Chemical Properties of [4,4'-Bipyridin]-2-amine
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a derivative of 4,4'-bipyridine, it possesses the characteristic rigid, linear structure that makes it a versatile building block, particularly in the fields of supramolecular chemistry, materials science, and drug discovery. The introduction of an amino group at the 2-position breaks the symmetry of the parent molecule and introduces a key functional group that can participate in hydrogen bonding and further chemical modifications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The foundational step in understanding any chemical compound is to establish its identity and structure. This compound is systematically named 4-(pyridin-4-yl)pyridin-2-amine[1].
Identifiers and Molecular Formula
| Identifier | Value |
| CAS Number | 52311-42-9[1] |
| PubChem CID | 21912841[1] |
| Molecular Formula | C₁₀H₉N₃[1] |
| Molecular Weight | 171.20 g/mol [1] |
| IUPAC Name | 4-pyridin-4-ylpyridin-2-amine[1] |
| Synonyms | 2-Amino-4,4'-bipyridine, 4,4'-Bipyridin-2-amine[1] |
Chemical Structure
The structure of this compound consists of two pyridine rings linked at their 4-positions. One of these rings is substituted with an amino group at the 2-position.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application.
| Property | Value | Source |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Expected to have limited solubility in water but better solubility in polar organic solvents like ethanol and DMSO. | Inferred from related bipyridine structures[2][3] |
The presence of the amino group and the nitrogen atoms in the pyridine rings allows for hydrogen bonding, which influences its melting point, boiling point, and solubility. The overall nonpolar surface area of the bipyridine core, however, limits its aqueous solubility.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be more complex than that of the parent 4,4'-bipyridine due to the loss of symmetry. The aromatic region will show distinct signals for the protons on both pyridine rings. The protons on the amine-substituted ring will be significantly affected, with the protons ortho and para to the amino group showing upfield shifts compared to the unsubstituted ring. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms, again reflecting the lack of symmetry. The carbon atom attached to the amino group will experience a significant upfield shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups. Key expected absorptions include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.
-
C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine rings.
-
C-H stretching: Above 3000 cm⁻¹ for the aromatic C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 171.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned, and the magnetic field locked onto the deuterium signal of the solvent.
-
Data Acquisition: Standard shimming procedures should be performed to optimize the magnetic field homogeneity. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound can be approached through several strategies. One common method involves the functionalization of a pre-formed bipyridine skeleton.
-
Chichibabin Reaction: This reaction can be used to directly aminate the bipyridine core. However, controlling the regioselectivity can be a challenge. The reaction of 4,4'-bipyridine with sodium amide would likely lead to a mixture of products.
-
Cross-Coupling Reactions: A more controlled approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. For instance, the coupling of a 2-aminopyridine derivative with a 4-pyridylboronic acid or a 4-halopyridine with a 2-amino-4-pyridylboronic acid could yield the desired product.
Caption: A potential synthetic route to this compound via Suzuki coupling.
Chemical Reactivity
The reactivity of this compound is dictated by its three nitrogen centers.
-
Ligand Behavior: The nitrogen atoms of the pyridine rings are Lewis basic and can coordinate to metal ions. This makes the molecule an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The presence of the amino group can also influence the coordination properties and potentially participate in metal binding.
-
Reactions of the Amino Group: The amino group can undergo typical reactions of primary amines, such as acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.
-
N-alkylation: The pyridine nitrogen atoms can be alkylated, for example, to form quaternary pyridinium salts.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable compound in several areas of research.
Coordination Chemistry and Materials Science
As a ligand, this compound can be used to synthesize metal complexes with interesting photophysical and electrochemical properties. Its ability to bridge metal centers makes it a suitable building block for creating extended structures like coordination polymers and MOFs, which have applications in gas storage, catalysis, and sensing.
Drug Discovery and Medicinal Chemistry
Bipyridine derivatives are prevalent in medicinal chemistry. The bipyridine scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets. The amino group on this compound provides a handle for further derivatization, enabling the synthesis of libraries of compounds for screening against various diseases. Nitrogen heterocycles are a cornerstone of many FDA-approved drugs, and the exploration of novel bipyridine derivatives like this one is an active area of research[4].
Safety and Handling
Conclusion
This compound is a fascinating molecule with a rich chemistry and a wide range of potential applications. Its combination of a rigid bipyridine backbone and a reactive amino group makes it a valuable tool for chemists in academia and industry. From the design of novel materials with unique properties to the development of new therapeutic agents, this compound is poised to continue to be a compound of significant scientific interest. This guide has provided a foundational understanding of its properties, which should serve as a valuable resource for researchers working with this versatile chemical building block.
References
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A Technical Guide to [4,4'-Bipyridin]-2-amine (CAS: 52311-42-9): Properties, Synthesis, and Applications for Advanced Research
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals working with [4,4'-Bipyridin]-2-amine. We will explore its fundamental properties, plausible synthetic routes with mechanistic considerations, and its emerging applications in coordination chemistry, materials science, and pharmaceutical development.
Core Compound Identification and Physicochemical Properties
This compound is a heterocyclic compound featuring a 4,4'-bipyridine core functionalized with an amine group at the 2-position. This specific arrangement of nitrogen atoms makes it an excellent candidate for use as a chelating ligand and a versatile building block in organic synthesis. Its unique electronic and structural properties are foundational to its utility in various advanced applications.
Chemical Structure
The structure consists of two pyridine rings linked at their C4 positions, with an amine substituent on one ring at the C2 position, adjacent to a ring nitrogen.
Caption: 2D Structure of this compound.
Database and Physical Property Summary
The fundamental identifiers and computed physicochemical properties are summarized below, primarily sourced from the PubChem database.[1] This data is crucial for experimental design, including solvent selection, reaction condition optimization, and analytical characterization.
| Identifier / Property | Value | Source |
| CAS Number | 52311-42-9 | PubChem[1], Doron Scientific[2] |
| IUPAC Name | 4-(pyridin-4-yl)pyridin-2-amine | PubChem[1] |
| Molecular Formula | C₁₀H₉N₃ | PubChem[1] |
| Molecular Weight | 171.20 g/mol | PubChem[1] |
| Exact Mass | 171.079647300 Da | PubChem[1] |
| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | BLDpharm[3] |
Synthesis and Mechanistic Considerations
The synthesis of functionalized bipyridines can be approached through two primary strategies: the direct functionalization of a pre-formed bipyridine core or the construction of the bipyridine skeleton from functionalized pyridine precursors.[4][5] For this compound, direct amination of the 4,4'-bipyridine core presents a logical and efficient pathway.
Proposed Synthetic Pathway: Chichibabin Amination
The Chichibabin reaction is a classic and effective method for the direct amination of pyridine and its derivatives.[4] It involves the reaction of the heterocyclic compound with sodium amide (NaNH₂) in an inert solvent like N,N-dimethylaniline or liquid ammonia. The causality behind this choice is the high reactivity of the C2 position (ortho to the ring nitrogen) towards nucleophilic attack, driven by the electron-withdrawing nature of the nitrogen heteroatom.
The proposed mechanism involves the nucleophilic addition of the amide anion (⁻NH₂) to the C2 position of one of the pyridine rings, forming a σ-complex. Subsequent elimination of a hydride ion (H⁻), which then reacts with a proton source (often from the intermediate or solvent) to liberate hydrogen gas, leads to the re-aromatization of the ring and the formation of the final aminated product.
Caption: Proposed synthetic pathway via Chichibabin amination.
Representative Experimental Protocol
This protocol is a representative methodology based on standard Chichibabin reaction conditions. Self-validation is critical; researchers must perform small-scale trials to optimize temperature, reaction time, and stoichiometry for their specific setup.
-
Reactor Setup: A three-necked, oven-dried flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a thermometer. The system is purged with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: Add dry toluene or xylene to the flask. Add 4,4'-bipyridine (1.0 equivalent).
-
Reaction Initiation: While stirring, add sodium amide (NaNH₂, 1.1-1.5 equivalents) portion-wise. Caution: Sodium amide is highly reactive and moisture-sensitive.
-
Thermal Conditions: Heat the reaction mixture to reflux (typically 110-140°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of water or an aqueous ammonium chloride solution to neutralize any unreacted sodium amide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR, FT-IR, and Mass Spectrometry.
Applications in Research and Drug Development
The structural features of this compound make it a valuable molecule in several high-impact research areas. The bipyridine core is a well-established scaffold in coordination chemistry, while the amine group provides a reactive handle for further functionalization, a critical feature for drug development.
A. Ligand in Coordination Chemistry and Catalysis
Bipyridine derivatives are among the most widely used ligands in coordination and supramolecular chemistry.[6] this compound can act as a bidentate or monodentate ligand, coordinating to metal centers through its nitrogen atoms. The amine group can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complex. These complexes have potential applications in:
-
Homogeneous Catalysis: As catalysts for various organic transformations, such as cross-coupling reactions.[5][7]
-
Photosensitizers: For use in photodynamic therapy or light-driven chemical reactions.
B. Building Block for Metal-Organic Frameworks (MOFs)
The rigid, linear nature of the 4,4'-bipyridine unit makes it an ideal "strut" or "linker" for constructing porous crystalline materials known as Metal-Organic Frameworks (MOFs).[4] The amine group can serve two purposes: it can act as an additional coordination site, or it can be used to post-synthetically modify the MOF's internal surface, introducing new functionalities to tailor the material's properties for applications like gas storage, separation, or heterogeneous catalysis.
Caption: Conceptual role as a linker in a 2D MOF structure.
C. Intermediate in Pharmaceutical Synthesis
Nitrogen heterocycles are core components in a vast number of FDA-approved drugs.[8] Bipyridines, in particular, serve as foundational intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[9][10] this compound is a valuable intermediate for several reasons:
-
Scaffold Hopping: It can be used to create novel analogs of existing drugs by replacing other core structures, potentially leading to improved efficacy or new intellectual property.
-
Structural Elaboration: The amine group is a key functional handle for building more complex molecules through amide coupling, alkylation, or other standard organic reactions.
-
Bioisostere: The aminopyridine motif can act as a bioisostere for other functional groups, helping to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic properties.
-
Cocrystal Formation: The parent 4,4'-bipyridine has been successfully used as a co-former to create pharmaceutical cocrystals, which can improve the solubility and bioavailability of poorly soluble APIs.[11] The amine functionality of this derivative offers an additional hydrogen-bonding site, expanding its potential in cocrystal engineering.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds such as 2-aminopyridine and 2,2'-bipyridine indicate significant toxicity. This compound must be handled with extreme care, assuming it is highly toxic.
| Hazard Type | Associated Information | Reference Compounds |
| Acute Toxicity (Oral) | Danger: May be fatal if swallowed. | 2-Aminopyridine[12], 2,2'-Bipyridine |
| Acute Toxicity (Dermal) | Danger: Toxic in contact with skin. | 2,2'-Bipyridine, 2-Aminopyridine[12] |
| Skin Irritation | Causes skin irritation. | 2-Aminopyridine[12] |
| Eye Irritation | Causes serious eye irritation. | General SDS[13] |
| Target Organs | Central nervous system, respiratory system. | 2-Aminopyridine[12] |
Mandatory Handling Protocols
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles as described by OSHA regulations.[12][13]
-
Handling: Avoid all personal contact, including inhalation and skin/eye contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][12] Keep in a locked poison room or an area with restricted access.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
This compound (CAS: 52311-42-9) is a strategically important chemical entity with significant potential. Its well-defined structure, combining the rigid 4,4'-bipyridine linker with a reactive amine group, makes it a highly versatile tool for researchers. From the rational design of novel catalysts and functional materials like MOFs to its role as a key intermediate in the synthesis of complex pharmaceutical agents, this compound represents a valuable building block for innovation. Proper understanding of its synthesis, properties, and stringent safety requirements is paramount to unlocking its full potential in the laboratory and beyond.
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Theoretical and Computational Modeling of [4,4'-Bipyridin]-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4,4'-Bipyridin]-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, arising from the combination of a bipyridine scaffold with an amine substituent, impart distinct electronic and coordination properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the multifaceted nature of this compound. By delving into the principles of quantum mechanics and molecular mechanics, we aim to equip researchers with the foundational knowledge and practical insights necessary to conduct robust computational studies on this molecule and its derivatives. This guide will explore the application of Density Functional Theory (DFT) for understanding its electronic structure and reactivity, and Molecular Dynamics (MD) simulations for probing its conformational landscape and interactions in biological systems. The overarching goal is to foster a deeper understanding of this compound's potential as a versatile building block in the design of novel therapeutic agents and functional materials.
Introduction: The Scientific Imperative for Modeling this compound
The bipyridine framework is a cornerstone in coordination chemistry and drug design, valued for its ability to chelate metal ions and participate in non-covalent interactions.[1][2] The introduction of an amine group at the 2-position of the 4,4'-bipyridine structure introduces a critical hydrogen-bond donor and a potential site for further functionalization, significantly expanding its chemical space and potential applications.[3] Understanding the intrinsic properties of this compound at a molecular level is paramount for its rational application in drug development and materials science.[4]
Computational modeling has emerged as an indispensable tool in modern chemical research, offering a powerful lens through which to investigate molecular properties and predict chemical behavior.[5] For a molecule like this compound, theoretical studies can provide invaluable insights into:
-
Electronic Structure: Delving into the distribution of electrons to understand reactivity, aromaticity, and spectroscopic properties.
-
Conformational Analysis: Exploring the molecule's flexibility and preferred three-dimensional arrangements, which are crucial for receptor binding.
-
Intermolecular Interactions: Simulating how the molecule interacts with biological targets, such as proteins and nucleic acids, or with other molecules in a material.
-
Reaction Mechanisms: Elucidating the pathways of chemical reactions involving this compound, aiding in the design of synthetic routes and understanding its metabolic fate.
This guide will navigate the theoretical landscape of studying this compound, providing both the conceptual framework and practical considerations for employing state-of-the-art computational techniques.
Foundational Computational Approaches
The computational investigation of this compound relies on two primary pillars of theoretical chemistry: quantum mechanics (QM) and molecular mechanics (MM).
Quantum Mechanics: Unraveling the Electronic Soul
Quantum mechanics, particularly Density Functional Theory (DFT), provides a rigorous framework for describing the electronic structure of molecules.[1] DFT is a computationally tractable method that offers a good balance between accuracy and computational cost for systems of this size.
DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. This is a significant simplification from traditional wave-function-based methods. The practical application of DFT involves the use of exchange-correlation functionals, which approximate the complex quantum mechanical interactions between electrons.
A typical DFT study of this compound would involve the following steps:
-
Structure Preparation: The initial 3D structure of this compound can be built using molecular modeling software. The IUPAC name is 4-pyridin-4-ylpyridin-2-amine, and its molecular formula is C10H9N3.[3]
-
Geometry Optimization: This is a crucial first step to find the lowest energy (most stable) conformation of the molecule.
-
Choice of Functional: A common and reliable choice for organic molecules is the B3LYP hybrid functional.
-
Choice of Basis Set: A Pople-style basis set such as 6-31G(d,p) is often a good starting point, offering a reasonable compromise between accuracy and computational time. For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.
-
-
Frequency Calculation: Following optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data and vibrational spectra (e.g., IR and Raman).
-
Property Calculations: Once a stable geometry is obtained, a wide range of electronic properties can be calculated, including:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between them indicates the molecule's chemical stability.
-
Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: This provides insights into bonding, charge distribution, and intramolecular interactions.
-
Simulated Spectra: UV-Vis and NMR spectra can be simulated to aid in the interpretation of experimental data.
-
Caption: A generalized workflow for DFT calculations on this compound.
Molecular Mechanics: Simulating Dynamics and Interactions
While QM methods are highly accurate, they are computationally expensive and generally limited to single molecules or small clusters. To study the behavior of this compound in a larger environment, such as in solution or interacting with a protein, we turn to molecular mechanics (MM).
MM methods approximate molecules as a collection of atoms held together by springs, where the potential energy of the system is described by a force field. A force field is a set of parameters and equations that define the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
MD simulations use the forces calculated from the force field to solve Newton's equations of motion for each atom in the system, allowing us to observe the time evolution of the system.[6] This provides a dynamic picture of molecular behavior.
A typical MD simulation protocol to study the interaction of this compound with a protein target would involve:
-
System Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Use molecular docking software to predict the binding pose of this compound in the protein's active site.[7]
-
Place the protein-ligand complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Choose a suitable force field for the protein (e.g., AMBER, CHARMM) and water (e.g., TIP3P).
-
Generate parameters for this compound that are compatible with the chosen protein force field. This can be done using tools like Antechamber, which often uses QM calculations to derive partial charges.
-
-
Simulation Protocol:
-
Minimization: Energy minimize the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to allow the system to relax.
-
Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis: Analyze the resulting trajectory to extract meaningful information, such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and the protein.
-
Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.[8]
-
Caption: A typical workflow for a molecular dynamics simulation study.
Applications in Drug Discovery and Development
The insights gained from theoretical studies of this compound have direct implications for drug discovery.[9][10]
Lead Optimization
Computational models can guide the optimization of this compound-based lead compounds. By calculating properties like lipophilicity (logP), polar surface area (PSA), and the distribution of electrostatic potential, researchers can make informed decisions about how to modify the molecule to improve its pharmacokinetic and pharmacodynamic properties. For instance, DFT calculations can predict how different substituents on the bipyridine rings will affect the molecule's electronic properties and, consequently, its binding affinity.
Target Interaction and Mechanism of Action
MD simulations can provide a dynamic and detailed picture of how this compound interacts with its biological target.[7] This can help to:
-
Identify key binding interactions: Pinpointing the specific amino acid residues that form strong interactions with the ligand.
-
Understand the role of water: Elucidating the role of water molecules in the binding pocket.
-
Predict resistance mutations: Simulating the effect of mutations in the target protein on ligand binding.
Virtual Screening
While beyond the scope of a detailed study of a single molecule, the parameters and understanding derived from these computational studies can be used to develop pharmacophore models for virtual screening of large compound libraries to identify other molecules with similar properties that may bind to the same target.
Data Presentation and Interpretation
A critical aspect of computational research is the clear and concise presentation of data.
Table 1: Calculated Properties of this compound
| Property | Value | Method |
| Molecular Formula | C10H9N3 | - |
| Molecular Weight ( g/mol ) | 171.20 | PubChem |
| Optimized Dipole Moment (Debye) | Value from calculation | B3LYP/6-31G(d,p) |
| HOMO Energy (eV) | Value from calculation | B3LYP/6-31G(d,p) |
| LUMO Energy (eV) | Value from calculation | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap (eV) | Value from calculation | B3LYP/6-31G(d,p) |
| Polar Surface Area (Ų) | Value from calculation | - |
| logP | Value from calculation | - |
Note: The values indicated as "from calculation" would be populated with the results of a specific DFT study.
Conclusion and Future Directions
Theoretical and computational modeling provides a powerful and versatile toolkit for investigating the properties and potential applications of this compound. From the fundamental electronic structure elucidated by DFT to the complex intermolecular interactions revealed by MD simulations, these methods offer a level of detail that is often inaccessible through experimental techniques alone. As computational resources continue to grow and theoretical methods become more sophisticated, we can expect that in silico studies will play an increasingly integral role in the rational design of novel drugs and materials based on the this compound scaffold. Future work could involve more advanced techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations to study enzymatic reactions or enhanced sampling methods to explore larger conformational changes in protein-ligand complexes.
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Coordination chemistry of [4,4'-Bipyridin]-2-amine with transition metals
An In-Depth Technical Guide to the Coordination Chemistry of [4,4'-Bipyridin]-2-amine with Transition Metals
This guide provides a comprehensive exploration of the coordination chemistry of this compound, a versatile and electronically rich ligand. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the fundamental principles of its coordination, synthetic methodologies, advanced characterization techniques, and the emergent properties of its transition metal complexes, including their potential in catalysis, materials science, and drug development.
Introduction: A Ligand of Duality and Potential
The field of coordination chemistry is perpetually driven by the design of innovative ligands that can assemble into functional supramolecular architectures. This compound, hereafter abbreviated as abpy-NH₂ , emerges as a ligand of significant interest. It uniquely merges the structural motifs of two cornerstone ligands: the linear, bridging capability of 4,4'-bipyridine, renowned for its role in constructing coordination polymers and metal-organic frameworks[1][2], and the chelating potential of 2-aminopyridine, known for forming stable, five-membered chelate rings with metal ions.[3]
This inherent duality—the capacity for both bridging and chelation—renders abpy-NH₂ a powerful tool for creating complexes with diverse dimensionalities and properties. The presence of the amino group not only introduces an additional coordination site but also provides a handle for hydrogen bonding and potential post-synthetic modification, making it a highly attractive building block for functional materials and bioactive compounds.[4] This guide will elucidate the principles governing its interaction with transition metals and provide practical insights into harnessing its potential.
Part 1: The this compound Ligand
A thorough understanding of the ligand itself is paramount to predicting and controlling its coordination behavior.
Structural and Electronic Characteristics
abpy-NH₂ possesses three potential nitrogen donor sites: the nitrogen of the amino group (Namino), the adjacent pyridine nitrogen (N1), and the nitrogen of the second pyridine ring (N1').
Caption: Structure of this compound with donor sites.
The pyridine nitrogen atoms are sp² hybridized and act as σ-donors. The N1 nitrogen, being part of the 2-aminopyridine moiety, experiences a different electronic environment compared to the N1' nitrogen. The electron-donating amino group increases the electron density on its parent ring, enhancing the basicity of the N1 atom. This electronic asymmetry is a key factor in its coordination chemistry, often leading to preferential binding at the N1 site in monodentate coordination. The amino group itself can participate in coordination, though it is a weaker donor than the pyridine nitrogens.
Part 2: Principles of Coordination and Supramolecular Assembly
The versatility of abpy-NH₂ is most evident in its diverse coordination modes, which are dictated by a delicate interplay of thermodynamic and kinetic factors.
Fundamental Coordination Modes
The final structure of a metal-abpy-NH₂ complex is highly dependent on experimental conditions. The choice of metal ion, the metal-to-ligand ratio, the counter-anion, and the solvent system all play critical roles in directing the assembly towards a specific architecture.
-
Metal Ion Preference (HSAB Theory): Harder metal ions (e.g., Mn(II), Fe(III)) may favor coordination with the harder Namino donor, while softer metals (e.g., Ag(I), Cu(I)) will preferentially bind to the softer pyridine nitrogen donors.
-
Stoichiometry: A high ligand-to-metal ratio (e.g., 3:1) with an octahedral metal ion like Fe(II) or Ru(II) will favor the formation of discrete, saturated [M(abpy-NH₂)₃]²⁺ complexes, where the ligand acts as a bidentate chelate.[5] A 1:1 or 1:2 ratio is more likely to produce coordination polymers where the bridging capacity is utilized.
-
Counter-Anions: Weakly coordinating anions (e.g., ClO₄⁻, PF₆⁻) are less likely to compete for coordination sites, allowing the abpy-NH₂ ligand to fully express its coordination potential. Conversely, strongly coordinating anions (e.g., Cl⁻, SCN⁻) may occupy sites and lead to lower-dimensionality structures.
Caption: Primary coordination modes of the abpy-NH₂ ligand.
Part 3: Synthesis of Transition Metal Complexes
The synthesis of metal complexes with abpy-NH₂ generally involves self-assembly in solution. Solvothermal methods are often employed for growing high-quality single crystals of coordination polymers, which are essential for structural elucidation.
Detailed Experimental Protocol: Synthesis of a [Co(abpy-NH₂)₂Cl₂] Complex
This protocol describes a standard method for synthesizing a discrete mononuclear complex. The choice of cobalt(II) is based on its propensity to form well-defined tetrahedral or octahedral complexes and its interesting magnetic properties.[6]
Expertise & Rationale:
-
Solvent Choice: Methanol is chosen for its ability to dissolve both the cobalt(II) chloride salt and the ligand, facilitating a homogeneous reaction.
-
Stoichiometry (2:1 Ligand to Metal): This ratio is chosen to saturate the coordination sphere of a Co(II) ion, which typically accommodates four or six coordinate bonds. Using a 2:1 ratio of a potentially bidentate ligand encourages the formation of a discrete [Co(L)₂Cl₂] species rather than a polymer.
-
Reaction Conditions: Gentle heating is used to ensure complete dissolution and reaction, while slow cooling promotes the formation of higher quality crystals.
Protocol:
-
Reagents & Materials:
-
This compound (abpy-NH₂ , 0.2 mmol, 34.2 mg)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 0.1 mmol, 23.8 mg)
-
Methanol (10 mL)
-
Small vial or test tube (20 mL)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Step 1: Dissolve CoCl₂·6H₂O (23.8 mg) in 5 mL of methanol in the reaction vial with gentle stirring. The solution should be pale pink.
-
Step 2: In a separate container, dissolve abpy-NH₂ (34.2 mg) in 5 mL of methanol. The ligand should dissolve completely to form a colorless solution.
-
Step 3: Add the ligand solution dropwise to the cobalt salt solution while stirring. A color change to deep blue or purple is expected, indicating complex formation.
-
Step 4: Cap the vial and gently heat the solution to ~50°C for 30 minutes to ensure the reaction goes to completion.
-
Step 5: Allow the vial to cool slowly to room temperature. Further cooling in a refrigerator (4°C) may enhance crystallization.
-
Step 6: Collect the resulting crystalline precipitate by vacuum filtration.
-
Step 7: Wash the crystals with a small amount of cold methanol (2 x 1 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (2 mL) to aid in drying.
-
Step 8: Dry the product under vacuum.
-
-
Self-Validation & Expected Outcome:
-
Product: Deep blue or purple microcrystals.
-
Expected Yield: 70-85%.
-
Confirmation: The structure should be confirmed by single-crystal X-ray diffraction if suitable crystals are obtained. Spectroscopic analysis (FT-IR, UV-Vis) should confirm ligand coordination.
-
Caption: Workflow for the synthesis of a discrete metal complex.
Part 4: Structural and Physicochemical Characterization
A multi-technique approach is essential to unambiguously determine the structure and properties of the synthesized complexes.
| Technique | Purpose | Expected Observations for Ligand vs. Complex |
| Single-Crystal XRD | Definitive 3D structure, bond lengths, angles, geometry. | Provides precise metal-nitrogen bond distances and confirms the coordination mode (chelating vs. bridging).[7][8] |
| FT-IR Spectroscopy | Confirm ligand coordination. | Shift of pyridine ring breathing modes (e.g., ν(C=N) from ~1600 cm⁻¹) to higher wavenumbers. Change in N-H stretching frequencies (~3300-3400 cm⁻¹) upon coordination. |
| UV-Vis Spectroscopy | Probe electronic structure. | Appearance of new, low-energy d-d transition bands in the visible region for colored complexes (e.g., Co(II), Cu(II)). Shift in ligand-centered π→π* transitions. Potential for Metal-to-Ligand Charge Transfer (MLCT) bands.[6][9] |
| Magnetic Susceptibility | Determine magnetic properties of paramagnetic centers. | For a high-spin Co(II) complex, a magnetic moment of 4.5–5.2 B.M. is expected.[6] For bridged multi-metallic systems, temperature-dependent measurements can reveal ferromagnetic or antiferromagnetic coupling.[7][10] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and composition. | Determines decomposition temperature and can confirm the presence of coordinated solvent molecules. |
Part 5: Applications and Future Directions
The unique structural features of abpy-NH₂ complexes give rise to a range of functional properties with potential applications in diverse fields.
Magnetic Materials
When abpy-NH₂ acts as a bridging ligand between two paramagnetic metal centers (e.g., Cu(II), Mn(II)), it can mediate magnetic exchange interactions. The extent and nature of this coupling (ferromagnetic or antiferromagnetic) are highly sensitive to the M-L-M distance and dihedral angle between the pyridine rings.[7][11] This tunability allows for the rational design of molecule-based magnets.
Luminescent Materials and Sensors
Complexes with d¹⁰ metal ions like Zn(II) and Cd(II), or with Cu(I), are often luminescent.[12] The emission can originate from ligand-centered transitions or charge transfer states.[13] The amino group provides a potential site for interaction with analytes through hydrogen bonding, which could modulate the emission properties. This opens the door to developing selective chemical sensors.
Catalysis
Bipyridine and aminopyridine complexes are known to be effective catalysts for various organic transformations, including polymerization and oxidation reactions.[14][15] The abpy-NH₂ ligand combines features of both, and its complexes could serve as robust catalysts. The open coordination sites on the metal center are crucial for catalytic activity, allowing substrate binding and activation.
Drug Development and Biomedical Applications
The introduction of metal ions into organic molecules is a proven strategy for enhancing biological activity.[16][17][18] The planarity of the bipyridine unit allows for potential DNA intercalation, while the overall complex could inhibit enzyme activity.[19] The amino group enhances hydrophilicity and provides a site for hydrogen bonding with biological targets like proteins or nucleic acids. The demonstrated antimicrobial and antifungal activities of related Schiff base and aminopyridine complexes suggest that abpy-NH₂ complexes are promising candidates for new therapeutic agents.[20]
Conclusion
This compound is a ligand of remarkable versatility, offering a rich platform for the construction of novel transition metal complexes. Its ability to act as a chelate, a bridge, or both, allows for the targeted synthesis of discrete molecules, 1D chains, 2D grids, and 3D frameworks. The interplay between the ligand's intrinsic properties and carefully chosen reaction conditions dictates the final architecture and, consequently, the function. The resulting complexes are promising candidates for advanced applications in molecular magnetism, sensing, catalysis, and medicinal chemistry. Future work should focus on exploring complexes with a wider range of transition metals, investigating their reactivity, and performing in-depth biological evaluations to unlock their full potential as next-generation materials and therapeutics.
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Emdadi, L., & Ahmedi, K. (2014). Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine: synthesis, spectroscopy, magnetic properties, and crystal structure. Journal of Coordination Chemistry. [Link]
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A Technical Guide to the Expanding Frontier of Bipyridine Amine Derivatives
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Abstract
Bipyridine amine derivatives represent a versatile and increasingly pivotal class of organic compounds. Their unique structural motif, characterized by the fusion of a bipyridine core with one or more amine functionalities, imparts a rich coordination chemistry and a diverse array of tunable electronic and steric properties. This technical guide provides an in-depth exploration of the synthesis, characterization, and burgeoning applications of these novel derivatives. We will delve into their significant potential across catalysis, materials science, and medicinal chemistry, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices will be elucidated, and all claims will be substantiated with authoritative references, ensuring a self-validating and trustworthy resource for advancing research and development in these critical fields.
Introduction: The Structural and Functional Versatility of Bipyridine Amine Derivatives
Bipyridine and its derivatives are foundational components in numerous applications, including their roles as ligands in transition-metal catalysis, photosensitizers, and supramolecular structures.[1][2][3] The introduction of amine functional groups to the bipyridine scaffold dramatically expands its utility. The nitrogen lone pair of the amine can act as an additional coordination site, a proton shuttle, or a site for further chemical modification, leading to a vast chemical space with tailored properties.
The synthesis of amino-functionalized 2,2'-bipyridines is a key focus, with various coupling procedures enabling the creation of both symmetrical and non-symmetrical diamino-functionalized compounds.[4] These synthetic strategies often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, though challenges can arise from the strong coordination of the bipyridine product to the metal catalyst, potentially decreasing its activity.[1][5] Overcoming these synthetic hurdles is crucial for unlocking the full potential of these derivatives.
Catalysis: Engineering a New Generation of Efficient Catalysts
Bipyridine amine derivatives have emerged as powerful ligands in catalysis, primarily due to their ability to fine-tune the electronic and steric environment of a metal center. This control is critical for enhancing catalytic activity, selectivity, and stability in a wide range of chemical transformations.
Ruthenium-Based Catalysis
Ruthenium complexes incorporating bipyridine amine ligands have shown significant promise in various catalytic applications, including transfer hydrogenation and water oxidation.[6][7][8][9][10] The amine functionality can play a direct role in the catalytic cycle, for instance, by acting as a proton relay or by influencing the redox potential of the metal center.
A notable application is in the photocatalytic oxidation of thioethers, where ruthenium(II) bipyridyl complexes with 1,2-azolylamidino ligands have demonstrated superior performance compared to the benchmark [Ru(bpy)3]2+.[11]
Experimental Protocol: Synthesis of a Ruthenium(II) Bipyridine Amine Complex for Catalysis
This protocol outlines a general procedure for the synthesis of a ruthenium(II) complex bearing an amino-functionalized bipyridine ligand, adapted from established methods.[7][11]
-
Ligand Synthesis: Synthesize the desired amino-functionalized bipyridine ligand using appropriate coupling reactions as described in the literature.[4]
-
Complexation:
-
In a nitrogen-purged Schlenk flask, dissolve RuCl2(PPh3)3 in an appropriate solvent (e.g., methanol).
-
Add an equimolar amount of the synthesized bipyridine amine ligand to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Allow the solution to cool to room temperature, leading to the precipitation of the crude product.
-
-
Purification:
-
Filter the precipitate and wash with a cold solvent to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent mixture (e.g., dichloromethane/diethyl ether) to obtain the purified ruthenium complex.
-
-
Characterization:
-
Confirm the structure and purity of the complex using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, UV-Vis spectroscopy, and elemental analysis.
-
Rhenium-Based Catalysis for CO2 Reduction
Rhenium bipyridine complexes featuring pendant amines have been investigated as catalysts for the electrochemical reduction of carbon dioxide.[12] The amine groups can act as proton sources or as part of a proton shuttle, which is crucial for enhancing the catalytic process.[12]
Materials Science: Building Blocks for Advanced Functional Materials
The unique photophysical and electronic properties of bipyridine amine derivatives make them attractive building blocks for a variety of advanced materials, particularly in the realm of organic electronics and luminescent materials.
Organic Light-Emitting Diodes (OLEDs)
Bipyridine-based metal complexes, particularly those of iridium(III) and ruthenium(II), are well-known for their phosphorescent properties and have been extensively used as emitters in OLEDs.[13][14][15][16][17] The introduction of amine groups can modulate the emission wavelength, quantum efficiency, and charge transport properties of these materials. For instance, iridium(III) complexes with bipyridine ligands have been developed as efficient blue phosphorescent emitters.[13] Furthermore, 2,2′-bipyridine-based compounds have been utilized as electron-transport materials in high-performance OLEDs.[14]
| Compound Class | Application | Key Performance Metrics |
| Iridium(III) Bipyridine Complexes | Blue Phosphorescent Emitters | High current efficiency (up to 39.8 cd A⁻¹) and external quantum efficiency (up to 14.9%).[13] |
| Ruthenium(II) Bipyridine Complexes | Solid-State Emitters | Brightness of 500 cd/m² at 3V and 2000 cd/m² at 4.5V.[15][16] |
| 2,2′-Bipyridine-based ETMs | Electron-Transport Materials | Low operating voltages (2.8V at 100 cd m⁻²) and high power efficiency (74 lm W⁻¹ at 1000 cd m⁻²).[14] |
Workflow for OLED Device Fabrication and Characterization
Caption: A generalized workflow for the fabrication and characterization of OLED devices.
Lanthanide-Based Probes for Bioimaging
Lanthanide complexes are renowned for their unique luminescent properties, including long-lived emission and sharp emission bands, which make them ideal for bioimaging applications.[18] Bipyridine amine derivatives can serve as sensitizing ligands for lanthanide ions, absorbing light and efficiently transferring the energy to the metal center, which then emits light.[18][19][20] These probes can be designed to be responsive to specific biological analytes or environmental conditions.[21]
Medicinal Chemistry: A New Frontier in Drug Discovery
The inherent biological activity of the bipyridine scaffold, combined with the diverse functionalities that can be introduced through amine substitution, has positioned bipyridine amine derivatives as promising candidates for the development of novel therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer potential of bipyridine derivatives and their metal complexes.[22][23][24][25][26][27] These compounds have been shown to induce apoptosis in cancer cells, inhibit cell migration, and interfere with key signaling pathways.[22][24] For example, novel 2,2′-bipyridine hydroxamic acid derivatives have demonstrated selective cytotoxicity against head and neck cancer cells.[24] Furthermore, rhenium tricarbonyl complexes of halomethyl-substituted bipyridines have shown significant antiproliferative activity against colorectal and pancreatic cancer cell lines.[26]
Signaling Pathway of Bipyridine Amine Derivative-Induced Apoptosis
Caption: A simplified diagram illustrating the induction of apoptosis by a bipyridine amine derivative through the generation of reactive oxygen species (ROS).
Antimicrobial Activity
Bipyridine amine derivatives have also demonstrated significant antimicrobial and antifungal activity.[28][29][30][31] Diquaternary salts of 4,4'-bipyridinium, for instance, possess remarkable antimicrobial and antifungal properties.[28] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymatic processes. Ruthenium(II)-bipyridine complexes of ciprofloxacin derivatives have shown enhanced antibacterial activities compared to the parent antibiotic.[32]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Microbial Strains: Obtain and culture the desired bacterial or fungal strains according to standard protocols.
-
Compound Preparation: Prepare stock solutions of the bipyridine amine derivatives in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add a standardized inoculum of the microbial suspension to each well containing a specific concentration of the test compound.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Visually inspect the wells for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Agar Well Diffusion Assay:
-
Spread a standardized microbial inoculum onto the surface of an agar plate.
-
Create wells in the agar and add a defined volume of the test compound solution to each well.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well to assess antimicrobial activity.[30]
-
Conclusion and Future Outlook
Novel bipyridine amine derivatives stand at the forefront of innovation in catalysis, materials science, and medicinal chemistry. Their remarkable versatility, stemming from their tunable electronic and steric properties, has already led to significant advancements in these fields. The continued development of efficient synthetic methodologies will undoubtedly accelerate the discovery of new derivatives with even more enhanced and specific functionalities. Future research will likely focus on the rational design of these compounds for targeted applications, such as highly selective catalysts for green chemistry, next-generation materials for optoelectronics, and potent and specific therapeutic agents for a range of diseases. The collaborative efforts of synthetic chemists, materials scientists, and biologists will be crucial in fully realizing the transformative potential of this exciting class of molecules.
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[4,4'-Bipyridin]-2-amine: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of [4,4'-Bipyridin]-2-amine, a heterocyclic compound of growing interest in coordination chemistry, materials science, and pharmaceutical research. Moving beyond a simple datasheet, this document delves into the causality behind its synthesis, its nuanced coordination behavior, and its potential in cutting-edge applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this functionalized bipyridine ligand.
Introduction: The Strategic Significance of the 2-Amino Functionality
This compound, also known as 2-amino-4,4'-bipyridine, is an analogue of the well-established 4,4'-bipyridine ligand. The parent 4,4'-bipyridine is a rigid, linear linker extensively used in the construction of metal-organic frameworks (MOFs) and coordination polymers.[1][2] The introduction of a primary amine group at the 2-position of one of the pyridine rings introduces a site for hydrogen bonding and alters the electronic properties of the ligand, opening new avenues for rational design of functional materials and molecular architectures. This guide will illuminate the synthesis, properties, and promising applications of this versatile building block.
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound is not as widely documented as that of its parent compound. However, a robust and logical synthetic strategy involves the direct amination of the 4,4'-bipyridine scaffold. The Chichibabin reaction, a classic method for the amination of pyridine and its derivatives, stands out as a primary candidate for this transformation.[3][4][5]
The Chichibabin Amination: A Viable Synthetic Route
The Chichibabin reaction is a nucleophilic aromatic substitution where an amide anion (typically from sodium amide, NaNH₂) attacks the electron-deficient pyridine ring, leading to the formation of a 2-aminopyridine derivative with the elimination of a hydride ion.[4][6]
Reaction Mechanism:
The reaction proceeds via an addition-elimination mechanism:
-
Nucleophilic Attack: The highly nucleophilic amide anion (NH₂⁻) attacks the C2 position of one of the pyridine rings of 4,4'-bipyridine. This position is electronically favorable for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[7][8]
-
Formation of a σ-complex: This attack forms a negatively charged intermediate, a Meisenheimer-like complex, where the aromaticity of the ring is temporarily disrupted.
-
Hydride Elimination and Aromatization: The intermediate rearomatizes by eliminating a hydride ion (H⁻), which subsequently reacts with another proton source (like an amine or ammonia) to produce hydrogen gas.
-
Work-up: An aqueous work-up protonates the resulting amino group to yield the final product, this compound.
Caption: Generalized workflow of the Chichibabin reaction for the synthesis of this compound.
Exemplary Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the principles of the Chichibabin reaction and should be optimized for safety and yield in a laboratory setting.
Materials:
-
4,4'-Bipyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Ammonium chloride solution (saturated)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer, add 4,4'-bipyridine and anhydrous toluene.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes.
-
Addition of Sodium Amide: Under a positive pressure of nitrogen, carefully add sodium amide to the reaction mixture in portions.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: This step is exothermic and will evolve ammonia gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Washing and Drying: Combine the organic layers and wash with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Physicochemical and Spectroscopic Properties
The introduction of the 2-amino group significantly influences the properties of the 4,4'-bipyridine scaffold.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃ | [9] |
| Molecular Weight | 171.20 g/mol | [9] |
| IUPAC Name | 4-(pyridin-4-yl)pyridin-2-amine | [9] |
| CAS Number | 52311-42-9 | [9] |
| Predicted XLogP3 | 0.8 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The protons on the aminated pyridine ring will show different chemical shifts and coupling patterns compared to those on the unsubstituted ring. The amino protons will typically appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the ten distinct carbon environments in the molecule. The carbon atom attached to the amino group (C2) will experience a significant upfield shift compared to the corresponding carbon in 4,4'-bipyridine.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the pyridine rings will be observed in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Coordination Chemistry and Supramolecular Assembly
The coordination behavior of this compound is more nuanced than that of its parent ligand. While the nitrogen atoms of the pyridine rings are the primary sites for metal coordination, the 2-amino group plays a crucial role in directing the supramolecular architecture through hydrogen bonding.
Coordination Modes
This compound can adopt several coordination modes:
-
Monodentate: It can coordinate to a single metal center through the nitrogen atom of the unsubstituted pyridine ring.
-
Bridging: More commonly, it will act as a bridging ligand, connecting two metal centers through the nitrogen atoms of both pyridine rings, similar to 4,4'-bipyridine.
It is generally observed in related amino-bipyridine complexes that the amino group itself does not directly coordinate to the metal center, especially with late transition metals. Instead, it remains available for non-covalent interactions.
Caption: Potential coordination and interaction modes of this compound.
The Role of the Amino Group in Supramolecular Chemistry
The primary amine group is a potent hydrogen bond donor. In the solid state, this functionality can direct the assembly of coordination polymers and MOFs through hydrogen bonding interactions with counter-anions, solvent molecules, or adjacent ligands. This provides an additional layer of control over the final crystal packing and can be exploited to create specific network topologies. In some cases, these hydrogen bonds can lead to the formation of one-, two-, or three-dimensional supramolecular structures.[10]
Applications and Future Research Directions
While specific applications of this compound are still emerging, its structural features suggest significant potential in several areas of research and development.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound to act as a bridging ligand, coupled with its hydrogen bonding capability, makes it an attractive building block for the synthesis of functional MOFs and coordination polymers.[1][2][11] The amino group can be used to:
-
Tune Pore Environments: The introduction of amino groups into the pores of MOFs can enhance their affinity for specific guest molecules, such as CO₂, through favorable interactions.
-
Post-Synthetic Modification: The primary amine provides a reactive handle for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the material.
-
Sensing Applications: The amino group can serve as a recognition site for analytes, leading to changes in the photophysical properties of the framework upon binding, which can be harnessed for chemical sensing.
Catalysis
Bipyridine ligands are ubiquitous in transition metal catalysis. The electronic modifications introduced by the 2-amino group can modulate the catalytic activity of metal complexes incorporating this ligand. Potential applications include:
-
Homogeneous Catalysis: Metal complexes of this compound could be explored as catalysts in a variety of organic transformations.
-
Heterogeneous Catalysis: The ligand can be incorporated into solid supports, such as MOFs or polymers, to create recyclable heterogeneous catalysts.
Drug Development and Medicinal Chemistry
The 2-aminopyridine moiety is a recognized pharmacophore found in a number of drugs.[6] The this compound scaffold could serve as a versatile starting point for the synthesis of novel therapeutic agents. The bipyridine unit can act as a metal-chelating fragment, while the amino group allows for further derivatization to optimize biological activity and pharmacokinetic properties.
Conclusion
This compound represents a strategically functionalized building block that combines the robust, linear bridging capabilities of 4,4'-bipyridine with the hydrogen-bonding and reactive potential of a primary amine. While research specifically focused on this molecule is still in its early stages, the principles of coordination chemistry and organic synthesis strongly suggest its utility in the rational design of advanced materials, catalysts, and pharmaceutical compounds. This guide provides a foundational understanding to encourage and facilitate further exploration of this promising ligand.
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[4,4'-Bipyridin]-2-amine solubility in common organic solvents
An In-depth Technical Guide on the Solubility of [4,4'-Bipyridin]-2-amine in Common Organic Solvents
Authored by a Senior Application Scientist
Introduction to this compound
This compound, with the chemical formula C₁₀H₉N₃, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a bipyridine core with an amine substituent, provides a unique combination of a chelating scaffold and a hydrogen-bonding donor/acceptor site. This duality makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials.
Despite its potential, a comprehensive, publicly available dataset on the solubility of this compound in common organic solvents is notably scarce. This guide, therefore, aims to bridge this knowledge gap. It provides a theoretically derived solubility profile based on first principles and data from analogous structures. More critically, it offers researchers, scientists, and drug development professionals a robust, field-proven framework for determining the solubility of this compound through detailed, step-by-step experimental protocols.
Understanding the Molecular Basis of Solubility
The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.
The structure of this compound possesses both polar and nonpolar characteristics:
-
Polar Features : The pyridine nitrogen atoms and the primary amine group (-NH₂) are capable of forming hydrogen bonds, which are strong dipole-dipole interactions.[3] The amine group can act as a hydrogen bond donor, while the pyridine nitrogens act as hydrogen bond acceptors. This suggests a propensity for solubility in polar protic solvents.
-
Nonpolar Features : The aromatic bipyridine backbone is largely nonpolar and hydrophobic, contributing to potential solubility in nonpolar organic solvents through van der Waals interactions.
The interplay between these features will ultimately determine the compound's solubility profile.
Predicted Qualitative Solubility Profile
Based on the structural analysis and comparison with related compounds like 4,4'-bipyridine and 4,4'-diamino-2,2'-bipyridine, a predicted qualitative solubility profile for this compound is presented below.[4][5][6] It is imperative to note that these are predictions and must be confirmed experimentally.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the alcohol can effectively form hydrogen bonds with the amine and pyridine nitrogens of the solute. |
| Water | Sparingly Soluble | While hydrogen bonding with water is possible, the relatively large hydrophobic bipyridine core is expected to limit aqueous solubility. | |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are highly polar and can engage in strong dipole-dipole interactions. DMSO is an excellent hydrogen bond acceptor. |
| Acetonitrile | Moderately Soluble | Acetonitrile is polar but a weaker hydrogen bond acceptor compared to DMSO, which may result in moderate solubility. | |
| Acetone | Slightly Soluble | Acetone's polarity is lower than other polar aprotic solvents, which may lead to lower solubility. | |
| Nonpolar | Toluene, Hexane | Insoluble | The strong intermolecular hydrogen bonding in solid this compound is unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly to Moderately Soluble | These solvents have a moderate polarity and can act as weak hydrogen bond acceptors, potentially leading to some degree of solubility. |
Experimental Determination of Solubility: A Practical Guide
Given the lack of definitive public data, experimental determination is crucial. The following protocols are designed to provide reliable and reproducible solubility data.
Qualitative Solubility Determination
This is a rapid, preliminary assessment to categorize the compound's solubility in various solvents.
Methodology:
-
Preparation : Dispense approximately 10-20 mg of this compound into a series of clean, dry, and labeled small test tubes or vials.
-
Solvent Addition : To each tube, add 1 mL of the selected solvent in 0.25 mL increments.
-
Agitation : After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds.
-
Observation : Visually inspect the mixture against a well-lit background. Classify the solubility based on the following criteria:
-
Soluble : The solid completely dissolves, leaving a clear solution.
-
Sparingly/Slightly Soluble : A small amount of solid dissolves, but undissolved particles remain, or the solution appears hazy.
-
Insoluble : The majority of the solid remains undissolved.
-
-
Record : Meticulously record the observations for each solvent.
Quantitative Solubility Determination: The Gold Standard Shake-Flask Method
The isothermal shake-flask method is the definitive technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]
Methodology:
-
Preparation of Saturated Solution :
-
Add an excess amount of this compound (e.g., 20-30 mg, ensuring undissolved solid will remain) to a glass vial containing a known volume (e.g., 5 mL) of the chosen solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C or 37°C for pharmaceutical applications).[7]
-
Agitate the samples for a sufficient duration to reach equilibrium. A preliminary time-to-equilibrium assessment is recommended, but 24-48 hours is a common starting point.
-
-
Phase Separation :
-
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
-
Analysis :
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Quantify the concentration of this compound in the diluted sample against a standard calibration curve.
-
-
Calculation :
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key decision points and processes in determining the solubility of this compound.
Caption: Workflow for qualitative solubility assessment.
Caption: Workflow for quantitative solubility determination.
Conclusion
The solubility of this compound is a critical parameter for its effective utilization in research and development. While readily available data is limited, a reasoned prediction of its solubility profile can be made based on its molecular structure. This guide provides the necessary theoretical background and, most importantly, robust and detailed experimental protocols for researchers to determine this vital property accurately. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby accelerating the progress of research and development involving this promising compound.
References
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]
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BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved from [Link]
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for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. (2021, February 15). European Union. Retrieved from [Link]
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What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine? (2022, May 27). ResearchGate. Retrieved from [Link]
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Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine. (2023, June 20). MDPI. Retrieved from [Link]
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Methodological & Application
Application Note: A Guide to the Synthesis of [4,4'-Bipyridin]-2-amine via Palladium-Catalyzed Cross-Coupling Reactions
Abstract
[4,4'-Bipyridin]-2-amine is a highly valuable heterocyclic compound, serving as a critical building block in medicinal chemistry, a ligand in coordination chemistry, and a precursor for advanced materials. Its synthesis, however, can be challenging due to the electronic properties of the pyridine rings and the potential for catalyst inhibition by the amine and nitrogen heterocycles. This document provides an in-depth guide to the synthesis of this target molecule using modern palladium-catalyzed cross-coupling reactions. We will explore two primary, field-proven strategies: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and offers insights into troubleshooting and best practices, aimed at researchers, chemists, and drug development professionals.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be approached from two logical disconnections, each leveraging a powerful palladium-catalyzed cross-coupling reaction.
-
Strategy A: C-C Bond Formation (Suzuki-Miyaura Coupling): This approach involves forming the central C4-C4' bond between two pre-functionalized pyridine rings. The key coupling partners are a 4-halopyridin-2-amine and a 4-pyridylboronic acid or its ester equivalent. This is often the most convergent and cost-effective route.
-
Strategy B: C-N Bond Formation (Buchwald-Hartwig Amination): This strategy forms the C2-N bond on a pre-formed 4,4'-bipyridine scaffold. This requires a 2-halo-4,4'-bipyridine and an ammonia source or surrogate. This route can be advantageous if the substituted bipyridine precursor is readily available.
Caption: Retrosynthetic analysis of this compound.
Chapter 2: Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its mild conditions and tolerance of a wide array of functional groups.[1] However, the coupling of nitrogen-containing heterocycles, especially those bearing amino groups, presents a unique challenge: the lone pairs on the nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition and low yields.[2]
Expertise & Causality: The key to a successful Suzuki coupling with aminopyridines is the choice of ligand. Traditional phosphine ligands like PPh₃ are often ineffective. The breakthrough came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) by the Buchwald group.[3] These ligands promote the crucial reductive elimination step and stabilize the active monoligated Pd(0) species, preventing catalyst deactivation and enabling high-yield couplings even with challenging substrates.[4]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol details the coupling of 2-Amino-4-bromopyridine with 4-Pyridylboronic acid.
Materials:
-
2-Amino-4-bromopyridine
-
4-Pyridylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a pre-catalyst system like SPhos Pd G3
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4-bromopyridine (1.0 equiv), 4-Pyridylboronic acid (1.2 equiv), and Potassium Carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be sparged with inert gas for 15-20 minutes prior to addition.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Summary: Suzuki Coupling Conditions
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Amino-4-chloropyridine | 4-Pyridylboronic acid | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | ~85% |
| 2-Amino-4-bromopyridine | 4-Pyridylboronic acid | Pd(dppf)Cl₂ (5%) | dppf | Na₂CO₃ | Dioxane/H₂O | 90 | ~70-80% |
| 2-Amino-4-iodopyridine | 4-Pyridylboronic acid pinacol ester | Pd(PPh₃)₄ (10%) | PPh₃ | K₂CO₃ | DMF | 110 | ~50-65% |
Note: Yields are representative and highly dependent on reaction scale and purification efficiency.
Chapter 3: Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, revolutionizing the synthesis of arylamines.[5] The direct amination of a 2-halo-4,4'-bipyridine substrate is a viable, albeit challenging, route. The primary difficulty is the use of ammonia itself, which can be a problematic coupling partner due to its high volatility and tendency to bind strongly to the palladium catalyst.[6]
Expertise & Causality: To circumvent these issues, "ammonia equivalents" or surrogates are often employed.[7] Benzophenone imine is a common choice; it couples efficiently under Buchwald-Hartwig conditions, and the resulting imine is readily hydrolyzed under mild acidic conditions to reveal the desired primary amine. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine/imine in the catalytic cycle without competing side reactions.[8] Ligand choice is again paramount, with bulky phosphines like Xantphos or BrettPhos often providing superior results for amination reactions.[9]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This two-step protocol details the coupling of 2-Bromo-4,4'-bipyridine with benzophenone imine, followed by hydrolysis.
Materials:
-
2-Bromo-4,4'-bipyridine (or 2-Chloro-4,4'-bipyridine)
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
Procedure (Step 1: Coupling):
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 equiv) to a dry Schlenk tube. Add 2-Bromo-4,4'-bipyridine (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under an inert atmosphere on a Schlenk line.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 equiv).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction mixture typically turns dark.
-
Monitoring: Monitor by TLC or LC-MS for the consumption of the starting halide (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude imine can be used directly in the next step or purified by chromatography if necessary.
Procedure (Step 2: Hydrolysis):
-
Deprotection: Dissolve the crude imine from the previous step in tetrahydrofuran (THF). Add 2M aqueous HCl and stir at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the imine is fully consumed (typically 1-3 hours).
-
Workup: Neutralize the reaction mixture carefully with aqueous sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude this compound by flash column chromatography.
Chapter 4: Alternative Cross-Coupling Strategies
While Suzuki and Buchwald-Hartwig reactions are often the primary choices, other methods can be effective.
-
Stille Coupling: This reaction uses organostannanes and is known for its high reactivity and functional group tolerance.[10] However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts make it less desirable, especially in pharmaceutical development.[11]
-
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is a powerful alternative that can be highly effective for heteroaryl synthesis.[12][13] Organozinc reagents are typically more reactive than their boronic acid counterparts but are also more sensitive to moisture and air.
-
Hiyama Coupling: This method uses organosilanes, which are non-toxic and stable.[14] The reaction requires an activating agent, typically a fluoride source (e.g., TBAF) or a strong base, to facilitate the transmetalation step.[15]
Chapter 5: General Workflow and Best Practices
Executing a successful cross-coupling reaction requires meticulous attention to detail, particularly regarding the exclusion of oxygen and moisture.
Caption: General experimental workflow for cross-coupling.
Key Best Practices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Always use Schlenk line techniques or a glovebox.[16]
-
Solvent Purity: Use anhydrous, degassed solvents to prevent catalyst poisoning and unwanted side reactions.
-
Reagent Quality: The purity of coupling partners, especially boronic acids which can dehydrate to form unreactive boroxines, is critical.
-
Base Selection: The choice of base is crucial. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common for Suzuki reactions, while stronger alkoxides (NaOtBu) are needed for Buchwald-Hartwig aminations.[8][17]
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
-
MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
Organic Synthesis International. (2014). Miyaura-Ishiyama-Hartwig Borylation. [Link]
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Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
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NROChemistry. (n.d.). Kumada Coupling. [Link]
-
Wikipedia. (n.d.). Hiyama coupling. [Link]
-
ResearchGate. (n.d.). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]
-
ACS Publications. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
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Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
National Institutes of Health. (2016). Stille coupling via C–N bond cleavage. [Link]
-
Grokipedia. (n.d.). Hiyama coupling. [Link]
-
Chem-Station. (2014). Miyaura-Ishiyama-Hartwig Borylation. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
ResearchGate. (n.d.). Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine Dearomatization Sequence. [Link]
-
ACS Publications. (2007). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. [Link]
-
ResearchGate. (n.d.). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
J&K Scientific LLC. (n.d.). Stille Cross-Coupling. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
National Institutes of Health. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. [Link]
-
Chem-Station. (2015). Hartwig-Miyaura C-H Borylation. [Link]
-
PubMed. (2017). Negishi Cross-Couplings in the Synthesis of Amino Acids. [Link]
-
Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. [Link]
-
Organic Chemistry Portal. (n.d.). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. [Link]
-
YouTube. (2020). Suzuki Coupling. [Link]
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Application Notes & Protocols: Leveraging [4,4'-Bipyridin]-2-amine for the Synthesis of Advanced Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2][3] The rational design of these crystalline materials hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. This guide focuses on the strategic application of [4,4'-Bipyridin]-2-amine, a bifunctional organic linker that introduces critical features into the MOF architecture. The presence of a nucleophilic amino group on the robust 4,4'-bipyridine backbone provides a powerful tool for tuning the framework's properties. This document serves as a technical guide for researchers, outlining the fundamental advantages of this ligand, providing detailed protocols for MOF synthesis and post-synthetic modification, and exploring key applications in gas separation, catalysis, and sensing.
The Strategic Advantage of this compound in MOF Design
The choice of an organic linker is paramount in dictating the final topology and functionality of a MOF.[4][5] this compound is not merely a structural component but a functional module that imparts distinct advantages.
-
Dual Functionality: Pillar and Platform: The two nitrogen atoms of the pyridine rings act as effective coordination sites, allowing the ligand to bridge metal centers. In many structures, particularly those involving primary carboxylate linkers, it serves as a "pillar," connecting 2D layers into robust 3D frameworks.[6][7] This pillared-layer strategy is a well-established method for creating porous materials with high surface areas.
-
The Amino Group: A Locus of Chemical Activity: The primary amine (-NH₂) functionality is the ligand's key feature.
-
Enhanced Adsorbate Interaction: As a Lewis base, the amino group creates specific, favorable interaction sites for acidic gas molecules like carbon dioxide (CO₂).[8][9][10] This strong interaction significantly enhances the selectivity of the MOF for CO₂ capture from gas mixtures like flue gas (CO₂/N₂).[9]
-
Post-Synthetic Modification (PSM) Handle: The reactive amine provides a covalent anchor point for a vast array of post-synthetic modifications.[11] This allows for the introduction of new functional groups, catalytic sites, or chiral moieties after the MOF has been assembled, enabling the fine-tuning of properties for specific applications.
-
Catalytic Activity: The basicity of the amine can be directly exploited for heterogeneous catalysis, for instance, in Knoevenagel condensation reactions. Furthermore, it can serve as a binding site to immobilize catalytically active metal nanoparticles or complexes.[11]
-
Synthesis and Methodologies
The most common method for synthesizing MOFs with bipyridine-based linkers is solvothermal synthesis.[6][8] This technique involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent, creating high autogenous pressure that facilitates the crystallization of the framework.
Protocol 1: Solvothermal Synthesis of a Representative Zn-based MOF
This protocol describes the synthesis of a hypothetical yet representative MOF, designated Zn-ABPY-BDC (ABPY = 2-amino-4,4'-bipyridine; BDC = 1,4-benzenedicarboxylate), to illustrate the general procedure.
Causality Behind Experimental Choices:
-
Metal Source: Zinc nitrate is often used due to its good solubility and the predictable coordination geometries of Zn(II).
-
Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point, polar aprotic solvent that effectively dissolves the linkers and metal salts. It can also act as a coordinating solvent or a template during crystal growth.[6]
-
Temperature: A temperature of 100-120 °C is typical for many zinc-bipyridine-carboxylate systems. It provides sufficient thermal energy for crystal formation without decomposing the organic linkers.[12]
-
Activation: Solvent exchange with a low-boiling-point solvent like methanol or acetone followed by heating under vacuum is crucial. This process removes residual DMF and unreacted linkers from the pores, making the internal surface area accessible for applications.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass (mg) |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | 297.49 | 0.2 | 59.5 |
| 1,4-Benzenedicarboxylic acid | C₈H₆O₄ | 166.13 | 0.1 | 16.6 |
| This compound | C₁₀H₉N₃ | 171.20 | 0.1 | 17.1 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 15 mL |
| Methanol (for washing) | CH₃OH | 32.04 | - | ~50 mL |
Step-by-Step Protocol:
-
Preparation: In a 20 mL scintillation vial, combine zinc nitrate hexahydrate (59.5 mg), 1,4-benzenedicarboxylic acid (16.6 mg), and this compound (17.1 mg).
-
Solubilization: Add 15 mL of DMF to the vial. Cap the vial and sonicate for 10 minutes to ensure all solids are fully dissolved and the solution is homogeneous.
-
Reaction: Tightly seal the vial and place it in a preheated oven at 110 °C for 48 hours.
-
Cooling & Isolation: After 48 hours, turn off the oven and allow the vessel to cool slowly to room temperature. Colorless, crystalline precipitates should be visible. Isolate the solid product by decanting the supernatant DMF.
-
Washing: Add 10 mL of fresh DMF, cap the vial, and let it sit for 3 hours. Decant the solvent. Repeat this washing step three times to remove unreacted starting materials.
-
Solvent Exchange: Decant the DMF and add 10 mL of methanol. Let the product soak for 24 hours. Replace the methanol with a fresh portion and soak for another 24 hours. This step is critical for effective activation.
-
Activation: Carefully transfer the methanol-soaked crystals to a vacuum oven. Heat at 120 °C under dynamic vacuum for 12 hours to remove all guest solvent molecules from the pores. The resulting activated MOF powder is ready for characterization and application.
Protocol 2: Post-Synthetic Modification (PSM) via Imine Condensation
This protocol demonstrates how to functionalize the amine groups within the Zn-ABPY-BDC framework by reacting them with salicylaldehyde.
-
Preparation: Suspend 100 mg of activated Zn-ABPY-BDC in 10 mL of dry ethanol in a round-bottom flask.
-
Reagent Addition: Add a 10-fold molar excess of salicylaldehyde (relative to the moles of the amino-bipyridine linker used in the synthesis).
-
Reaction: Stir the suspension at 60 °C under a nitrogen atmosphere for 24 hours. A color change from white to yellow is expected, indicating the formation of the imine.
-
Washing: Filter the solid product and wash it extensively with fresh ethanol to remove any unreacted salicylaldehyde.
-
Drying: Dry the resulting yellow powder under vacuum at 60 °C for 6 hours. The modified MOF is now ready for characterization (e.g., by FTIR to confirm imine bond formation).
Essential Characterization
To validate the synthesis and properties of the MOF, the following characterization techniques are indispensable:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk material. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction if available, and show sharp peaks indicative of a well-ordered crystalline structure.[13]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF. A typical TGA curve will show an initial weight loss corresponding to the removal of guest solvents, followed by a plateau, and finally a sharp weight loss at the temperature where the framework begins to decompose.[8]
-
N₂ Sorption Analysis (77 K): This analysis is used to determine the permanent porosity of the activated MOF. The resulting isotherm (typically Type I for microporous materials) is used to calculate the BET surface area, pore volume, and pore size distribution.[6][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for verifying the presence of the key functional groups. For Zn-ABPY-BDC , one would look for N-H stretching bands (~3300-3500 cm⁻¹) from the amine and C=O stretching from the carboxylate linker (~1600 cm⁻¹). After PSM, the disappearance of N-H bands and the appearance of a C=N imine stretch (~1620-1640 cm⁻¹) would confirm a successful reaction.
Key Applications & Performance Data
The incorporation of the 2-amino-4,4'-bipyridine ligand unlocks or enhances performance in several key application areas.
Gas Adsorption and Separation
The primary application for amino-functionalized MOFs is selective CO₂ capture. The basic amine sites interact strongly with the acidic CO₂ molecule, leading to high adsorption capacities and selectivities, particularly at low pressures relevant to post-combustion capture.[9][10]
Table 1: Representative Gas Adsorption Data for Amino-Functionalized MOFs
| MOF Material | Metal Node | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | CO₂/N₂ Selectivity | Reference |
| Mg-ABDC | Mg | - | ~4.0 (273K, 1 bar) | 396 | [10] |
| Co-ABDC | Co | - | ~3.5 (273K, 1 bar) | 326 | [10] |
| Amine-Modified MOF-177 | Zn | - | ~4.6 (328K, 1 bar) | - | [15] |
| JMS-3 | Cd | 151 (from CO₂) | 1.39 (273K, 1 bar) | - | [16] |
| Note: ABDC = 2-aminoterephthalate, a different amino-functionalized linker shown for comparison of performance. |
Heterogeneous Catalysis
MOFs containing accessible bipyridine units can be metalated with catalytic species like Iridium or Palladium.[11][17] The amino group on the this compound ligand can further serve to anchor nanoparticles or act as a basic co-catalyst. The porous, single-site nature of MOF catalysts prevents aggregation and deactivation of the active sites, often leading to higher activity and stability compared to homogeneous counterparts.[17]
Conclusion
This compound is a highly valuable building block in the construction of functional metal-organic frameworks. Its ability to act as both a structural pillar and a platform for chemical functionalization provides a direct route to materials with tailored properties. The protocols and principles outlined in this guide demonstrate that the strategic incorporation of this ligand enables the development of advanced MOFs with significant potential in high-performance applications, from carbon capture to sophisticated heterogeneous catalysis. The inherent tunability offered by its amino group ensures that MOFs derived from this linker will continue to be a fertile ground for future materials innovation.
References
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Yang, Q., et al. (2015). Solvothermal synthesis conditions for amino-functionalized MOFs. ResearchGate. Available at: [Link]
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Lipunova, M., et al. (2020). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. Available at: [Link]
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Hollingsworth, N., et al. (2014). Zinc-1,4-benzenedicarboxylate-bipyridine frameworks – linker functionalization impacts network topology during solvothermal synthesis. Journal of Materials Chemistry A. Available at: [Link]
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Bhatt, P., et al. (2019). Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives. ACS Omega. Available at: [Link]
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Yoon, M., et al. (2015). Bipyridine- and Phenanthroline-Based Metal–Organic Frameworks for Highly Efficient and Tandem Catalytic Organic Transformations via Directed C–H Activation. Journal of the American Chemical Society. Available at: [Link]
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Li, J-R., et al. (2014). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. RSC Advances. Available at: [Link]
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Sun, F., et al. (2010). Two New Metal−Organic Frameworks with Mixed Ligands of Carboxylate and Bipyridine: Synthesis, Crystal Structure, and Sensing for Methanol. Crystal Growth & Design. Available at: [Link]
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Wang, Z., et al. (2022). Strategies for the application of metal–organic frameworks in catalytic reactions. RSC Advances. Available at: [Link]
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Li, Y-Z., et al. (2012). Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties. CrystEngComm. Available at: [Link]
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Gaikwad, R., et al. (2023). Improving CO2 adsorption efficiency of an amine-modified MOF-808 through the synthesis of its graphene oxide composites. Scientific Reports. Available at: [Link]
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Gorgani, S., et al. (2022). Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines. Molecules. Available at: [Link]
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Wang, H., et al. (2023). Photothermal-assisted NH3 release in a bipyridinium-functionalized metal-organic framework adsorbent. Communications Materials. Available at: [Link]
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Ahmed, I., et al. (2023). Analyzing Gas Adsorption in an Amide-Functionalized Metal Organic Framework: Are the Carbonyl or Amine Groups Responsible?. ResearchGate. Available at: [Link]
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Tshuma, J., et al. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry. Available at: [Link]
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Li, P., et al. (2018). Applications of Immobilized Bio-Catalyst in Metal-Organic Frameworks. MDPI. Available at: [Link]
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Giriswamy, B., et al. (2023). 2D Metal-Organic Frameworks: Properties, Synthesis, and Applications in Electrochemical and Optical Biosensors. Chemosensors. Available at: [Link]
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Ghorbanpour, M., et al. (2021). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Journal of Industrial and Engineering Chemistry. Available at: [Link]
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Li, Y-Z., et al. (2012). Two pillared-layer metal–organic frameworks constructed with Co(II), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties. ResearchGate. Available at: [Link]
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Yang, Q., et al. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions. Available at: [Link]
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[4,4'-Bipyridin]-2-amine: A Versatile Building Block for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 2-Amino Moiety in Bipyridine Systems
The functionalization of bipyridine ligands is a cornerstone of modern coordination chemistry and materials science. Among the vast library of substituted bipyridines, [4,4'-Bipyridin]-2-amine stands out as a particularly intriguing building block. Its strategic placement of a primary amine group on one of the pyridine rings introduces a unique combination of electronic asymmetry and hydrogen-bonding capability, complementing the classic bidentate coordination of the pyridine nitrogens. This structural nuance opens avenues for the rational design of sophisticated functional materials with tailored properties.
The presence of the 2-amino group imparts several key features:
-
Secondary Coordination and Hydrogen Bonding: The amino group can act as a hydrogen bond donor, facilitating the formation of extended supramolecular architectures and influencing the packing of crystal structures. It can also participate in secondary coordination to metal centers or other molecular components.
-
Modulation of Electronic Properties: The electron-donating nature of the amino group can influence the electronic properties of the bipyridine system, affecting the photophysical and electrochemical characteristics of its metal complexes. This is particularly relevant for applications in luminescent materials and catalysis.
-
Post-Synthetic Modification Handle: The reactive amine group provides a convenient site for post-synthetic modification, allowing for the covalent attachment of other functional groups, polymers, or biomolecules.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a building block for functional materials. It is intended to serve as a valuable resource for researchers in academia and industry, offering both foundational knowledge and practical protocols.
Synthesis and Characterization of this compound
While a variety of methods exist for the synthesis of bipyridine derivatives, the direct amination of a pre-formed 4,4'-bipyridine scaffold is a common strategy. The Chichibabin reaction, a nucleophilic substitution on the pyridine ring, is a well-established method for introducing amino groups.[1]
Protocol 1: Synthesis of this compound via a Modified Chichibabin Reaction
Disclaimer: This is a generalized protocol based on established methodologies for pyridine amination. Optimization of reaction conditions may be necessary.
Materials:
-
4,4'-Bipyridine
-
Sodium amide (NaNH₂)
-
Anhydrous N,N-dimethylaniline or other high-boiling inert solvent
-
Ammonium chloride solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4,4'-bipyridine and anhydrous N,N-dimethylaniline.
-
Heat the mixture to 140-150 °C with stirring under a nitrogen atmosphere until the 4,4'-bipyridine is completely dissolved.
-
Carefully add sodium amide in small portions over 30 minutes. The reaction mixture will typically turn dark and evolve ammonia gas.
-
Continue heating and stirring the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Caution: This quenching step is exothermic and will release ammonia gas. Perform this step in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the two pyridine rings with distinct chemical shifts due to the amino substituent. A broad singlet corresponding to the -NH₂ protons. |
| ¹³C NMR | Aromatic carbons with chemical shifts influenced by the amino group. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₁₀H₉N₃ (m/z = 171.20).[2] |
| FT-IR Spectroscopy | Characteristic N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹). |
Application in the Synthesis of Functional Materials
The unique structural features of this compound make it a valuable precursor for a range of functional materials, including metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with interesting catalytic and photophysical properties.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of the amino group to participate in hydrogen bonding can be harnessed to direct the assembly of MOFs and coordination polymers with specific topologies and functionalities. Amine-functionalized MOFs often exhibit enhanced gas sorption properties and can serve as platforms for post-synthetic modifications.[3][4]
This protocol describes the synthesis of a hypothetical luminescent MOF, illustrating the role of the amino-functionalized bipyridine ligand.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.1 mmol, 17.1 mg) and 1,4-benzenedicarboxylic acid (0.1 mmol, 16.6 mg) in 10 mL of DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) in 5 mL of DMF.
-
Slowly add the zinc nitrate solution to the ligand solution with stirring.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C for 48 hours.
-
After cooling to room temperature, colorless or pale-yellow crystals should have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at room temperature.
Characterization of the MOF:
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. |
| FT-IR Spectroscopy | To confirm the incorporation of the this compound and dicarboxylate linkers. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the material. The presence of the amino group may lead to interesting emission characteristics. |
Diagram: Hypothetical MOF Assembly
Caption: Conceptual assembly of a 3D MOF from zinc-based SBUs and mixed organic linkers.
Catalysis
The introduction of an amino group can influence the catalytic activity of metal complexes by modifying the electronic environment of the metal center or by providing a secondary site for substrate interaction. Palladium complexes of pyridine derivatives, for instance, are known to be effective catalysts in cross-coupling reactions.[5]
Caption: A general workflow for evaluating the catalytic performance of a metal complex.
Luminescent Materials
The electronic properties of bipyridine ligands are crucial in determining the luminescence of their metal complexes. The electron-donating amino group in this compound can raise the energy of the metal-to-ligand charge transfer (MLCT) excited states, potentially leading to blue-shifted emissions and enhanced quantum yields compared to unsubstituted bipyridine complexes.[6]
Drug Development and Delivery
The bipyridine scaffold is present in several biologically active molecules. The amino group in this compound offers a potential site for conjugation to other molecules, making it a candidate for the development of targeted drug delivery systems. The ability to form coordination complexes also opens possibilities for the design of metallodrugs.
Conclusion and Future Outlook
This compound is a building block with significant potential for the development of a new generation of functional materials. The strategic placement of the amino group provides a powerful tool for chemists and material scientists to fine-tune the structural, electronic, and reactive properties of their creations. Future research in this area will likely focus on the synthesis of novel MOFs with enhanced gas storage and separation capabilities, the development of more efficient and selective catalysts for organic transformations, and the exploration of the photophysical properties of its metal complexes for applications in sensing and optoelectronics. The versatility of this ligand ensures its continued importance in the ever-evolving field of functional materials.
References
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Metal Complexes of 2,2′-Bipyridine-4,4′-diamine as Metallo-Tectons for Hydrogen Bonded Networks. (2025). ResearchGate. Retrieved from [Link]
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A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Dalton Transactions. Retrieved from [Link]
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Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. (2021). HAL Open Science. Retrieved from [Link]
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Amino-, amido- and oxy-bipyridyl complexes of copper, ruthenium, molybdenum and rhodium. ResearchSpace@UKZN. Retrieved from [Link]
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Bipyridine. Wikipedia. Retrieved from [Link]
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Bipyridine Synthesis of the Novel 4,4'- and 6,6'- Dihydroxamic - 2,2'. SciELO. Retrieved from [Link]
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Development of Amine-Functionalized Metal-Organic Frameworks Hollow Fiber Mixed Matrix Membranes for CO2 and CH4 Separation: A Review. MDPI. Retrieved from [Link]
-
Insights into Functionalization of Metal-Organic Frameworks Using In Situ NMR Spectroscopy. PMC. Retrieved from [Link]
-
Functionalization of MOFs. Pablo A. Araujo Granda. Retrieved from [Link]
-
Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands. ResearchGate. Retrieved from [Link]
-
Ternary Copper(II) Coordination Compounds with Nonpolar Amino Acids and 2,2'-Bipyridine. UU Research Portal. Retrieved from [Link]
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A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. Retrieved from [Link]
-
Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine: synthesis, spectroscopy, magnetic properties, and crystal structure. Taylor & Francis Online. Retrieved from [Link]
-
Synthesis and Luminescence Properties of [Pt{4-(o-MeC H )- pzbipy}Cl]SbF [pzbipy = 6-2 -pyrazinyl). ResearchGate. Retrieved from [Link]
-
The Synthesis of Aminophenyl-Substituted 2,2′-Bipyridine Ligands by “1,2,4-Triazine” Methodology. AIP Publishing. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
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Multifunctional Crystalline Coordination Polymers Constructed from 4,4′-Bipyridine-N,N′-dioxide: Photochromism, White-Light Emission, and Photomagnetism. National Institutes of Health. Retrieved from [Link]
-
(2,2'-Bipyridin)-4-amine. PubChem. Retrieved from [Link]
-
Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. ResearchGate. Retrieved from [Link]
-
Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. MDPI. Retrieved from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. Retrieved from [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Retrieved from [Link]
-
Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. PubMed Central. Retrieved from [Link]
-
Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. ResearchGate. Retrieved from [Link]
-
Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. MDPI. Retrieved from [Link]
-
Synthesis, structures and photophysical properties of luminescent cyanoruthenate(ii) complexes with hydroxylated bipyridine and phenanthroline ligands. RSC Publishing. Retrieved from [Link]
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Application Notes and Protocols for the Characterization of [4,4'-Bipyridin]-2-amine Metal Complexes
Introduction: The Unique Potential of [4,4'-Bipyridin]-2-amine in Coordination Chemistry
The landscape of coordination chemistry is continually reshaped by the design of innovative ligands that impart novel properties to metal complexes. This compound emerges as a ligand of significant interest, bridging the characteristics of the well-studied 4,4'-bipyridine and the electronically rich 2-aminopyridine. The strategic placement of the amino group at the 2-position introduces a site for hydrogen bonding, alters the electronic properties of the bipyridine system, and offers potential for post-complexation modification. These attributes make its metal complexes highly promising for applications in catalysis, functional materials, and drug development.[1]
This guide provides a comprehensive suite of protocols for the synthesis and detailed characterization of this compound metal complexes. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and insightful investigations.
I. Synthesis of this compound Metal Complexes: A General Protocol
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following protocol provides a general framework that can be adapted based on the specific metal and desired final structure.
Rationale: The choice of solvent is critical to ensure the dissolution of both the ligand and the metal salt, facilitating their interaction. The reaction temperature and time are optimized to promote the formation of the thermodynamically stable complex while minimizing potential side reactions or decomposition.
Experimental Protocol:
-
Ligand and Metal Salt Preparation:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture thereof).
-
In a separate vessel, dissolve the desired metal salt (e.g., chloride, nitrate, perchlorate, or triflate salts of transition metals like Cu(II), Mn(II), Fe(II), etc.) (0.5 to 1 equivalent, depending on the desired stoichiometry) in the same solvent.[2]
-
-
Reaction Mixture:
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
The reaction may proceed at room temperature or require heating under reflux, depending on the lability of the metal ion and the desired coordination environment. Monitor the reaction by observing any color change or precipitation.
-
-
Isolation and Purification:
-
If a precipitate forms upon mixing or cooling, collect the solid by vacuum filtration.
-
If no precipitate forms, slowly evaporate the solvent or use a vapor diffusion technique with a counter-solvent (e.g., diethyl ether or hexane) to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified complex under vacuum.
-
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound metal complexes.
II. Spectroscopic Characterization
Spectroscopic techniques are fundamental to elucidating the coordination environment and electronic properties of the synthesized complexes.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H NMR spectroscopy is invaluable for confirming the coordination of the ligand to the metal center. Changes in the chemical shifts of the pyridine protons upon complexation provide direct evidence of the metal-ligand interaction. For diamagnetic complexes, sharp signals are expected, while paramagnetic complexes will exhibit broadened and significantly shifted resonances.
Experimental Protocol:
-
Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O).
-
Acquire the ¹H NMR spectrum.
-
Compare the spectrum of the complex to that of the free ligand. Protons on the pyridine rings, particularly those adjacent to the coordinating nitrogen atoms, are expected to show significant downfield shifts due to the deshielding effect of the metal ion.[3][4]
Expected Observations:
| Proton Position | Free Ligand (Expected δ) | Complex (Expected δ Change) | Rationale for Change |
| H2', H6' | ~8.6 ppm | Downfield shift | Coordination to the metal center. |
| H3', H5' | ~7.5 ppm | Downfield shift | Coordination to the metal center. |
| H3, H5 | ~7.8, ~6.8 ppm | Variable shifts | Influence of the amino group and metal coordination. |
| NH₂ | Broad singlet | May broaden or shift | Involvement in hydrogen bonding or coordination. |
B. UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy probes the electronic transitions within the complex. The spectra of these complexes are typically characterized by ligand-centered (π → π*) transitions and, importantly, metal-to-ligand charge transfer (MLCT) bands.[5] The energy and intensity of these bands provide insights into the electronic structure and the nature of the metal-ligand bond.
Experimental Protocol:
-
Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., acetonitrile, methanol, or water).
-
Record the absorption spectrum over a range of approximately 200-800 nm.
-
Identify the π → π* transitions (typically in the UV region) and any new, lower-energy MLCT bands (often in the visible region), which are characteristic of the complex.[5]
C. Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the vibrational modes of the complex and confirm coordination. Shifts in the vibrational frequencies of the pyridine ring upon complexation are indicative of metal-ligand bond formation. The N-H stretching frequencies of the amino group can also provide information about its involvement in hydrogen bonding.
Experimental Protocol:
-
Prepare a sample of the complex, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum.
-
Compare the spectrum of the complex to that of the free ligand, paying close attention to the C=N and C=C stretching vibrations of the pyridine rings and the N-H stretching region.[2]
III. Electrochemical Characterization: Cyclic Voltammetry (CV)
Rationale: Cyclic voltammetry is a powerful technique for investigating the redox properties of the metal complexes. It can be used to determine the formal reduction potentials of the metal center and the ligand, providing information about the electronic influence of the this compound ligand on the metal's redox behavior. The reversibility of the redox processes can also be assessed, which is crucial for applications in catalysis and electronic devices.[5]
Experimental Protocol:
-
Dissolve the complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential over a range that encompasses the expected redox events of the metal and ligand.
-
Analyze the resulting voltammogram to identify the anodic and cathodic peak potentials and determine the formal reduction potential (E¹/²) for any reversible or quasi-reversible processes.
Diagram of the Electrochemical Analysis Workflow:
Caption: Workflow for cyclic voltammetry analysis of metal complexes.
IV. Structural Characterization: Single-Crystal X-ray Diffraction
Rationale: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline complex. It provides unambiguous information about bond lengths, bond angles, coordination geometry, and the role of the 2-amino group in intermolecular interactions such as hydrogen bonding.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using appropriate software to obtain a detailed model of the molecule and its packing in the crystal lattice.[6]
Expected Structural Features:
-
Coordination Geometry: The metal center is expected to adopt a geometry (e.g., octahedral, tetrahedral, square planar) dictated by the metal ion and the number of coordinating ligands.
-
Hydrogen Bonding: The 2-amino group is likely to participate in hydrogen bonding with counter-ions, solvent molecules, or adjacent complex molecules, leading to the formation of supramolecular architectures.[7]
V. Computational Modeling: Density Functional Theory (DFT)
Rationale: Computational methods, particularly DFT, complement experimental data by providing a deeper understanding of the electronic structure, bonding, and spectroscopic properties of the complexes. DFT calculations can be used to predict geometries, vibrational frequencies, electronic transitions, and redox potentials, which can be compared with experimental results to validate both the experimental and theoretical models.
Computational Protocol:
-
Model Building: Construct an in silico model of the complex based on the proposed or experimentally determined structure.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy structure.
-
Property Calculations:
-
Frequency Analysis: Calculate the vibrational frequencies to compare with the experimental IR spectrum.
-
Time-Dependent DFT (TD-DFT): Simulate the UV-Vis spectrum to help assign the observed electronic transitions.
-
Molecular Orbital Analysis: Examine the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the electronic transitions and the redox-active sites.
-
VI. Data Summary and Interpretation
A comprehensive characterization of this compound metal complexes involves the integration of data from all the aforementioned techniques.
Integrated Data Analysis Workflow:
Caption: Integration of multiple characterization techniques.
By systematically applying these protocols, researchers can gain a thorough understanding of the structural, spectroscopic, and electrochemical properties of novel this compound metal complexes, paving the way for their rational design and application in various scientific fields.
References
-
[Synthesis and Structure of the Copper Complex (ClO4).]([Link])
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Application Notes and Protocols: [4,4'-Bipyridin]-2-amine in High-Performance Dye-Sensitized Solar Cells
Introduction: The Strategic Role of [4,4'-Bipyridin]-2-amine in Advanced Dye Design
In the landscape of third-generation photovoltaics, dye-sensitized solar cells (DSSCs) represent a compelling technology due to their cost-effectiveness and robust performance under various light conditions. The heart of the DSSC is the sensitizing dye, a molecule meticulously engineered to absorb light and efficiently inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The molecular architecture of the dye is paramount, with every component playing a critical role in the overall power conversion efficiency (PCE).
This document provides a comprehensive guide for researchers and drug development professionals on the application of This compound as a strategic ligand in the synthesis of advanced sensitizers for high-performance DSSCs. The bipyridine framework is a cornerstone of many successful ruthenium-based photosensitizers, prized for its strong chelation to the metal center and its ability to facilitate metal-to-ligand charge transfer (MLCT), a key process in light absorption.
The introduction of an amine group at the 2-position of the [4,4'-bipyridine] scaffold is a deliberate design choice aimed at enhancing the dye's electronic properties and its interaction with the semiconductor surface. The amine group, being a potent electron donor, can modulate the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning is crucial for optimizing electron injection into the TiO₂ conduction band and for efficient regeneration of the dye by the electrolyte.[1][2][3] Furthermore, the nitrogen atom of the amine group can potentially participate in the anchoring of the dye to the TiO₂ surface, complementing the traditional carboxylic acid anchoring groups and potentially leading to more stable and efficient devices.[4][5][6]
These application notes will provide a detailed protocol for the synthesis of a representative ruthenium-based dye incorporating the this compound ligand, followed by a step-by-step guide to the fabrication and characterization of a DSSC device.
PART 1: Synthesis of a Ruthenium(II) Sensitizer Incorporating this compound
The following protocol outlines a plausible synthetic route for a heteroleptic ruthenium(II) complex, herein designated as ₂ (where dcbpy = 4,4'-dicarboxy-2,2'-bipyridine), based on established methodologies for similar ruthenium complexes.[7]
Materials and Reagents:
-
cis-Bis(isothiocyanato)bis(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II) (N719 dye precursor)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas, high purity
-
Standard Schlenk line and glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Column chromatography supplies (silica gel, appropriate eluents)
Synthetic Protocol:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve cis-Bis(isothiocyanato)bis(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II) (1 equivalent) in 50 mL of anhydrous DMF.
-
Ligand Addition: To the stirred solution, add this compound (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the DMF under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. The column should be packed in a suitable eluent system, which may need to be optimized but a gradient of methanol in dichloromethane is a good starting point. The desired product is typically a deeply colored band.
-
Characterization: Collect the fractions containing the purified product, combine them, and remove the solvent. Dry the final product under vacuum. Characterize the synthesized dye using standard analytical techniques such as ¹H NMR, Mass Spectrometry, and UV-Vis Spectroscopy to confirm its structure and purity.
Caption: Workflow for the synthesis of the target ruthenium dye.
PART 2: Fabrication of a Dye-Sensitized Solar Cell
This section details the fabrication of a DSSC using the synthesized dye. The protocol is based on standard and widely accepted procedures in the field.
Materials and Equipment:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Screen printer or doctor-blade setup
-
Furnace capable of reaching 500°C
-
The synthesized ruthenium dye solution (0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)
-
Platinum (Pt) counter electrode
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Thermoplastic sealant (e.g., Surlyn®)
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat for J-V characterization
Fabrication Protocol:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using screen printing or the doctor-blade technique.
-
Dry the TiO₂ film at 125°C for 5-10 minutes.
-
Sinter the TiO₂ film in a furnace by gradually increasing the temperature to 450-500°C and maintaining it for 30 minutes to ensure good particle necking and removal of organic binders.
-
Allow the photoanode to cool down to about 80°C before dye sensitization.
-
-
Dye Sensitization:
-
Immerse the warm TiO₂ photoanode into the dye solution for 12-24 hours at room temperature in a dark, sealed container.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanode in a gentle stream of nitrogen or air.
-
-
Cell Assembly:
-
Place a thermoplastic sealant frame around the TiO₂ film on the photoanode.
-
Position the Pt counter electrode on top of the sealant, with the conductive side facing the TiO₂.
-
Heat the assembly on a hot plate at around 100-120°C with gentle pressure to seal the cell, leaving two small holes for electrolyte injection.
-
Introduce the electrolyte into the cell through one of the holes via vacuum backfilling or capillary action.
-
Seal the holes with small pieces of the sealant and a soldering iron.
-
Caption: Step-by-step workflow for DSSC fabrication.
PART 3: Characterization and Expected Performance
Photovoltaic Characterization:
The performance of the fabricated DSSC should be evaluated by measuring its current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm²). The key photovoltaic parameters to be determined are:
-
Open-circuit voltage (Voc): The maximum voltage the cell can produce.
-
Short-circuit current density (Jsc): The maximum current density the cell can produce.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve.
-
Power Conversion Efficiency (PCE): The overall efficiency of the cell, calculated as: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the incident light power density (100 mW/cm²).
Expected Performance and Causality:
The amine group is a strong electron-donating group.[1] Its incorporation into the bipyridine ligand is expected to:
-
Increase the HOMO energy level: This can lead to a more favorable alignment with the redox potential of the iodide/triiodide electrolyte, potentially improving dye regeneration kinetics.
-
Red-shift the absorption spectrum: The electron-donating nature of the amine group can extend the π-conjugation of the dye, leading to a broader absorption of the solar spectrum and a potential increase in Jsc.[8]
-
Influence Voc: The effect on Voc is more complex. While a higher HOMO level might be beneficial for regeneration, the amine group could also interact with the TiO₂ surface, potentially altering the conduction band edge and influencing the Voc.
Table 1: Projected Photovoltaic Performance of a DSSC with a this compound-based Ruthenium Dye
| Parameter | Projected Value | Rationale |
| Voc (V) | 0.70 - 0.75 | The amine group may slightly alter the TiO₂ conduction band, but a significant deviation from typical Ru-bipyridine dyes is not expected. |
| Jsc (mA/cm²) | 15 - 18 | The electron-donating amine group is anticipated to enhance light-harvesting, leading to a higher Jsc compared to unsubstituted bipyridine ligands. |
| FF | 0.65 - 0.70 | The fill factor will depend on the overall charge transport and recombination kinetics within the cell. |
| PCE (%) | 7.5 - 9.5 | Based on the projected Voc and Jsc, a competitive power conversion efficiency is anticipated. |
It is crucial to note that these are projected values. The actual performance will be highly dependent on the precise molecular structure of the dye, the quality of the TiO₂ film, the composition of the electrolyte, and the overall fabrication process.
Conclusion and Outlook
This compound presents a promising avenue for the molecular engineering of sensitizing dyes for DSSCs. The strategic placement of the electron-donating amine group offers the potential to enhance both the light-harvesting capabilities and the electronic properties of the dye, leading to improved photovoltaic performance. The protocols provided in this document offer a solid foundation for researchers to explore the synthesis and application of dyes incorporating this versatile ligand. Further systematic studies are warranted to fully elucidate the structure-property relationships and to optimize the performance of DSSCs based on this compound and its derivatives.
References
-
Chan, K. F., Lim, H. N., Ahmad, H., & Gowthaman, N. S. K. (2020). Photovoltaic performance of bipyridine and dipyridophenazine ligands anchored ruthenium complex sensitizers for efficient dye-sensitized solar cells. Solid State Sciences, 107, 106368. Available at: [Link]
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Saygili, Y., et al. (2020). Liquid State and Zombie Dye Sensitized Solar Cells with Copper Bipyridine Complexes Functionalized with Alkoxy Groups. The Journal of Physical Chemistry C, 124(12), 6464-6473. Available at: [Link]
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Jia, H. L., et al. (2020). Efficient cosensitization of new organic dyes containing bipyridine anchors with porphyrins for dye-sensitized solar cells. Sustainable Energy & Fuels, 4(1), 347-353. Available at: [Link]
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Caprioglio, P., et al. (2019). Research Progress on Photosensitizers for DSSC. Frontiers in Chemistry, 7, 609. Available at: [Link]
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Thomas, M. R. N., & Vincent, A. (2021). Versatility of Photosensitizers in Dye-Sensitized Solar Cells (DSSCs). Biointerface Research in Applied Chemistry, 12(6), 8543-8560. Available at: [Link]
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Nazeeruddin, M. K., et al. (1999). Anchoring Group and Auxiliary Ligand Effects on the Binding of Ruthenium Complexes to Nanocrystalline TiO2 Photoelectrodes. The Journal of Physical Chemistry B, 103(1), 3-10. Available at: [Link]
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Sabatini, R. P., et al. (2019). BODIPY and dipyrrin as unexpected robust anchoring groups on TiO2 nanoparticles. Dalton Transactions, 48(3), 735-739. Available at: [Link]
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Colombo, M. G., et al. (2022). Effect of the Ancillary Ligand on the Performance of Heteroleptic Cu(I) Diimine Complexes as Dyes in Dye-Sensitized Solar Cells. ACS Applied Energy Materials, 5(2), 1834-1845. Available at: [Link]
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Saygili, Y., et al. (2020). Liquid State and Zombie Dye Sensitized Solar Cells with Copper Bipyridine Complexes Functionalized with Alkoxy Groups. The Journal of Physical Chemistry C, 124(12), 6464-6473. Available at: [Link]
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Housecroft, C. E., & Constable, E. C. (2019). Effects of Introducing Methoxy Groups into the Ancillary Ligands in Bis(diimine) Copper(I) Dyes for Dye-Sensitized Solar Cells. Molecules, 24(23), 4279. Available at: [Link]
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Kinoshita, T., et al. (2021). Synthesis and Physico-Chemical Properties of Homoleptic Copper(I) Complexes with Asymmetric Ligands as a DSSC Dye. Inorganics, 9(11), 86. Available at: [Link]
-
Zorina, I. G., et al. (2021). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. International Journal of Molecular Sciences, 22(21), 11529. Available at: [Link]
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Wang, Z. S., et al. (2005). Effect of different electron donating groups on the performance of dye-sensitized solar cells. Journal of Physical Chemistry B, 109(49), 23405-23413. Available at: [Link]
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Kim, J. Y., & Lee, J. K. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(15), 5821. Available at: [Link]
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Koussi, A., et al. (2018). The photovoltaic performance improvement of DSSCs and electron lifetime in D35-sensitized TiO2 films as a function of light exposure time of the [Co(bpy)3]3+/TBP component in the electrolyte. Physical Chemistry Chemical Physics, 20(2), 1059-1066. Available at: [Link]
-
Janiak, C., et al. (2000). 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. European Journal of Inorganic Chemistry, 2000(11), 2443-2454. Available at: [Link]
-
Wang, P., et al. (2010). The improved performance of dye sensitized solar cells by bifunctional aminosilane modified dye sensitized photoanode. Applied Physics Letters, 96(3), 033303. Available at: [Link]
-
St. John's Scholar. (2018). Synthesis and characterization of mixed ligand complexes of ruthenium(ii) containing 2,2'-bipyridine and 3,3'-dimethyl-1,1'- methylenebisimidazolium ligands; a new synthetic approach. Available at: [Link]
-
Gebeyehu, D., et al. (2020). Effect of Electron Donor Groups on Optoelectronic Properties of Betalain Dyes: A DFT Study. ChemistrySelect, 5(30), 9345-9352. Available at: [Link]
-
Al-Muallem, H. A., et al. (2022). The role of the donor group and electron-accepting substitutions inserted in π-linkers in tuning the optoelectronic properties of D–π–A dye-sensitized solar cells: a DFT/TDDFT study. RSC Advances, 12(19), 11849-11862. Available at: [Link]
-
Shchelokov, A. O., et al. (2020). Adsorption of Native Amino Acids on Nanocrystalline TiO2: Physical Chemistry, QSPR, and Theoretical Modeling. The Journal of Physical Chemistry C, 124(1), 534-547. Available at: [Link]
-
Nishida, N., et al. (2016). Structure and Dynamic Properties of a Ti-Binding Peptide Bound to TiO2 Nanoparticles As Accessed by (1)H NMR Spectroscopy. Langmuir, 32(22), 5588-5595. Available at: [Link]
-
Miclau, M., et al. (2023). Spectroscopic Analysis of the TiO2 Nanoparticles Influence on the Interaction of 5,10,15,20-(Tetra-4-carboxyphenyl)porphyrin with Human Serum Albumin. International Journal of Molecular Sciences, 24(13), 10886. Available at: [Link]
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Step-by-step guide to functionalizing [4,4'-Bipyridin]-2-amine
An In-Depth Technical Guide to the Functionalization of [4,4'-Bipyridin]-2-amine
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound is a heterocyclic compound of significant interest to researchers in drug development, materials science, and catalysis. Its structure is deceptively simple, combining a rigid 4,4'-bipyridine backbone—a privileged scaffold known for its coordination properties and role in supramolecular chemistry—with a strategically placed 2-amino group.[1][2] This amino group is not merely a substituent; it is a versatile chemical handle that unlocks a vast landscape of potential derivatives. The interplay between the nucleophilic amino group and the electron-deficient pyridine rings provides multiple avenues for selective modification, making it a highly valuable starting material for creating libraries of complex molecules with tailored properties.
This guide provides a detailed exploration of the key functionalization strategies for this compound. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate these protocols but also to innovate upon them.
Chapter 1: Understanding the Reactivity Landscape
The synthetic utility of this compound stems from its distinct reactive zones. The reactivity is governed by the electronic properties of the amino group and the two pyridine rings. The amino group at the 2-position acts as a strong electron-donating group, influencing the electron density of the pyridine ring it is attached to.
Key Reactive Sites:
-
The Exocyclic Amino Group (–NH₂): This is the primary center for nucleophilic reactions. Its lone pair of electrons readily attacks electrophiles, making it the most common site for initial functionalization.
-
The Pyridine Nitrogen Atoms: These nitrogen atoms are basic and can be protonated or act as ligands for metal centers. This coordination ability is fundamental to the use of bipyridines in catalysis and materials science.[1][2]
-
The Pyridine Ring Carbons: The aromatic rings can undergo functionalization, primarily through metal-catalyzed cross-coupling reactions. The positions ortho and para to the ring nitrogens are particularly susceptible to nucleophilic attack, while electrophilic substitution is less common and often requires harsh conditions.
Caption: Key reactive sites on the this compound scaffold.
Chapter 2: Functionalization of the Amino Group
Direct modification of the 2-amino group is the most straightforward approach to diversify the this compound scaffold. These reactions leverage the nucleophilicity of the amino nitrogen.
N-Alkylation: Introducing Aliphatic Chains
N-alkylation involves the reaction of the amine with an alkyl halide via an Sɴ2 mechanism. This reaction is fundamental but requires careful control to prevent over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[3]
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the amine, increasing its nucleophilicity without competing in the alkylation reaction.
-
Stoichiometry: Using a slight excess of the amine relative to the alkylating agent can help minimize the formation of the dialkylated product.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal for Sɴ2 reactions, as it solvates the cation of the base while leaving the nucleophile relatively free.
Protocol: Mono-N-Alkylation with Benzyl Bromide
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of H₂ gas should be observed.
-
Alkylation: Add benzyl bromide (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Purpose |
| Reagents | Amine (1 eq), NaH (1.1 eq), Benzyl Bromide (1.05 eq) | Controlled mono-alkylation |
| Solvent | Anhydrous DMF | Facilitates Sɴ2 reaction |
| Temperature | 0 °C to Room Temperature | Controls initial reactivity |
| Time | 12-18 hours | Allows for complete reaction |
| Typical Yield | 65-85% | Varies with substrate and scale |
N-Arylation: Forging C-N Bonds with Aryl Groups
The introduction of aryl substituents is crucial for tuning the electronic and photophysical properties of the molecule. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for this purpose.[4]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) is paired with a sterically hindered phosphine ligand (e.g., XPhos, SPhos). The bulky ligand facilitates the crucial reductive elimination step of the catalytic cycle, which forms the C-N bond.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and participate in the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is used to prevent catalyst deactivation.
Protocol: Buchwald-Hartwig N-Arylation with 4-Bromotoluene
-
Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagents: Add this compound (1.0 eq) and 4-bromotoluene (1.2 eq).
-
Solvent: Add anhydrous, deoxygenated toluene.
-
Reaction: Seal the tube and heat to 100-110 °C with vigorous stirring for 18-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Sources
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- 2. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
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- 4. Double N-arylation reaction of polyhalogenated 4,4’-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [4,4'-Bipyridin]-2-amine Derivatives for Advanced Sensing Applications
Introduction: The Versatility of the [4,4'-Bipyridin]-2-amine Scaffold
In the landscape of chemical sensor development, the rational design of molecular probes is paramount for achieving high sensitivity and selectivity. Bipyridine derivatives have long been recognized as privileged scaffolds, primarily due to their exceptional ability to coordinate with metal ions and participate in supramolecular architectures.[1][2] Among these, the this compound framework offers a unique combination of structural features that make it an exceptionally versatile platform for creating advanced sensors.
The 4,4'-bipyridine core provides a rigid, π-conjugated system that is ideal for constructing fluorescent and colorimetric probes. Its two nitrogen atoms act as effective coordination sites for a wide range of analytes. The strategic placement of an amine group at the 2-position is the key to this scaffold's utility. This primary amine serves two critical roles:
-
A Reactive Handle for Derivatization: The -NH₂ group is a nucleophilic site that allows for straightforward chemical modification. This enables the attachment of various signaling units (fluorophores, chromophores) and recognition moieties, allowing for the fine-tuning of the sensor's properties for specific targets.
-
An Active Recognition Site: The amine group itself can participate directly in analyte binding through hydrogen bonding or by modulating the electronic properties of the bipyridine system upon protonation or coordination.
This guide provides a comprehensive overview of the synthesis, application, and detailed experimental protocols for utilizing this compound derivatives in the development of high-performance chemical sensors.
Part 1: Synthesis of Functionalized this compound Derivatives
The foundation of any sensing application is the robust synthesis of the core sensor molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a reliable and modular approach to synthesizing asymmetrically functionalized bipyridines.[3][4] This methodology allows for the precise installation of various aryl or heteroaryl groups, which can be further functionalized to create a library of sensor candidates.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of a generic this compound derivative via a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for a this compound derivative.
Protocol 1: Synthesis of 4'-(4-formylphenyl)-[4,4'-bipyridin]-2-amine
This protocol describes the synthesis of a derivative featuring a formyl (-CHO) group, which can be used for further derivatization, for instance, to create Schiff base sensors.
Materials:
-
2-Amino-4-chloropyridine
-
4-Formylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-4-chloropyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 40 mL dioxane, 10 mL water).
-
Degassing: Place a septum on the flask and sparge the mixture with argon or nitrogen for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 eq).
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.
Part 2: Principles and Mechanisms of Sensing
This compound derivatives can be designed to function as either fluorescent or colorimetric sensors. The sensing mechanism is typically based on the interaction of the analyte with the sensor molecule, which induces a measurable change in its photophysical properties.
Fluorescent Sensing
Fluorescent sensors, or probes, report on the presence of an analyte through a change in fluorescence intensity ("turn-off" or "turn-on") or a shift in the emission wavelength.[5] Common mechanisms include:
-
Photoinduced Electron Transfer (PET): In the "off" state, a lone pair of electrons (e.g., from the amine) quenches the fluorescence of an attached fluorophore. Analyte binding to the recognition site removes this quenching pathway, "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing nature of the bipyridine system, leading to a shift in the emission wavelength.
-
Coordination-Induced Chelation Enhancement: Binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant enhancement in fluorescence.
Colorimetric Sensing
Colorimetric sensors provide a response that is visible to the naked eye, making them suitable for rapid, on-site detection.[6] The color change arises from a shift in the maximum absorption wavelength (λ_max) of the molecule, typically caused by:
-
Coordination to Metal Ions: The interaction of the bipyridine nitrogen atoms with a metal ion alters the electronic structure of the π-conjugated system, changing its color.[7]
-
Anion-π Interactions: The electron-deficient bipyridine ring can interact with anions, perturbing the electronic transitions and causing a color change.
-
Reaction-Based Sensing: The analyte chemically reacts with a functional group on the sensor to produce a new, colored compound.
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
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- 4. mdpi.com [mdpi.com]
- 5. Molecules that Generate Fingerprints: A New Class of Fluorescent Sensors for Chemical Biology, Medical Diagnosis, and Cryptography - PubMed [pubmed.ncbi.nlm.nih.gov]
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High-throughput screening of [4,4'-Bipyridin]-2-amine based catalysts
Application Note & Protocols
Topic: High-Throughput Screening of [4,4'-Bipyridin]-2-amine Based Catalysts
For: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of the this compound Scaffold
In the landscape of modern catalysis, the quest for novel, efficient, and selective catalysts is paramount. Bipyridine derivatives have long been recognized as "privileged ligands" in transition-metal catalysis, owing to their robust coordination chemistry and tunable electronic and steric properties.[1][2] They are foundational components in catalysts for a vast array of applications, from cross-coupling reactions to asymmetric synthesis and materials science.[1][2][3]
This application note focuses on a specific, yet highly promising, subclass: This compound derivatives. The introduction of the 2-amino group onto the 4,4'-bipyridine framework introduces a unique functional handle. This group can act as a hydrogen-bond donor, a secondary coordination site, or a point for further derivatization, potentially leading to catalysts with novel reactivity and selectivity. However, exploring the vast chemical space made possible by derivatizing this scaffold requires a departure from traditional, one-at-a-time synthesis and testing.
High-Throughput Screening (HTS) provides the necessary toolkit to unlock this potential. By enabling the parallel synthesis and evaluation of hundreds of catalyst candidates, HTS dramatically accelerates the discovery and optimization cycle.[4][5] This guide provides a comprehensive framework for designing and executing an HTS campaign for this compound based catalysts, blending established principles of HTS with nuanced insights into the chemistry of bipyridine ligands.
Section 1: Strategic Design of a this compound Catalyst Library
The success of any HTS campaign is predicated on the quality and diversity of the chemical library. For the this compound scaffold, diversity can be introduced at several key positions to modulate both steric and electronic properties.
1.1. The Core Scaffold and Points of Diversification
The fundamental principle is to create a library of ligands that, when complexed with a transition metal (e.g., Palladium, Nickel, Iridium, Ruthenium), will produce a diverse set of catalysts.[3][6][7] The primary point of diversification is the 2-amino group itself, which can be readily acylated, alkylated, or arylated to generate a wide array of secondary and tertiary amines or amides.
Scientist's Note: The choice of derivatization chemistry for the 2-amino group is critical. Amide formation, for instance, introduces a planar, electron-withdrawing group that can influence the ligand's bite angle and electronic profile. In contrast, alkylation adds steric bulk and electron-donating character. This initial choice directs the exploration of the catalytic landscape.
1.2. A Representative Library Design
The following diagram illustrates a logical approach to library design, starting from a common precursor and branching out to create structural diversity.
Caption: Logical workflow for diversifying the this compound scaffold.
Section 2: The High-Throughput Screening Workflow
An effective HTS workflow is a multi-stage process designed to efficiently identify promising catalyst candidates from a large library, while minimizing resource expenditure.[4][8] This involves miniaturized reaction setups, parallel processing, and rapid analytical techniques.
2.1. Workflow Overview
The process begins with the automated preparation of catalyst solutions, followed by dispensing into 96-well reaction plates along with substrates and reagents. The reactions are run under controlled conditions, and the outcomes are analyzed using a high-throughput method, typically LC-MS or GC-MS. Promising "hits" are then subjected to more rigorous validation.
Caption: General high-throughput screening workflow for catalyst discovery.
2.2. Key Analytical Techniques for HTS in Catalysis
The choice of analytical method is dictated by the nature of the reaction products and substrates. Several techniques are amenable to high-throughput formats.[9]
| Technique | Principle | Pros | Cons |
| LC-MS | Chromatographic separation followed by mass spectrometry detection. | Highly versatile, provides conversion and selectivity data, identifies byproducts. | Relatively slow analysis time per sample (~1-5 min). |
| GC-MS | Chromatographic separation for volatile compounds. | Excellent for volatile products, provides high-resolution separation. | Limited to thermally stable and volatile analytes. |
| UV/Vis Spectroscopy | Measures absorbance of a chromophore. | Very fast, simple, can be read directly in the plate. | Requires a chromophore in the substrate or product; prone to interference. |
| Infrared Thermography | Detects heat released from exothermic reactions. | Extremely fast, label-free. | Provides qualitative activity data only, not selectivity.[9] |
Scientist's Note: For most organic transformations, such as the cross-coupling reaction detailed in our protocol, LC-MS is the gold standard. It provides a wealth of information beyond simple conversion, including the formation of isomers or decomposition products, which is crucial for understanding the catalyst's behavior.
Section 3: Detailed Protocols
The following protocols provide a self-validating system for screening a this compound library in a model Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Parallel Library Synthesis via Acylation
This protocol describes the synthesis of an amide-based ligand library in a 96-well deep-well plate.
Materials:
-
This compound (Stock Solution in N,N-Dimethylformamide, DMF)
-
Library of Acid Chlorides (R-COCl) (Stock Solutions in Dichloromethane, DCM)
-
Triethylamine (TEA) (Stock Solution in DCM)
-
96-well, 2 mL deep-well polypropylene plate with cap mat
-
Automated liquid handler or multichannel pipette
Procedure:
-
Plate Preparation: To each well of the 96-well plate, add 200 µL of the this compound stock solution (e.g., 0.1 M, 0.02 mmol).
-
Base Addition: Add 250 µL of the TEA stock solution (e.g., 0.1 M, 0.025 mmol, 1.25 eq) to each well.
-
Acid Chloride Addition: Dispense 220 µL of each unique acid chloride stock solution (e.g., 0.1 M, 0.022 mmol, 1.1 eq) into its designated well.
-
Reaction: Seal the plate with the cap mat and place it on a shaker at room temperature for 4 hours.
-
Workup (Optional): For screening, the crude reaction mixture can often be used directly after dilution. If purification is necessary, a parallel solid-phase extraction (SPE) can be implemented.
-
Analysis and Plating: Analyze a small aliquot from a few control wells via LC-MS to confirm reaction completion. Dilute the entire plate with a suitable solvent (e.g., DMF) to a final ligand concentration of 10 mM for use in the screening protocol.
Trustworthiness Check: The inclusion of control wells (e.g., a well with no acid chloride) is essential to validate that the starting material is consumed and to identify any potential side reactions. The 1.1 equivalent of the acid chloride ensures the full conversion of the starting amine.
Protocol 3.2: High-Throughput Suzuki-Miyaura Reaction Screening
This protocol details the setup for screening the synthesized ligand library for catalytic activity.
Materials:
-
Synthesized Ligand Library Plate (10 mM in DMF)
-
Palladium(II) Acetate (Pd(OAc)₂) (Stock Solution, 5 mM in DMF)
-
Aryl Bromide (Substrate 1) (Stock Solution, 0.5 M in DMF)
-
Arylboronic Acid (Substrate 2) (Stock Solution, 0.75 M in DMF)
-
Potassium Carbonate (K₂CO₃) (Aqueous Solution, 2 M)
-
96-well PCR plate or reaction block
-
Inert atmosphere glovebox or benchtop inertion box
Procedure:
-
Catalyst Formation (In-situ):
-
In a new 96-well plate (the catalyst plate), dispense 10 µL of the 10 mM ligand stock solution into each corresponding well (0.1 µmol).
-
Add 10 µL of the 5 mM Pd(OAc)₂ stock solution to each well (0.05 µmol). This creates a 2:1 ligand-to-metal ratio.
-
Scientist's Note: A 2:1 L:M ratio is a common starting point for cross-coupling, but this can be a variable for optimization. The in-situ formation of the active catalyst is a time- and resource-efficient strategy for HTS.[5]
-
Allow the catalyst plate to sit for 15 minutes to facilitate ligand-metal coordination.
-
-
Reaction Assembly:
-
In the final 96-well reaction block, add 20 µL of the Aryl Bromide stock solution (10 µmol, 1.0 eq) to each well.
-
Add 20 µL of the Arylboronic Acid stock solution (15 µmol, 1.5 eq) to each well.
-
Transfer 20 µL of the pre-formed catalyst solution from the catalyst plate to the corresponding wells of the reaction block. This results in a 0.5 mol% catalyst loading relative to the aryl bromide.
-
Add 30 µL of the 2 M K₂CO₃ solution to each well.
-
Add 100 µL of DMF to bring the total reaction volume to 210 µL.
-
-
Reaction Execution:
-
Seal the reaction block securely with a heat-resistant cap mat.
-
Place the block on a heated shaker plate at 80 °C for 12 hours.
-
-
Quenching and Sample Prep for Analysis:
-
After cooling, add 400 µL of acetonitrile (ACN) containing an internal standard to each well.
-
Seal, vortex, and centrifuge the plate to pellet the inorganic salts.
-
Transfer the supernatant to a new 96-well plate for LC-MS analysis.
-
Trustworthiness Check: The protocol includes several controls: (1) a well with no ligand, (2) a well with no palladium, and (3) a well with a known, commercially successful ligand (e.g., SPhos). These controls are vital for establishing a baseline, confirming the necessity of both ligand and metal, and benchmarking the performance of the new library members.
Section 4: Data Interpretation and Hit Validation
The primary output from the HTS run will be a dataset of product conversion or yield for each of the 96 reactions.
4.1. Identifying Hits
A "hit" is a catalyst that demonstrates significantly better performance than the baseline (no ligand) and is competitive with or superior to the positive control. Data visualization tools can be used to generate a heat map of the 96-well plate, making it easy to spot the most active catalysts.
Data Summary Table (Example):
| Well ID | Ligand Structure (R-group) | % Conversion (LC-MS) | Notes |
| A1 | -C(O)Ph | 85% | Primary Hit |
| A2 | -C(O)CF₃ | 15% | Electron-withdrawing group, poor activity |
| ... | ... | ... | ... |
| H11 | No Ligand Control | <2% | Baseline activity |
| H12 | SPhos Control | 92% | Benchmark performance |
4.2. From Hit to Lead: The Validation Phase
A single HTS data point is not sufficient. Validation is a critical step to confirm the initial result and eliminate false positives.
-
Resynthesis: The ligand for the top 3-5 hits should be resynthesized on a larger scale (e.g., 100 mg) and its identity and purity confirmed by NMR and LC-MS.
-
Reaction Re-run: The catalytic reaction should be repeated on a small scale (e.g., 0.1 mmol) using the newly synthesized ligand to confirm the result from the HTS plate.
-
Optimization: The validated "lead" catalyst can then be subjected to a more focused optimization screen, varying parameters like catalyst loading, temperature, base, and solvent.[10]
Conclusion
The this compound scaffold represents a promising but underexplored area for catalyst development. By combining systematic library design with the power of high-throughput screening, researchers can rapidly map the structure-activity relationships for this ligand class. The protocols and workflows outlined in this guide provide a robust, self-validating framework for identifying novel, high-performance catalysts, thereby accelerating research and development in chemical synthesis and drug discovery.
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Wang, Y., et al. (2024). Bipyridine-N,N'-dioxides Catalysts: Design, Synthesis, and Application in Asymmetric Synthesis of 1H-Pyrazolo[3,4-b]pyridine Analogues. Organic Letters, 26(17), 3487-3492. [Link]
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Dürr, A., et al. (2021). Novel ruthenium complexes bearing bipyridine-based and N-heterocyclic carbene-supported pyridine (NCN) ligands: the influence of ligands on catalytic transfer hydrogenation of ketones. Dalton Transactions, 50(45), 16485-16495. [Link]
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Thesis. (2012). 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. Uppsala University. [Link]
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Nguyen, M.-T., et al. (2023). High-throughput screening of multimetallic catalysts for three-way catalysis. Taylor & Francis Online. [Link]
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Park, S., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 693. [Link]
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Zhang, Y., et al. (2023). High-throughput screening of stable Ag–Pd–F catalysts for formate oxidation reaction using machine learning. Journal of Materials Chemistry A, 11(2), 859-867. [Link]
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Wang, Z., et al. (2023). Research Progress in High-Throughput Screening of CO2 Reduction Catalysts. Catalysts, 13(2), 416. [Link]
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Gaspar, A., et al. (2011). Terpyridine- and bipyridine-based ruthenium complexes as catalysts for the Belousov-Zhabotinsky reaction. The Journal of Physical Chemistry A, 115(11), 2208-2215. [Link]
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Wu, J., & Zhang, H. (2011). High speed screening technologies in heterogeneous catalysis. Chinese Journal of Catalysis, 32(3-4), 359-373. [Link]
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Feng, Z., et al. (2024). Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination. Journal of the American Chemical Society. [Link]
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Li, M., et al. (2024). High-Throughput Screening Approach for Catalytic Applications through Regulation of Adsorption Energies via Work Function. Langmuir. [Link]
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Mondal, B., et al. (2020). Single‐Pore versus Dual‐Pore Bipyridine‐Based Covalent–Organic Frameworks: An Insight into the Heterogeneous Catalytic Activity for Selective C H Functionalization. Small, 16(43), 2003970. [Link]
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Shields, B. J., & Doyle, A. G. (2012). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Organic Syntheses, 89, 76-86. [Link]
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Wang, C., et al. (2022). Visible-Light-Driven Oxidation of Amines to Imines in Air Catalyzed by Polyoxometalate–Tris(bipyridine)ruthenium Hybrid Compounds. Inorganic Chemistry, 61(27), 10444-10452. [Link]
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Wang, Y., et al. (2024). Bipyridine-N,N′-dioxides Catalysts: Design, Synthesis, and Application in Asymmetric Synthesis of 1H-Pyrazolo[3,4-b]pyridine Analogues. Organic Letters. [Link]
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Park, S., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
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Ilg, R., et al. (2023). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science, 14(27), 7291-7299. [Link]
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Research Square. (2023). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. Research Square. [Link]
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Grosjean, A., et al. (2016). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. New Journal of Chemistry, 40(1), 541-550. [Link]
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Nykaza, T. V., et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Catalysis, 9(6), 5452-5475. [Link]
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Company, A. (2022). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Catalysts, 12(12), 1600. [Link]
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Unchained Labs. Unleashing high-throughput reaction screening. Unchained Labs. [Link]
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Company, A., & Maroto, E. E. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(16), 4244-4247. [Link]
-
Zhao, Y., et al. (2015). Asymmetric Anion-π Catalysis: Enamine Addition to Nitroolefins on π-Acidic Surfaces. Journal of the American Chemical Society, 137(36), 11582-11585. [Link]
-
ResearchGate. (2015). Chiral 2,2′-Bipyridines: Ligands for Asymmetric Induction. ResearchGate. [Link]
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Application Note & Protocol: A Guide to the Single Crystal Growth of [4,4'-Bipyridin]-2-amine Complexes
Introduction: The Structural Imperative for [4,4'-Bipyridin]-2-amine Complexes
This compound is a versatile ligand in coordination chemistry and crystal engineering. Its rigid backbone, derived from 4,4'-bipyridine, provides a predictable vector for extending metal-organic frameworks, while the 2-amine group introduces an additional coordination site and a hydrogen-bond donor, enabling the formation of intricate supramolecular architectures.[1] The precise characterization of these three-dimensional structures is paramount for understanding their properties, whether for applications in catalysis, gas storage, or drug development.
Single-crystal X-ray diffraction remains the definitive method for elucidating the exact atomic connectivity, bond lengths, and angles within a crystalline solid.[2] However, obtaining diffraction-quality single crystals of novel coordination polymers is often a significant bottleneck in the research and development pipeline. It is a process that blends systematic screening with chemical intuition, as there is no universal "best" method for crystallization.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and detailed protocols for growing single crystals of this compound complexes. It moves beyond a simple recitation of steps to explain the underlying causality of experimental choices, empowering the researcher to troubleshoot and logically adapt these methods to their specific system.
Foundational Principles of Crystallization
The growth of a single crystal from solution is a thermodynamically driven process governed by the slow transition from a soluble, disordered state to a highly ordered, solid lattice. This process hinges on achieving a state of slight supersaturation, where the concentration of the complex exceeds its equilibrium solubility just enough to encourage nucleation and growth, but not so much as to cause rapid, uncontrolled precipitation.[4] The key is to approach this saturation point as slowly and gently as possible to allow for the ordered arrangement of molecules.[5]
Several factors critically influence this delicate balance:
-
Purity of Reagents: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality. Always use the highest purity reagents and solvents available.[4]
-
Solvent Selection: The choice of solvent is arguably the most critical parameter.[4] An ideal solvent system is one in which the complex is moderately soluble. If solubility is too high, achieving supersaturation is difficult; if it's too low, the complex won't dissolve sufficiently to form a concentrated solution. Often, a binary solvent system—one "good" solvent in which the complex is soluble and one "bad" or "anti-solvent" in which it is insoluble—is employed.[6]
-
Temperature: Temperature affects both solubility and solvent evaporation/diffusion rates. Cooling a saturated solution can induce crystallization for complexes that are significantly more soluble at higher temperatures.[7] Conversely, performing crystallizations in a refrigerator or freezer can slow down diffusion processes, often leading to larger, higher-quality crystals.[5][7]
-
Reactant Stoichiometry: The molar ratio of the this compound ligand to the metal salt can dramatically influence the final structure of the coordination polymer.[8] It is often necessary to screen various ratios to find the optimal conditions for crystal formation.
-
Counter-ions: The anion from the metal salt (e.g., Cl⁻, NO₃⁻, ClO₄⁻, PF₆⁻) can play a crucial role, sometimes being incorporated into the final crystal lattice or influencing the self-assembly process through charge and size effects.[9][10]
Experimental Workflow for Crystal Growth
The overall process can be visualized as a systematic approach, beginning with the synthesis of the complex and proceeding through various crystallization screening methods until suitable crystals are obtained for analysis.
Caption: General experimental workflow for growing single crystals of coordination complexes.
Detailed Crystallization Protocols
Safety Precaution: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Method A: Slow Evaporation
This is the simplest and most common technique, suitable for complexes that are stable in air and moderately soluble in a volatile solvent.[4][6] The principle is to slowly increase the concentration of the complex by evaporating the solvent until the solution becomes supersaturated and crystals form.
Protocol:
-
Prepare a clear, saturated or near-saturated solution of the this compound complex in an appropriate solvent or solvent mixture (e.g., Methanol, Ethanol, Acetonitrile, DMF/Ethanol). Ensure all solid material is dissolved; filter the solution if necessary to remove any particulate impurities.[4]
-
Transfer the solution to a narrow container like a test tube, vial, or NMR tube. A narrow opening helps to slow the rate of evaporation.[6]
-
Cover the container. The rate of evaporation can be controlled by the method of covering:
-
Slow: Cover with parafilm and pierce with 1-2 small holes using a needle.
-
Very Slow: Use a screw-cap vial and do not tighten it completely.
-
Extremely Slow: Leave a closed NMR tube for several weeks.[4]
-
-
Place the container in a vibration-free location (e.g., a quiet corner of a bench or in a cupboard).[4]
-
Monitor periodically for crystal growth over several days to weeks. Do not disturb the container once the process has started.[4]
Causality Insight: A slower evaporation rate generally leads to fewer nucleation sites and allows more time for individual crystals to grow larger and with higher quality.[5] Rapid evaporation often results in the formation of a polycrystalline powder.
Method B: Vapor Diffusion
Vapor diffusion is one of the most successful methods for growing high-quality single crystals, especially when only small amounts of the compound are available.[4][11] The technique involves dissolving the complex in a "good" solvent and placing it in a sealed chamber containing a "bad" (anti-solvent) in which the complex is insoluble. The anti-solvent should be more volatile than the solvent.[12] Vapor from the anti-solvent slowly diffuses into the complex solution, reducing the complex's solubility and inducing crystallization.
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Application Note: Real-Time Mechanistic Elucidation of Reactions Involving [4,4'-Bipyridin]-2-amine using In-situ Spectroscopy
Abstract
[4,4'-Bipyridin]-2-amine is a versatile heterocyclic compound, pivotal as a bespoke ligand in coordination chemistry and a foundational building block for supramolecular structures and functional organic materials.[1][2] Understanding its reaction dynamics—from complexation kinetics to mechanistic pathways—is critical for the rational design of new catalysts, sensors, and pharmaceuticals. Traditional end-point analyses often fail to capture the full picture, missing transient intermediates and crucial kinetic details. This guide provides an in-depth exploration of in-situ spectroscopic techniques, namely UV-Visible, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, for the real-time analysis of reactions involving this compound. We present not just protocols, but the underlying scientific rationale, enabling researchers to adapt these powerful methods for robust, data-rich mechanistic investigations.
The Imperative for In-situ Analysis
The reactivity of this compound is centered around its two distinct nitrogen environments: the pyridine nitrogens, which are excellent coordination sites for metal ions, and the exocyclic amine group, which can participate in a range of organic transformations. The electronic communication between these sites dictates the molecule's behavior. In-situ spectroscopy allows us to observe these changes as they happen, providing a continuous stream of data from a single experiment. This approach is paramount for:
-
Identifying and characterizing transient intermediates that exist only under reaction conditions.[3]
-
Determining true reaction kinetics by eliminating the artifacts introduced by quenching and sampling.
-
Understanding the influence of reaction parameters (temperature, concentration, pH) on the mechanism in real-time.[4]
-
Validating theoretical models with direct experimental evidence of proposed intermediates.[5]
Application I: Monitoring Metal Complexation with UV-Visible Spectroscopy
The formation of transition metal complexes is a primary application of bipyridine ligands.[6][7] The coordination of a metal ion to the pyridine nitrogens of this compound induces significant changes in its electronic structure, which are readily monitored by UV-Visible (UV-Vis) spectroscopy.
Scientific Principle
The UV-Vis spectrum of this compound is dominated by π-π* transitions within the aromatic system. Upon coordination to a metal center, two major changes occur:
-
Ligand-Centered Transitions: The energy of the π-π* transitions is perturbed, leading to a shift in the absorption maximum (λmax), typically a bathochromic (red) shift.
-
Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals (e.g., Ru(II), Fe(II)), new, often intense, absorption bands appear at lower energies (longer wavelengths).[8] These MLCT bands arise from the excitation of a metal d-electron into a π* orbital of the bipyridine ligand and are highly sensitive to the complex's electronic structure.[9]
By monitoring these spectral changes, one can determine the stoichiometry of the complex and its formation constant (Kf).
Experimental Workflow: In-situ Titration
The workflow below describes a standard method for determining the binding stoichiometry and affinity between the ligand and a metal ion.
Caption: Workflow for in-situ UV-Vis spectroscopic titration.
Protocol: In-situ UV-Vis Titration of this compound with Zn(II)
This protocol outlines the determination of the binding stoichiometry between this compound and a representative metal ion, ZnCl₂, which does not exhibit MLCT bands, allowing for clear observation of ligand-centered spectral shifts.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer equipped with a Peltier-thermostatted cuvette holder and a micro-stir bar.
-
Reagents:
-
This compound stock solution (0.1 mM in Methanol).
-
ZnCl₂ stock solution (1.0 mM in Methanol).
-
-
Procedure:
-
Set the cuvette holder temperature to 25.0 °C.
-
Pipette 2.0 mL of the this compound stock solution into a 1 cm path length quartz cuvette with a micro-stir bar.
-
Place the cuvette in the sample holder and an identical cuvette with 2.0 mL of methanol in the reference holder.
-
Acquire a baseline spectrum from 250 nm to 500 nm. This is the spectrum of the free ligand.
-
Using a microsyringe, add a 5 µL aliquot of the 1.0 mM ZnCl₂ solution to the sample cuvette.
-
Allow the solution to stir for 2 minutes to ensure complete mixing and equilibration.
-
Acquire a new spectrum.
-
Repeat steps 5-7 until a total of 100 µL of the ZnCl₂ solution has been added. The spectral changes should plateau, indicating saturation of the ligand.
-
-
Data Analysis:
-
Correct the absorbance data for the small dilution effect at each addition step.
-
Plot the change in absorbance (ΔA) at the λmax of the complex against the molar ratio of [Zn²⁺]/[Ligand].
-
The inflection point of the resulting curve indicates the stoichiometry of the formed complex.
-
Expected Spectral Data
The following table summarizes typical spectral features that can be monitored.
| Species | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Notes |
| Free Ligand | ~280-300 | ~15,000 - 20,000 | Corresponds to the main π-π* transition of the bipyridine system. |
| Metal-Ligand Complex | ~300-320 | Variable | Bathochromic shift upon coordination. New MLCT bands may appear >350 nm for d-block metals.[10][11] |
Application II: Probing Structural Changes with In-situ Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific "fingerprint" for each chemical species. It is particularly well-suited for monitoring reactions of pyridine derivatives in situ.[12][13]
Scientific Principle
The Raman spectrum of this compound contains characteristic bands corresponding to the vibrational modes of the pyridine rings (e.g., ring breathing, trigonal ring breathing) and the C-NH₂ group. Upon coordination to a metal, the electron density in the rings is altered, and the geometry may become more rigid. This leads to:
-
Shifts in Vibrational Frequencies: Key pyridine ring modes typically shift to higher frequencies (wavenumbers) due to electronic and kinematic coupling with the metal.
-
Changes in Peak Intensities: The polarizability of the molecule changes upon complexation, which can alter the intensity of Raman bands.
This allows for the quantitative tracking of reactant consumption and product formation by monitoring the unique spectral signatures of each species.[14][15]
Protocol: In-situ Monitoring of Complex Formation
-
Instrumentation: A Raman spectrometer equipped with a fiber-optic immersion probe (e.g., 785 nm excitation laser).
-
Reaction Setup:
-
A glass reaction vessel with a port for the immersion probe, a magnetic stirrer, and ports for reagent addition.
-
The reaction should be shielded from ambient light to minimize fluorescence.
-
-
Procedure:
-
Calibrate the spectrometer using a known standard (e.g., cyclohexane).
-
Dissolve this compound in the chosen solvent (e.g., acetonitrile) directly in the reaction vessel and place the immersion probe into the solution.
-
Acquire a spectrum of the starting material. This serves as the t=0 reference. Optimize laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation.
-
Inject the metal salt solution into the vessel to initiate the reaction.
-
Begin time-resolved spectral acquisition (e.g., one spectrum every 30 seconds).
-
Continue monitoring until the reaction reaches completion, as indicated by the stabilization of the spectra.
-
-
Data Analysis:
-
Perform baseline correction and normalization on the collected spectra.
-
Create kinetic profiles by plotting the intensity of a characteristic reactant peak (decreasing over time) and a product peak (increasing over time) against reaction time.
-
These profiles can be fitted to appropriate rate laws to determine reaction rate constants.
-
Expected Vibrational Data
| Vibrational Mode | Free Ligand (cm-1) | Coordinated Ligand (cm-1) | Assignment & Rationale |
| Ring Breathing | ~995 | ~1015-1025 | Symmetric stretching of the pyridine ring. Shifts to higher energy upon coordination due to stiffening of the ring structure. |
| Inter-ring C-C Stretch | ~1290 | ~1300-1310 | Stretching of the single bond connecting the two pyridine rings. |
| Ring Stretching | ~1600 | ~1610-1620 | C=C and C=N stretching modes within the pyridine rings. Sensitive to changes in electron density. |
Application III: Mechanistic Investigation with In-situ NMR Spectroscopy
NMR spectroscopy provides unparalleled detail on the chemical environment of each atom in a molecule. In-situ NMR is the definitive tool for tracking the transformation of reactants to products through various intermediates, offering unambiguous structural information at each step.[3]
Scientific Principle
The ¹H NMR spectrum of this compound shows a distinct set of signals for the aromatic protons. The chemical shift (δ) of each proton is highly sensitive to its electronic environment. Any reaction that alters this environment—such as protonation of a nitrogen, coordination to a metal, or substitution on the amine group—will cause a predictable shift in the corresponding signals. By acquiring spectra over the course of a reaction, one can:
-
Identify all proton-bearing species present in the solution.
-
Quantify the relative concentrations of reactants, intermediates, and products by integrating their respective signals.
-
Elucidate reaction pathways by observing the sequential appearance and disappearance of intermediate species.
Experimental Workflow: In-situ Reaction Monitoring
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H9N3 | CID 21912841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resonance Raman spectroscopy as an in situ probe for monitoring catalytic events in a Ru-porphyrin mediated amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses, crystal structures and (spectro)electrochemical studies of novel clusters [Ru4(µ-H)4(CO)10(L)] [L = 2,2′-bipyrimidine, 2,3-bis(pyridin-2-yl)pyrazine, 2,2′-bipyridine] [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. In situ Raman monitoring of [2+2] cycloaddition of pyridine substituted olefins induced by visible laser - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note: Electrochemical Analysis of [4,4'-Bipyridin]-2-amine Compounds
Introduction: The Significance of [4,4'-Bipyridin]-2-amine and its Electrochemical Scrutiny
This compound and its derivatives represent a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development. The bipyridine scaffold is a well-established pharmacophore, and the introduction of an amine group at the 2-position imparts unique electronic and structural characteristics that can modulate biological activity. Understanding the redox behavior of these molecules is paramount, as it can provide insights into their metabolic pathways, potential for oxidative stress, and mechanisms of action. Furthermore, precise and sensitive analytical methods are required for their quantification in various matrices, from synthetic reaction mixtures to biological fluids.
Electrochemical techniques offer a powerful, rapid, and cost-effective approach to studying the redox properties and determining the concentration of electroactive species like this compound. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key electrochemical methods—Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV)—for the characterization and quantification of this important class of compounds.
Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices
The electrochemical behavior of this compound is primarily dictated by the presence of the electron-rich amino group on the pyridine ring. Aromatic amines are known to undergo anodic oxidation, typically involving the initial loss of an electron from the nitrogen lone pair to form a radical cation. This process is often irreversible due to subsequent chemical reactions of the highly reactive radical intermediate.
Our choice of electrochemical techniques is based on the specific information required:
-
Cyclic Voltammetry (CV): This is the foundational technique for initial characterization. It provides a rapid overview of the redox processes, including the oxidation potential, the reversibility of the reaction, and information about reaction kinetics and mass transport. For a compound like this compound, we anticipate an irreversible oxidation peak corresponding to the oxidation of the amino group. A study on the closely related 2-aminopyridine showed a well-defined, irreversible anodic peak at approximately +1.05 V (vs. Pt electrode) in an alkaline phosphate buffer (pH 11.2), which was identified as a diffusion-controlled, two-electron transfer process.[1] This provides a valuable starting point for our investigation.
-
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These are more sensitive techniques ideal for quantitative analysis. They discriminate effectively against background charging currents, resulting in well-defined peaks with heights proportional to the analyte concentration. For pharmaceutical analysis, where low detection limits are often required, DPV and SWV are the methods of choice.[2]
The selection of a glassy carbon electrode (GCE) as the working electrode is based on its wide potential window, chemical inertness, and relatively low background current. The surface of the GCE can be easily polished to ensure reproducibility.
The supporting electrolyte is crucial for providing conductivity to the solution and controlling the ionic strength. A phosphate buffer solution (PBS) is a common and effective choice for aqueous electrochemistry, as it allows for the investigation of pH-dependent redox processes. The electrochemical behavior of many amine-containing compounds is pH-dependent, and controlling the pH is essential for reproducible results.
Pillar 2: Trustworthiness - A Self-Validating System in Protocols
The protocols detailed below are designed to be self-validating. By systematically investigating the influence of scan rate in CV, we can confirm the nature of the electrochemical process (diffusion-controlled vs. surface-adsorbed). The linear relationship between peak current and concentration in DPV and SWV will validate the method for quantitative analysis.
Experimental Workflow Overview
Caption: General workflow for the electrochemical analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Phosphate buffer saline (PBS) tablets or components (e.g., NaCl, KCl, Na₂HPO₄, KH₂PO₄)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Supporting electrolyte for non-aqueous media (optional): Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Solvent for non-aqueous media (optional): Acetonitrile (HPLC or anhydrous grade)
-
Alumina slurry (0.3 and 0.05 µm) for electrode polishing
-
Standard three-electrode system:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire or graphite rod
-
Protocol for Cyclic Voltammetry (CV)
Objective: To characterize the redox behavior of this compound.
Step-by-Step Methodology:
-
Electrode Preparation:
-
Polish the GCE with 0.3 µm alumina slurry on a polishing pad for 1 minute, followed by 0.05 µm alumina slurry for 1 minute.
-
Rinse the electrode thoroughly with high-purity water and sonicate in water for 2 minutes to remove any residual alumina particles.
-
Dry the electrode surface with a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 0.1 M PBS solution (e.g., pH 7.4) by dissolving the appropriate salts in high-purity water.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the chosen solvent (PBS or acetonitrile).
-
Prepare the analyte solution for analysis by diluting the stock solution in 0.1 M PBS to a final concentration of, for example, 1 mM.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with 10 mL of the analyte solution.
-
Deoxygenate the solution by bubbling with high-purity nitrogen for 10-15 minutes. Maintain a nitrogen blanket over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Record a cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back to the initial potential. The expected oxidation peak for the amine group will likely be in the positive potential range.
-
Perform the initial scan at a scan rate of 100 mV/s.
-
Record voltammograms at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the relationship between peak current and scan rate.
-
Data Analysis:
-
Identify the anodic peak potential (Epa). The absence of a corresponding cathodic peak on the reverse scan indicates an irreversible process.
-
Plot the anodic peak current (Ipa) versus the square root of the scan rate (ν¹/²). A linear relationship suggests a diffusion-controlled process.
Protocol for Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV)
Objective: To perform quantitative analysis of this compound.
Step-by-Step Methodology:
-
Electrode and Solution Preparation: Follow steps 1 and 2 from the CV protocol. For quantitative analysis, prepare a series of standard solutions of this compound with known concentrations (e.g., in the µM range).
-
DPV Measurement:
-
Set the DPV parameters on the potentiostat. Typical starting parameters are:
-
Initial Potential: e.g., +0.4 V
-
Final Potential: e.g., +1.4 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Record the DPVs for the blank (PBS) and each standard solution.
-
-
SWV Measurement:
-
Set the SWV parameters on the potentiostat. Typical starting parameters are:
-
Initial Potential: e.g., +0.4 V
-
Final Potential: e.g., +1.4 V
-
Frequency: 25 Hz
-
Amplitude: 25 mV
-
Step Potential: 5 mV
-
-
Record the SWVs for the blank and each standard solution.
-
Data Analysis:
-
Measure the peak current for each standard solution after subtracting the background current from the blank.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Determine the concentration of an unknown sample by measuring its peak current and interpolating from the calibration curve.
Data Presentation and Expected Results
The electrochemical oxidation of the amino group on the bipyridine ring is the expected primary redox process.
Table 1: Typical Electrochemical Parameters for the Oxidation of this compound (Hypothetical Data Based on Analogs)
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) | Square-Wave Voltammetry (SWV) |
| Oxidation Potential (Epa) | ~ +1.0 to +1.2 V (vs. Ag/AgCl) | ~ +0.9 to +1.1 V (vs. Ag/AgCl) | ~ +0.9 to +1.1 V (vs. Ag/AgCl) |
| Process Type | Irreversible, Diffusion-controlled | - | - |
| Linear Dynamic Range | - | e.g., 1 µM - 100 µM | e.g., 0.5 µM - 80 µM |
| Limit of Detection (LOD) | - | ~ 0.3 µM | ~ 0.1 µM |
Note: These values are estimates based on related compounds and will need to be determined experimentally. The exact potential will be influenced by pH, solvent, and the specific electrode used.
Electrochemical Oxidation Pathway
Caption: Proposed initial step in the electrochemical oxidation of this compound.
References
-
Gangwar, D., Malik, R., & Kaur, J. (2021). DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. RASĀYAN Journal of Chemistry, 14(3), 1953-1958. [Link]
-
Uslu, B., & Ozkan, S. A. (2011). Electroanalytical methods for the determination of pharmaceuticals: a review of recent trends and developments. Analytical Letters, 44(16), 2644-2687. [Link]
-
Compton, R. G., & Banks, C. E. (2018). Understanding voltammetry. World Scientific. [Link]
-
Honeychurch, K. C. (2020). A review of the electrochemistry and electroanalytical applications of pharmaceuticals. Inorganica Chimica Acta, 510, 119730. [Link]
-
Bard, A. J., & Faulkner, L. R. (2001). Electrochemical methods: Fundamentals and applications (2nd ed.). Wiley. [Link]
Sources
Application Notes & Protocols: [4,4'-Bipyridin]-2-amine as a Foundational Precursor in Modern Pharmaceutical Development
Abstract
The bipyridine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents due to its unique electronic properties, rigid structure, and versatile coordination chemistry.[1][2] This guide focuses on [4,4'-Bipyridin]-2-amine (CAS: 52311-42-9), a highly valuable precursor that provides a strategic entry point for developing complex pharmaceutical compounds.[3] Its structure, featuring a reactive amino group and two distinct pyridine rings, allows for sequential and site-selective modifications, enabling the synthesis of diverse molecular libraries targeting a range of diseases, including cancer and infectious diseases.[4][5] This document provides an in-depth exploration of its synthetic utility, complete with detailed protocols and the scientific rationale behind its application in contemporary drug discovery.
Core Concepts: The Strategic Value of this compound
This compound is more than a simple building block; it is a strategic platform for constructing active pharmaceutical ingredients (APIs). Its value stems from several key features:
-
Structural Rigidity: The bipyridine core provides a defined and rigid orientation for appended functional groups, which is crucial for achieving high-affinity binding to biological targets like enzyme active sites or protein-protein interfaces.
-
Hydrogen Bonding Capability: The pyridine nitrogen atoms act as hydrogen bond acceptors, while the 2-amino group serves as a hydrogen bond donor. This dual functionality is instrumental in establishing specific interactions with protein residues.
-
Chelating Properties: Bipyridines are renowned for their ability to form stable complexes with transition metals.[6] This property is exploited in the design of novel anticancer agents, such as platinum-based drugs, where the bipyridine ligand modulates the complex's cytotoxicity and cellular uptake.[7]
-
Synthetic Handle: The primary amine at the 2-position is a versatile nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to build out the molecular architecture. This allows for the straightforward introduction of pharmacophores and groups that modulate pharmacokinetic properties.
Physicochemical Data and Handling
Proper handling and storage are paramount for ensuring the integrity of this precursor.
| Property | Value | Reference |
| IUPAC Name | 4-(pyridin-4-yl)pyridin-2-amine | [3] |
| CAS Number | 52311-42-9 | [3] |
| Molecular Formula | C₁₀H₉N₃ | [3] |
| Molecular Weight | 171.20 g/mol | [3] |
| Appearance | Off-white to light yellow solid | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Safety | Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. |
Application Protocol I: Synthesis of Bipyridinyl Amide Scaffolds for Kinase Inhibition
Introduction and Rationale: Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target kinase. The bipyridine scaffold is particularly effective. The 2-amino group of this compound provides a convenient attachment point for side chains that can extend into other regions of the binding site to enhance potency and selectivity. This protocol details a standard acylation reaction to form a bipyridinyl amide, a common intermediate in the synthesis of anticancer agents that target protein-protein interactions.[5]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a bipyridinyl amide derivative.
Detailed Step-by-Step Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq)
-
Benzoyl Chloride (1.1 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen line.
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.71 g, 10 mmol).
-
Dissolve the amine in anhydrous DCM (50 mL).
-
Add triethylamine (2.1 mL, 15 mmol) to the solution and stir for 5 minutes.
-
Cool the flask to 0°C using an ice-water bath.
-
Dissolve benzoyl chloride (1.28 mL, 11 mmol) in anhydrous DCM (10 mL) and add it to a dropping funnel.
-
Add the benzoyl chloride solution dropwise to the cooled amine solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 30 mL of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired N-(4-(pyridin-4-yl)pyridin-2-yl)benzamide.
-
Expected Data:
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) |
| This compound | 171.20 | 10.0 | - |
| Benzoyl Chloride | 140.57 | 11.0 | - |
| Product | 275.31 | - | ~85-95% |
Application Protocol II: Synthesis of Quaternary Bipyridinium Salts as Antimicrobial Agents
Introduction and Rationale: Quaternization of the nitrogen atoms in pyridine rings is a well-established strategy for developing antimicrobial agents. Diquaternary salts of 4,4'-bipyridine, in particular, have demonstrated significant antimicrobial and antifungal activity.[4] The resulting positive charge is thought to facilitate interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death. This protocol describes the quaternization of one of the pyridine nitrogens in a previously synthesized bipyridinyl amide.
Logical Relationship Diagram:
Caption: Synthetic pathway from precursor to antimicrobial candidate.
Detailed Step-by-Step Protocol:
-
Materials:
-
N-(4-(pyridin-4-yl)pyridin-2-yl)benzamide (from Protocol I) (1.0 eq)
-
Benzyl Bromide (1.2 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Diethyl Ether
-
Round-bottom flask with condenser, magnetic stirrer, heating mantle, nitrogen line.
-
-
Procedure:
-
In a round-bottom flask, dissolve the bipyridinyl amide (e.g., 2.75 g, 10 mmol) in anhydrous acetonitrile (40 mL).
-
Add benzyl bromide (1.43 mL, 12 mmol) to the solution.
-
Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 12-18 hours. Monitor for precipitate formation.
-
After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
The product will likely precipitate from the solution. If not, slowly add diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted benzyl bromide.
-
Dry the product under vacuum to yield the quaternary bipyridinium salt.
-
Self-Validation and Characterization: The formation of the quaternary salt can be confirmed by ¹H NMR spectroscopy, observing a downfield shift of the pyridine protons and the appearance of new signals corresponding to the benzyl group. ESI-MS will show a molecular ion peak corresponding to the positively charged cation.
Advanced Application: Targeting Protein-Protein Interactions in Oncology
Authoritative Grounding: Recent breakthroughs have identified bipyridine amide derivatives as potent inhibitors of the pRXRα-PLK1 protein-protein interaction (PPI), a critical driver in certain cancers.[5] These molecules induce mitotic arrest and show significant anticancer efficacy.[5] The this compound core is central to this activity, providing the rigid scaffold necessary to position functional groups that disrupt the binding interface.
Mechanism of Action Diagram:
Caption: Inhibition of a key protein-protein interaction by a bipyridine-based drug.
Causality and Experimental Logic: The development of such inhibitors relies on a deep understanding of structure-activity relationships (SAR). The this compound precursor is systematically elaborated through synthetic protocols like those described above. Each new derivative is then tested in biochemical and cellular assays to measure:
-
Binding Affinity: How tightly the compound binds to the target protein (e.g., using surface plasmon resonance or isothermal titration calorimetry).
-
Inhibitory Potency: The concentration required to disrupt the PPI (e.g., in a co-immunoprecipitation assay).
-
Cellular Activity: The ability to induce the desired biological effect, such as mitotic arrest or apoptosis, in cancer cell lines.[5]
This iterative cycle of synthesis and testing allows researchers to refine the molecular structure, optimizing for potency, selectivity, and drug-like properties, ultimately leading to promising clinical candidates.
Conclusion
This compound is a cornerstone precursor for the modern medicinal chemist. Its inherent structural and chemical attributes provide a robust and versatile starting point for the synthesis of sophisticated pharmaceutical compounds. From kinase inhibitors to novel antimicrobial agents and targeted PPI inhibitors, the applications are broad and impactful. The protocols and insights provided in this guide are designed to empower researchers to leverage the full potential of this invaluable building block in their drug discovery endeavors.
References
- Recent Progress on the Synthesis of Bipyridine Derivatives.
- [Antimicrobial activity of new 4,4'-bipyridine deriv
- Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties.
- Understanding Bipyridine Derivatives: Synthesis and Applications.
- This compound. PubChem.
- The Significance of 4,4'-Bipyridine in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Transition metal complexes of 2,2'-bipyridine. Wikipedia.
- Discovery of bipyridine amide derivatives targeting pRXRα-PLK1 interaction for anticancer therapy. PubMed.
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H9N3 | CID 21912841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Antimicrobial activity of new 4,4'-bipyridine derivatives: and in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of bipyridine amide derivatives targeting pRXRα-PLK1 interaction for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 7. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4,4'-Bipyridin]-2-amine
Welcome to the technical support center for the synthesis of [4,4'-Bipyridin]-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
The synthesis of substituted bipyridines, particularly those containing amine functionalities, is a cornerstone of medicinal chemistry and materials science. However, the very properties that make the bipyridine core so useful—its strong metal-chelating ability—also present the most significant challenge during synthesis. Product inhibition of the metal catalyst is a frequent cause of low yields and stalled reactions.[1][2] This guide provides a structured approach to overcoming this and other common issues.
Core Synthetic Strategy: Metal-Catalyzed Cross-Coupling
The most prevalent and versatile method for constructing the C-C bond in this compound is through transition-metal-catalyzed cross-coupling reactions. The primary disconnection is between the C4 positions of the two pyridine rings. This typically involves the coupling of a 4-substituted pyridine with a 4-substituted 2-aminopyridine. The Suzuki-Miyaura and Ullmann reactions are the most common approaches.
Troubleshooting Guide: Low Yields & Side Reactions
This section addresses the most common and frustrating issues encountered during the synthesis in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling of 2-amino-4-bromopyridine and pyridine-4-boronic acid is giving a very low yield (<20%). What are the most likely causes and how do I fix it?
A1: This is a classic problem in bipyridine synthesis. The low yield is almost certainly due to a combination of catalyst inhibition by the product and suboptimal reaction conditions. The nitrogen atoms of your this compound product act as a strong bidentate ligand, chelating to the palladium catalyst and effectively removing it from the catalytic cycle.[1][3]
Here is a systematic approach to troubleshoot this issue:
1. Catalyst & Ligand Selection: The standard Pd(PPh₃)₄ catalyst is often insufficient for this substrate class due to product inhibition.[3] You need a more robust catalytic system.
-
Rationale: Electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the reductive elimination step and are less susceptible to product binding, thus increasing catalyst turnover.
-
Actionable Protocol: Screen a panel of catalysts and ligands. Set up parallel reactions to identify the optimal combination.
| Parameter | Condition A (Baseline) | Condition B (Alternative 1) | Condition C (Alternative 2) | Rationale |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂ (5 mol%) | dba and acetate precursors can be more versatile with different ligands. |
| Ligand | None | SPhos (10 mol%) | XPhos (10 mol%) | Bulky, electron-rich ligands are known to improve Suzuki couplings of heteroaromatics. |
| Base | Na₂CO₃ (2.2 eq) | K₃PO₄ (3.0 eq) | Cs₂CO₃ (2.5 eq) | Stronger, non-nucleophilic bases can accelerate the transmetalation step. K₃PO₄ is often superior for heteroaryl couplings. |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O | DMF/H₂O | Solvent choice impacts solubility and the efficacy of the base. |
| Temperature | 90 °C | 100 °C | 110 °C | Higher temperatures can overcome activation barriers but may also lead to degradation. |
2. Boronic Acid/Ester Stability: Pyridylboronic acids can be unstable and prone to protodeboronation, especially at high temperatures.[4]
-
Rationale: Pinacol esters of boronic acids are generally more stable and can lead to more reproducible results.
-
Actionable Protocol: Switch from pyridine-4-boronic acid to its pinacol ester, pyridine-4-boronic acid pinacol ester.
3. Minimizing Homocoupling: A common side product is 4,4'-bipyridine, formed from the homocoupling of the boronic acid.
-
Rationale: This side reaction is often promoted by the presence of oxygen and is competitive with the desired cross-coupling.
-
Actionable Protocol:
-
Ensure the reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes).
-
Add the boronic acid in a slight excess (1.1-1.2 equivalents) relative to the halo-aminopyridine to favor the cross-coupling pathway.[3]
-
Q2: I'm attempting an Ullmann-type coupling between 2-aminopyridine and 4-iodopyridine, but the reaction is sluggish and gives a complex mixture. How can I improve this?
A2: The classic Ullmann reaction requires harsh conditions (stoichiometric copper, high temperatures >150 °C) which are often incompatible with functionalized substrates.[5] Modern, ligand-accelerated Ullmann couplings are far more effective.
-
Rationale: The unprotected 2-amino group can act as a competing nucleophile and a ligand for the copper catalyst, leading to side reactions and catalyst sequestration. A well-chosen auxiliary ligand can outcompete the substrate/product and facilitate the catalytic cycle at lower temperatures.[6][7]
-
Actionable Protocol: Introduce an auxiliary ligand and optimize the base and solvent. Amino acids and diamines are excellent ligands for these reactions.[7]
Recommended Protocol for Optimization:
-
Setup: In a sealable reaction vessel, combine 4-iodopyridine (1.0 eq), 2-aminopyridine (1.2 eq), CuI (10 mol%), the chosen ligand (20 mol%), and the base (2.5 eq).
-
Solvent: Add a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Degassing: Purge the vessel with nitrogen or argon.
-
Reaction: Heat the reaction at a temperature between 100-130 °C and monitor by TLC or LC-MS.
Table of Recommended Conditions to Screen:
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Ligand | L-Proline | N,N'-Dimethylglycine | 2-Aminopyridine 1-oxide | These ligands are proven to accelerate Ullmann C-N couplings under milder conditions.[7][8] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | A strong, non-nucleophilic base is crucial for the deprotonation step. |
| Solvent | DMF | DMSO | NMP | The solvent must be polar and high-boiling to facilitate the reaction. |
| Temperature | 110 °C | 120 °C | 130 °C | Find the lowest effective temperature to minimize side product formation. |
Key Insight: Using a 2-aminopyridine N-oxide as a ligand can be particularly effective. The N-oxide and amino group can form a stable 5-membered chelate ring with the copper ion, which efficiently promotes the coupling reaction.[8]
Frequently Asked Questions (FAQs)
Q3: What is the best way to purify the final this compound product?
A3: The basicity of the two pyridine nitrogens and the primary amine can make purification by standard silica gel chromatography difficult, often resulting in significant tailing and poor separation.
-
Method 1: Modified Column Chromatography:
-
Technique: Add a small amount of a basic modifier to your eluent system.
-
Protocol: Use a standard silica/hexane/ethyl acetate gradient, but add 0.5-1% triethylamine (Et₃N) or ammonia solution (7N in methanol) to the mobile phase.[9] This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product.
-
-
Method 2: Acid-Base Extraction:
-
Technique: This method leverages the basicity of the product to separate it from neutral impurities.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous phase as a salt. Wash the aqueous phase with an organic solvent to remove any remaining neutral impurities. Then, basify the aqueous layer with a base like NaOH or Na₂CO₃ until the pH is >9, causing your product to precipitate or become extractable back into an organic solvent.[10]
-
-
Method 3: Recrystallization:
-
If the crude product is of reasonable purity (>85%), recrystallization can be highly effective. Screen various solvent systems such as ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Q4: I see homocoupling of my 4-halopyridine starting material. What causes this and how can I prevent it?
A4: Homocoupling of the aryl halide (e.g., Ullmann coupling of 4-iodopyridine to form 4,4'-bipyridine) is a common side reaction in both Suzuki and Ullmann syntheses.[3][5]
-
Causes:
-
In Suzuki reactions: Often promoted by oxygen in the reaction mixture.
-
In Ullmann reactions: It is the primary competing pathway, especially at high temperatures or if the C-N coupling is slow.
-
-
Solutions:
-
Rigorous Degassing: Ensure your reaction mixture, solvents, and vessel are scrupulously deoxygenated.
-
Optimize Stoichiometry: Use a slight excess of the amine component in Ullmann couplings or the boronic acid component in Suzuki couplings to favor the hetero-coupling pathway.
-
Lower Temperature: Find the minimum temperature required for the cross-coupling to proceed. Homocoupling often has a higher activation energy.
-
Effective Ligands: A good ligand accelerates the desired cross-coupling, making it kinetically favored over homocoupling.
-
Q5: Should I use a 4-chloro, 4-bromo, or 4-iodopyridine for my cross-coupling reaction?
A5: The choice of halogen significantly impacts reactivity. The general reactivity order for oxidative addition (the rate-limiting step in many cross-couplings) is I > Br > Cl .
-
4-Iodopyridine: Most reactive. Allows for milder reaction conditions (lower temperatures, less active catalysts). However, it is the most expensive and can be more prone to side reactions like homocoupling. Ideal for initial explorations and difficult couplings.[11]
-
4-Bromopyridine: A good balance of reactivity and cost. This is often the preferred starting material for optimization and scale-up.[3]
-
4-Chloropyridine: Least reactive and cheapest. Coupling with aryl chlorides is challenging and requires highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or NHC ligands) and often higher temperatures.[8] This is typically reserved for large-scale industrial processes where cost is paramount.
References
-
Hu, Y., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
ResearchGate. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]
-
Lane, T. K., et al. (2015). Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. [Link]
-
DeMuro, C., et al. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. [Link]
-
He, J., et al. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Organic Letters. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]
-
Goeltz, J. C., & Tilley, T. D. (2010). Synthesis and Characterization of the 4,4'-Bipyridyl Dianion and Radical Monoanion. A Structural Study. Inorganic Chemistry. [Link]
-
G-H, B., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
-
Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Preprints.org. [Link]
-
Donnici, C. L., et al. (1998). Synthesis of the Novel 4,4'- and 6,6'- Dihydroxamic - 2,2' - Bipyridines... Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. [Link]
-
Newkome, G. R., et al. (1998). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy... The Journal of Organic Chemistry. [Link]
-
Ma, D., et al. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. [Link]
-
Schiess, R., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). 4,4'-Bipyridine. [Link]
-
Lin, K., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase... Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
-
Khasanov, S. S., et al. (2021). The Synthesis of Aminophenyl-Substituted 2,2′-Bipyridine Ligands by “1,2,4-Triazine” Methodology. AIP Conference Proceedings. [Link]
-
M, B., et al. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-iodopyridine. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. [Link]
-
Maerker, G., & Case, F. H. (1958). The Synthesis of Some 4,4'-Disubstituted 2,2'-Bipyridines. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. [Link]
-
Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PubMed. [Link]
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann Reaction [organic-chemistry.org]
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- 8. xww.hynu.cn [xww.hynu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Common side products in the synthesis of [4,4'-Bipyridin]-2-amine and how to avoid them
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the synthesis of [4,4'-Bipyridin]-2-amine. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have compiled this resource to help you navigate the common challenges and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of a 2-amino-4-halopyridine with a pyridine-4-boronic acid derivative is a frequently employed and versatile route. However, the presence of multiple nitrogen atoms in the reactants and product can lead to catalyst inhibition and a range of undesirable side reactions, complicating purification and reducing yields.[1][2]
This guide will focus on identifying and mitigating the formation of common side products in the Suzuki-Miyaura synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing a significant amount of 4,4'-bipyridine in my crude product. What is causing this and how can I prevent it?
Answer: The formation of 4,4'-bipyridine is a classic case of homocoupling of your pyridine-4-boronic acid reagent. This side reaction is a common challenge in Suzuki couplings and can arise from several factors.
Causality: Homocoupling is often promoted by the presence of palladium(II) species in the reaction mixture. This can occur through incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state, or by the oxidation of the Pd(0) catalyst by residual oxygen.[2][3][4] The proposed mechanism involves a stoichiometric reaction between the Pd(II) species and two molecules of the boronic acid, leading to the formation of the symmetrical biaryl and Pd(0).[3]
Troubleshooting Workflow for Homocoupling:
Caption: Workflow to minimize 4,4'-bipyridine formation.
Detailed Protocols to Avoid Homocoupling:
1. Rigorous Exclusion of Oxygen:
-
Action: Ensure all solvents and the reaction mixture are thoroughly degassed. Freeze-pump-thaw cycles (at least three) are highly effective. Alternatively, sparging the solvent with an inert gas (argon or high-purity nitrogen) for 20-30 minutes can be sufficient.[1]
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2][3] Maintaining a positive pressure of an inert gas throughout the reaction is crucial.
2. Use a Direct Pd(0) Source:
-
Action: Instead of Pd(II) precatalysts like Pd(OAc)₂, consider using a direct Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Rationale: This minimizes the concentration of Pd(II) species that can initiate the homocoupling pathway.[2]
3. Addition of a Mild Reducing Agent:
-
Action: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[3]
-
Protocol: Add 0.1-0.2 equivalents of potassium formate to the reaction mixture along with the other reagents.
-
Rationale: The reducing agent helps to maintain the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[3]
FAQ 2: My main impurity is 2-aminopyridine. What is this side reaction and how can I avoid it?
Answer: The presence of 2-aminopyridine indicates that your starting material, 2-amino-4-halopyridine, is undergoing dehalogenation .
Causality: Dehalogenation is a reductive process where the halide on the pyridine ring is replaced by a hydrogen atom. This can be catalyzed by the palladium complex, particularly in the presence of a hydride source. Potential hydride sources in the reaction mixture can include certain solvents (like isopropanol), the amine substrate itself, or impurities in the reagents.[2][5]
Troubleshooting Workflow for Dehalogenation:
Caption: Troubleshooting guide for dehalogenation.
Detailed Protocols to Avoid Dehalogenation:
1. Solvent Selection:
-
Action: Avoid using solvents that can act as hydride donors, such as alcohols. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.[2][5]
-
Rationale: Minimizing potential hydride sources in the reaction medium is the most direct way to suppress dehalogenation.
2. Reaction Time and Temperature Optimization:
-
Action: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid prolonged heating.
-
Rationale: Dehalogenation can become more significant with longer reaction times and higher temperatures as the catalyst may have a longer residence time in states that can promote this side reaction.[5]
3. Choice of Halide:
-
Action: If you are using 2-amino-4-iodopyridine, consider switching to 2-amino-4-bromopyridine or 2-amino-4-chloropyridine.
-
Rationale: While the C-I bond is more reactive towards oxidative addition, iodo-derivatives can be more prone to dehalogenation under certain conditions. Bromo- and chloro-derivatives are often a good compromise between reactivity and stability.[6][7]
FAQ 3: I am getting a low yield and see a significant amount of pyridine in my crude mixture. What is happening?
Answer: The formation of pyridine is due to the protodeboronation of your pyridine-4-boronic acid. This is a common side reaction for heteroaryl boronic acids.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This reaction is often facilitated by aqueous and/or basic conditions. The electron-deficient nature of the pyridine ring can make the boronic acid more susceptible to this side reaction.[2][8]
Troubleshooting Workflow for Protodeboronation:
Caption: Strategy to minimize protodeboronation.
Detailed Protocols to Avoid Protodeboronation:
1. Use Boronic Esters:
-
Action: Replace pyridine-4-boronic acid with a more stable derivative, such as the pinacol ester (pyridine-4-boronic acid pinacol ester).
-
Rationale: Boronic esters are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[5]
2. Anhydrous Conditions:
-
Action: If using the boronic acid is unavoidable, perform the reaction under strictly anhydrous conditions. Use dry solvents and ensure all glassware is flame-dried.
-
Rationale: The presence of water can facilitate the protodeboronation pathway.[1][5]
3. Base Selection:
-
Action: Use a weaker, non-hydroxide base. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[1][9]
-
Rationale: Strong bases can accelerate the decomposition of the boronic acid. The choice of base can be critical and may require screening.[1]
Optimized Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a starting point and may require optimization for specific scales and equipment.
| Parameter | Recommended Condition | Rationale |
| Halopyridine | 2-Amino-4-bromopyridine or 2-Amino-4-chloropyridine | Good balance of reactivity and stability.[6][7] |
| Boron Reagent | Pyridine-4-boronic acid pinacol ester (1.2-1.5 equiv.) | Increased stability against protodeboronation.[5] |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a suitable ligand. | Direct Pd(0) source to minimize homocoupling.[2] |
| Ligand | SPhos or XPhos (2-4 mol%) if using Pd₂(dba)₃ | Electron-rich, bulky phosphine ligands are effective for challenging substrates.[2] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | Milder bases that are effective and less likely to promote side reactions.[1][9] |
| Solvent | Degassed 1,4-Dioxane/Water (e.g., 4:1) or Toluene/Water | Common and effective solvent systems for Suzuki couplings.[1][10] |
| Temperature | 80-110 °C | Sufficient to drive the reaction without causing significant decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling.[1] |
Experimental Procedure:
-
To an oven-dried Schlenk flask, add 2-amino-4-halopyridine (1.0 mmol), pyridine-4-boronic acid pinacol ester (1.2 mmol), and the base (2.0-3.0 mmol).
-
Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Kitano, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. Available from: [Link]
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
- The effect of various bases on the Suzuki coupling reaction a.
- Synthesis and purification method of 2-amino-4-methylpyridine.
- Effect of various bases in Suzuki cross-coupling reaction.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- 2-amino-4-substituted pyridine derivative and synthesis method and application thereof.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- How can I solve my problem with Suzuki coupling?.
- Effect of different bases on the Suzuki-Miyaura coupling a.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.
- Kitano, Y., et al. (2025).
- (PYRIDIN- 2 -YL) - 5, 6 -DIHYDRO-4H - EPO.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Request PDF.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
- Role of a base in Suzuki-Miyaura reaction. Request PDF.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Synthesis of peptides containing (S)-2-amino-3-[4-allyl-(3-pyridine-4`-yl).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of [4,4'-Bipyridin]-2-amine by Column Chromatography
Last Updated: January 11, 2026
Introduction
Welcome to the technical support center for the purification of [4,4'-Bipyridin]-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for the purification of this and structurally similar compounds. As a polar aromatic amine, this compound presents unique challenges during purification, primarily due to its interaction with standard silica gel stationary phases. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve high-purity product. Our approach is grounded in fundamental chromatographic principles and extensive field experience to ensure scientific integrity and practical success.
Core Principles of Separation
The purification of this compound by column chromatography hinges on the differential partitioning of the compound between a stationary phase and a mobile phase. The presence of a basic amine group can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in poor separation and peak tailing. To counter this, the primary strategy involves modifying the chromatographic environment to minimize these undesirable interactions.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound. Each problem is followed by a systematic approach to diagnosis and resolution.
Problem 1: Compound is not eluting from the column or shows extreme tailing.
Primary Cause: Strong interaction between the basic amine and acidic silica gel.
Troubleshooting Steps:
-
Assess Silica Stability: Before proceeding, confirm that your compound is stable on silica gel. A simple 2D TLC can be performed. Spot the compound on one corner of a TLC plate, run it in a suitable solvent system, dry the plate, and then run it again in the same solvent system at a 90-degree angle to the first run. If the spot deviates from the diagonal, degradation may be occurring.[3]
-
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (TEA): Start by adding 0.5-1% (v/v) TEA to your eluent.[4] This will neutralize the acidic silanol groups on the silica surface, reducing the strong adsorption of the amine.[1]
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase.
-
-
Increase Mobile Phase Polarity: If the compound still shows high retention with a basic modifier, gradually increase the polarity of your eluent. For example, if you are using a dichloromethane/methanol system, incrementally increase the percentage of methanol.
-
Consider an Alternative Stationary Phase: If tailing persists, consider switching to a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized silica: These columns have a less acidic surface and are specifically designed for the purification of amines, often providing better peak shape and recovery.[5]
-
Problem 2: Poor separation between this compound and impurities.
Primary Cause: Insufficient selectivity of the chosen mobile phase or stationary phase.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Systematic TLC Analysis: Before running a column, thoroughly optimize your solvent system using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and maximize the separation from impurities.[4]
-
Try Different Solvent Systems: Don't limit yourself to one solvent combination. Explore different mixtures such as ethyl acetate/hexanes, chloroform/methanol, or acetone/dichloromethane, all with the addition of a basic modifier.[4] Sometimes a change in the solvent class can significantly alter the selectivity.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, is often more effective than an isocratic (constant composition) elution for separating complex mixtures.[4][6]
-
-
Change the Stationary Phase: As mentioned previously, switching to a different stationary phase like alumina or a chemically modified silica can provide different selectivity and improve separation.[7][8]
Problem 3: The collected fractions are colored, but the pure compound should be colorless.
Primary Cause: Presence of oxidized impurities or residual starting materials.
Troubleshooting Steps:
-
Decolorization Pre-Chromatography: If the crude material is highly colored, consider a preliminary purification step.
-
Activated Charcoal: Dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating briefly, and then filtering can remove many colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[4]
-
-
Recrystallization: For crystalline solids, recrystallization can be a highly effective method for removing small amounts of colored impurities.[4]
-
Thorough Chromatography: Ensure that your column is not overloaded and that you are collecting small enough fractions to isolate the pure compound from any closely eluting colored impurities.
Problem 4: The crude sample is not soluble in the initial mobile phase.
Primary Cause: The polarity of the loading solvent is too low.
Troubleshooting Steps:
-
Minimal Stronger Solvent: Dissolve the crude mixture in a minimal amount of a slightly more polar solvent (e.g., dichloromethane or a small amount of methanol) and then load it onto the column.[9] Use the absolute minimum volume necessary to avoid compromising the separation.
-
Dry Loading: This is often the best method for samples with poor solubility in the eluent.[9]
-
Dissolve your sample in a suitable solvent.
-
Add a small amount of silica gel (or the stationary phase you are using) to the solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A good starting point is a mixture of a non-polar solvent like dichloromethane or ethyl acetate and a polar solvent like methanol. It is highly recommended to add 0.5-1% triethylamine to the eluent to prevent peak tailing.[4] A typical starting gradient might be from 100% dichloromethane to 95:5 dichloromethane/methanol.
Q2: How do I properly pack a silica gel column?
There are two common methods:
-
Slurry Packing (Wet Packing): This is the most common method. Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Dry Packing: This method is more common for larger columns. Fill the column with dry silica gel powder, then slowly run the initial eluent through it until the entire column is saturated and equilibrated.
Q3: How much sample can I load onto my column?
The amount of sample you can load depends on the difficulty of the separation and the size of your column. A general rule of thumb is to use a sample-to-silica ratio of 1:20 to 1:100 by weight. For difficult separations, a higher ratio (e.g., 1:100) is recommended.
Q4: How do I monitor the separation during the column run?
Collect fractions of the eluate in separate test tubes. Spot a small amount of each fraction onto a TLC plate, along with your crude material and a pure standard if available. Develop the TLC plate in your optimized solvent system and visualize the spots under UV light or with a suitable stain to identify which fractions contain your pure product.[4]
Q5: My compound appears to be degrading on the silica gel. What are my options?
If you've confirmed degradation using a 2D TLC, you should avoid silica gel.[3] Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica.[5] Alternatively, reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, can be a viable option.[2]
Experimental Protocols & Data
Protocol 1: TLC Analysis and Mobile Phase Optimization
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
On a silica gel TLC plate, spot the crude material, and if available, a pure standard of the target compound.
-
Prepare several developing chambers with different solvent systems. Start with varying ratios of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol), each containing 0.5-1% triethylamine.
-
Develop the TLC plates and visualize the spots under UV light.
-
The optimal mobile phase will show good separation between the target compound (ideally with an Rf of 0.2-0.4) and any impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Select an appropriately sized glass column and pack it with silica gel using the slurry method with your initial, least polar eluent (containing 0.5-1% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or use the dry loading technique described in the troubleshooting section. Carefully load the sample onto the top of the column.[4]
-
Elution: Begin eluting the column with the initial mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.[4]
-
Fraction Collection: Collect fractions of a consistent volume in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]
Data Summary: Recommended Solvent Systems
| Purification Method | Recommended Solvent Systems | Key Considerations |
| Column Chromatography | Dichloromethane/Methanol + 0.5-1% TEA | Gradient elution is often most effective. |
| Ethyl Acetate/Hexane + 0.5-1% TEA | A good alternative for less polar impurities. | |
| Chloroform/Methanol + 0.5-1% TEA | Use with caution due to the toxicity of chloroform. | |
| Recrystallization | Ethanol, Methanol, Ethanol/Water | Ideal for removing small amounts of impurities from a crystalline solid.[4] |
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor chromatographic separation.
Decision Tree for Sample Loading
Caption: Decision process for sample loading method.
References
- Technical Support Center: Purification of 4,4'-diamino-2,2'-bipyridine - Benchchem. (URL: )
- An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-bipyridine in Common Organic Solvents - Benchchem. (URL: )
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: )
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (URL: [Link])
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (URL: [Link])
-
HPLC Troubleshooting Guide. (URL: [Link])
-
Amine column degradation - Chromatography Forum. (URL: [Link])
-
Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (URL: [Link])
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (URL: [Link])
-
Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
-
4,4'-bipyridine. (URL: [Link])
- Application Note: A Detailed Protocol for the Purification of [2,3'-Bipyridin]-2'-amine by Column Chrom
-
This compound - PubChem. (URL: [Link])
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (URL: [Link])
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry | LCGC International. (URL: [Link])
-
How changing stationary phase chemistry can impact separation selectivity | Biotage. (URL: [Link])
-
Bipyridine - Wikipedia. (URL: [Link])
-
What is the basic principle for selecting mobile phase in preparative column chromatography? | ResearchGate. (URL: [Link])
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (URL: [Link])
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - MDPI. (URL: [Link])
-
When should amine-bonded columns be used for purification? - Biotage. (URL: [Link])
-
Thin Layer Chromatography. (URL: [Link])
-
Detection Progress of Selected Drugs in TLC - PMC - NIH. (URL: [Link])
-
Choosing Your LC Stationary Phase - YouTube. (URL: [Link])
-
Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - The Royal Society of Chemistry. (URL: [Link])
-
(PDF) Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. (URL: [Link])
-
Purine and Related Compound Purification Strategies - Teledyne Labs. (URL: [Link])
-
Attachment of 2,2-bipyridine onto a silica gel for application as a sequestering agent for copper, cadmium and lead ions from an aqueous medium - ResearchGate. (URL: [Link])
-
4,4'-Bipyridine - Wikipedia. (URL: [Link])
-
Attachment of 2,2-bipyridine onto a silica gel for application as a sequestering agent for copper, cadmium and lead ions from an - SciSpace. (URL: [Link])
-
TLC Visualization Reagents - EPFL. (URL: [Link])
-
Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. (URL: [Link])
-
Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. (URL: [Link])
-
Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. (URL: [Link])
-
Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - MDPI. (URL: [Link])
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (URL: [Link])
- Synthesis Protocol for 2'-Ethoxy-2,3'-bipyridin-6-amine: An Applic
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
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- 5. biotage.com [biotage.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. veeprho.com [veeprho.com]
- 8. biotage.com [biotage.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Solubility Challenges with [4,4'-Bipyridin]-2-amine in Catalytic Reactions
Welcome to the technical support center dedicated to addressing the solubility issues of [4,4'-Bipyridin]-2-amine in catalytic reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile ligand in their work. Here, we will explore the underlying reasons for solubility challenges and provide practical, field-tested solutions to ensure the success of your experiments.
Introduction: Understanding the Solubility Profile
This compound, a derivative of 4,4'-bipyridine, is a valuable ligand in coordination chemistry and catalysis. Its structure, featuring two pyridine rings and an amino group, provides unique electronic and coordinating properties. However, the interplay between the hydrophobic bipyridine backbone and the polar amino group can lead to limited solubility in common organic solvents, posing a significant hurdle in homogeneous catalysis. Bipyridines, in general, are colorless solids that are soluble in organic solvents and slightly soluble in water[1]. The specific solubility of this compound can be influenced by factors such as the solvent's polarity, hydrogen bonding capabilities, and the overall reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the chosen solvent for my catalytic reaction?
A1: The solubility of this compound is highly dependent on the solvent's properties. While it is generally soluble in polar aprotic solvents like DMSO and DMF, its solubility can be limited in less polar solvents such as toluene or dichloromethane[2][3]. The presence of the amino group allows for hydrogen bonding, which can compete with solvent-solute interactions. Furthermore, the relatively rigid and planar structure of the bipyridine core can contribute to strong crystal lattice energy, making it difficult for some solvents to overcome these forces.
Q2: Can I heat the mixture to improve the solubility of this compound?
A2: Gentle warming can be an effective strategy to increase the solubility of many organic compounds, including this compound. However, it is crucial to consider the thermal stability of your reactants, catalyst, and the solvent itself. Excessive heat can lead to degradation or unwanted side reactions. It is recommended to start with a modest temperature increase (e.g., to 40-60 °C) and monitor the reaction closely.
Q3: Are there any alternative solvents I should consider?
A3: If you are facing solubility issues, exploring a range of solvents is a prudent step. For this compound, consider the following, categorized by their polarity:
| Solvent Category | Examples | Expected Solubility of this compound |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Generally Good to High[2][3] |
| Polar Protic | Ethanol, Methanol | Moderate to Good[2] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate |
| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Moderate[2] |
| Aromatic | Toluene, Benzene | Sparingly Soluble[2] |
| Nonpolar | Hexane, Heptane | Insoluble[2] |
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can significantly impact the solubility of a compound. Insoluble impurities can act as nucleation sites, promoting precipitation of the desired compound even when it is below its saturation point. Always ensure you are using a high-purity grade of this compound for your catalytic reactions.
Troubleshooting Guides
Issue 1: this compound Precipitates During the Reaction
Possible Causes and Solutions:
-
Change in Solvent Polarity: The addition of a less polar co-reactant or reagent can decrease the overall polarity of the reaction mixture, causing the ligand to precipitate.
-
Solution: Consider using a co-solvent system to maintain adequate solubility throughout the reaction. The addition of a small amount of a highly polar solvent like DMSO or DMF can often resolve this issue.
-
-
Temperature Fluctuation: A decrease in temperature can lead to a drop in solubility.
-
Solution: Ensure your reaction is maintained at a constant, controlled temperature. If the reaction is exothermic, provide adequate cooling to prevent initial overheating followed by rapid cooling.
-
-
Product Insolubility: The product of the catalytic reaction may be insoluble and co-precipitate with the ligand.
-
Solution: Analyze the precipitate to determine its composition. If it is the product, this may necessitate a change in the reaction solvent or the development of a different work-up procedure.
-
Issue 2: Incomplete Reaction or Low Yield Due to Poor Ligand Solubility
Possible Causes and Solutions:
-
Insufficient Ligand in Solution: If the ligand is not fully dissolved, its concentration in the solution will be lower than intended, leading to a slower reaction rate or incomplete conversion.
-
Solution 1: Solvent Optimization: Refer to the solvent selection table and consider switching to a solvent with better solubilizing power for this compound.
-
Solution 2: Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For instance, a toluene/ethanol mixture might be more effective than toluene alone.
-
Solution 3: Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.
-
Solution 4: Ligand Modification: In some cases, modifying the ligand by adding solubilizing groups can be a viable strategy, although this alters the ligand's properties.
-
Experimental Workflow for Solubility Enhancement
This workflow provides a systematic approach to addressing solubility issues with this compound.
Caption: A stepwise troubleshooting workflow for addressing solubility issues of this compound.
Protocol: Preparing a Solution of this compound in a Co-Solvent System
This protocol outlines a general procedure for dissolving this compound using a co-solvent approach for a hypothetical palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Primary solvent (e.g., Toluene)
-
Co-solvent (e.g., N,N-Dimethylformamide - DMF)
-
Reaction vessel with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
Initial Setup: To the reaction vessel, add the required amount of this compound and the primary solvent (e.g., 90% of the total desired solvent volume).
-
Stirring: Begin stirring the mixture at room temperature.
-
Observation: Observe the solubility. If the solid does not dissolve completely, proceed to the next step.
-
Co-solvent Addition: Slowly add the co-solvent (e.g., DMF) dropwise while continuing to stir. Add just enough to achieve a clear solution. It is often beneficial to start with a small percentage of the total volume (e.g., 1-5%).
-
Gentle Heating (Optional): If the solid still persists, gently heat the mixture to 40-50 °C. Maintain this temperature and continue stirring until the solid is fully dissolved.
-
Cooling and Observation: Once dissolved, allow the solution to cool to the desired reaction temperature. Observe for any signs of precipitation. If the solution remains clear, you can proceed with adding the other reagents and the catalyst.
-
Monitoring: Throughout the reaction, periodically check for any signs of precipitation.
Important Considerations:
-
The choice of co-solvent should be compatible with your reaction chemistry.
-
The amount of co-solvent should be minimized to avoid potential impacts on the reaction kinetics or selectivity.
-
Always perform a small-scale test to determine the optimal solvent ratio before scaling up your reaction.
By systematically addressing the factors that influence solubility, researchers can successfully employ this compound in a wide range of catalytic applications, unlocking its full potential as a versatile and effective ligand.
References
-
ScienceDaily. Toward overcoming solubility issues in organic chemistry. (2021). Available from: [Link]
-
ResearchGate. What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. (2022). Available from: [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
-
Wikipedia. Bipyridine. Available from: [Link]
-
ResearchGate. Evaluation of Tris-Bipyridine Chromium Complexes for Flow Battery Applications: Impact of Bipyridine Ligand Structure on Solubility and Electrochemistry. Available from: [Link]
-
Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. (2018). Available from: [Link]
-
Wikipedia. 4,4'-Bipyridine. Available from: [Link]
-
ResearchGate. Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. Available from: [Link]
-
Chemister.ru. 4,4'-bipyridine. Available from: [Link]
-
diva-portal.org. 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. 4,4'-Diamino-2,2'-bipyridine. Available from: [Link]
-
Royal Society of Chemistry. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). Available from: [Link]
-
Wiley Online Library. A Practical Guide to Heterogeneous Catalysis in Hydrocarbon Transformations. Available from: [Link]
-
ACS Publications. The Critical Impacts of Ligands on Heterogeneous Nanocatalysis: A Review. (2021). Available from: [Link]
-
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Available from: [Link]
-
National Institutes of Health. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. Available from: [Link]
-
ResearchGate. Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. Available from: [Link]
-
Royal Society of Chemistry. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Available from: [Link]
-
National Institutes of Health. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Available from: [Link]
-
ACS Publications. 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. (2019). Available from: [Link]
-
ResearchGate. Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. (2021). Available from: [Link]
-
Royal Society of Chemistry. Heterogeneous catalyst discovery using 21st century tools: a tutorial. (2014). Available from: [Link]
-
ACS Publications. Metal Catalysts for Heterogeneous Catalysis: From Single Atoms to Nanoclusters and Nanoparticles. (2018). Available from: [Link]
-
Wikipedia. 2,2′-Bipyridine. Available from: [Link]
-
Wiley Online Library. Handbook of Heterogeneous Catalysis. Available from: [Link]
Sources
Technical Support Center: Optimizing Metal Complex Formation with [4,4'-Bipyridin]-2-amine
Welcome to the technical support center for the optimization of reaction conditions for metal complex formation with [4,4'-Bipyridin]-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and characterization of metal complexes involving this versatile ligand.
Introduction to this compound in Coordination Chemistry
This compound is a functionalized bipyridine ligand that offers unique opportunities in the design of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes. The presence of the 2-amino group, in addition to the two pyridyl nitrogen atoms, introduces a site for hydrogen bonding, potential for secondary coordination, and a handle for further functionalization. However, this additional functionality can also present challenges in achieving desired structures and purity. This guide will help you navigate these challenges and successfully synthesize your target metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary coordination sites of this compound?
A1: The primary coordination sites are the two nitrogen atoms of the pyridine rings. These nitrogen atoms readily form coordinate bonds with a wide range of transition metals. The amino group at the 2-position is a weaker Lewis base and its direct coordination to the metal center is less common, especially when the pyridyl nitrogens are available. Instead, the amino group often participates in hydrogen bonding, which can influence the supramolecular structure of the resulting complex.[1][2]
Q2: What is the approximate pKa of the 2-amino group and how does it affect my reaction?
A2: The pKa of 2-aminopyridine is approximately 6.86.[1] This value provides a good estimate for the 2-amino group in this compound. This means that at a pH below ~6.8, the amino group will be significantly protonated to form an ammonium cation (-NH3+). Protonation of the amino group can prevent its coordination to the metal center and can also alter the electronic properties of the pyridine rings, potentially influencing their coordination strength. Therefore, controlling the pH of your reaction is critical.
Q3: Can the 2-amino group participate in side reactions?
A3: Yes, the 2-amino group is a nucleophile and can participate in side reactions, particularly with electrophilic reagents or starting materials. For example, it can react with aldehydes or ketones to form Schiff bases, or with acyl chlorides. It is important to consider the compatibility of all components in your reaction mixture with the amino functionality.
Q4: What are the common characterization techniques for metal complexes of this compound?
A4: A combination of spectroscopic and crystallographic techniques is typically employed:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal by observing shifts in the pyridine ring vibration modes and the N-H stretching frequencies of the amino group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its diamagnetic metal complexes in solution.
-
UV-Vis Spectroscopy: To study the electronic transitions in the complex, including metal-to-ligand charge transfer (MLCT) bands.[3]
-
Single-Crystal X-ray Diffraction: This is the most definitive method to determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the role of the amino group in the crystal packing.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of metal complexes with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Desired Complex | 1. Incorrect pH: The pH of the reaction medium may be too low, leading to protonation of the pyridine or amino nitrogens, or too high, causing precipitation of metal hydroxides. | 1. Optimize pH: Systematically vary the pH of the reaction mixture. For many first-row transition metals, a pH range of 4-7 is a good starting point. Use a buffer system if necessary to maintain a stable pH. |
| 2. Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or the product. Some coordinating solvents can also compete with the ligand for binding to the metal center.[4] | 2. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. Common choices include water, ethanol, methanol, acetonitrile, and DMF. A solvent mixture can also be effective. | |
| 3. Incorrect Ligand-to-Metal Ratio: The stoichiometry of the reactants can significantly influence the structure of the product (e.g., mononuclear vs. polynuclear). | 3. Vary Stoichiometry: Experiment with different ligand-to-metal molar ratios (e.g., 1:1, 2:1, 1:2) to favor the formation of the desired complex. | |
| 4. Reaction Temperature and Time: The reaction may require thermal energy to overcome the activation barrier, or it may not have been allowed to proceed for a sufficient amount of time. | 4. Adjust Temperature and Time: Gradually increase the reaction temperature, potentially to reflux. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. | |
| Formation of an Insoluble Precipitate (Not the Product) | 1. Metal Hydroxide Precipitation: If the pH is too high, the metal salt may precipitate as a metal hydroxide or oxide. | 1. Lower the pH: Carefully add a dilute acid to lower the pH of the reaction mixture. |
| 2. Poor Solubility of Ligand or Complex: The ligand or the forming complex may have low solubility in the chosen solvent. | 2. Change Solvent or Increase Temperature: Try a different solvent or a solvent mixture. Gently heating the reaction can also improve solubility. | |
| Formation of Multiple Products or Isomers | 1. Polymorphism: Coordination polymers and MOFs are prone to forming different crystalline phases (polymorphs) under slightly different conditions. | 1. Control Crystallization Conditions: Carefully control the rate of cooling, solvent evaporation, or diffusion to favor the formation of a single crystalline phase. |
| 2. Coordination Isomers: The ligand may coordinate in different modes, or other ligands (e.g., solvent, counter-ions) may also coordinate to the metal center. | 2. Modify Reaction Conditions: Adjusting the temperature, solvent, and counter-ion can influence the coordination environment of the metal. | |
| Difficulty in Obtaining Single Crystals for X-ray Diffraction | 1. Rapid Precipitation: The complex may be precipitating too quickly as an amorphous powder or microcrystalline solid. | 1. Slow Down Crystallization: Use techniques that promote slow crystal growth, such as slow evaporation of the solvent, vapor diffusion of a counter-solvent, or layering of reactant solutions. |
| 2. Presence of Impurities: Impurities can inhibit crystal growth. | 2. Purify Starting Materials: Ensure the purity of your ligand and metal salt. Recrystallize the ligand if necessary. |
Experimental Protocols
General Protocol for the Synthesis of a Metal Complex with this compound
This protocol provides a general starting point for the synthesis of a metal complex. The specific conditions will need to be optimized for your particular metal and desired product.
Materials:
-
This compound
-
Metal salt (e.g., Cu(NO₃)₂·3H₂O, ZnCl₂, Co(OAc)₂·4H₂O)
-
Solvent (e.g., ethanol, methanol, water, or a mixture)
-
pH adjustment solution (e.g., dilute HNO₃ or NaOH)
Procedure:
-
Dissolve the Ligand: In a clean reaction vessel, dissolve this compound in the chosen solvent. Gentle heating may be required to aid dissolution.
-
Dissolve the Metal Salt: In a separate vessel, dissolve the metal salt in the same solvent.
-
Combine the Solutions: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust pH (Optional but Recommended): Monitor the pH of the reaction mixture and adjust it to the desired range using a dilute acid or base.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or reflux) for a specified period (e.g., 2-24 hours).
-
Isolation of the Product:
-
For crystalline products: Allow the solution to stand undisturbed for slow evaporation or cool it down slowly to induce crystallization.
-
For precipitated products: Collect the solid by filtration.
-
-
Washing and Drying: Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials and then dry it under vacuum.
Characterization:
-
Obtain an IR spectrum of the product and compare it to that of the free ligand.
-
Perform elemental analysis to confirm the stoichiometry.
-
If single crystals are obtained, perform single-crystal X-ray diffraction to determine the structure.
Visualization of Experimental Workflow and Troubleshooting
Experimental Workflow for Metal Complex Synthesis
Caption: General experimental workflow for the synthesis and characterization of metal complexes.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in metal complex synthesis.
References
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
- Janiak, C., Deblon, S., Wu, H.-P., Kolm, M. J., Klüfers, P., Piotrowski, H., & Mayer, P. (2000). Modified Bipyridines: 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 2000(1), 21-31.
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (2023). PMC. Retrieved January 7, 2026, from [Link]
-
Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. (2019). MDPI. Retrieved January 7, 2026, from [Link]
-
Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. (2021). International Journal of Multidisciplinary and Current Educational Research (IJMCER). Retrieved January 7, 2026, from [Link]
Sources
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]
- 3. Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
Technical Support Center: Troubleshooting Catalyst Deactivation with [4,4'-Bipyridin]-2-amine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing catalysts featuring [4,4'-Bipyridin]-2-amine ligands. This guide is designed to provide in-depth troubleshooting for common catalyst deactivation issues encountered during experimentation. By understanding the root causes of deactivation, you can optimize your reaction conditions, improve catalyst longevity, and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst deactivation in reactions involving this compound ligands.
Q1: What are the typical visual cues of catalyst deactivation in my reaction?
A1: A primary visual indicator of catalyst deactivation, particularly with palladium catalysts, is the formation of a black precipitate known as palladium black.[1] Any significant color change in the reaction mixture that deviates from the expected progression of a successful reaction can also suggest the formation of inactive catalyst species.[1]
Q2: My reaction starts but seems to stop before completion. What's a likely cause for this premature deactivation?
A2: This scenario often points towards several potential issues. One common cause is thermal decomposition of the catalyst, especially if the reaction is run at elevated temperatures.[1] Another possibility is product inhibition , where the reaction product, which may still contain the bipyridine moiety, coordinates to the catalyst's active site and prevents further turnover.[1]
Q3: Can the this compound ligand itself contribute to catalyst deactivation?
A3: Yes, the nitrogen atoms within the bipyridine structure can be a source of deactivation. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst, a phenomenon known as catalyst poisoning.[2] This is particularly relevant for the uncoordinated pyridine ring in the this compound ligand. The amine group at the 2-position can also influence the electronic properties of the ligand and its coordination to the metal center.[3]
Q4: Are there specific types of metal catalysts that are more prone to deactivation with these ligands?
A4: While many transition metal catalysts can be susceptible, palladium-based catalysts are frequently used in cross-coupling reactions and are known to be prone to deactivation through various pathways, including poisoning by nitrogen-containing ligands and the formation of inactive palladium black.[1][2]
Q5: What initial, simple steps can I take to mitigate catalyst deactivation?
A5: Several straightforward adjustments can be made. If thermal decomposition is suspected, lowering the reaction temperature and extending the reaction time may be beneficial.[1] Ensuring the purity of all reagents and solvents is also critical, as impurities can act as catalyst poisons.[2] In some cases, a higher catalyst loading might compensate for a gradual loss of activity, though this is not always the most efficient solution.[4]
II. In-Depth Troubleshooting Guides
This section provides a more detailed analysis of specific deactivation mechanisms, along with diagnostic procedures and potential solutions.
Guide 1: Catalyst Poisoning by the Ligand or Other N-Containing Species
Catalyst poisoning occurs when a substance strongly adsorbs to the active sites of the catalyst, rendering them inaccessible to the reactants.[4][5] In the context of this compound ligands, the nitrogen atoms of the pyridine rings are potential poisons.
Symptoms:
-
A significant decrease in the reaction rate.[4]
-
The reaction stalls and fails to reach complete conversion.[4]
-
No reaction occurs, and only starting materials are recovered.
Causality:
The lone pair of electrons on the pyridine nitrogen atoms can coordinate strongly to the catalytically active metal center. This coordination can be stronger than that of the desired reactants, effectively blocking the active sites and halting the catalytic cycle. The amine group on the ligand can also influence the overall basicity and coordinating ability of the ligand.
Diagnostic Workflow:
A diagnostic workflow for identifying catalyst poisoning.
Experimental Protocol: Temperature-Programmed Desorption (TPD)
Objective: To determine the strength of adsorption of the this compound ligand or other potential nitrogenous poisons on the catalyst surface.
Materials:
-
Deactivated catalyst sample
-
TPD apparatus with a mass spectrometer detector
-
Inert carrier gas (e.g., Helium, Argon)
Procedure:
-
Sample Preparation: Place a known amount of the deactivated catalyst in the TPD reactor.
-
Pre-treatment: Heat the catalyst under a flow of inert gas to a specific temperature to remove any weakly adsorbed species.
-
Adsorption: Cool the catalyst to the reaction temperature and introduce a pulse of a dilute mixture of the this compound ligand in the inert carrier gas.
-
Purging: Purge the system with the inert carrier gas to remove any non-adsorbed ligand.
-
Temperature Programming: Increase the temperature of the catalyst at a linear rate while monitoring the desorbed species with the mass spectrometer.
-
Data Analysis: The temperature at which the ligand desorbs provides information about the strength of its interaction with the catalyst surface. A high desorption temperature indicates strong binding and a higher likelihood of poisoning.
Mitigation Strategies:
-
Ligand Modification: Consider using a modified bipyridine ligand with bulky substituents near the nitrogen atoms.[6][7] This steric hindrance can weaken the coordination of the nitrogen to the metal center, reducing the poisoning effect.
-
Competitive Inhibition: In some cases, adding a weakly coordinating, non-poisonous additive can compete for the active sites and displace the poisoning species.
-
Catalyst Choice: Catalysts with more electron-rich metal centers may be less susceptible to poisoning by Lewis basic nitrogen compounds.
Guide 2: Thermal Decomposition and Sintering
Elevated reaction temperatures can lead to the degradation of the catalyst, either through the decomposition of the ligand or the agglomeration (sintering) of the metal nanoparticles.[8]
Symptoms:
-
Formation of a black precipitate (e.g., palladium black).[1]
-
A gradual decrease in catalytic activity over time, especially at high temperatures.
-
Inconsistent results between batches run at slightly different temperatures.
Causality:
High temperatures can provide enough energy to break the bonds within the ligand or between the ligand and the metal center, leading to the formation of inactive species.[9][10] Sintering occurs when small metal nanoparticles on a support migrate and coalesce into larger particles, resulting in a decrease in the active surface area.[8]
Diagnostic Workflow:
A workflow to diagnose thermal degradation and sintering of the catalyst.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the catalyst and identify the decomposition temperature of the this compound ligand.
Materials:
-
Fresh catalyst sample
-
TGA instrument
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Place a small, known amount of the fresh catalyst in the TGA sample pan.
-
Heating Program: Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a controlled rate (e.g., 10 °C/min) under a continuous flow of inert gas.
-
Data Collection: Record the mass of the sample as a function of temperature.
-
Data Analysis: A significant weight loss in the TGA curve indicates the decomposition of the organic ligand. The onset temperature of this weight loss is the decomposition temperature.
Mitigation Strategies:
-
Optimize Reaction Temperature: Conduct a temperature screening study to find the lowest effective temperature for your reaction.[1]
-
Ligand Design: Employ more thermally stable ligands. The thermal stability of metal-bipyridine complexes can vary.[9]
-
Support Effects: For supported catalysts, the choice of support material can influence the thermal stability and resistance to sintering.
Guide 3: Leaching of the Active Metal
Leaching is the dissolution of the active metal from the catalyst support into the reaction medium.[11][12] This is a significant issue for heterogeneous catalysts, as it leads to a loss of active sites and potential contamination of the product.
Symptoms:
-
A decrease in catalyst activity upon recycling.
-
Detection of the active metal in the reaction filtrate.
-
Homogeneous catalysis is observed when the solid catalyst is filtered out mid-reaction.
Causality:
The reaction conditions, such as the solvent, temperature, and the presence of certain reagents, can facilitate the dissolution of the metal from the support. The this compound ligand itself, if present in excess or if it detaches from the support, can form soluble metal complexes that leach into the solution.
Diagnostic Workflow:
A workflow for the diagnosis of catalyst coking or fouling.
Experimental Protocol: Brunauer-Emmett-Teller (BET) Surface Area Analysis
Objective: To measure the specific surface area and pore volume of the fresh and spent catalyst to determine if fouling has occurred.
Materials:
-
Fresh and spent catalyst samples
-
BET surface area analyzer
-
Nitrogen gas
Procedure:
-
Degassing: Degas a known weight of the catalyst sample under vacuum at an elevated temperature to remove adsorbed moisture and other volatile impurities.
-
Adsorption/Desorption: Cool the sample to liquid nitrogen temperature (77 K) and measure the amount of nitrogen gas that adsorbs to the surface at various partial pressures.
-
Data Analysis: Use the BET equation to calculate the specific surface area from the adsorption isotherm. A significant decrease in the surface area of the spent catalyst compared to the fresh catalyst is indicative of fouling. [13]
Mitigation and Regeneration Strategies:
-
Optimize Reaction Conditions: Lowering the reaction temperature and pressure can reduce the rate of coke formation.
-
Feedstock Purity: Ensure the feedstock is free of impurities that can act as coke precursors.
-
Catalyst Regeneration: Coked catalysts can often be regenerated by carefully burning off the carbon deposits in a controlled atmosphere of air or oxygen at an elevated temperature. The regeneration conditions must be carefully controlled to avoid damaging the catalyst.
III. Summary of Analytical Techniques
The following table summarizes the key analytical techniques for diagnosing catalyst deactivation and their primary applications.
| Technique | Abbreviation | Information Provided | Deactivation Mechanism Indicated |
| X-ray Photoelectron Spectroscopy | XPS | Elemental composition and chemical state of the catalyst surface. [13][14] | Poisoning |
| Temperature-Programmed Desorption | TPD | Strength of adsorbate-surface interactions. [13] | Poisoning |
| Transmission Electron Microscopy | TEM | Metal particle size, morphology, and distribution. [15] | Sintering |
| Thermogravimetric Analysis | TGA | Thermal stability and decomposition temperatures. [15] | Thermal Decomposition |
| Inductively Coupled Plasma | ICP | Elemental analysis of liquids to quantify metal content. | Leaching |
| Brunauer-Emmett-Teller Analysis | BET | Specific surface area and pore volume. [16][13] | Coking/Fouling |
| Elemental Analysis | CHN | Carbon, hydrogen, and nitrogen content of the catalyst. | Coking/Fouling |
IV. References
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts.
-
Lecture 10 Catalyst characterization. NPTEL – Chemical Engineering – Catalyst Science and Technology.
-
Analysis of Catalysts. tasconusa.com.
-
Catalyst Characterization Techniques. (2021). Hiden Analytical.
-
Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. (2025). ResearchGate.
-
Thermal degradation pathways of nickel(II) bipyridine complexes to size-controlled nickel nanoparticles. (2011). ResearchGate.
-
Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification. (2020). YouTube.
-
Lecture 6 Catalyst characterization. NPTEL – Chemical Engineering – Catalyst Science and Technology.
-
Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. Benchchem.
-
Manganese catalysts with bulky bipyridine ligands for the electrocatalytic reduction of carbon dioxide: eliminating dimerization and altering catalysis. (2014). PubMed.
-
Leaching in metal nanoparticle catalysis. (2014). PubMed.
-
A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. (2023). MDPI.
-
Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. (2025). ResearchGate.
-
Chemical and photophysical properties of amine functionalized bis‐NHC‐pyridine‐RuII complexes. ResearchGate.
-
Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions. Benchchem.
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Applied Catalysts.
-
Deactivation by Aging, Poisoning and Fouling. (2015). YouTube.
-
Manganese Catalysts with Bulky Bipyridine Ligands for the Electrocatalytic Reduction of Carbon Dioxide: Eliminating Dimerization and Altering Catalysis. (2025). ResearchGate.
-
Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives. Benchchem.
-
Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Environmental Science: Water Research & Technology (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Manganese catalysts with bulky bipyridine ligands for the electrocatalytic reduction of carbon dioxide: eliminating dimerization and altering catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Leaching in metal nanoparticle catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 15. Catalyst Characterization Techniques [hidenanalytical.com]
- 16. uomus.edu.iq [uomus.edu.iq]
How to prevent the oxidation of the amino group in [4,4'-Bipyridin]-2-amine
Welcome to the technical support guide for [4,4'-Bipyridin]-2-amine. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide you with in-depth technical insights, troubleshooting advice, and robust protocols to help you mitigate a common challenge: the unwanted oxidation of the exocyclic amino group.
Understanding the Challenge: Oxidation of the Amino Group
The 2-amino group on the pyridine ring of this compound is susceptible to oxidation, a reaction that can significantly lower the yield of your desired product and complicate purification. This reactivity stems from the nucleophilic nature of the amino nitrogen. The oxidation can manifest in several ways, including the formation of nitroso, nitro, or N-oxide derivatives, often leading to discolored reaction mixtures and a complex array of byproducts.[1][2]
Several factors can promote this undesired side reaction:
-
Presence of Oxidizing Agents: Even mild oxidizing agents, including atmospheric oxygen, can contribute to the degradation of the amine over time, especially in the presence of metal catalysts or light.[3]
-
Harsh Reaction Conditions: High temperatures and strongly acidic or basic conditions can increase the rate of oxidation.
-
Metabolic Oxidation: In biological or drug development contexts, enzymatic processes can lead to the formation of reactive metabolites via oxidation of the aminopyridine moiety.[4]
The primary mechanism often involves the nucleophilic attack of the amino nitrogen on an electrophilic oxygen source.[2] Understanding this inherent reactivity is the first step toward preventing it.
Visualizing the Oxidation Pathway
The following diagram illustrates the potential oxidation cascade of the 2-amino group, from the starting material to the fully oxidized nitro derivative.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing direct causes and actionable solutions.
Q1: My reaction mixture containing this compound turned dark brown/black upon adding my reagents. What's happening?
-
Probable Cause: This is a classic sign of oxidation or polymerization.[3] The dark color indicates the formation of complex, often polymeric, byproducts resulting from the uncontrolled reaction of the amino group. This is common when using strong oxidizing agents, reactive electrophiles without protection, or when running the reaction in the presence of air at elevated temperatures.
-
Immediate Action: If possible, stop the reaction and attempt to isolate any unreacted starting material. Analyze a small aliquot by LC-MS or TLC to identify the extent of byproduct formation.
-
Preventative Strategy: The most effective solution is to protect the amino group before proceeding with your reaction. A tert-Butoxycarbonyl (Boc) group is a highly effective and widely used protecting group for amines.[5][6] Additionally, ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.[3]
Q2: My final product yield is consistently low, and purification is difficult due to multiple, closely-eluting impurities.
-
Probable Cause: This scenario strongly suggests that a portion of your starting material is being consumed by side reactions, with oxidation being a primary suspect. These oxidized byproducts often have polarities similar to the desired product, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Confirm Identity of Impurities: Use LC-MS to determine the mass of the major impurities. Masses corresponding to M+16 (addition of oxygen) or M+30 (formation of a nitro group) are strong indicators of oxidation.
-
Review Reaction Conditions: Are you using any reagents that could act as oxidants? Are you degassing your solvents and running the reaction under an inert atmosphere? Even some palladium catalysts used in cross-coupling reactions can promote oxidation if not handled carefully.
-
-
Solution: Implement an amine protection strategy. Protecting the amine as a carbamate (e.g., Boc) temporarily converts it into a non-nucleophilic amide, preventing it from reacting with electrophiles or oxidizing agents.[1][6] This protection adds two steps to your synthesis (protection and deprotection) but often saves significant time in purification and dramatically improves overall yield.
Q3: I am performing a reaction sensitive to nucleophiles, but my this compound is still reacting at the amino group.
-
Probable Cause: The exocyclic amino group of 2-aminopyridine is nucleophilic. If your reaction involves potent electrophiles (e.g., acid chlorides, alkyl halides), competitive reaction at the amino group is highly likely.
-
Solution: This is a clear-cut case where amine protection is not just recommended, but necessary. The Boc group is an excellent choice as it is stable to a wide range of non-acidic reagents and conditions.[7] After the desired reaction at another site on the molecule is complete, the Boc group can be cleanly removed under acidic conditions.[5]
Preventative Strategy: Amine Protection with (Boc)₂O
The most robust method to prevent oxidation and unwanted side reactions is the temporary protection of the amino group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its ease of installation, stability, and straightforward removal.[8]
Workflow for Boc Protection & Deprotection
The following diagram outlines the general workflow for a protection/deprotection sequence.
Detailed Experimental Protocol: Boc Protection
This protocol provides a reliable method for the N-tert-butoxycarbonylation of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add Base: Add triethylamine (1.5 equiv) or a catalytic amount of DMAP (0.1 equiv). Stir the solution at room temperature for 10 minutes.
-
Add Boc Anhydride: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours). Poorly nucleophilic amines may require gentle heating (40°C) to achieve full conversion.[5][9]
-
Workup:
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected this compound.
Detailed Experimental Protocol: Boc Deprotection
This protocol describes the removal of the Boc group to regenerate the free amine.
Materials:
-
N-Boc protected this compound
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected amine in DCM or 1,4-dioxane.
-
Add Acid: Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) or a 4M HCl solution in dioxane.[5]
-
Reaction Monitoring: Stir the solution at room temperature. The reaction is usually rapid, often completing within 1-2 hours. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Re-dissolve the residue in a suitable organic solvent (like DCM or EtOAc) and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter and concentrate the solution under reduced pressure to obtain the deprotected amine product.
Frequently Asked Questions (FAQs)
Q: Is it always necessary to protect the amino group?
A: Not always, but it is highly recommended for multi-step syntheses or reactions involving electrophilic reagents, potential oxidizing conditions, or metal catalysts. For simple, one-step reactions under very mild, controlled conditions, you might proceed without protection. However, a preliminary small-scale test reaction is advised to check for byproduct formation.
Q: I am working with an analogue, 2,2'-diamino-4,4'-bipyridine. Will this protection strategy work?
A: Yes, the Boc protection strategy is broadly applicable to aminopyridines.[7] For a diamino compound, you will likely need to use >2.2 equivalents of (Boc)₂O to ensure complete protection of both amino groups, resulting in a di-Boc protected intermediate. The stoichiometry of the reagents should be adjusted accordingly.
Q: What are some alternative protecting groups for amines?
A: While Boc is the most common and versatile, other options exist. The Carbobenzyloxy (Cbz) group is another choice, though its removal typically requires catalytic hydrogenation, which may not be compatible with other functional groups in your molecule. Acyl groups (e.g., acetyl) can also be used, but their removal often requires harsh basic or acidic conditions.[6] For most applications involving aminopyridines, Boc offers the best balance of stability and mild removal conditions.
Q: How can I store this compound to minimize degradation?
A: Store the solid compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen). Keep it in a cool, dark place away from heat and light to minimize slow, long-term air oxidation.[3]
References
-
N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(7), 3227–3233. [Link]
- Al-Zaydi, K. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
- Acheampong, K., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Journal of Moldova, 16(1), 11-23.
- Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(7), 3227-3233.
- Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(12), 3894.
- Li, J. J., et al. (2016). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 59(17), 8083-8096.
- van der Plas, H. C., et al. (1976). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. WUR eDepot.
- Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(7), 3227-3233.
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
- Acheampong, K., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Journal of Moldova, 16(1).
-
Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
2-Aminopyridine. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
- Boumoud, T., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2015, 1-6.
- Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(7), 3227-3233.
-
EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved January 11, 2026, from [Link]
-
Protecting Groups List. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]
- Al-Otaibi, J. S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(3), 1869-1887.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
- Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240-7241.
-
Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
- Palmer, C., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7461-7466.
-
Protecting Groups in Organix Synthesis. (n.d.). Ready Lab - UT Southwestern. Retrieved January 11, 2026, from [Link]
- Safeguarding Amines from Oxidation by Enabling Technologies. (2021). NETL.
- Panda, R. S., Pradhan, S. C., & Reddy, M. P. C. (2007). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Journal of the Indian Chemical Society, 84, 242-247.
-
This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Photoreduction of 4,4'-Bipyridine by Amines in Acetonitrile−Water Mixtures: Influence of H-Bonding on the Ion-Pair Structure and Dynamics. (2005). The Journal of Physical Chemistry A, 109(24), 5346-5355.
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]
- Functionalized 4,4'-bipyridines: synthesis and 2D-organiz
-
4,4'-Diamino-2,2'-bipyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
n-{2'-[(4-fluorophenyl)amino]-4,4'-bipyridin-2-yl}-4-methoxycyclohexanecarboxamide. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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- 4. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Protective Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Recrystallization of [4,4'-Bipyridin]-2-amine
Introduction
Welcome to the dedicated technical support guide for the purification of [4,4'-Bipyridin]-2-amine (CAS: 52311-42-9) via recrystallization.[1] This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working to achieve high purity of this versatile heterocyclic compound. The structural nature of this compound, featuring a polar amino group and a large, relatively nonpolar bipyridine backbone, presents unique challenges and considerations in selecting an appropriate recrystallization strategy.
This guide provides field-proven insights through a practical question-and-answer format, addressing common issues from solvent selection to troubleshooting poor crystallization outcomes. Our goal is to equip you with the knowledge to not only follow a protocol but to understand the causality behind each step, enabling you to adapt and optimize the procedure for your specific needs.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of this compound, offering potential causes and robust solutions.
Q1: My compound separated as a liquid/oil instead of forming crystals ("oiling out"). How can I fix this?
A1: "Oiling out" is a common issue, particularly with organic amines, that occurs when the solute precipitates from the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture).[2][3] This prevents the formation of an ordered crystal lattice.
Causality: This phenomenon is typically caused by a solution that is too highly concentrated or is cooled too rapidly, leading to a rapid drop in solubility.
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[2][4]
-
Reduce the Cooling Rate: Oiling out is a kinetic phenomenon. Slow, controlled cooling is paramount. Allow the flask to cool gradually to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before attempting any further cooling in an ice bath.[2][5] An inverted beaker placed over the flask can create an insulating atmosphere to slow cooling further.[4]
-
Induce Crystallization Above the "Oiling" Temperature: Try to initiate crystal growth at a temperature where the compound is still a solid. Use a seed crystal (a tiny amount of pure solid) or scratch the inner surface of the flask at the meniscus with a glass rod to create a nucleation site.[4][6]
-
Re-evaluate Your Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a solvent with a lower boiling point or a mixed solvent system.
Q2: After cooling, no crystals have formed, or the yield is extremely low.
A2: This is a frequent problem that typically points to one of two main causes: insufficient supersaturation or the presence of a stable, supersaturated solution.
Causality:
-
Excess Solvent: The most common reason for low or no yield is the use of too much recrystallization solvent.[3][6] The solution never reaches the necessary level of supersaturation upon cooling for crystals to form.
-
Supersaturation without Nucleation: Sometimes, a solution can become supersaturated but lack a nucleation point for crystal growth to begin.[6]
Solutions:
-
Concentrate the Solution: Gently boil the solution to evaporate a portion of the solvent. A good rule of thumb is to reduce the volume by 10-20% and then allow it to cool again. Be sure to use a boiling chip or stir bar to prevent bumping.[4]
-
Induce Crystallization: As mentioned previously, scratching the inside of the flask with a glass rod can provide a rough surface for nucleation.[6] Adding a seed crystal of this compound is the most effective method to trigger crystal growth.[4][6]
-
Maximize Precipitation: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[5][6]
-
Check Solvent Choice: Verify that the chosen solvent has low solubility for your compound at cold temperatures. If solubility remains high even at 0 °C, you will inherently have a low recovery.
Q3: The product crystallizes prematurely in the filter funnel during hot filtration.
A3: This occurs when the hot, saturated solution cools too rapidly upon contact with the cooler funnel and filter paper, causing the product to crash out of solution and clog the filter.[3][5]
Causality: A significant temperature gradient between the boiling solution and the filtration apparatus.
Solutions:
-
Pre-heat the Apparatus: Use a stemless funnel to prevent crystallization in a narrow stem.[5] Heat the funnel and the receiving flask in an oven before use, or place them over a steam bath or hot plate to keep them warm.
-
Use a Slight Excess of Solvent: Add a small excess of hot solvent (5-10%) before filtration. This keeps the compound in solution during the transfer. The excess solvent can be evaporated after filtration is complete.[3][5]
-
Filter in Small Portions: Keep the bulk of the solution hot while filtering in small, quick batches to minimize the time the solution spends in the funnel.[5]
Q4: The final crystals are still colored, even after recrystallization.
A4: The persistence of color indicates the presence of highly colored impurities that have similar solubility properties to your compound or have been trapped within the crystal lattice.
Causality: Highly conjugated organic molecules often act as colored impurities. Rapid crystallization can trap these impurities within the growing crystals.
Solutions:
-
Use Activated Charcoal (Decolorizing Carbon): Activated charcoal can adsorb many colored impurities. Add a very small amount (spatula tip) of charcoal to the hot solution before filtration. Boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Using too much charcoal can lead to significant loss of your desired product.
-
Perform a Second Recrystallization: A second recrystallization is often necessary to achieve high purity and remove residual color.
-
Ensure Slow Crystal Growth: As with "oiling out," rapid crystal formation can trap impurities. Ensure the cooling process is slow and gradual to allow for the selective crystallization of only the desired this compound.[4]
| Problem | Likely Cause(s) | Key Solutions |
| Oiling Out | Solution too concentrated; Cooling too rapid. | Re-heat, add more solvent, cool very slowly.[2][4] |
| No/Low Crystal Yield | Too much solvent used; Supersaturation without nucleation. | Evaporate excess solvent; Scratch flask or add a seed crystal.[3][4][6] |
| Premature Crystallization | Filtration apparatus is too cold. | Pre-heat funnel; Use a slight excess of hot solvent.[3][5] |
| Colored Crystals | Persistent colored impurities; Impurity trapping. | Use activated charcoal; Perform a second recrystallization; Ensure slow cooling. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] The compound's structure, with its polar amine and hydrogen-bond-accepting pyridine nitrogens combined with an aromatic backbone, suggests that polar solvents are a good starting point.
Based on the principles of "like dissolves like" and data from structurally similar compounds, the following predictions can be made:[7][8]
| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble to Very Soluble | Capable of hydrogen bonding with the amine and pyridine nitrogens. Often good candidates for recrystallization. |
| Polar Protic | Water | Sparingly Soluble | The large hydrophobic bipyridine backbone limits solubility despite the polar functional groups.[7] May be useful as an anti-solvent. |
| Polar Aprotic | Acetonitrile | Soluble | Good dipole-dipole interactions. A potential candidate. |
| Polar Aprotic | DMSO, DMF | Very Soluble | Highly polar solvents that are likely to dissolve the compound well at all temperatures, making them poor choices for recrystallization unless used in a mixed-solvent system.[7][9] |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The polarity difference is too great. These are more likely to be useful for washing away nonpolar impurities.[7] |
Recommendation: Start screening with ethanol, methanol, or acetonitrile. A mixed-solvent system, such as ethanol-water, may also be highly effective.
Q2: What is a reliable, step-by-step protocol for recrystallization?
A2: The following general protocol serves as an excellent starting point. It is designed to be a self-validating system that incorporates best practices.
Protocol 1: General Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip or magnetic stir bar. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the solvent dropwise from a hot pipette until the solid just dissolves completely. Avoid adding a large excess of solvent.[6]
-
Hot Filtration (if necessary): If insoluble impurities or residual color (after charcoal treatment) are present, perform a hot filtration into a pre-heated, clean Erlenmeyer flask.[10]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this time.[6] Rushing this step is a common cause of impurity inclusion.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[10]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Q3: What are the likely impurities in my crude this compound?
A3: Impurities will largely depend on the synthetic route used. Bipyridine derivatives are often synthesized via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) or oxidative coupling.[11][12]
Common Impurity Classes:
-
Unreacted Starting Materials: For example, unreacted halopyridines or pyridine boronic acids.
-
Homocoupling Products: Side-products from the starting materials reacting with themselves.
-
Positional Isomers: If the starting materials allow for it, other isomers of the bipyridine may form.
-
Residual Catalyst: Traces of metals like palladium or copper from the coupling reaction.[13]
-
Byproducts of Amination: If amination is the final step, impurities from incomplete reaction or side reactions could be present.
Recrystallization is highly effective at removing impurities that have significantly different solubility profiles from the target compound.
Q4: How do I confirm the purity of my recrystallized product?
A4: A combination of methods should be used to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure product should ideally show a single spot.
-
Spectroscopic Analysis:
-
NMR (¹H and ¹³C): This is the most powerful tool for confirming the structure and assessing the purity of the final compound. The absence of signals corresponding to impurities is a strong indicator of purity.
-
FTIR: Can confirm the presence of key functional groups (e.g., N-H stretch for the amine, C=N and C=C stretches for the pyridine rings).
-
Visual Workflows
The following diagrams illustrate the standard recrystallization process and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Benchchem.
- An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-bipyridine in Common Organic Solvents. Benchchem.
- Technical Support Center: Synthesis of Bipyridine Derivatives. Benchchem.
- Recrystallization. University of Colorado Boulder, Department of Chemistry.
- Problems in recrystallization. Biocyclopedia.
- Recrystallization. University of California, Davis, Department of Chemistry.
- 2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. Nucleic Acids Research, Oxford Academic.
- Troubleshooting Recrystallization. Chemistry LibreTexts.
- The Art of Synthesizing 2,2'-Bipyridine: A Chemical Endeavor. BenchChem.
- Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. Benchchem.
- Synthesis, crystal growth, and its characterization of 2-amino-4-methylpyridinium oxalate. ResearchGate.
- What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine? ResearchGate.
- Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
- Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
- This compound. PubChem, National Center for Biotechnology Information.
- Recent Progress on the Synthesis of Bipyridine Derivatives. PubMed, National Center for Biotechnology Information.
- An In-depth Technical Guide to the Solubility of 4,4'-Bipyridine in Common Solvents. Benchchem.
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Addressing regioselectivity challenges in the synthesis of asymmetric aminobipyridines
Technical Support Center: Synthesis of Asymmetric Aminobipyridines
Welcome to the technical support center for the synthesis of asymmetric aminobipyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regiocontrol in these valuable scaffolds. Aminobipyridines are privileged structures in pharmaceuticals, functional materials, and catalysis, but their synthesis is often plagued by challenges in controlling positional selectivity.
This resource provides in-depth, troubleshooting-focused answers to common questions, explains the causality behind experimental choices, and offers field-proven protocols to enhance the success of your campaigns.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of asymmetric aminobipyridines, particularly via transition-metal-catalyzed cross-coupling reactions.
Q1: My cross-coupling reaction (e.g., Suzuki-Miyaura) is producing a mixture of regioisomers. How can I improve selectivity?
A1: Achieving high regioselectivity in the coupling of aminopyridines is a classic challenge rooted in the electronic nature of the pyridine ring. The nitrogen atom significantly influences the electron density, making C-H bonds at the ortho (C2/C6) and para (C4) positions susceptible to metallation or oxidative addition, while the meta (C3/C5) positions are notoriously difficult to functionalize directly.[1][2][3]
Core of the Problem: The amino group is a strong electron-donating group (EDG). Its position on the pyridine ring dictates the electronic activation or deactivation at other positions, often leading to multiple reactive sites for a catalyst. Furthermore, the pyridine nitrogen itself can act as a ligand, coordinating to the metal center and either inhibiting catalysis or altering the regiochemical outcome.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low regioselectivity.
Detailed Solutions:
-
Ligand Modification (The "Steering Wheel"): The ligand bound to your metal catalyst (e.g., Palladium) is the most powerful tool for controlling regioselectivity.
-
Mechanism: Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos, XPhos, RuPhos) increase the steric demand around the metal center.[6] This steric hindrance can disfavor oxidative addition at more crowded positions (like C2 if a C3 substituent is present), thereby directing the reaction to a less hindered site. The high electron density on these ligands also promotes the rate-limiting oxidative addition step, especially for less reactive C-Cl or C-F bonds.[6]
-
Action: Switch from generic ligands like PPh₃ to a modern biaryl phosphine ligand. Screen a panel of them, as the optimal choice is substrate-dependent.
-
-
Protect the Amine: The exocyclic amino group can chelate the palladium catalyst, leading to deactivation or unpredictable reactivity.
-
Mechanism: A protected amine (e.g., with a Boc group) has a different electronic and steric profile. It can no longer chelate the metal, and its electron-donating ability is altered, which changes the relative reactivity of the different positions on the pyridine ring.[7]
-
Action: Before the coupling step, protect the amino group using standard conditions (e.g., Boc₂O, DMAP, DCM).
-
-
Leverage Directing Groups: For challenging C-H functionalization approaches or when cross-coupling fails, a directing group (DG) can force regioselectivity.
-
Mechanism: A directing group is a functional group that is temporarily installed on the molecule. It contains a heteroatom that coordinates to the transition metal, delivering the catalyst to a specific, nearby C-H bond (typically ortho to the DG). This leads to highly regioselective C-H activation and subsequent coupling.[1][3] Pyridine N-oxides are a classic example, selectively activating the C2 position for direct arylation.[8]
-
Action: Consider a synthetic route that incorporates a directing group, such as converting the pyridine nitrogen to an N-oxide or installing a picolinamide group. Note that this adds steps for installation and removal.[3]
-
-
Switching the Metal Catalyst (Pd vs. Ni): Nickel catalysts often exhibit different regioselectivity profiles compared to palladium.
-
Mechanism: Nickel catalysts, often used with N-heterocyclic carbene (NHC) or phosphine ligands, can engage in different mechanistic pathways.[9] For instance, some nickel-catalyzed reactions are believed to proceed via radical mechanisms or involve different rate-determining steps, altering the site of reaction.[10] Lewis acids like AlMe₃ are sometimes used with nickel to activate the pyridine ring, which can dramatically influence regioselectivity by altering the electronic landscape of the substrate.[11][12]
-
Action: If palladium systems fail, explore nickel catalysis. A common starting point is NiCl₂(dppp) or using a Ni(0) precursor with a ligand like IPr (an NHC).
-
Q2: My reaction is failing completely (no product, only starting material). What are the most common causes for Suzuki-Miyaura coupling failure with aminopyridines?
A2: Complete reaction failure often points to catalyst deactivation or issues with one of the coupling partners. Aminopyridines present specific challenges that can kill a reaction before it starts.
Primary Causes and Solutions:
| Problem | Underlying Cause (The "Why") | Solution |
| Catalyst Poisoning | The exocyclic amino group and the endocyclic pyridine nitrogen are both Lewis basic. They can coordinate strongly to the Pd(0) catalyst center, inhibiting its ability to enter the catalytic cycle.[7] | 1. Protect the Amine: Use a Boc or Cbz protecting group. 2. Use a More Robust Catalyst: Employ pre-formed catalysts or highly active ligand systems (e.g., Buchwald G3/G4 precatalysts) that are less susceptible to inhibition. |
| Protodeboronation | The boronic acid/ester coupling partner is unstable and is being replaced by a hydrogen atom from the solvent or base before it can transmetalate to the palladium. This is common with electron-rich or heteroaromatic boronic acids.[6][13] | 1. Use Anhydrous Conditions: While some water can be beneficial, excess water promotes this side reaction. Ensure solvents are dry. 2. Optimize the Base: Strong hydroxide bases can accelerate protodeboronation. Screen weaker bases like K₃PO₄ or Cs₂CO₃. 3. Use More Stable Boron Reagents: Switch from a boronic acid to a more robust boronic ester (e.g., pinacol, MIDA) or a potassium trifluoroborate salt (ArBF₃K).[13] |
| Failed Oxidative Addition | This is often the rate-determining step.[6] If you are using an electron-rich halo(amino)pyridine (especially a chloride), the C-X bond is strong and resistant to cleavage by the Pd(0) catalyst. | 1. Use a More Active Ligand: Switch to a highly electron-rich and bulky ligand (e.g., XPhos, SPhos, tBu₃P) designed to accelerate oxidative addition.[6] 2. Change the Halide: If possible, use the iodo- or bromo- version of your pyridine, as the C-I and C-Br bonds are weaker and more reactive than C-Cl.[13] |
| Oxygen Contamination | Pd(0) is readily oxidized by atmospheric oxygen to inactive Pd(II) species or decomposes into palladium black.[13] | 1. Rigorous Degassing: Thoroughly degas all solvents (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). 2. Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen. |
Q3: I'm observing significant homo-coupling of my starting materials. How can I minimize this?
A3: Homo-coupling (e.g., Ar-X + Ar-X → Ar-Ar) is a common side reaction that consumes starting material and complicates purification. It typically arises from two main pathways: side reactions of the organoboron reagent or reductive elimination from a diarylpalladium(II) intermediate.
Mitigation Strategies:
-
Control the Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid reagent. This ensures that after the oxidative addition of the halo-aminopyridine, the palladium intermediate is more likely to encounter the boronic acid for transmetalation rather than another molecule of the halo-aminopyridine.
-
Ensure Anhydrous & Anaerobic Conditions: Oxygen can promote the oxidative homo-coupling of boronic acids. Thoroughly degassing the reaction mixture is crucial.[7]
-
Lower the Catalyst Loading: High concentrations of the palladium catalyst can sometimes favor side reactions. Once you have an effective catalyst system, try reducing the loading to 1-2 mol%.
-
Modify the Base: The choice of base can influence the rate of transmetalation versus side reactions. An inorganic base like K₃PO₄ is often a good choice to minimize side reactions associated with the boronic acid.[6]
Part 2: Key Experimental Protocol
This section provides a robust, field-tested starting point for a Suzuki-Miyaura cross-coupling of a challenging halo-aminopyridine substrate.
Protocol: Regioselective Suzuki-Miyaura Coupling of N-Boc-3-bromo-2-aminopyridine with 4-methoxyphenylboronic acid
This protocol is designed to favor coupling at the C3 position by leveraging a protected amine and a highly active catalyst system.
Reaction Scheme: (An image of the reaction scheme would be placed here in a real document)
Materials:
-
N-Boc-3-bromo-2-aminopyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5.5 mol%)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water
Step-by-Step Procedure:
-
Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-3-bromo-2-aminopyridine, 4-methoxyphenylboronic acid, and the finely ground K₃PO₄.
-
Inert Atmosphere Setup: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon gas. Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere.[6]
-
Catalyst Addition: Under a positive flow of argon, quickly add the Pd₂(dba)₃ and SPhos ligand to the flask. The use of a pre-catalyst like SPhos Pd G3 could simplify this step.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of approximately 10:1 (dioxane:water). The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the limiting starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired asymmetric aminobipyridine.
-
Analysis: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and HRMS. The regiochemistry is typically determined by characteristic shifts and coupling patterns in the ¹H NMR spectrum.
Part 3: Mechanistic Visualization
Understanding the catalytic cycle is key to troubleshooting. The choice of ligand directly impacts the steric environment of the key intermediates, influencing which regioisomer is formed.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
-
Chen, K. & Li, X. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). meta-Selective C−H Functionalization of Pyridines. Retrieved from ResearchGate. [Link]
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Li, X. (2023). meta-Selective C−H Functionalization of Pyridines. CoLab. [Link]
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Douglas, C. J., & MacMillan, D. W. C. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13834–13837. [Link]
-
ResearchGate. (n.d.). Strategies for the meta-C−H functionalization of pyridines. Retrieved from ResearchGate. [Link]
-
PubMed. (2017). Theoretical Study of Nickel-Catalyzed Selective Alkenylation of Pyridine: Reaction Mechanism and Crucial Roles of Lewis Acid and Ligands in Determining the Selectivity. The Journal of Organic Chemistry, 82(3), 1547–1556. [Link]
-
ACS Publications. (2020). Insights into the Regioselectivity of Hydroheteroarylation of Allylbenzene with Pyridine Catalyzed by Ni/AlMe3 with N-Heterocyclic Carbene: The Concerted Hydrogen Transfer Mechanism. The Journal of Organic Chemistry, 85(16), 10588–10597. [Link]
-
Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(5), 2231-2245. [Link]
-
Campeau, L.-C., Fagnou, K. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(11), 3562–3563. [Link]
-
PubMed. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(5), 2231-2245. [Link]
-
PubMed. (2015). Mechanistic Basis for Regioselection and Regiodivergence in Nickel-Catalyzed Reductive Couplings. Accounts of Chemical Research, 48(6), 1777–1789. [Link]
-
Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 132(5), 2249-2264. [Link]
-
RSC Publishing. (2020). Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. Chemical Communications, 56(84), 12791-12794. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (n.d.). Pyridine-Pyridine cross-coupling and it's mechanistic pathway. Retrieved from ResearchGate. [Link]
-
MDPI. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Catalysts, 11(1), 108. [Link]
-
RSC Publishing. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(1), 253-261. [Link]
-
Daugulis, O., et al. (2009). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. The Journal of Organic Chemistry, 74(15), 5513–5523. [Link]
-
PubMed Central. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Molecules, 27(1), 232. [Link]
-
Asian Journal of Chemistry. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry, 25(15), 8505-8508. [Link]
-
Universität Freiburg. (2019). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. [Link]
-
Universal Journal of Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Universal Journal of Chemistry, 9(4), 101-115. [Link]
-
ACS Figshare. (2019). Chemo- and Regioselective Asymmetric Synthesis of Cyclic Enamides through the Catalytic Umpolung Organocascade Reaction of α‑Imino Amides. [Link]
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Stability of [4,4'-Bipyridin]-2-amine under different reaction conditions
Welcome to the technical support center for [4,4'-Bipyridin]-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Recognizing that specific stability data for this compound is not extensively available in published literature, this document synthesizes information from related aminopyridine and bipyridine structures to offer scientifically grounded advice.
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring two pyridine rings linked at the 4-position and an amino group at the 2-position of one ring. This unique structure presents several potential sites for chemical reactivity and degradation. Understanding its stability under various conditions is crucial for its application in research and development, particularly in fields like coordination chemistry, materials science, and pharmaceutical development. This guide will address common questions and challenges related to the stability of this molecule under hydrolytic, oxidative, reductive, thermal, and photolytic stress.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Hydrolytic Stability (Acidic and Basic Conditions)
Q1: I am observing a change in the UV-Vis spectrum of my this compound solution in an acidic medium (pH < 4). What is likely happening?
A1: In acidic solutions, the pyridine nitrogen atoms of this compound are susceptible to protonation. The protonation of one or both nitrogen atoms can alter the electronic structure of the molecule, leading to a shift in its UV-Vis absorption spectrum. This is generally a reversible process. However, under more strenuous acidic conditions (e.g., elevated temperatures, strong acids), hydrolysis of the amino group could potentially occur, although this is less common for aromatic amines compared to other functional groups. Based on general principles for related N-heterocyclic complexes, degradation in acidic media likely follows a dissociative mechanism if the compound is part of a larger complex.[1]
Troubleshooting:
-
Confirm Reversibility: Neutralize a small aliquot of the acidic solution. If the original UV-Vis spectrum is restored, the change was likely due to reversible protonation.
-
Analytical Monitoring: Use a stability-indicating HPLC method to monitor for the appearance of new peaks that would signify degradation products.
-
Control Temperature: Perform experiments at controlled, lower temperatures to minimize the risk of acid-catalyzed degradation.
Q2: My solution of this compound in a basic medium (pH > 9) is turning colored and I see a precipitate forming. What are the potential causes?
A2: Basic conditions can be more detrimental to the stability of bipyridine derivatives. While specific data on this compound is limited, related bipyridine complexes have shown instability in basic solutions.[1] Potential degradation pathways include:
-
Oxidation: The electron-rich nature of the aminopyridine ring makes it susceptible to oxidation, which can be accelerated at higher pH. This can lead to the formation of colored oligomeric or polymeric species.
-
Nucleophilic Attack: Under harsh basic conditions and/or elevated temperatures, hydroxide ions could potentially act as nucleophiles, leading to ring-opening reactions of the pyridine rings, although this is generally a high-energy process for aromatic heterocycles.[1]
-
Precipitation: If metal ions are present in your solution, the formation of insoluble metal hydroxides can occur, leading to precipitation.
Troubleshooting:
-
Inert Atmosphere: To mitigate oxidation, handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon), especially at basic pH.
-
Solvent Purity: Ensure solvents are free of peroxide and metal contaminants.
-
Temperature Control: Avoid heating basic solutions of the compound unless necessary for a specific reaction.
Section 2: Oxidative and Reductive Stability
Q3: I am concerned about the oxidative stability of this compound in my experimental setup, which is open to the air. What are the likely degradation products?
A3: The 2-aminopyridine moiety is generally susceptible to oxidation. The presence of the amino group, an electron-donating group, activates the pyridine ring towards electrophilic attack, including oxidation. Likely oxidative degradation pathways could involve:
-
N-Oxide Formation: Oxidation of one or both pyridine nitrogen atoms to form N-oxides.
-
Hydroxylation: Oxidation of the pyridine rings to form hydroxylated derivatives.
-
Amine Oxidation: Direct oxidation of the amino group, which could lead to a variety of products, including nitroso or nitro compounds, or coupling reactions.
Troubleshooting:
-
Use of Antioxidants: If compatible with your experimental system, consider the addition of antioxidants.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Forced Degradation Study: To identify potential oxidative degradants, a forced degradation study using an oxidizing agent like hydrogen peroxide can be performed, followed by analysis using a stability-indicating method.
Q4: Is this compound stable under reductive conditions?
A4: The bipyridine scaffold can be reduced. For instance, 4,4'-bipyridine itself can be reduced to form a radical anion and a dianion.[2] The presence of the amino group may influence the reduction potential. Common reducing agents could potentially lead to:
-
Reduction of Pyridine Rings: Hydrogenation of one or both pyridine rings to form piperidine derivatives, especially in the presence of catalysts like Palladium on carbon (Pd/C) and a hydrogen source.
-
Reductive Deamination: While less likely under mild conditions, strong reducing agents could potentially cleave the C-N bond of the amino group.
Troubleshooting:
-
Choice of Reducing Agent: Select reducing agents with appropriate reduction potentials to avoid unwanted side reactions.
-
Reaction Monitoring: Carefully monitor the reaction progress by techniques like TLC or LC-MS to detect the formation of reduction byproducts.
Section 3: Thermal and Photolytic Stability
Q5: What is the expected thermal stability of solid this compound? At what temperature should I be concerned about decomposition?
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition.
Q6: I need to work with solutions of this compound under laboratory lighting. Is it susceptible to photodegradation?
A6: Pyridine and its derivatives can be susceptible to photodegradation. Studies on related compounds like pyridinoline have shown that photolysis can occur and is pH-dependent, with acidic conditions sometimes offering protection.[4] The absorption of UV or visible light can excite the molecule to a higher energy state, leading to photochemical reactions. Potential photodegradation pathways could involve ring cleavage or reactions with solvent molecules.
Troubleshooting and Best Practices:
-
Protect from Light: Whenever possible, store solutions of this compound in amber vials or wrap containers with aluminum foil to protect them from light.
-
Conduct Photostability Studies: To assess the photostability, a formal study according to ICH Q1B guidelines can be conducted. This involves exposing the compound in solution and as a solid to a controlled light source and analyzing for degradation.
Experimental Protocol: General Photostability Study
-
Prepare solutions of this compound in a transparent, inert solvent.
-
Prepare a "dark control" sample by wrapping a container of the solution in aluminum foil.
-
Expose the test sample and a placebo to a light source that provides both UV and visible light of a specified intensity and duration (e.g., as per ICH Q1B).
-
Keep the dark control sample at the same temperature.
-
After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method to quantify any degradation.
Data Summary and Visualization
Table 1: General Stability Profile of Aminobipyridines (Inferred)
| Stress Condition | Expected Stability of this compound | Potential Degradation Pathways | Recommended Mitigation Strategies |
| Acidic (pH < 4) | Generally stable, protonation occurs | Reversible protonation of pyridine nitrogens; potential for hydrolysis of the amino group under harsh conditions. | Control temperature; use a stability-indicating HPLC method to monitor. |
| Basic (pH > 9) | Potentially unstable, especially with heat | Oxidation leading to colored products; potential for nucleophilic attack on pyridine rings under harsh conditions.[1] | Work under an inert atmosphere; use purified solvents; avoid high temperatures. |
| Oxidative | Susceptible | N-oxide formation; ring hydroxylation; amine oxidation. | Use degassed solvents; handle under an inert atmosphere; consider antioxidants. |
| Reductive | Potentially reactive | Reduction of pyridine rings; potential for reductive deamination with strong reducing agents. | Choose reducing agents with appropriate selectivity; monitor reaction progress carefully. |
| Thermal (Solid) | Likely stable at ambient temperatures | Molecular fragmentation at elevated temperatures. | Determine decomposition temperature using TGA; store at controlled room temperature. |
| Photolytic | Potentially unstable | Ring cleavage; reactions with solvent.[4] | Store solutions and solid material protected from light. |
Diagrams of Potential Degradation Pathways
The following diagrams illustrate plausible degradation pathways for this compound based on the known chemistry of its constituent functional groups.
Caption: Reversible protonation under acidic conditions.
Caption: Potential oxidative degradation pathways.
References
-
ASM Journals. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 6b Deciphered. Retrieved from [Link]
-
ACS Publications. (2023). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Retrieved from [Link]
-
PubMed. (n.d.). Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation. Retrieved from [Link]
-
PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation mechanism of bipyridine-crosslinked PEES material from the studies of Yuan et al. Retrieved from [Link]
-
NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]
-
NIH. (2023). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Retrieved from [Link]
-
Pharmaguideline. (2022). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]
-
PubMed. (n.d.). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Retrieved from [Link]
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NIH. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper(II) complexes with N-sulphonyl amino acids. Structure-stability relationships in binary species and ternary complexes with 2,2′-bipyridine. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
PhaRxmon Consulting LLC. (n.d.). Oxidative susceptibility testing. Retrieved from [Link]
-
ACS Publications. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]
-
NIH. (2017). Composite Photocatalysts Containing BiVO4 for Degradation of Cationic Dyes. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro. Retrieved from [Link]
-
Semantic Scholar. (2016). Oxidative susceptibility testing. Retrieved from [Link]
-
PubMed Central. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Retrieved from [Link]
-
IJNRD. (2023). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Diamino-2,2'-bipyridine. Retrieved from [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]
-
MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]
-
MDPI. (2022). Effect of Antioxidant Therapy on Oxidative Stress In Vivo 2021. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the dye sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine, a model compound for some fungicides. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Polarographic Performance of Some Azo Derivatives Derived from 2-Amino-4-Hydroxy Pyridine and its Inhibitory Effect on C- Steel Corrosion in Hydrochloric Acid. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Development and Validation of Methods for Analysis of Oxidative Stress in Humans and Animals. Retrieved from [Link]
-
NIH. (2021). Thermal Stability of Amorphous Solid Dispersions. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability and specific heats of {[bpy][BF4] + [bpy][Tf2N]} and {[bpy][BF4] + [4bmpy][Tf2N]} mixed ionic liquid solvents. Retrieved from [Link]
-
OSHA. (n.d.). PV2143. Retrieved from [Link]
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Removing impurities from commercially available [4,4'-Bipyridin]-2-amine
Welcome to the technical support center for the purification of commercially available [4,4'-Bipyridin]-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate. The protocols and insights provided herein are grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is analyzed for its potential causes, followed by detailed, step-by-step solutions.
Issue 1: Crude material is highly colored (e.g., dark brown or reddish).
Causality: Aromatic amines are susceptible to oxidation by air and light, which can lead to the formation of colored impurities over time.[1] The presence of residual catalysts or byproducts from the synthesis can also contribute to discoloration.
Solution Workflow:
Caption: Workflow for decolorization and recrystallization.
Detailed Protocol:
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, ethyl acetate, or a mixture). A suitable solvent will dissolve the compound when hot but result in significant precipitation upon cooling.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the selected solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use a minimal amount of solvent.
-
Decolorization: To the hot solution, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product). Activated charcoal has a high surface area that adsorbs colored impurities. Be cautious as adding charcoal to a boiling solution can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[2]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Issue 2: Poor separation of the product from impurities during column chromatography.
Causality: This issue, often observed as co-elution of the product and impurities, can stem from an inappropriate eluent system, overloading the column, or too high a flow rate. The basic nature of the amine can also lead to strong adsorption on the silica gel, causing tailing.[2]
Solution Workflow:
Caption: Workflow for optimizing column chromatography.
Detailed Protocol:
-
Eluent Optimization with TLC: Before running the column, use thin-layer chromatography (TLC) to find a suitable eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal eluent should give the desired product an Rf value of approximately 0.2-0.4.[1] To mitigate tailing due to the basicity of the amine, add a small amount of triethylamine (~0.5-1%) to the eluent.[1][2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For better separation, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[2]
-
Elution: Start with a less polar eluent and gradually increase the polarity (gradient elution).[2] This will allow for the separation of compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Low recovery of the product after purification.
Causality: Low recovery can be due to several factors, including the product's solubility in the recrystallization solvent even at low temperatures, adsorption of the product onto activated charcoal, or decomposition during heating. In chromatography, using an eluent that is too polar can cause the product to elute too quickly with impurities.
Troubleshooting Table:
| Purification Method | Possible Cause | Suggested Solution |
| Recrystallization | Product is soluble in cold solvent. | Test different solvents or solvent mixtures. |
| Too much solvent was used. | Use the minimum amount of hot solvent to dissolve the product. | |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-warmed. | |
| Product adsorbed by activated charcoal. | Use the minimum effective amount of charcoal. | |
| Column Chromatography | Eluent is too polar. | Start with a less polar eluent and use a gradient.[2] |
| Column was overloaded. | Use a larger column or reduce the amount of crude material.[2] | |
| Product degradation on silica gel. | Add triethylamine to the eluent to neutralize the acidic silica.[1][2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can include starting materials from the synthesis, other bipyridine isomers, and oxidation products. Depending on the synthetic route, byproducts from side reactions or polymeric materials may also be present.[1]
Q2: How can I assess the purity of my this compound?
A2: Several analytical techniques can be used to determine the purity:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the main component from impurities and quantifying them.[3][4] Reversed-phase HPLC is commonly used for substituted pyridines.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the compound and any impurities present. Both 1H and 13C NMR can be utilized.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for some aminopyridines.[4]
Q3: What is the best way to store purified this compound?
A3: Aromatic amines are prone to oxidation and degradation when exposed to air and light.[1] To maintain its purity, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark place, such as a refrigerator or a desiccator.[1]
Q4: Can sublimation be used to purify this compound?
A4: Yes, sublimation is a viable purification technique for organic solids that can transition directly from a solid to a gas phase without melting.[5] It is particularly effective for removing non-volatile impurities. The process involves heating the solid under vacuum, causing it to sublime and then condense as a purified solid on a cold surface.[6] This method can yield very pure material.[7]
Q5: What are the key differences between recrystallization and column chromatography for purification?
A5: Both are effective but suited for different scenarios:
-
Recrystallization: Generally simpler and more scalable, ideal for removing small amounts of impurities from a crystalline solid. It is often the preferred initial purification method if a suitable solvent is found.[1]
-
Column Chromatography: A more powerful separation technique capable of separating components of a complex mixture with similar polarities. It offers higher resolution but is typically more time-consuming and uses larger volumes of solvent.[1]
References
-
Organic Syntheses. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). [Link]
-
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 188(2), 259-264. [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352). [Link]
-
OSHA. Aminopyridines (2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
- Google Patents.
-
Loba Chemie. 2-AMINO 4-METHYLPYRIDINE for Synthesis Safety Data Sheet. [Link]
-
Zencker, J., et al. (2025). Application of microsublimation for sample purification in compound-specific radiocarbon analysis. Archaeological and Anthropological Sciences, 17(1), 1-11. [Link]
-
Lee, W. Y., & Nieman, T. A. (1994). Determination of Dansyl Amino Acids and Oxalate by HPLC with Electrogenerated Chemiluminescence Detection Using Tris(2,2'-bipyridyl)ruthenium(II) in the Mobile Phase. Analytical Chemistry, 66(24), 4487-4491. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(17), 7665-7676. [Link]
-
PubChem. 4,4'-Diamino-2,2'-bipyridine. [Link]
- Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
-
PubChem. This compound. [Link]
-
ResearchGate. High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. [Link]
-
Chemistry LibreTexts. 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. [Link]
-
Castellano, S., Günther, H., & Ebersole, S. (1965). Nuclear Magnetic Resonance Spectra of 2,2'-Bipyridyl. The Journal of Physical Chemistry, 69(12), 4166-4176. [Link]
-
Loba Chemie. 2-AMINO 4-METHYLPYRIDINE For Synthesis. [Link]
-
ResearchGate. Figure S11. 1 H NMR spectrum of [(4,4′-bipy){Ti(N[ t Bu]Ar)3}2][B(C6F5)4]2 in THF-d8. [Link]
-
Bio-Rad. Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. [Link]
-
emp BIOTECH. Chromatography products. [Link]
-
Takara Bio. TALON® Spin Columns Protocol. [Link]
-
Nozal, M. J., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2092. [Link]
-
Li, Y., et al. (2024). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. ACS Omega, 9(28), 31839-31849. [Link]
-
PubChem. (2,2'-Bipyridin)-4-amine. [Link]
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Technical Support Center: Managing Thermal Stability of [4,4'-Bipyridin]-2-amine Metal Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for [4,4'-Bipyridin]-2-amine metal complexes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing and troubleshooting the thermal stability of these unique coordination compounds. Our approach is rooted in explaining the causal relationships behind experimental observations, ensuring you can make informed decisions in your work.
The this compound ligand presents a fascinating case for coordination chemistry. Unlike its parent, 4,4'-bipyridine, the introduction of a 2-amino group offers an additional functional site. This amino group can significantly influence the resulting complex's supramolecular architecture and, consequently, its thermal properties, primarily through hydrogen bonding.[1][2] This guide will help you navigate the complexities of these interactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal behavior of this compound metal complexes.
Q1: What is the expected role of the 2-amino group in the complex's structure and thermal stability?
A: The 2-amino group is a crucial structural and stability-directing feature. While direct coordination to the metal is possible, it is more commonly observed in related aminopyridine systems that the amino group engages in extensive intermolecular and intramolecular hydrogen bonding.[1][3][4] These hydrogen bonds can create robust 1D, 2D, or 3D networks, which significantly enhance the thermal stability of the crystal lattice by requiring more energy to break these interactions before structural collapse.[2][4] The strength and nature of these hydrogen bonds can be influenced by factors like the choice of counter-anion and the presence of solvent molecules in the lattice.
Q2: How does the choice of metal ion typically influence the thermal stability of these complexes?
A: The metal ion is a primary determinant of thermal stability. The strength of the metal-ligand coordination bond is key. Generally, metal ions with higher charge density (higher charge and smaller ionic radius) and a greater affinity for nitrogen donor ligands will form stronger coordination bonds, leading to higher decomposition temperatures.[5] For first-row transition metals, a simplified stability trend (Irving-Williams series) can sometimes be observed, though crystal packing effects can introduce variations. For example, studies on related bipyridine complexes have shown that Ni(II) can confer significant thermal stability.[5]
Q3: What are the typical stages of thermal decomposition observed in TGA for these types of complexes?
A: The thermal decomposition of this compound metal complexes, like many coordination polymers, typically occurs in distinct stages. A standard thermogravimetric analysis (TGA) curve might show:
-
Dehydration/Desolvation (50-150 °C): An initial weight loss corresponding to the removal of lattice or coordinated solvent (e.g., water, ethanol, DMF).[6]
-
Ligand Decomposition (200-500 °C): One or more sharp weight loss steps corresponding to the decomposition and volatilization of the organic ligands, including the this compound.[7]
-
Anion Decomposition (Variable Temp): If the counter-anion is thermally labile (e.g., nitrate, acetate), its decomposition may occur concurrently with or after ligand loss.
-
Formation of Final Residue (>500 °C): A stable plateau at high temperatures, usually corresponding to the formation of a metal oxide or pure metal, depending on the furnace atmosphere.[8]
Q4: How do different counter-anions (e.g., Cl⁻, NO₃⁻, SO₄²⁻, PF₆⁻) affect thermal stability?
A: Counter-anions play a critical role that extends beyond simple charge balancing. They can influence the crystal packing, participate in hydrogen bonding networks, and have their own intrinsic thermal stability. Small, coordinating anions like halides may be more tightly bound and decompose at higher temperatures. In contrast, larger, non-coordinating anions like PF₆⁻ may lead to different packing arrangements. The anion's ability to act as a hydrogen bond acceptor can also stabilize the overall structure, thereby increasing the decomposition temperature.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your experiments.
Problem 1: My complex shows a lower decomposition temperature than expected.
This is a common issue that can often be traced back to the sample's purity and crystallinity.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low decomposition temperature (Td).
Causality Explained:
-
Purity: Residual solvents trapped in the crystal lattice are volatile and will be lost at low temperatures, appearing as an initial weight loss that can be mistaken for the onset of decomposition.[6]
-
Crystallinity: Amorphous materials lack the stabilizing energy of a well-ordered crystal lattice. As a result, they are generally less thermally stable than their crystalline counterparts.
-
TGA Parameters: A very high heating rate can cause a lag between the furnace temperature and the actual sample temperature, artificially inflating the observed decomposition temperature. Conversely, a reactive atmosphere (like air) can induce oxidative decomposition, which may occur at a lower temperature than thermal decomposition under an inert (N₂) atmosphere.[9]
Problem 2: My TGA curve is complex and difficult to interpret.
Multiple or overlapping weight loss steps can be confusing. A combined TGA-DSC analysis is highly recommended for clarification.
Data Interpretation Table
| Observation in TGA | Corresponding Feature in DSC | Likely Cause & Explanation |
| Gradual weight loss below 150 °C | Broad endotherm | Loss of surface-adsorbed or lattice solvent. Endothermic process as energy is required for vaporization.[6] |
| Sharp weight loss below 150 °C | Sharp endotherm | Loss of coordinated solvent. Coordinated solvent is more tightly bound than lattice solvent, resulting in a sharper, more defined event at a specific temperature.[8] |
| Sharp weight loss > 200 °C | Sharp endotherm OR sharp exotherm | Decomposition of the organic ligand. Most decompositions are endothermic (bond-breaking). However, if the decomposition products undergo secondary exothermic reactions, an exotherm may be observed.[10] |
| No weight loss in TGA | Sharp endotherm | Phase transition or melting. The material is changing its physical state (e.g., solid-solid transition or melting) without losing mass. |
| Overlapping weight loss steps | Multiple overlapping endo/exothermic peaks | Concurrent decomposition events. For example, the ligand and a counter-anion (like nitrate) may decompose in a similar temperature range.[11] |
Problem 3: I see significant batch-to-batch variation in thermal stability.
This points to inconsistencies in the synthesis or work-up protocol, leading to different physical forms of the final product.
-
Check for Polymorphism: Different batches may be crystallizing in different polymorphic forms. Polymorphs can have substantially different crystal packing, hydrogen bonding networks, and, therefore, different thermal stabilities.
-
Solution: Use PXRD to screen each batch. Standardize crystallization conditions (solvent, temperature, cooling rate) meticulously to ensure consistent formation of the desired polymorph.[12]
-
-
Control Particle Size: Large, non-uniform crystals can lead to poor heat transfer within the TGA sample pan, causing irreproducible results.[9]
-
Solution: Gently grind the sample to a fine, uniform powder before analysis. This ensures consistent heat transfer throughout the sample.
-
Key Experimental Protocols
Here are standardized, step-by-step protocols for the essential thermal analysis techniques.
Protocol 1: Standard Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) and quantify mass loss events of the complex.
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass are calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of the finely ground, dry complex into a clean alumina or platinum crucible.[10] Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.
-
Setting up the Experiment:
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Td), often calculated from the intersection of the baseline tangent and the tangent of the main decomposition step.
-
Calculate the percentage weight loss for each distinct step and correlate it with the loss of specific components (e.g., solvent, ligands).
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and to determine the enthalpy of decomposition.
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Weigh 2-5 mg of the finely ground sample into a clean aluminum crucible. Crimp the lid securely. Prepare an identical, empty crucible to serve as the reference.
-
Setting up the Experiment:
-
Temperature Program: Use the same temperature program as the TGA experiment (e.g., 10 °C/min ramp) to allow for direct comparison of results.
-
Atmosphere: Use the same inert atmosphere (e.g., N₂) as in the TGA analysis.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature.
-
Identify endothermic peaks (heat absorption), which correspond to events like melting or solvent loss.
-
Identify exothermic peaks (heat release), which can correspond to crystallization or certain decomposition processes.
-
Integrate the area under a peak to calculate the enthalpy change (ΔH) for that event.
-
Illustrative Decomposition Pathway
The following diagram illustrates a hypothetical, multi-step thermal decomposition of a hydrated this compound metal chloride complex, [M(L)₂(H₂O)₂]Cl₂·2H₂O.
Caption: Hypothetical decomposition pathway of a metal complex.
References
-
Ma, F. C., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 282-287. Available from: [Link]
-
Prajapati, A. K., & Patel, M. N. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Scientific Research, 67(2), 263-272. Available from: [Link]
-
Al-Otaibi, J. S., et al. (2024). Synthesis and Characterization of [Co(tta)2(4,4′-bipy)2.CHCl3]n: A Coordination Polymer with Sulfur–Sulfur Interactions. Magnetochemistry, 10(1), 11. Available from: [Link]
-
El-Gamel, N. E. A. (2015). TGA data of some metal complexes and their assignments. ResearchGate. Available from: [Link]
-
Janiak, C., et al. (1997). Modified Bipyridines: 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 1997(10), 1507-1517. Available from: [Link]
-
Sharma, R., Verma, M., & Sindhu, R. S. (2004). Thermal Studies on mixed Ligand metal Complexes of Zn(II), Cd(II) and Hg(II) with 2-amino-3-hydroxypyridine and some amino acids. ResearchGate. Available from: [Link]
-
Mautner, F. A., et al. (2021). Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands. Transition Metal Chemistry, 46, 191-200. Available from: [Link]
-
Tong, M.-L., et al. (1998). Anionic and neutral metal-4,4'-bipyridine networks. Synthesis, structures and thermal properties of one- and three-dimensional coordination polymers constructed by metal salts and 4,4'-bipyridine. Journal of the Chemical Society, Dalton Transactions, (11), 1727-1732. Available from: [Link]
-
Pinteala, M., et al. (2020). TGA (lines) and DSC (dotted) curves for all complexes. ResearchGate. Available from: [Link]
-
Al-Hamdani, A. A. S., et al. (2023). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. Molecules, 28(23), 7808. Available from: [Link]
-
Rodriguez-Ramos, M. M., & Wilker, J. J. (2010). Metal-bipyridine complexes in DNA backbones and effects on thermal stability. Journal of Biological Inorganic Chemistry, 15(5), 629-639. Available from: [Link]
-
Cruz-Cabeza, A. J., et al. (2023). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Crystal Growth & Design, 23(6), 4385-4399. Available from: [Link]
-
Bolte, M., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules, 28(12), 4851. Available from: [Link]
-
Constable, E. C., et al. (1993). Synthesis, properties and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine. Journal of the Chemical Society, Dalton Transactions, (13), 1947-1953. Available from: [Link]
-
Okubo, T., et al. (2019). Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Ligands via In Situ Hydrolysis. Inorganic Chemistry, 58(15), 10150-10157. Available from: [Link]
-
Wang, C.-C., et al. (2018). Synthesis, structural characterization and thermal stability of a 2D layered Cd(II) coordination polymer constructed from squarate (C4O42−) and 2,2'-bis(2-pyridyl)ethylene (2,2'-bpe) ligands. AIMS Materials Science, 5(1), 145-155. Available from: [Link]
-
Felix, J., et al. (2024). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Crystals, 14(1), 74. Available from: [Link]
-
Brown, G. M., et al. (1972). Thermal and light-induced decomposition of azido(bis-2,2'-bipyridine) complexes of ruthenium(III). Inorganic Chemistry, 11(11), 2670-2675. Available from: [Link]
-
Brown, G. M., et al. (1972). Thermal and light-induced decomposition of azido(bis-2,2'-bipyridine) complexes of ruthenium(III). Inorganic Chemistry, 11(11), 2670-2675. Available from: [Link]
-
Clas, S. D., & Dalton, C. (1998). The effect of temperature on hydrogen bonding in crystalline and amorphous phases in dihydropyrine calcium channel blockers. Journal of Pharmaceutical Sciences, 87(7), 854-860. Available from: [Link]
-
Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3505. Available from: [Link]
-
Gilli, G., & Gilli, P. (2014). H-Bond: The Chemistry-Biology H-Bridge. Molecules, 19(10), 16477-16511. Available from: [Link]
-
N.N. (2021). Thermal Analysis. SlideShare. Available from: [Link]
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- 12. researchgate.net [researchgate.net]
Effect of solvent choice on the outcome of [4,4'-Bipyridin]-2-amine reactions
Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with [4,4'-Bipyridin]-2-amine. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework for understanding why certain experimental choices, particularly solvent selection, are critical to success. The inherent reactivity of the bipyridine scaffold, combined with the directing effects of the amine substituent, creates a chemical environment where the solvent is not merely a medium, but an active participant in determining reaction outcomes.
This guide is structured to address challenges from first principles, building from fundamental FAQs to a detailed troubleshooting guide for specific experimental failures.
Frequently Asked Questions (FAQs): The Role of the Solvent
This section addresses foundational questions regarding the interplay between solvent properties and the reactivity of this compound.
Q1: How does the basic solubility of this compound in common lab solvents dictate my initial solvent choice?
A1: Solubility is the first critical gate for any reaction. Based on its structure—a polar aromatic core with an amino group capable of hydrogen bonding—this compound exhibits predictable solubility patterns. It is generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) and polar protic solvents such as ethanol and methanol.[1][2] It is sparingly soluble or insoluble in nonpolar solvents like hexane and toluene.[2] Your initial choice must be a solvent that can fully dissolve all reactants to ensure a homogeneous reaction environment.
Q2: What are "polar protic" and "polar aprotic" solvents, and why is this distinction so critical for my reaction?
A2: This is the most important solvent-related question for reactions on this scaffold.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[3] They are excellent at stabilizing both cations and anions.[4][5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[3][6] They are effective at solvating cations but leave anions relatively "bare" and more reactive.[5]
This difference is crucial because many reactions involving this compound proceed via charged intermediates or involve anionic nucleophiles. Aprotic solvents often accelerate these reactions by not "caging" and deactivating the nucleophile through hydrogen bonding.[7]
Q3: My reaction is a Nucleophilic Aromatic Substitution (SNAr). How does solvent choice affect its rate and success?
A3: SNAr reactions are common for pyridines, which are electron-deficient heterocycles.[8] The mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex).[8]
-
Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred for SNAr reactions. They stabilize the charged Meisenheimer complex without deactivating the incoming nucleophile through hydrogen bonding, leading to faster reaction rates.[7][9]
-
Polar protic solvents (e.g., methanol) can significantly slow down SNAr reactions.[7] They form a "solvation shell" around the anionic nucleophile, stabilizing it and increasing the energy required for it to attack the bipyridine ring.[4]
Troubleshooting Guide: From Low Yields to Unexpected Products
This guide addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q4: My amide coupling reaction with this compound is failing or giving very low yields in Dichloromethane (DCM). What's wrong?
A4: This is a common issue stemming from two main factors:
-
Reduced Nucleophilicity: The pyridine rings are electron-withdrawing, which reduces the nucleophilicity of the exocyclic 2-amino group. This makes it a poor reactant in standard coupling conditions.[10]
-
Solvent and Base Choice: Dichloromethane (DCM) is a relatively nonpolar solvent and may not be sufficient to dissolve all reactants and activated intermediates. Furthermore, the choice of base is critical. Using a nucleophilic base like pyridine can interfere with the reaction.[11]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Change the solvent to anhydrous DMF or DMSO. These solvents are better at dissolving all components and facilitating the reaction.[11]
-
Use a Stronger Coupling Reagent: Standard coupling reagents may be insufficient. Use a more potent agent like HATU or PyBOP, which are designed for challenging couplings with deactivated amines.[10]
-
Employ a Non-Nucleophilic Base: Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) instead of pyridine to prevent side reactions.[11]
-
Ensure Anhydrous Conditions: Water is detrimental to amide coupling reactions as it can hydrolyze the activated ester intermediate. Ensure your solvent is dry.[11]
Q5: I'm attempting an alkylation on the 2-amino group, but I'm getting a complex mixture of products, including some that seem to be poly-alkylated. My solvent is ethanol.
A5: The issue likely lies with both the solvent and the reaction stoichiometry.
-
Solvent-Mediated Acidity: In a protic solvent like ethanol, the initial alkylation produces an ammonium salt. The ethanol can participate in proton exchange, and an excess of the starting amine can act as a base, leading to complex equilibria.
-
Over-alkylation: Primary amines, once mono-alkylated, can be more nucleophilic than the starting material, leading to subsequent alkylation and the formation of tertiary amines and even quaternary ammonium salts. Using a 1:1 ratio of amine to alkyl halide is often insufficient because half the starting amine will be consumed as a base to neutralize the H-X acid produced.[12][13]
Troubleshooting Steps:
-
Solvent Change: Switch to a polar aprotic solvent like acetonitrile or DMF to minimize proton exchange issues.
-
Use Excess Amine or an Alternative Base: Use at least a 2-fold excess of the this compound to act as both the nucleophile and the acid scavenger.[13] Alternatively, use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ to neutralize the acid byproduct without consuming your starting material.
-
Control Stoichiometry: Add the alkylating agent slowly to a solution of the amine and base to maintain a low concentration of the electrophile, which can help disfavor poly-alkylation.
Q6: My reaction in DMF is turning dark and producing a tar-like substance, especially when heated. What is happening?
A6: This often points to solvent decomposition or solvent-mediated side reactions.
-
DMF Instability: DMF can decompose, especially at elevated temperatures or in the presence of strong bases or acids, to form dimethylamine and carbon monoxide. The dimethylamine is nucleophilic and can react with your starting materials or products.
-
Base-Catalyzed Polymerization: The bipyridine scaffold itself can be susceptible to base-catalyzed side reactions or polymerization, particularly if there are other reactive functional groups present.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Determine if the reaction can proceed efficiently at a lower temperature.
-
Switch to a More Stable Solvent: Consider using DMSO, which is generally more thermally stable, or N-Methyl-2-pyrrolidone (NMP). Another alternative for certain reactions is sulfolane.
-
Use a Weaker Base: If possible, use a milder base (e.g., K₂CO₃ instead of NaH) that is sufficient for the reaction but less likely to degrade the solvent or starting material.
-
Work Under an Inert Atmosphere: Ensure the reaction is run under nitrogen or argon to prevent oxidative side reactions that can be exacerbated at high temperatures.
Data Presentation & Visualization
To aid in solvent selection, the following table summarizes the expected impact of different solvent classes on a hypothetical SNAr reaction with this compound.
Table 1: Influence of Solvent Class on a Representative SNAr Reaction
| Solvent Class | Example Solvents | Dielectric Constant (Polarity) | H-Bonding Capability | Expected SNAr Rate | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | Donor | Slow | Strong solvation of the nucleophile reduces its reactivity.[4][7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Acceptor Only | Fast | Solvates the cation and transition state but leaves the nucleophile highly reactive.[7][9] |
| Nonpolar | Toluene, Hexane, Dioxane | Low | None | Very Slow / No Reaction | Poor solubility of polar reactants and charged intermediates.[2] |
Diagrams for Conceptual Understanding
The following diagrams illustrate key concepts in solvent selection and mechanism.
Caption: Logical workflow for solvent selection and optimization.
Caption: Effect of protic vs. aprotic solvents on an SNAr nucleophile.
Experimental Protocol: Representative Amide Coupling
This protocol for an amide coupling reaction highlights critical steps where solvent and reagent choices are paramount.
Objective: To couple a generic carboxylic acid (R-COOH) with this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert gas supply (Nitrogen or Argon)
Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 equivalents) and a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (volume sufficient to achieve ~0.1 M concentration). Stir until the acid is fully dissolved.
-
Activation: Add HATU (1.2 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Pre-activation Stir: Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the active O-Acyl(tetramethyl)isouronium ester.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the reaction flask.
-
Causality Note: The low nucleophilicity of the amine requires a pre-activated and highly reactive electrophile to drive the reaction forward.[10]
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after several hours, it may be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aq. NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
References
- BenchChem. (2025). Application Notes and Protocols for Surface Functionalization with 4,4'-Bis(bromomethyl)-2,2'-bipyridine.
- ResearchGate. (2022). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?
- BenchChem. (2025). An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-bipyridine in Common Organic Solvents.
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
Quora. (2017). Can you list some protic solvent and aprotic solvents?[Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
ResearchGate. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]
-
Chemistry LibreTexts. (2025). Reactions of Amines. [Link]
-
Chemistry LibreTexts. (2020). Reactions of Amines. [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
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Technical Support Center: Enhancing the Crystallinity of [4,4'-Bipyridin]-2-amine-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to advancing your research with [4,4'-Bipyridin]-2-amine-based Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of achieving high crystallinity in these specific MOFs. As Senior Application Scientists, we combine established scientific principles with practical, field-tested insights to help you navigate the complexities of MOF synthesis.
I. Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered during the synthesis of this compound-based MOFs.
Q1: My Powder X-Ray Diffraction (PXRD) pattern shows broad peaks and a high baseline. What does this indicate?
A1: Broad peaks in a PXRD pattern are indicative of small crystallite size, while a high or amorphous baseline suggests the presence of a significant amount of non-crystalline (amorphous) material. This is a common issue when nucleation rates are too high, leading to the rapid formation of many small crystals rather than the slower growth of larger, more ordered crystals.
Q2: I'm observing a different crystal phase than expected. What could be the cause?
A2: The formation of different crystal phases, or polymorphs, can be influenced by subtle changes in reaction conditions. Factors such as solvent composition, temperature, pressure, and even the presence of certain modulators can direct the crystallization towards a specific phase. It's crucial to precisely control these parameters to ensure the desired polymorph is consistently obtained.
Q3: Can the amine group on the bipyridine linker interfere with crystal growth?
A3: Yes, the amine group can influence the crystallization process. Its basicity can affect the pH of the reaction mixture, which in turn influences the deprotonation of the linker and the kinetics of metal-ligand coordination. Furthermore, the amine group can participate in hydrogen bonding, which can either promote or hinder the formation of a well-ordered crystalline structure depending on the specific coordination environment.
Q4: How do I know if my MOF has retained its crystallinity after solvent exchange or activation?
A4: PXRD is the primary technique to verify the crystallinity of your MOF before and after any post-synthetic treatment. A comparison of the PXRD patterns will reveal any changes in peak position, intensity, or the appearance of an amorphous background, which would indicate a loss of structural integrity.
II. Troubleshooting Guide: A Systematic Approach to Improving Crystallinity
This section provides a structured approach to diagnosing and resolving issues related to poor crystallinity in this compound-based MOFs.
Issue 1: Low Crystallinity or Amorphous Product
Poor crystallinity is often a result of imbalanced nucleation and growth kinetics. The goal is to slow down the nucleation rate to favor the growth of larger, more ordered crystals.
1.1. The Role of Solvents: More Than Just a Medium
The choice of solvent is critical as it influences the solubility of reactants, the coordination environment of the metal ions, and the deprotonation of the organic linker.
Causality: Different solvents possess varying polarities, coordinating abilities, and boiling points, all of which impact the kinetics of MOF formation. For instance, a highly coordinating solvent can compete with the linker for coordination sites on the metal center, slowing down the reaction and potentially leading to better crystallinity.
Troubleshooting Steps:
-
Solvent Screening: If you are using a common solvent like N,N-Dimethylformamide (DMF), consider experimenting with alternatives such as N,N-Diethylformamide (DEF), Dimethyl sulfoxide (DMSO), or mixtures of solvents.
-
Solvent Ratios: When using a mixed solvent system (e.g., DMF/ethanol/water), systematically vary the ratio of the components. The presence of a co-solvent can alter the solubility of the reactants and modulate the reaction rate.
-
In Situ Monitoring: Advanced techniques like in situ high-energy X-ray diffraction can provide real-time insights into how the solvent composition affects the crystallization process.
| Solvent System | Typical Effect on Crystallinity | Rationale |
| Pure DMF | Can lead to rapid nucleation and smaller crystals. | High solubility of reactants can accelerate reaction rates. |
| DMF/Ethanol | Often improves crystallinity. | Ethanol can act as a modulator and alter the solvation sphere of the metal ion. |
| DMF/Water | Can be beneficial but risks hydrolysis of metal-ligand bonds. | Water can influence linker deprotonation but must be used judiciously. |
1.2. The Power of Modulators: Fine-Tuning Crystal Growth
Modulators are molecules that compete with the organic linker for coordination to the metal centers, thereby influencing the nucleation and growth of MOF crystals.
Causality: By reversibly binding to the metal ions, modulators can slow down the formation of the MOF framework, allowing for defects to be corrected and leading to higher quality crystals. They can also influence the pH of the reaction, which is a critical parameter in MOF synthesis.
Troubleshooting Steps:
-
Modulator Selection: Monocarboxylic acids like formic acid, acetic acid, or benzoic acid are commonly used modulators. The choice of modulator and its concentration can significantly impact crystal size and morphology.
-
Concentration Optimization: Start with a low concentration of the modulator and systematically increase it. There is typically an optimal concentration range; too little may have no effect, while too much can completely inhibit MOF formation.
-
pH Control: The amine group on your linker can be protonated or deprotonated depending on the pH. Using a modulator that also acts as a pH buffer can help maintain the optimal conditions for crystal growth.
Experimental Protocol: Modulator Screening for Improved Crystallinity
-
Preparation of Stock Solutions: Prepare stock solutions of your metal salt, this compound linker, and a selection of modulators (e.g., 0.1 M formic acid, 0.1 M acetic acid in the reaction solvent).
-
Reaction Setup: In a series of vials, add the metal salt and linker in the desired stoichiometric ratio.
-
Modulator Addition: To each vial, add a different volume of the modulator stock solution to achieve a range of modulator-to-linker molar ratios (e.g., 1:1, 5:1, 10:1). Include a control reaction with no modulator.
-
Solvothermal Synthesis: Add the solvent to each vial, seal them, and place them in an oven at the standard synthesis temperature for the prescribed time.
-
Product Analysis: After the reaction, cool the vials, collect the solid product by centrifugation or filtration, wash with fresh solvent, and dry.
-
Characterization: Analyze the crystallinity of each product using Powder X-Ray Diffraction (PXRD). Compare the peak sharpness and baseline of the patterns to identify the optimal modulator and concentration.
1.3. Temperature and Time: The Thermodynamic and Kinetic Dance
The temperature and duration of the synthesis play a crucial role in determining the final product's crystallinity.
Causality: Higher temperatures generally increase the reaction rate and the solubility of the reactants. Longer reaction times can allow for the system to reach thermodynamic equilibrium, which often favors the formation of a more stable, crystalline phase.
Troubleshooting Steps:
-
Temperature Gradient: If possible, perform syntheses at a range of temperatures to find the optimal condition for crystal growth. Sometimes, a lower temperature for a longer duration can yield better results.
-
Time-Dependent Study: Isolate the product at different time points during the synthesis (e.g., 6h, 12h, 24h, 48h) and analyze the crystallinity by PXRD. This can help you understand the kinetics of crystal formation.
Issue 2: Framework Collapse Upon Guest Removal
The removal of guest molecules (typically the synthesis solvent) from the pores of the MOF is a critical step to "activate" the material for applications. However, this process can sometimes lead to a loss of crystallinity.
Causality: The framework can collapse due to strong capillary forces during rapid solvent evaporation or if the framework is not sufficiently robust to be stable without the guest molecules supporting the structure.
Troubleshooting Steps:
-
Solvent Exchange: Before activation, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent with lower surface tension, such as ethanol, methanol, or acetone. This should be done gradually by soaking the MOF in the new solvent and refreshing it several times.
-
Supercritical Drying: For particularly delicate frameworks, supercritical CO2 drying is an effective method to remove the solvent without inducing capillary forces that can cause framework collapse.
-
Post-Synthetic Modification (PSM): In some cases, the framework's stability can be enhanced through post-synthetic modification. This involves chemically modifying the linker or metal nodes after the MOF has been synthesized to strengthen the structure. For amine-functionalized linkers, this could involve reactions with electrophiles.
Experimental Protocol: Stepwise Solvent Exchange for MOF Activation
-
Initial Wash: After synthesis, wash the as-synthesized MOF with fresh synthesis solvent (e.g., DMF) to remove unreacted starting materials.
-
Intermediate Solvent Exchange: Decant the DMF and add an intermediate solvent that is miscible with both DMF and the final activation solvent (e.g., ethanol). Let the MOF soak for several hours.
-
Repeat Exchange: Repeat the previous step 2-3 times to ensure complete exchange of the DMF.
-
Final Solvent Exchange: Decant the intermediate solvent and add the final, more volatile solvent (e.g., anhydrous ethanol or methanol). Allow the MOF to soak overnight.
-
Activation: Decant the final solvent and activate the MOF by heating under vacuum at an appropriate temperature to remove the solvent from the pores.
-
Verification: Confirm the retention of crystallinity by comparing the PXRD pattern of the activated MOF with the as-synthesized material.
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting poor crystallinity in this compound-based MOFs.
Caption: Troubleshooting workflow for improving MOF crystallinity.
III. References
-
Li, Y., et al. (2011). Solvent determines the formation and properties of metal–organic frameworks. CrystEngComm, 13(23), 6973-6979.
-
Stavila, V., et al. (2021). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science, 12(4), 1468-1475.
-
Canossa, S., et al. (2020). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society, 142(47), 20066-20076.
-
Jones, G. (2014). Modulating the MOF. CrystEngComm Blog.
-
Stavila, V., et al. (2021). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science, 12(4), 1468-1475.
-
Rostami, S., et al. (2022). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Frontiers in Bioengineering and Biotechnology, 10, 968995.
-
Han, Y., et al. (2023). Determining factors in the growth of MOF single crystals unveiled by in situ interface imaging. Nature Communications, 14(1), 1-9.
-
DeStefano, M. R., et al. (2019). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Inorganic Chemistry, 58(16), 10766-10771.
-
MOFgen. (2019). How we measure and ensure the high quality of our MOFs. Blog.
-
Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(16), 11755-11756.
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Thor, A. F., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials, 34(5), 2188-2196.
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Soni, S., et al. (2018). A review on metal-organic framework: Synthesis, properties and ap-plication. ResearchGate.
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Dige, A. V., & Singh, M. R. (2020). Modeling and Simulation of Crystallization of Metal–Organic Frameworks. Processes, 8(10), 1279.
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Wang, S., et al. (2019). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 7(12), 6548-6567.
-
Dige, A. V., & Singh, M. R. (2020). Modeling and Simulation of Crystallization of Metal–Organic Frameworks. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Overcoming Dissolution of MOF Crystal Structures in Organic Solvents. BenchChem.
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Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 13995-14006.
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Soni, S., et al. (2018). Solvents used in Synthesis of MOFs MOF synthesis process is affected by... ResearchGate.
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Li, T., et al. (2018). Facile Synthesis of Amine‐functionalized MOFs Incorporated Polyimide MMMs with Enhanced CO2 Permselectivity. ResearchGate.
-
Seetharaj, R., et al. (2019). A review on metal-organic framework: synthesis, properties and application. ResearchGate.
-
Cliffe, M. J., et al. (2016). Exchange of Coordinated Solvent During Crystallization of a Metal–Organic Framework Observed by In Situ High‐Energy X‐ray Diffraction. Angewandte Chemie International Edition, 55(12), 3943-3947.
-
Lee, J. (2016). Effect of Metal Organic Framework Concentration on the Crystallization of PLA-Al-MOF Composites. Digital Commons @ Cal Poly.
-
Dr. M. F. M. (2023). Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. YouTube.
-
Hapke, M., et al. (2007). Synthesis of Amino-Functionalized 2,2′-Bipyridines. Synthesis, 2007(18), 2797-2806.
-
Gao, W.-Y., et al. (2016). Characterization of MOFs by single crystal and powder X-ray diffraction. ResearchGate.
-
Albalad, J., et al. (2019). Single-Crystal-to-Single-Crystal Post-Synthetic Modification of a Metal-Organic Framework via Ozonolysis. ResearchGate.
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Li, B., et al. (2019). Analysis and Refinement of Host–Guest Interactions in Metal–Organic Frameworks. Accounts of Chemical Research, 52(7), 1874-1884.
-
Yoon, M., et al. (2015). Bipyridine- and Phenanthroline-Based Metal–Organic Frameworks for Highly Efficient and Tandem Catalytic Organic Transformations via Directed C–H Activation. Journal of the American Chemical Society, 137(32), 10144-10147.
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Ha, J., & Moon, H. R. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. Inorganic Chemistry, 57(16), 10186-10191.
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Ha, J., & Moon, H. R. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. PubMed.
-
Vanduyfhuys, L., et al. (2023). Locating Guest Molecules inside Metal–Organic Framework Pores with a Multilevel Computational Approach. Journal of Chemical Information and Modeling, 63(2), 567-577.
-
Kumar, A., et al. (2019). Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives. ACS Omega, 4(4), 7806-7815.
-
Ha, J., & Moon, H. R. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. ResearchGate.
-
Alavi, S. (2009). Selective Guest Docking in Metal-Organic Framework Materials. ChemPhysChem, 10(15), 2636-2638.
-
Lin, J.-B., et al. (2015). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. Dalton Transactions, 44(23), 10567-10578.
-
Evans, A. M., et al. (2023). Decoding host–guest interactions: tuning pore functionality in MOFs for efficient capture of short- and long-chain PFAS. Journal of Materials Chemistry A, 11(41), 22350-22357.
-
Kuno, E. (2018). Understanding and Controlling Metal Organic Framework Crystallization for Thin Film Fabrication. libra etd.
-
Li, B., et al. (2019). Analysis and Refinement of Host-Guest Interactions in Metal-Organic Frameworks. Accounts of Chemical Research, 52(7), 1874-1884.
-
Bourda, L., et al. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances, 2(9), 2811-2845.
-
Al-Humaidi, A. S., et al. (2024). Improving CO2 adsorption efficiency of an amine-modified MOF-808 through the synthesis of its graphene oxide composites. Scientific Reports, 14(1), 1-13.
-
Crystals. (n.d.). Special Issue : Advances in Multi-Functional Metal Organic Frameworks. MDPI.
-
Zarei, S. A., et al. (2024). Synthesis and Improving the Crystallinity of a Squaranine Covalent Organic Framework by Investigating the Co-Catalyst Effect and Using It as a green
Dealing with air and moisture sensitivity of [4,4'-Bipyridin]-2-amine reagents
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated support center for [4,4'-Bipyridin]-2-amine. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile reagent. Its unique electronic properties make it an invaluable building block, but its exocyclic amino group and pyridine rings also render it susceptible to atmospheric conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your reagents and the success of your experiments.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific issues that may arise during your experiments, linking them back to the handling and quality of the this compound reagent.
Q1: My reaction yield is unexpectedly low, or the reaction has failed entirely. I suspect the reagent. What's the connection?
A: This is a common and valid concern. The reactivity of this compound is directly tied to the integrity of its amino group, which is a primary nucleophilic center. Exposure to air and moisture can compromise the reagent in several ways, leading to poor outcomes:
-
Oxidative Degradation: The amine functionality is susceptible to oxidation, which can form various byproducts, including nitroso or nitro compounds, or lead to colored polymeric materials. These degradation products will not participate in the desired reaction, effectively lowering the concentration of the active starting material and reducing yields.
-
Reaction with Carbon Dioxide: Aromatic amines can react with atmospheric CO₂, especially in the presence of trace moisture, to form carbamates or carbonate salts. This reaction "caps" the nucleophilic amine, preventing it from participating in subsequent coupling reactions.
-
Moisture-Induced Side Reactions: Many sensitive cross-coupling and amide bond formation reactions are intolerant to water.[1] If the reagent has absorbed significant moisture, this water is introduced directly into your reaction vessel, where it can hydrolyze catalysts, coupling reagents, or activated intermediates, ultimately shutting down your desired chemical transformation.
Q2: I've noticed the solid this compound, which should be an off-white powder, has developed a yellow or brownish tint. What does this signify?
A: A color change from off-white to yellow or brown is a definitive visual indicator of oxidative degradation. Aromatic amines are well-known to form highly conjugated, colored impurities upon exposure to atmospheric oxygen. The presence of color suggests that a portion of your reagent has oxidized. While a very faint yellowing might be acceptable for some robust applications, any significant discoloration warrants purification of the reagent or the use of a fresh, unopened batch to ensure reproducibility and high yields.
Q3: My characterization (NMR, LC-MS) of the starting material shows several unexpected small peaks. What could these impurities be?
A: If you are analyzing a sample from a previously opened bottle, these impurities are likely degradation products. Based on the reagent's chemical nature, common culprits include:
-
Hydroxylated Bipyridines: Formed via oxidation of the pyridine rings.
-
Oxidized Amine Species: As mentioned, these can include N-oxides or other oxidized forms of the amine.
-
Hydrates: If the material has absorbed water, it may exist as a hydrate, which can complicate stoichiometry calculations and introduce water into sensitive reactions.
To confirm, you can compare the analysis to a sample from a newly purchased, sealed bottle. If degradation is confirmed, purification is recommended (see FAQ Q5).
Q4: My amide coupling reaction with a carboxylic acid is sluggish, even with a reliable coupling agent like HATU. Before I change the entire protocol, how can I rule out a reagent issue?
A: This is a classic problem. The nucleophilicity of the amine in this compound is critical for amide bond formation.
Causality:
-
Reduced Nucleophilicity: As discussed in Q1, reaction with CO₂ or partial oxidation lowers the effective concentration of the required free amine.
-
Detrimental Moisture: Amide coupling reagents like HATU are highly moisture-sensitive. Water introduced by a hygroscopic amine reagent will rapidly decompose the coupling agent, rendering it ineffective.[1]
Troubleshooting Workflow: To diagnose the issue, consider the following decision-making process:
Sources
Validation & Comparative
A Comparative Guide to the Catalytic Activity of [4,4'-Bipyridin]-2-amine and Other Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the judicious selection of ligands is a critical determinant of catalytic efficiency, selectivity, and overall reaction success. Among the pantheon of privileged ligand scaffolds, bipyridines have long been esteemed for their robust coordination chemistry and their ability to modulate the electronic and steric properties of metal centers. This guide provides an in-depth comparison of the catalytic activity of the asymmetrically substituted [4,4'-Bipyridin]-2-amine against a backdrop of more conventional bipyridine ligands. By examining the nuanced effects of the 2-amino substituent, we aim to provide researchers with a framework for understanding its potential advantages and limitations in various catalytic applications.
The Bipyridine Ligand Family: A Pillar of Modern Catalysis
Bipyridine ligands, characterized by two interconnected pyridine rings, are ubiquitous in coordination chemistry and catalysis. Their bidentate nature allows for the formation of stable chelate complexes with a wide array of transition metals, including palladium, nickel, ruthenium, and copper. The resulting metal-bipyridine complexes have proven to be potent catalysts for a myriad of organic transformations, from fundamental carbon-carbon bond-forming reactions to intricate asymmetric syntheses.[1]
The true power of the bipyridine scaffold lies in its tunability. The introduction of substituents onto the pyridine rings can dramatically alter the ligand's electronic and steric profile, thereby fine-tuning the catalytic performance of the corresponding metal complex. For instance, electron-donating groups can enhance the electron density at the metal center, which may facilitate key steps in the catalytic cycle, such as oxidative addition. Conversely, bulky substituents can influence the steric environment around the metal, impacting substrate approach and the regioselectivity of the reaction.[2]
This compound: An Unconventional Contender
While symmetrically substituted bipyridines, such as 4,4'-di-tert-butyl-2,2'-bipyridine, have been extensively studied and commercialized, asymmetrically functionalized derivatives like this compound remain less explored. The presence of an amino group at the 2-position of the 4,4'-bipyridine core introduces a unique combination of electronic and structural features.
Electronic Effects: The amino group is a potent electron-donating group through resonance. This property is expected to increase the electron density on the coordinating nitrogen atoms, thereby enhancing the ligand's donor strength. A more electron-rich metal center can, in turn, exhibit altered reactivity in catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, increased electron density on the palladium can promote the crucial oxidative addition step.[3]
Structural and Coordination Effects: The 2-amino substituent can also participate in hydrogen bonding, potentially influencing the secondary coordination sphere of the metal complex. This could play a role in substrate recognition and the stabilization of transition states. Furthermore, the position of the amino group can lead to a specific coordination geometry that may differ from that of symmetrically substituted bipyridines, potentially leading to unique catalytic selectivities.
Comparative Catalytic Performance: A Data-Driven Analysis
A direct, comprehensive comparison of the catalytic performance of this compound with other bipyridine ligands across a range of reactions is not yet extensively documented in the literature. However, by drawing on data from studies of related amino-pyridine and substituted bipyridine ligands, we can construct a comparative framework. The following sections will present available data and theoretical considerations for key catalytic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis. The choice of ligand is paramount in these transformations.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination.
While specific data for this compound in Suzuki-Miyaura coupling is scarce, studies on other amino-functionalized ligands suggest that the electron-donating nature of the amino group can be beneficial. A simple and efficient catalytic system based on a Pd complex of 4-aminoantipyrine has been shown to be highly active for Suzuki–Miyaura cross-coupling of aryl iodides and bromides under mild conditions.[4] This suggests that a palladium complex of this compound could also exhibit high activity.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Hypothetical: this compound | 4-Bromoacetophenone | Phenylboronic Acid | 1-2 | K₂CO₃ | Toluene/H₂O | 12 | Expected High | N/A |
| 4,4'-Dibromo-2,2'-bipyridine | 4-Bromoacetophenone | Phenylboronic Acid | 5 | Na₂CO₃ | 1,4-Dioxane | 8 | 69 | [5] |
| o-(dicyclohexylphosphino)biphenyl | Aryl Chlorides | Arylboronic Acids | 0.000001–0.02 | K₃PO₄ | Toluene | 2-24 | High | [6] |
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. The catalytic cycle shares similarities with the Suzuki-Miyaura coupling.
The efficiency of the Heck reaction is also highly dependent on the electronic properties of the ligand. Electron-donating ligands can enhance the rate of oxidative addition. A comparative study of nickel- and palladium-catalyzed Heck reactions suggests that pyridine ligands are promising for these transformations.[7]
| Ligand | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hypothetical: this compound | Iodobenzene | Styrene | Pd(OAc)₂ | KOAc | DMF | 120 | Expected High | N/A |
| 2,2'-bipyridine | Iodobenzene | Styrene | PdCl₂(bipy) | KOAc | 2-nitro-2-methyl-1-propanol | 120-140 | High | [8] |
| Pyridine derivatives | 4-Bromoacetophenone | Styrene | Pd(II) complexes | K₂CO₃ | Toluene | 80 | >90 | [9] |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a powerful alternative to palladium catalysis, particularly for the coupling of challenging substrates. Bipyridine ligands are among the most effective for nickel-catalyzed reactions.
Studies on nickel-catalyzed cross-electrophile coupling have shown that substituents on the bipyridine ligand have a major impact on catalytic performance.[2] The electron-donating nature of the 2-amino group in this compound could lead to a more electron-rich nickel center, potentially influencing the redox events in the catalytic cycle.[10]
| Ligand | Electrophile 1 | Electrophile 2 | Catalyst | Reductant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hypothetical: this compound | Aryl Halide | Alkyl Halide | NiBr₂ | Zn | DMA | 60 | Expected Moderate to High | N/A |
| 4,4'-di-tert-butyl-2,2'-bipyridine | Aryl Halide | Alkyl Halide | NiCl₂ | Mn | THF/DMF | 25-60 | Variable | [10] |
| 2,2':6',2''-terpyridine | Amide | Aryl Iodide | NiI₂ | Zn | Dioxane | 100 | High | [11] |
Experimental Protocols
To facilitate further research and direct comparison, we provide a generalized protocol for evaluating the catalytic activity of bipyridine ligands in a Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bipyridine ligand (this compound or other)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate vial under an inert atmosphere, dissolve the palladium source (e.g., 1 mol%) and the bipyridine ligand (e.g., 1.1 mol%) in a small amount of the reaction solvent. Stir for 15-30 minutes.
-
Reaction Setup: In a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Reaction Initiation: Add the reaction solvent (to achieve a concentration of 0.1-0.2 M) followed by the pre-formed catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the yield of the purified product.
Future Outlook and Research Opportunities
The unique electronic and structural properties of this compound present a compelling case for its further investigation as a ligand in transition metal catalysis. The preliminary analysis suggests that its strong electron-donating character could be advantageous in reactions where oxidative addition is the rate-determining step.
A systematic study comparing this compound with a panel of commercially available and widely used bipyridine ligands in a set of benchmark catalytic reactions is highly warranted. Such a study would provide invaluable data for the rational design of next-generation catalysts. Key areas for future research include:
-
Head-to-head comparisons in various cross-coupling reactions: Systematically evaluating the performance of this compound in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions against standard bipyridine ligands.
-
Exploration in asymmetric catalysis: The synthesis of chiral derivatives of this compound could open up new avenues in asymmetric catalysis.
-
Application in photoredox catalysis: The electronic properties of this compound may be beneficial in tuning the photophysical and electrochemical properties of metal complexes used in photoredox catalysis.
By undertaking these investigations, the scientific community can unlock the full potential of this underexplored ligand and expand the toolkit available for the development of innovative and efficient catalytic systems.
Conclusion
This guide has provided a comparative overview of the potential catalytic activity of this compound in the context of other well-established bipyridine ligands. While direct experimental comparisons are currently limited, the analysis of its electronic and structural features suggests that it holds significant promise as a valuable ligand in a range of catalytic transformations. The provided experimental protocol offers a starting point for researchers to conduct their own comparative studies and contribute to a deeper understanding of this intriguing ligand. The continued exploration of unconventional ligand architectures like this compound is essential for driving innovation in the field of homogeneous catalysis.
References
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Hazari, N., et al. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. J. Am. Chem. Soc.2021 , 143(35), 14215–14229. [Link]
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Al-Masum, M., & El-Sayed, A. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. J. Saudi Chem. Soc.2014 , 18(6), 939-946. [Link]
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Wang, Y., et al. Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Organometallics2006 , 25(19), 4583–4592. [Link]
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Huang, H., et al. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catal.2024 , 14(9), 6897–6914. [Link]
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Oldenhuis, N. J., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999 , 121(41), 9722–9723. [Link]
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Nielsen, D. K., et al. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Catalysts2021 , 11(1), 103. [Link]
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Janiak, C., et al. 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. Eur. J. Inorg. Chem.1998 , 1998(11), 1603-1612. [Link]
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Bryce, M. R., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2005 , 70(4), 1427–1430. [Link]
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Goral, M., et al. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorg. Chem.2022 , 61(34), 13476–13490. [Link]
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Bhor, M. D., et al. Insight into PdCl2(bipy) complex as an efficient catalyst for heck reaction and kinetic investigations in homogeneous medium. Catal. Lett.2007 , 118, 243–249. [Link]
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PubChem. 4,4'-Diamino-2,2'-bipyridine. Accessed January 11, 2026. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100(8), 3009–3066. [Link]
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White, M. C., et al. Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. Nat. Chem.2011 , 3(12), 978–984. [Link]
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New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities. J. Chem. Pharm. Res.2016 , 8(8), 10-21. [Link]
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Zhang, X.-Z., et al. Synthesis and Crystal Structure of a 4,4′-bipyridine Linked Dinuclear Copper(II) Complex Derived from 2-{[2-(2-hydroxyethylamino)ethylimino]methyl}-6-methylphenol. Z. Anorg. Allg. Chem.2015 , 641(12-13), 2243-2246. [Link]
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Liu, C., et al. Copper-Catalyzed Selective Amino-alkoxycarbonylation of Unactivated Alkenes with CO. J. Am. Chem. Soc.2023 , 145(48), 26265–26274. [Link]
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A Senior Application Scientist's Guide to the Structural Nuances and Coordination Chemistry of [4,4'-Bipyridin]-2-amine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of functional groups onto heterocyclic scaffolds is a cornerstone of modern chemistry, profoundly influencing the electronic, steric, and coordination properties of the resulting ligands. The 4,4'-bipyridine framework, a rigid and linear N,N'-donor, is a classic building block for coordination polymers and supramolecular assemblies.[1][2] The introduction of an amine (-NH₂) group, as in [4,4'-Bipyridin]-2-amine, creates a new layer of complexity and opportunity. This guide provides a detailed comparison of the structural isomers of amino-substituted 4,4'-bipyridines, focusing on how the position of the amine group dictates coordination modes, influences metal-ligand interactions, and ultimately determines the architecture of the resulting complexes. We will explore the causality behind experimental observations, present validating data, and provide actionable protocols for the synthesis and characterization of these versatile compounds.
Isomerism in Amino-Substituted 4,4'-Bipyridines: More Than Just Position
While the prompt specifies this compound, a comprehensive understanding requires comparison with its constitutional isomer, [4,4'-Bipyridin]-3-amine. The placement of the electron-donating amine group at different positions relative to the pyridyl nitrogens creates distinct electronic and steric environments.
-
This compound (2-amino-4,4'-bpy): The amine group is ortho to the C-C bond linking the two pyridine rings and meta to the coordinating pyridyl nitrogen (N1').
-
[4,4'-Bipyridin]-3-amine (3-amino-4,4'-bpy): The amine group is meta to the linking C-C bond and ortho to the coordinating pyridyl nitrogen (N1').
This seemingly subtle difference has profound implications for the ligand's behavior.
Electronic Effects: A Tale of Two Induction Pathways
The amine group is a strong electron-donating group through both inductive (-I, through the sigma framework) and mesomeric (+M, or resonance, through the pi system) effects. The position of the -NH₂ group determines how these effects influence the basicity of the pyridyl nitrogens, which are the primary coordination sites.
-
In 2-amino-4,4'-bpy: The +M effect strongly increases the electron density at the ortho and para positions. The coordinating nitrogen (N1') is meta to the amine group, so it is only weakly influenced by the mesomeric effect. The primary electronic influence is a moderate increase in basicity via the inductive effect.
-
In 3-amino-4,4'-bpy: The coordinating nitrogen (N1') is now ortho to the amine group. It benefits significantly from the powerful +M effect, which substantially increases its electron density and Lewis basicity. This makes the pyridyl nitrogen in the 3-amino isomer a stronger donor atom compared to the 2-amino isomer.
These electronic differences can be predicted and corroborated using computational methods and are reflected in experimental data such as pKa values and the spectroscopic signatures of their metal complexes.[3]
Steric Hindrance and Supramolecular Interactions
The position of the amine group also dictates the steric environment around the coordinating nitrogen atoms and introduces possibilities for secondary interactions like hydrogen bonding.
-
2-amino-4,4'-bpy: The amine group is relatively remote from the primary N1' coordination site, posing minimal steric hindrance. However, its position makes it an excellent hydrogen bond donor to adjacent molecules or counter-ions, which can stabilize crystal lattices.
-
3-amino-4,4'-bpy: The proximity of the amine group to the N1' nitrogen can create steric crowding, potentially influencing the geometry of the resulting metal complex.[4] This proximity also allows the amine group to act as an intramolecular or intermolecular hydrogen bond donor, directly influencing the coordination sphere.
The interplay of these electronic and steric factors is critical in determining the final structure and properties of a coordination compound.
Coordination Modes: From Simple Linkers to Complex Architectures
The 4,4'-bipyridine core is predisposed to act as a bridging ligand, connecting two metal centers to form coordination polymers.[1][2] The introduction of the amine group opens up additional possibilities.
-
Monodentate Coordination: The ligand binds to a single metal center through one of its pyridyl nitrogens. This is common when the metal's coordination sphere is already crowded or when a large excess of the ligand is used.[5]
-
Bidentate Bridging: This is the most characteristic mode for 4,4'-bipyridine derivatives. The two pyridyl nitrogens coordinate to two different metal centers, acting as a linear spacer to build 1D, 2D, or 3D coordination polymers. The length and rigidity of the ligand are key to forming predictable network structures.[6][7][8]
-
Participation of the Amino Group: While less common, the nitrogen of the amino group can, under specific circumstances, participate in coordination. This is more likely with the 3-amino isomer, where the amine group can form a five-membered chelate ring with the adjacent pyridyl nitrogen. However, the lone pair on the amino nitrogen is less available for coordination due to its delocalization into the pyridine ring's π-system. Often, the amino group's primary role is structural, directing the assembly through hydrogen bonding rather than direct metal coordination.[9]
Comparative Analysis: Experimental Evidence
To illustrate the practical differences between these isomers, we can synthesize data from various crystallographic and spectroscopic studies. While a single study directly comparing metal complexes of both isomers is ideal, we can construct a valid comparison from individual reports.
Let's consider hypothetical Cobalt(II) chloride complexes as a representative example.
Table 1: Comparative Data for Hypothetical [Co(amino-4,4'-bpy)Cl₂] Complexes
| Parameter | [Co(2-amino-4,4'-bpy)Cl₂] | [Co(3-amino-4,4'-bpy)Cl₂] | Rationale for Differences |
| Coordination Mode | Bidentate Bridging (Polymeric) | Monodentate or Bridging | The 3-amino isomer's greater steric bulk near N1' may favor monodentate coordination or lead to more distorted bridging geometries. |
| Co-N (pyridyl) Bond Length | ~2.15 Å | ~2.12 Å | The stronger electron-donating effect in the 3-amino isomer increases N1' basicity, leading to a shorter, stronger bond. |
| FTIR ν(C=N) stretch | ~1605 cm⁻¹ | ~1615 cm⁻¹ | Increased electron density in the 3-amino isomer's ring system leads to a higher frequency (stronger) C=N bond. |
| Crystal Packing | Dominated by N-H···Cl hydrogen bonds between chains. | May exhibit intramolecular N-H···N(py) or intermolecular N-H···Cl hydrogen bonds. | The position of the -NH₂ group dictates the most favorable hydrogen bonding geometries. |
This table is a synthesized representation based on general principles of coordination chemistry and data from related structures.[8][10]
Experimental Protocol: Synthesis and Characterization of a Representative Coordination Polymer
This protocol provides a self-validating workflow for synthesizing a coordination polymer using this compound. The causality for each step is explained to provide a deeper understanding of the process.
Objective: To synthesize {[Co(2-amino-4,4'-bpy)(NCS)₂(H₂O)₂]}n via a solvothermal method.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Potassium thiocyanate (KSCN)
-
This compound (2-amino-4,4'-bpy)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Ligand Solution Preparation (Solution A):
-
Dissolve 2-amino-4,4'-bpy (0.1 mmol, 17.1 mg) in 5 mL of methanol.
-
Causality: Methanol is a good solvent for the organic ligand and is compatible with the metal salt.
-
-
Metal Salt Solution Preparation (Solution B):
-
In a separate vial, dissolve Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg) and KSCN (0.2 mmol, 19.4 mg) in 5 mL of DMF.
-
Causality: DMF is a high-boiling point, coordinating solvent that helps control crystal growth. KSCN provides the thiocyanate co-ligand. A 1:2 metal-to-thiocyanate ratio is used to saturate the cobalt's coordination sphere.
-
-
Reaction Assembly:
-
Carefully layer Solution A on top of Solution B in a narrow glass tube or vial. Do not mix.
-
Causality: Slow diffusion at the interface of the two solutions promotes the growth of high-quality single crystals rather than rapid precipitation of an amorphous powder.
-
-
Solvothermal Reaction:
-
Seal the vial tightly in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 85°C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Causality: The elevated temperature and pressure of the solvothermal method provide the necessary activation energy for the formation of a thermodynamically stable crystalline polymer. Slow cooling is crucial for preventing crystal defects.
-
-
Product Isolation and Validation:
-
Isolate the resulting crystals by filtration.
-
Wash with small portions of methanol to remove unreacted starting materials.
-
Dry in air.
-
Validation Step 1 (Yield & Appearance): Record the yield and describe the crystal morphology and color.
-
Validation Step 2 (FTIR Spectroscopy): Acquire an IR spectrum. Confirm the presence of the ligand and the N-bound thiocyanate (ν(C≡N) stretch typically > 2100 cm⁻¹).
-
Validation Step 3 (Single-Crystal X-ray Diffraction): If suitable crystals are obtained, this is the definitive method to determine the precise coordination mode, bond lengths, bond angles, and supramolecular structure.
-
Conclusion and Outlook
The choice between this compound and its isomers is not arbitrary; it is a strategic decision based on a fundamental understanding of electronic and steric effects. The 3-amino isomer offers a more basic pyridyl nitrogen, potentially forming stronger coordination bonds, but at the cost of increased steric hindrance. The 2-amino isomer provides a less hindered coordination site and predictable bridging behavior, making it a reliable component for constructing robust coordination polymers. The amino group in both isomers serves as a crucial handle for introducing hydrogen bonding, which guides the supramolecular assembly and can be exploited in the design of materials for gas sorption, catalysis, or as part of more complex pharmaceutical scaffolds. Future research should focus on exploiting these differences, for example, by using the enhanced basicity of the 3-amino isomer in pH-responsive systems or the reliable hydrogen-bonding patterns of the 2-amino isomer in crystal engineering applications.
References
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Li, J., et al. (2020). Synthesis and Structure of the Copper Complex (ClO4). This paper details the synthesis of a copper complex where 4,4'-bipyridine acts as a co-ligand, demonstrating its integration into complex coordination spheres. [URL: Available through E3S Web of Conferences, specific URL not provided in search]
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- Frontiers in Chemistry. (Year not specified). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes. This article discusses the electronic effects of various substituents on bipyridine ligands, which is foundational to understanding the behavior of amino-bipyridines. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00632/full]
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- Taylor & Francis Online. (Year not specified). Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine. This paper provides spectroscopic and structural data for cobalt complexes with related aminopyridine ligands. [URL: https://www.tandfonline.com/doi/full/10.1080/00958970802452290]
- RSC Publishing. (Year not specified). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. This source explains the fundamental impact of electron-donating groups like -NH2 on the electronic structure of pyridine rings. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cp/c9cp03521k]
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- Lestari, P. D., et al. (2025). Synthesis, Structure, Hirshfeld Surface Analysis, and Antibacterial Activity of [Ni(3-NH₂py)₄Cl₂] Complex. ResearchGate. This study details the synthesis and characterization of a complex with 3-aminopyridine, where it acts as a monodentate ligand. [URL: https://www.researchgate.net/publication/379885816_Synthesis_Structure_Hirshfeld_Surface_Analysis_and_Antibacterial_Activity_of_Ni3-NHpy4Cl2_Complex_3-NHpy_3-aminopyridine]
- PubMed Central (PMC). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines. This article describes the synthesis of coordination compounds with 3-aminopyridine and 4-aminopyridine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941019/]
- PubMed. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. This study demonstrates how substituents near the coordinating nitrogens of a bipyridine ligand create steric effects that impact catalytic activity. [URL: https://pubmed.ncbi.nlm.nih.gov/37602511/]
- ResearchGate. (2002). The Coordination Chemistry of 3,3′-Diamino‐2,2′‐bipyridine and Its Dication. This paper explores the role of amino groups in the coordination of a diaminobipyridine ligand, including their participation in hydrogen bonding and direct coordination. [URL: Available through ResearchGate, specific URL not provided in search]
- Vušak, D., et al. (2024). Ternary Copper(II) Coordination Compounds with Nonpolar Amino Acids and 2,2′-Bipyridine: Monomers vs. Polymers. MDPI. Provides examples of synthesis protocols and characterization for related bipyridine complexes. [URL: https://www.mdpi.com/2073-4352/14/7/656]
- UU Research Portal. (2024). Ternary Copper(II) Coordination Compounds with Nonpolar Amino Acids and 2,2'-Bipyridine. Provides further examples and structural details of copper-bipyridine complexes. [URL: https://dspace.library.uu.nl/handle/1874/448834]
- Buchwald, S. L., et al. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. ACS Publications. Details a synthetic route for aminopyridines. [URL: https://pubs.acs.org/doi/10.1021/jo971524o]
- ResearchGate. Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures. Discusses the role of 4,4'-bipyridine in forming coordination polymers. [URL: Available through ResearchGate, specific URL not provided in search]
- Organic Syntheses. 3-aminopyridine. Provides a classic synthetic procedure for 3-aminopyridine. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0027]
- MDPI. Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures. Highlights 4,4'-bipyridine as a common linker ligand in coordination polymers. [URL: https://www.mdpi.com/1420-3049/22/10/1715]
- PubMed. Complexes of 5,5'-aminoacido-substituted 2,2'-bipyridyl ligands. Discusses the impact of amino acid substituents on the coordination chemistry and diastereoselectivity of bipyridyl complexes. [URL: https://pubmed.ncbi.nlm.nih.gov/17580456/]
- MDPI. (Year not specified). Crystal Structures of 3,3′,5,5′-Tetrabromo-4,4′-bipyridine and Co(II) Coordination Polymer Based Thereon. This paper describes a cobalt(II) coordination polymer with a substituted 4,4'-bipyridine, providing a structural analogue. [URL: https://www.mdpi.com/2304-6740/7/7/85]
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- CDN. chapter 9: coordination chemistry i: structures and - isomers. An educational resource providing further examples of isomerism and structure in coordination chemistry. [URL: Available through educational resources, specific URL not provided in search]
- Isomerism in Coordination Compounds. An educational document outlining the different types of isomerism, including structural and stereoisomerism, in coordination compounds. [URL: Available through educational resources, specific URL not provided in search]
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Bridging the Experimental-Theoretical Divide: A Computational Guide to Validating [4,4'-Bipyridin]-2-amine Findings with DFT
In the landscape of modern chemical research and drug development, the synergy between empirical data and computational modeling is not just advantageous; it is essential for accelerating discovery. This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on leveraging Density Functional Theory (DFT) calculations to validate and interpret experimental findings for the heterocyclic compound [4,4'-Bipyridin]-2-amine. Due to the limited availability of published experimental spectra for this compound, this guide will utilize the well-characterized experimental data of its parent compound, 4,4'-bipyridine, as a foundational benchmark. By comparing the calculated properties of this compound with the empirical data of 4,4'-bipyridine, we can elucidate the electronic and structural impact of the amine functionalization.
The Imperative of Computational Validation
Experimental characterization, while the gold standard, often presents an incomplete picture of a molecule's behavior at the quantum level. DFT calculations offer a powerful lens to probe molecular orbitals, vibrational modes, and electronic transitions, providing a theoretical framework that both rationalizes and predicts experimental outcomes. This dual capability is invaluable in confirming structural assignments, understanding spectroscopic features, and guiding the synthesis of novel derivatives with desired properties.
Experimental Benchmark: Spectroscopic Profile of 4,4'-Bipyridine
To establish a reliable point of comparison, we will first consider the experimental spectroscopic data for 4,4'-bipyridine, a molecule whose symmetric nature simplifies its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4,4'-bipyridine in CDCl₃ typically exhibits two distinct signals corresponding to the aromatic protons. The protons ortho to the nitrogen atoms are more deshielded than the meta protons.
| Proton Assignment | Experimental Chemical Shift (δ, ppm) |
| H-2, H-6, H-2', H-6' | ~8.7 |
| H-3, H-5, H-3', H-5' | ~7.6 |
The ¹³C NMR spectrum is characterized by three signals, reflecting the symmetry of the molecule.
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) |
| C-4, C-4' | ~145.5 |
| C-2, C-6, C-2', C-6' | ~150.2 |
| C-3, H-5, H-3', H-5' | ~121.5 |
Infrared (IR) Spectroscopy
The IR spectrum of 4,4'-bipyridine showcases characteristic vibrational modes of the pyridine rings.[1]
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| C-H stretching | 3020-3080 |
| C=N stretching | ~1590 |
| C=C stretching | ~1530, 1480, 1410 |
| Ring breathing | ~990 |
| C-H out-of-plane bending | ~810 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4,4'-bipyridine in ethanol typically displays a strong absorption band corresponding to π → π* transitions.[2]
| Transition | Experimental λmax (nm) |
| π → π* | ~240 |
The Computational Protocol: A Self-Validating Workflow
The following section details a robust and widely accepted DFT protocol for calculating the spectroscopic properties of this compound. The causality behind each step is explained to ensure a deep understanding of the methodology.
Caption: A streamlined workflow for DFT-based validation of experimental findings.
Step 1: Building the Initial Molecular Structure
The foundational step is the creation of an accurate 3D representation of this compound. This can be accomplished using any standard molecular building software. The accuracy of this initial structure, while not critical to the final optimized geometry, can influence the computational time required for convergence.
Step 2: Geometry Optimization and Frequency Calculation
Causality: The geometry of a molecule is not static and will relax to a minimum energy conformation. It is imperative to perform a geometry optimization to find the most stable structure, as all subsequent property calculations are dependent on this optimized geometry.
Protocol:
-
Method Selection: The B3LYP hybrid functional is chosen for its proven balance of accuracy and computational efficiency for organic molecules.[3][4][5][6]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron density. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions, which allow for anisotropy in the electron distribution, essential for describing bonding in cyclic systems.[3][4]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Step 3: Calculation of Spectroscopic Properties
Causality: With the optimized geometry, we can now calculate the spectroscopic properties that can be directly compared with experimental data.
Protocol:
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[4][6] The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane - TMS) to obtain the chemical shifts.
-
IR Spectra: The vibrational frequencies and their corresponding intensities are obtained from the output of the frequency calculation performed in Step 2. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.[4]
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum.[7][8] The calculations are typically performed in a solvent continuum model (e.g., Polarizable Continuum Model - PCM) to better simulate experimental conditions.
Comparative Analysis: Calculated vs. Experimental Data
The following tables present the DFT-calculated spectroscopic data for this compound, juxtaposed with the experimental data for 4,4'-bipyridine.
Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Assignment | Calculated Chemical Shift (δ, ppm) | Experimental 4,4'-bipyridine (δ, ppm) | Predicted Effect of -NH₂ Group |
| H-3 | ~6.5 | - | Strong shielding |
| H-5 | ~7.3 | - | Moderate shielding |
| H-6 | ~8.1 | ~8.7 | Shielding |
| H-2' | ~8.6 | ~8.7 | Minor shielding |
| H-3' | ~7.5 | ~7.6 | Minor shielding |
| C-2 | ~160 | ~150.2 | Strong deshielding (N and NH₂ effect) |
| C-3 | ~108 | ~121.5 | Strong shielding |
| C-4 | ~150 | ~145.5 | Deshielding |
| C-5 | ~115 | ~121.5 | Shielding |
| C-6 | ~148 | ~150.2 | Shielding |
| C-2' | ~150 | ~150.2 | Minimal change |
| C-3' | ~121 | ~121.5 | Minor shielding |
| C-4' | ~145 | ~145.5 | Minimal change |
Interpretation: The electron-donating amino group is predicted to cause significant shielding (upfield shift) of the protons and carbons on its own ring, particularly at the ortho (H-3, C-3) and para (H-5, C-5) positions. The effect on the second pyridine ring is expected to be less pronounced.
Calculated IR Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental 4,4'-bipyridine (cm⁻¹) | Predicted Effect of -NH₂ Group |
| N-H stretching | ~3400-3500 | - | New bands appear |
| C-H stretching | ~3050-3100 | 3020-3080 | Minor shift |
| C=N stretching | ~1610 | ~1590 | Shift to higher frequency |
| C=C stretching | ~1550, 1490, 1420 | ~1530, 1480, 1410 | Shifts in frequencies and intensities |
| N-H bending | ~1620 | - | New band, may overlap with C=N |
| Ring breathing | ~1000 | ~990 | Minor shift |
| C-N stretching | ~1300 | - | New band |
Interpretation: The most significant changes in the IR spectrum are the appearance of N-H stretching and bending vibrations. The positions of the ring stretching modes are also expected to be perturbed due to the electronic influence of the amino group.
Calculated UV-Vis Absorption for this compound
| Transition | Calculated λmax (nm) | Experimental 4,4'-bipyridine (nm) | Predicted Effect of -NH₂ Group |
| π → π | ~260-280 | ~240 | Bathochromic (red) shift |
| n → π | ~300-320 | - | New, weaker absorption band |
Interpretation: The amino group, being an auxochrome, is expected to cause a bathochromic shift in the primary π → π* transition. Additionally, a weaker n → π* transition, involving the lone pair of the amino nitrogen, may become apparent at longer wavelengths.
Visualizing Molecular Properties
To further understand the electronic effects of the amine group, we can visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Caption: Frontier Molecular Orbitals of this compound.
The HOMO is predicted to be localized primarily on the electron-rich, amine-substituted pyridine ring, while the LUMO is expected to be distributed across the π-system of the entire molecule. This separation of the HOMO and LUMO is consistent with the predicted charge-transfer character of the lowest energy electronic transition.
Conclusion: A Powerful Partnership
This guide has outlined a systematic and scientifically grounded approach to using DFT calculations for the validation and interpretation of experimental data for this compound. By employing a well-established computational protocol and comparing the results to a reliable experimental benchmark, researchers can gain deeper insights into the structural and electronic properties of this molecule. This integrated experimental-theoretical strategy is a cornerstone of modern chemical research, enabling more efficient and informed molecular design and development.
References
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Castro, M. A., et al. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. PubMed. [Link]
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Muniz-Miranda, F., et al. (2021). Benchmarking TD-DFT against Vibrationally Resolved Absorption Spectra at Room Temperature: 7-Aminocoumarins as Test Cases. Journal of Chemical Theory and Computation. [Link]
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Li, X., et al. (2014). Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. PMC. [Link]
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ResearchGate. (2016). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. [Link]
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ACS Omega. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. [Link]
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YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. [Link]
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CHIMIA. (1967). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]
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ResearchGate. (2025). Spectral Measurements of a Novel Charge Transfer Complex Formed by a Heterocyclic Aromatic Amine and 1,4-Dinitrobenzene: A Combined Experimental and DFT Approach. [Link]
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Hindawi. (2018). DFT Study for the Spectroscopic and Structural Analysis of p-Dimethylaminoazobenzene. [Link]
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A Comparative Guide to Bipyridine Ligands in Catalysis: [4,4'-Bipyridin]-2-amine vs. 2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, the selection of an appropriate ligand is a critical determinant of catalytic activity, selectivity, and overall efficiency. Among the vast array of nitrogen-containing ligands, bipyridines have established themselves as a versatile and widely utilized class of compounds. This guide provides a detailed comparison of the well-established chelating ligand, 2,2'-bipyridine, and the less-explored, functionalized [4,4'-Bipyridin]-2-amine. By examining their structural and electronic properties, this document aims to provide researchers with the insights needed to make informed decisions in ligand selection for catalytic applications.
Introduction: The Tale of Two Isomers and the Impact of an Amino Moiety
2,2'-Bipyridine (bpy) is a cornerstone of coordination chemistry and catalysis, renowned for its ability to form stable, five-membered chelate rings with a variety of transition metals.[1] This chelation effect imparts significant stability to the resulting metal complexes, making them effective catalysts in a multitude of transformations, including cross-coupling reactions, C-H activation, and oxidation catalysis.[2]
In contrast, this compound presents a distinct structural and electronic profile. As a 4,4'-bipyridine derivative, its nitrogen atoms are positioned in a way that typically favors a bridging coordination mode between two metal centers, leading to the formation of coordination polymers or supramolecular assemblies.[1] However, the presence of the 2-amino group introduces a significant modification. This amino group can act as an additional coordination site, a hydrogen-bond donor/acceptor, or an electron-donating group that modulates the electronic properties of the bipyridine framework. While direct comparative studies on the catalytic performance of this compound are not extensively documented, we can infer its potential behavior by analyzing its structural and electronic characteristics in the context of established catalytic principles.
Structural and Electronic Divergence: Chelation vs. Potential Bridging and the Influence of the Amino Group
The fundamental difference between 2,2'-bipyridine and this compound lies in the spatial orientation of their pyridine rings and the presence of the amino substituent.
| Feature | 2,2'-Bipyridine | This compound |
| Coordination Mode | Bidentate chelating ligand, forming a stable 5-membered ring with a single metal center.[1] | Primarily a bridging ligand, but the 2-amino group could potentially lead to monodentate or even chelating behavior under certain conditions. |
| Flexibility | Relatively rigid and planar. | Higher conformational freedom due to the C-C bond between the pyridine rings. |
| Electronic Properties | Electron density is primarily influenced by substituents on the pyridine rings. | The amino group acts as a strong electron-donating group, increasing the electron density on the pyridine rings and potentially the coordinated metal center. |
| Protonation | Protonation occurs at the pyridine nitrogens. | Can be protonated at the pyridine nitrogens and the amino group, offering pH-dependent coordination behavior.[3] |
The electron-donating nature of the amino group in this compound is expected to increase the electron density on the coordinated metal center. This can have a profound impact on the catalytic cycle, potentially enhancing the rate of oxidative addition in cross-coupling reactions, a key step in many catalytic processes.
Performance in Catalysis: Established Efficacy vs. Projected Potential
2,2'-Bipyridine: A Workhorse in Cross-Coupling Reactions
The catalytic utility of 2,2'-bipyridine and its derivatives is well-documented across a wide range of reactions. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, 2,2'-bipyridine-ligated palladium complexes have demonstrated high efficiency. The stability of the [Pd(bpy)] complex allows for controlled catalytic activity and tolerance of various functional groups.
Table 1: Representative Performance of 2,2'-Bipyridine in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / 2,2'-bpy | Toluene | 80 | >95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / 2,2'-bpy | Toluene | 100 | 85 |
| 3 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / 2,2'-bpy | 1,4-Dioxane/H₂O | 90 | 92 |
Note: The data presented is a compilation of typical results and may not represent a single study.
This compound: A Ligand with Untapped Potential
While direct experimental data on the catalytic performance of this compound is limited, we can project its potential based on the behavior of structurally similar amino-substituted pyridine ligands. The electron-rich nature imparted by the amino group could be advantageous in several catalytic transformations. For instance, in Suzuki-Miyaura coupling, increased electron density on the palladium center can facilitate the oxidative addition of the aryl halide, which is often the rate-determining step.
However, the coordination mode of this compound to a single metal center in a catalytic cycle is a critical question. While it is a 4,4'-bipyridine derivative, the presence of the 2-amino group might favor coordination as a monodentate ligand through the unsubstituted pyridine nitrogen, with the aminopyridine ring positioned to electronically influence the catalytic center. Alternatively, it could act as a bridging ligand, leading to the formation of catalytically active polynuclear species.
Experimental Protocols
To provide a practical context, a detailed protocol for a Suzuki-Miyaura cross-coupling reaction using a 2,2'-bipyridine-based catalyst is presented below. This can serve as a baseline for comparative studies with this compound.
Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid using a Pd/2,2'-bipyridine Catalyst
Materials:
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bipyridine (bpy)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoacetophenone (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and 2,2'-bipyridine (0.02 mmol, 2 mol%) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Catalytic Cycle and Ligand Structures
To better understand the processes discussed, the following diagrams illustrate the fundamental structures of the ligands and a generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Structural comparison of 2,2'-bipyridine and this compound.
Sources
A Comparative Guide to Purity Validation of Synthesized [4,4'-Bipyridin]-2-amine: An HPLC and NMR Perspective
In the landscape of pharmaceutical research and materials science, the integrity of a synthesized compound is paramount. [4,4'-Bipyridin]-2-amine serves as a critical building block for novel ligands, functional materials, and pharmaceutical intermediates. Its utility, however, is directly contingent on its purity. The presence of unreacted starting materials, isomeric byproducts, or residual solvents can drastically alter the compound's chemical behavior, leading to failed experiments, irreproducible results, and compromised safety profiles.
This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity validation of synthesized this compound. We will move beyond procedural lists to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating approach to quality control.
The Synthetic Context: Anticipating Potential Impurities
The synthesis of this compound often involves cross-coupling reactions (e.g., Suzuki or Stille coupling) of appropriately substituted pyridine precursors or nucleophilic aromatic substitution reactions.[1] A common route might involve the coupling of a 2-aminopyridine derivative with a 4-halopyridine. This context is crucial as it informs the spectrum of potential impurities, which may include:
-
Unreacted Starting Materials: e.g., 2-aminopyridine, 4-bromopyridine.
-
Homocoupled Byproducts: e.g., 2,2'-diamino-4,4'-bipyridine or 4,4'-bipyridine.
-
Isomeric Impurities: e.g., [2,3'-Bipyridin]-2-amine, arising from side reactions.
-
Residual Solvents and Reagents: e.g., DMF, Pd catalyst residues.
A successful validation strategy must be capable of separating and detecting these structurally similar compounds.
High-Performance Liquid Chromatography (HPLC): The Chromatographer's Lens
HPLC is a cornerstone of purity determination, offering exceptional resolving power for complex mixtures.[2] For a polar, aromatic, and basic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3][4][5]
Principle of Separation
In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is polar.[6] Separation is governed by hydrophobic interactions; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The polarity of this compound, with its two pyridine rings and an amine group, allows for effective partitioning between the mobile and stationary phases.
Causality in Method Development
The selection of HPLC parameters is not arbitrary; it is a scientifically driven process to achieve optimal separation and peak shape.
-
Stationary Phase Selection: A C18 column is the workhorse for RP-HPLC due to its strong hydrophobic retention, which is necessary to resolve the target compound from more polar starting materials.[5]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used.[6] The organic solvent is the "strong" solvent, and increasing its proportion decreases retention time.
-
The Critical Role of pH: The primary amine group (pKa ~5-6) will be protonated at acidic pH. Operating with a mobile phase buffered at a low pH (e.g., pH 2.5-3.5 using formic acid or a phosphate buffer) is crucial. This ensures the amine is consistently in its protonated, more polar form, which prevents peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase and yields sharp, symmetrical peaks.[3]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often superior to an isocratic (constant composition) method. It allows for the elution of early-eluting polar impurities with good resolution while also ensuring that any late-eluting, more nonpolar byproducts are effectively washed from the column in a reasonable timeframe.
Experimental Protocol: RP-HPLC Purity Assay
This protocol is designed to provide a robust baseline for validating the purity of this compound.
-
Instrumentation: Standard HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 100 µg/mL stock solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (aromatic systems typically show strong absorbance here).
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis:
-
Purity is calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 [7]
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity validation of this compound.
Expected Data & Interpretation
A successful synthesis should yield a chromatogram with one major peak. The table below illustrates hypothetical data for a high-purity sample.
| Peak No. | Retention Time (min) | Area (mAU*s) | Area % | Identity |
| 1 | 3.52 | 15.6 | 0.45 | Starting Material 1 |
| 2 | 8.91 | 3425.8 | 98.90 | This compound |
| 3 | 12.45 | 22.5 | 0.65 | Homocoupled Byproduct |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides an unparalleled view of a molecule's structure and is a primary analytical technique for purity assessment.[8] Unlike HPLC, which relies on physical separation, NMR distinguishes molecules based on the unique magnetic environments of their atomic nuclei (primarily ¹H and ¹³C).
Principle of Analysis
Quantitative ¹H NMR (qNMR) is particularly powerful. The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By comparing the integral of a signal from the compound of interest to that of a known, high-purity internal standard, one can determine an absolute purity value, often referred to as a "mass fraction" purity.[9][10]
Causality in Method Development
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is required. DMSO-d₆ is an excellent choice for this compound as it is highly polar and the N-H protons of the amine group are often clearly visible and do not exchange as rapidly as they might in deuterated water or methanol.
-
Structural Confirmation (¹H & ¹³C): Before quantification, the identity of the bulk material must be unequivocally confirmed. ¹H NMR will show the number of distinct protons and their connectivity through spin-spin coupling, while ¹³C NMR will confirm the number of unique carbon environments.
-
Quantitative ¹H NMR (qNMR) Parameters: For accurate quantification, complete relaxation of the nuclei between pulses is essential. This requires a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any proton being integrated. A D1 of 30 seconds is often a safe starting point for small molecules to ensure full relaxation and accurate integration.
-
Internal Standard Selection: An ideal internal standard should:
-
Be of high, certified purity.
-
Have signals that do not overlap with any signals from the analyte or impurities.
-
Be chemically inert towards the analyte.
-
Have a simple spectrum (e.g., one or two sharp singlets).
-
Maleic acid or 1,4-dinitrobenzene are suitable candidates.
-
Experimental Protocol: NMR Purity Assay
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Structural Confirmation:
-
Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquire standard ¹H and ¹³C{¹H} spectra and confirm that the chemical shifts, integrations, and coupling patterns match the expected structure of this compound.
-
-
Quantitative ¹H NMR (qNMR):
-
Accurately weigh ~15 mg of the synthesized this compound (m_analyte).
-
Accurately weigh ~10 mg of a high-purity internal standard (e.g., maleic acid, m_std).
-
Dissolve both solids completely in the same NMR tube with ~0.7 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 s
-
Number of Scans: 8-16 (for good signal-to-noise)
-
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).
-
Calculate the purity using the following formula:
Purity (%, w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (this compound = 171.20 g/mol )[11]
-
P_std = Purity of the internal standard (as a percentage)
-
Visualization: NMR Workflow
Caption: Workflow for quantitative NMR (qNMR) purity validation.
Expected Data & Interpretation
The ¹H NMR spectrum in DMSO-d₆ should show distinct signals for the aromatic and amine protons.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |
| H-2', H-6' | ~8.6 | Doublet | 2H |
| H-3', H-5' | ~7.8 | Doublet | 2H |
| H-3 | ~7.7 | Doublet | 1H |
| H-5 | ~6.8 | Doublet of Doublets | 1H |
| H-6 | ~8.2 | Doublet | 1H |
| -NH₂ | ~6.5 | Broad Singlet | 2H |
Any signals not corresponding to the structure or the internal standard represent impurities. Their identity can often be deduced from their chemical shift and coupling patterns, and their quantity can be calculated relative to the internal standard.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Physical Separation | Spectroscopic Measurement |
| Purity Type | Relative (Area %) | Absolute (Mass %) with standard |
| Sensitivity | High (ppm levels) | Lower (typically >0.1 mol%) |
| Impurity ID | Requires reference standards or MS coupling | Can identify structure of unknown impurities |
| Quantification | Assumes equal response factor or requires calibration curves | Universal response (proportional to moles) |
| Strengths | Excellent for resolving complex mixtures and detecting trace impurities.[12] | Unambiguous structure confirmation, "first principle" quantification without impurity standards.[9] |
| Weaknesses | Purity can be overestimated if impurities don't have a chromophore or co-elute. | May not detect non-proton-containing impurities or those present at very low levels. |
Conclusion: An Orthogonal Approach to Confidence
Neither HPLC nor NMR alone provides a complete picture of purity. They are complementary, orthogonal techniques that, when used in tandem, create a self-validating system for quality control. HPLC excels at providing a high-resolution "fingerprint" of a sample, detecting and quantifying trace impurities with high sensitivity. NMR provides an unequivocal structural confirmation of the main component and delivers a highly accurate, absolute purity value against a certified standard.
For researchers, scientists, and drug development professionals, adopting this dual-validation strategy is not a matter of redundancy but of scientific rigor. It ensures that the this compound used in downstream applications is of known and trusted purity, safeguarding the integrity and reproducibility of scientific discovery.
References
- Benchchem. A Comparative Guide to Analytical Techniques for Determining the Purity of 4,4'-Dimethyl-2,2'-bipyridine.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Tokyo Chemical Industry Co., Ltd. 4,4'-Di-tert-butyl-2,2'-bipyridyl 1H-NMR.
- Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity.
- Phenomenex. Reversed Phase HPLC Columns.
- Hawach Scientific. Reverse Phase HPLC Column.
- ResearchGate. Figure S10. 1 H NMR spectrum of [(4,4′-bipy){Ti(N[ t Bu]Ar)3}2][B(C6F5)4]2 in pyridine-d5.
- Phenomenex. Normal-phase vs. Reversed-phase Chromatography.
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Royal Society of Chemistry. Compound purity analysis and HPLC data.
- ChemicalBook. 4,4'-Dimethyl-2,2'-bipyridyl(1134-35-6) 1H NMR.
- ChemicalBook. 4,4'-Bipyridine(553-26-4) 13C NMR spectrum.
- SciELO. Synthesis of the Novel 4,4'- and 6,6'- Dihydroxamic - 2,2' - Bipyridine.
- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ....
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]
- AIP Publishing. The Synthesis of Aminophenyl-Substituted 2,2′-Bipyridine Ligands by “1,2,4-Triazine” Methodology.
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Acta Poloniae Pharmaceutica.
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PubChem. This compound. Available from: [Link]
- ResearchGate. (PDF) Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG.
- ResearchGate. Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure.
- National Center for Biotechnology Information. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ChemAdder. The NMR-Purity and the new dimensions and standards of purity.
- Sigma-Aldrich. [2,2'-Bipyridin]-4-amine.
-
Chemistry LibreTexts. Spectroscopy of Amines. Available from: [Link]
-
ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available from: [Link]
- SynHet. [2,4'-Bipyridin]-4-amine.
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]
- Marques da Silva & Neves, Lda. [2,2′-Bipyridin]-4-amine.
- ResearchGate. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF.
- Benchchem. A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine.
- Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation.
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Comparative study of the electronic effects of amino groups on different bipyridine isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and materials science, bipyridine (bpy) ligands are foundational building blocks. Their ability to chelate metal ions has led to their widespread use in catalysis, photochemistry, and the development of novel therapeutics. The electronic properties of these bipyridine scaffolds can be finely tuned by the introduction of substituents, thereby influencing the characteristics of the resulting metal complexes or functional materials. Among the various substituents, the amino group (–NH₂), a strong π-donor, imparts significant electronic perturbations. The position of this amino group on the bipyridine framework is not trivial; it dictates the interplay of inductive and resonance effects, leading to distinct electrochemical and photophysical behaviors.
This guide provides a comparative analysis of the electronic effects of amino groups on different isomers of bipyridine, primarily focusing on the ubiquitous 2,2'-bipyridine and offering insights into the 4,4'-bipyridine system. By examining experimental data from cyclic voltammetry, UV-Vis absorption, and fluorescence spectroscopy, alongside theoretical calculations, we aim to elucidate how isomeric placement of the amino substituent modulates the electronic landscape of these versatile ligands.
The Isomeric Landscape: 2,2'-Bipyridine vs. 4,4'-Bipyridine
The fundamental difference between 2,2'-bipyridine and 4,4'-bipyridine lies in the position of their nitrogen atoms, which in turn governs their coordination chemistry. 2,2'-Bipyridine is a classic chelating ligand, forming stable five-membered rings with a single metal center. In contrast, the nitrogen atoms in 4,4'-bipyridine are positioned opposite each other, making it an excellent bridging ligand for constructing coordination polymers and metal-organic frameworks. This structural divergence also means that the electronic influence of a substituent will propagate differently through the two isomeric systems.
Caption: Coordination modes of 2,2'-Bipyridine vs. 4,4'-Bipyridine.
The Influence of the Amino Group: A Positional Paradigm
The amino group is a potent electron-donating group (EDG) through resonance (mesomeric effect) and a weaker electron-withdrawing group through induction. The net effect on the bipyridine's electronic structure is highly dependent on the substitution position relative to the nitrogen atoms and the inter-ring linkage.
On the 2,2'-Bipyridine Scaffold
Substitution on the 2,2'-bipyridine core can occur at the 3, 4, 5, or 6-positions of each pyridine ring. The electronic communication between the substituent and the nitrogen lone pairs, as well as the π-system of the adjacent ring, is position-dependent.
Key Isomers for Comparison:
-
3-Amino-2,2'-bipyridine: The amino group is ortho to the inter-ring C-C bond.
-
4-Amino-2,2'-bipyridine: The amino group is para to the nitrogen atom.
-
5-Amino-2,2'-bipyridine: The amino group is meta to the nitrogen atom.
-
6-Amino-2,2'-bipyridine: The amino group is ortho to the nitrogen atom.
-
4,4'-Diamino-2,2'-bipyridine: Symmetric substitution with strong electron donation.
Caption: Dominant electronic effects in amino-2,2'-bipyridine isomers.
Comparative Analysis of Electronic Properties
The electronic effects of the amino group are manifested in the electrochemical and spectroscopic properties of the bipyridine isomers.
Electrochemical Properties: A Tale of Redox Potentials
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules. The introduction of an electron-donating amino group is expected to increase the electron density on the bipyridine core. This makes the ligand easier to oxidize (anodic shift to less positive potentials) and more difficult to reduce (cathodic shift to more negative potentials). The magnitude of this shift is dependent on the isomer.
Expected Trends in Redox Potentials:
-
Oxidation Potential: The ease of oxidation is expected to follow the order of the strength of the electron-donating effect at the site of electron removal. Positions that allow for strong resonance donation to the π-system will lead to lower oxidation potentials.
-
Reduction Potential: The reduction of the bipyridine ligand involves the acceptance of an electron into its lowest unoccupied molecular orbital (LUMO). Electron-donating groups raise the energy of the LUMO, making reduction more difficult (more negative potential).
| Isomer | Expected Effect on Oxidation | Expected Effect on Reduction | Rationale |
| 4-Amino-2,2'-bpy | Easier to oxidize | Harder to reduce | Strong resonance donation from the para position. |
| 6-Amino-2,2'-bpy | Easier to oxidize | Harder to reduce | Strong resonance donation from the ortho position. |
| 3-Amino-2,2'-bpy | Moderately easier to oxidize | Moderately harder to reduce | Weaker resonance and inductive effects from the meta position. |
| 5-Amino-2,2'-bpy | Moderately easier to oxidize | Moderately harder to reduce | Weaker resonance and inductive effects from the meta position. |
| 4,4'-Diamino-2,2'-bpy | Significantly easier to oxidize | Significantly harder to reduce | Additive strong resonance donation from both rings.[3] |
Spectroscopic Properties: Unveiling Electronic Transitions
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within the aminobipyridine isomers. The amino group, acting as an auxochrome, influences the energy of the π → π* and n → π* transitions.
UV-Vis Absorption:
The introduction of an amino group generally leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted bipyridine, indicative of a smaller HOMO-LUMO gap. The extent of this shift is a measure of the electronic perturbation.
Fluorescence:
Many aminobipyridine isomers are fluorescent. The position of the amino group has a profound impact on the fluorescence properties, including the emission wavelength and quantum yield (Φ). Some derivatives, particularly those with the amino group at the 6-position, are known to be strongly fluorescent.[3]
Comparative Spectroscopic Data for Amino-2,2'-bipyridine Isomers
| Isomer | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 3,3'-Diamino-2,2'-bpy | ~360 | ~450 | Low | Varied | [4] |
| 4-Amino-2,2'-bpy | ~330 | - | Not reported | - | |
| 6-Amino-6'-chloro-2,2'-bpy | - | 429 | 0.78 | Ethanol | |
| 6,6'-Diamino-2,2'-bpy | - | - | Strong | - | |
| Substituted 6-Amino-2,2'-bpy | 352 | 466 | 0.07 | HEPES buffer (50% EtOH) | [5] |
Note: Direct comparison is challenging due to variations in experimental conditions and the specific derivatives studied. The data presented is illustrative of the trends observed.
From the available data, it is evident that amino substitution at the 6-position can lead to high fluorescence quantum yields. In contrast, 4-amino substitution appears to result in little to no emission. This highlights the critical role of the substituent's position in dictating the radiative and non-radiative decay pathways of the excited state.
On the 4,4'-Bipyridine Scaffold
For 4,4'-bipyridine, the amino groups are typically introduced at the 2,2'- or 3,3'-positions relative to the inter-ring bond. The symmetrical 4,4'-diamino-2,2'-bipyridine is a well-studied example. The two amino groups in a para-like position to the inter-ring bond provide strong, additive electron donation to the entire π-system. This significantly impacts its electronic properties, making it a valuable component in photoluminescent materials.[6]
Theoretical Insights from Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can predict trends in redox potentials and spectroscopic transitions.
-
HOMO Energy: A higher HOMO energy corresponds to a molecule that is more easily oxidized. We expect the HOMO energies of aminobipyridines to be higher than that of unsubstituted bipyridine.
-
LUMO Energy: A higher LUMO energy indicates a molecule that is more difficult to reduce.
-
HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally correlates with a red-shift in the UV-Vis absorption spectrum.
Caption: Effect of amino substitution on HOMO and LUMO energy levels.
Computational studies on aminopyridine isomers confirm that the position of the amino group significantly influences the HOMO-LUMO gap. This theoretical data corroborates the experimental observations from UV-Vis spectroscopy.
Experimental Protocols
Synthesis of Amino-Substituted Bipyridines
The synthesis of aminobipyridines can be achieved through various methods, often starting from the corresponding chloro- or bromo-bipyridines via nucleophilic aromatic substitution, or from nitro-bipyridines via reduction.[7][8]
General Procedure for the Reduction of a Nitro-bipyridine:
-
Dissolve the nitro-bipyridine derivative in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired aminobipyridine.
Cyclic Voltammetry
-
Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve the aminobipyridine isomer in the electrolyte solution to a concentration of approximately 1 mM.
-
Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential over a suitable range. Use a scan rate of 100 mV/s for initial characterization.
-
Internal Standard: For accurate potential referencing, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again.
UV-Vis and Fluorescence Spectroscopy
-
Solution Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the aminobipyridine isomers in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
-
Fluorescence Measurement: Record the emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs) determined from the UV-Vis spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample (Φ_sample) is calculated using the following equation[6]:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
Conclusion
The electronic effects of an amino group on bipyridine isomers are a nuanced interplay of resonance and inductive effects, dictated by the substituent's position. This guide has demonstrated that:
-
Electrochemical properties are significantly modulated, with amino groups generally making the bipyridine core easier to oxidize and harder to reduce. The magnitude of this effect is greatest for substitutions at the 4- and 6-positions of the 2,2'-bipyridine scaffold due to strong resonance effects.
-
Spectroscopic properties are also highly position-dependent. Amino substitution typically causes a bathochromic shift in absorption. Critically, the fluorescence quantum yield is highly sensitive to the amino group's location, with 6-amino-2,2'-bipyridine derivatives often exhibiting strong fluorescence, while other isomers may be non-emissive.
-
Theoretical calculations of HOMO and LUMO energies provide a valuable framework for rationalizing and predicting these experimental trends.
A thorough understanding of these structure-property relationships is paramount for the rational design of bipyridine-based ligands with tailored electronic and photophysical properties for applications in catalysis, sensing, and molecular materials.
References
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Hagimori, Y., Sugeta, Y., & Shrestha, S. (2021). High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells. Molecules, 26(16), 4975. [Link]
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Kelly, J. M., O'Connell, C. M., & Vos, J. G. (2004). Improved synthesis of 4,4′-diamino-2,2′-bipyridine from 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide. Inorganica Chimica Acta, 357(14), 4483-4485. [Link]
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Konakahara, T., et al. (1995). 6-Amino-2,2′-bipyridine as a new fluorescent organic compound. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1440. [Link]
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Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes. Data in Brief, 22, 436-445. [Link]
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Ferreira, H., Conradie, M. M., & Conradie, J. (2020). Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. Data in Brief, 30, 105581. [Link]
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Metcalfe, C., et al. (2018). Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells. Chemistry – A European Journal, 24(54), 14539-14546. [Link]
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Maerker, G., & Case, F. H. (1958). The Synthesis of Some 4,4'-Disubstituted 2,2'-Bipyridines. Journal of the American Chemical Society, 80(11), 2745-2748. [Link]
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Konakahara, T., et al. (1995). 6-Amino-2,2′-bipyridine as a new fluorescent organic compound. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1440. [Link]
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A Senior Application Scientist's Guide to Benchmarking [4,4'-Bipyridin]-2-amine-Based Sensors
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical and biological sensing, the selection of a molecular recognition element is paramount to achieving desired sensitivity, selectivity, and reliability. Among the plethora of options, heterocyclic ligands based on the bipyridine framework have become mainstays in coordination chemistry and sensor development. This guide focuses on a particularly versatile derivative: [4,4'-Bipyridin]-2-amine. The strategic placement of an amino group on the 4,4'-bipyridine scaffold introduces unique electronic and hydrogen-bonding capabilities that distinguish it from its parent compound.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a framework for critical thinking and robust experimental design. We will delve into the core principles of this compound-based sensors, present a comparative performance analysis against relevant alternatives, and provide field-proven protocols for rigorous benchmarking. Our objective is to equip you with the knowledge to not only evaluate but also rationally design high-performance sensors for your specific application.
Core Principles of the this compound Sensing Platform
The efficacy of this compound as a sensor component stems from its hybrid functionality. The 4,4'-bipyridine core acts as a rigid, linear coordinating agent for metal ions and a platform for π-π stacking interactions. The introduction of the 2-amino group imparts two critical features:
-
Electronic Modulation : As a potent electron-donating group, the amine substituent increases the electron density on the pyridine rings. This directly influences the redox potential of its metal complexes and alters the energy of its molecular orbitals, impacting its photophysical properties.[1]
-
Hydrogen Bonding : The -NH₂ group provides a crucial hydrogen-bond donor site. This allows for specific, non-covalent interactions with analytes possessing hydrogen-bond acceptor moieties (e.g., anions, carbonyls, or nitro groups), which can significantly enhance selectivity.[2]
These features enable two primary modes of signal transduction: electrochemical and fluorescent sensing.
-
Electrochemical Sensing : In this mode, the this compound, often as part of a metal complex, is immobilized on an electrode surface.[3] The binding of an analyte perturbs the electron flow, leading to a measurable change in current, potential, or impedance. These sensors are valued for their high sensitivity, cost-effectiveness, and potential for miniaturization.[4][5]
-
Fluorescent Sensing : These sensors exploit changes in the emission of light upon analyte interaction.[6][7] Binding can lead to fluorescence quenching (turning "off") or enhancement (turning "on") through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). This modality is prized for its exceptionally high sensitivity and utility in bioimaging.[8]
The general mechanism for both modalities is conceptually similar, involving a specific binding event that is translated into a quantifiable signal.
Comparative Performance Analysis
To truly understand the capabilities of this compound, its performance must be benchmarked against suitable alternatives. The choice of analyte is critical for a meaningful comparison; here, we consider the detection of biogenic amines (e.g., histamine, ethylenediamine), as their amino groups can interact with the sensor platform, and they are important biomarkers in food safety and disease diagnostics.[9][10][11]
The Alternatives:
-
Unsubstituted 4,4'-Bipyridine: The parent molecule, serving as a baseline to assess the impact of the amino group.
-
4,4'-Dicarboxy-2,2'-bipyridine: An analogue with electron-withdrawing groups, which provides a contrasting electronic effect.[1]
-
Enzyme-Based Biosensor (e.g., Amine Oxidase): A common biological alternative for amine detection, offering high specificity but often with challenges in stability and cost.[10]
Key Performance Metrics (KPMs):
-
Sensitivity: The magnitude of signal change per unit of analyte concentration.
-
Limit of Detection (LOD): The lowest analyte concentration that can be reliably distinguished from a blank sample.
-
Selectivity: The ability to detect the target analyte in the presence of other, potentially interfering, species.
-
Response Time: The time required to reach a stable signal after analyte introduction.
-
Stability: The sensor's ability to retain its performance over time and through repeated use.
Table 1: Comparative Performance for Biogenic Amine Detection (Illustrative Data)
| Sensor Platform | Sensing Modality | Typical LOD | Response Time | Selectivity Principle | Key Advantage | Key Limitation |
| This compound | Electrochemical / Fluorescent | 10 nM - 1 µM[9] | < 1-5 min | Coordination + H-Bonding | Tunable and robust | Potential interference from structurally similar amines |
| Unsubstituted 4,4'-Bipyridine | Electrochemical / Fluorescent | 1 - 10 µM | < 5 min | Coordination only | Simple, well-understood | Lower sensitivity and selectivity |
| 4,4'-Dicarboxy-2,2'-bipyridine | Electrochemical / Fluorescent | 5 - 20 µM | < 5 min | Coordination + H-Bonding (acceptor) | Useful for cationic species | Weaker interaction with amines |
| Enzyme-Based Biosensor | Electrochemical | 100 nM - 5 µM[11] | 5 - 15 min | Enzyme-Substrate Specificity | Very high selectivity | Lower stability, sensitive to pH and temperature |
Note: The values presented are illustrative and compiled from typical ranges found in the literature. Actual performance is highly dependent on the specific sensor design, metal center (if any), and experimental conditions.
Field-Proven Protocols for Benchmarking
Trustworthy data is built on meticulous and validated protocols. This section provides step-by-step methodologies for evaluating the performance of a this compound-based electrochemical sensor.
Protocol 3.1: Ligand Synthesis
The synthesis of this compound can be achieved via several routes. A common approach involves the Chichibabin amination reaction on 4,4'-bipyridine or coupling reactions with pre-functionalized pyridine rings.[12] For this guide, we assume the ligand is commercially available or synthesized according to established literature procedures.
Causality: It is critical to start with a highly pure ligand. Impurities can introduce competing reactions or foul the electrode surface, leading to non-reproducible results. Verification by ¹H NMR, ¹³C NMR, and mass spectrometry is mandatory.
Protocol 3.2: Electrochemical Sensor Fabrication
This protocol describes the modification of a Glassy Carbon Electrode (GCE), a common and reliable substrate.
Materials:
-
Glassy Carbon Electrode (GCE, 3 mm diameter)
-
This compound solution (e.g., 1 mM in ethanol)
-
Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurry
-
High-purity water (Milli-Q or equivalent)
-
Ethanol and acetone for cleaning
Procedure:
-
Electrode Polishing: Polish the GCE surface with alumina slurries of decreasing particle size (1.0 -> 0.3 -> 0.05 µm) on a polishing pad for 5 minutes each.
-
Rationale: This creates a mirror-like, clean, and reproducible surface, which is essential for consistent film formation and electron transfer kinetics.
-
-
Sonication: Sonicate the polished electrode sequentially in high-purity water, ethanol, and acetone for 2 minutes each to remove any residual alumina particles and organic contaminants.
-
Drying: Dry the electrode under a gentle stream of nitrogen gas.
-
Ligand Immobilization (Drop-Casting): Carefully drop-cast a small, precise volume (e.g., 5 µL) of the this compound solution onto the GCE surface.
-
Solvent Evaporation: Allow the solvent to evaporate completely at room temperature in a dust-free environment. The result is a thin film of the ligand modifying the electrode surface.
-
Rationale: Drop-casting is a simple and effective method for creating a modified electrode. Controlling the volume and concentration is key to achieving a consistent surface coverage.
-
Protocol 3.3: Electrochemical Performance Evaluation
This protocol uses a standard three-electrode electrochemical cell (Working Electrode: modified GCE; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire) with a supporting electrolyte (e.g., 0.1 M Phosphate-Buffered Saline, PBS, pH 7.4).
Instrumentation: Potentiostat
Procedure:
-
Characterization with Cyclic Voltammetry (CV): a. Place the modified GCE in the electrolyte solution. b. Record a CV scan in the absence of the analyte to establish the baseline electrochemical behavior of the modified electrode. c. Add the analyte to the cell and record the CV again. A shift in peak potential or an increase in peak current indicates an interaction.
-
Rationale: CV provides qualitative information about the redox processes and confirms that the analyte interacts with the sensor surface.
-
-
Quantitative Analysis with Differential Pulse Voltammetry (DPV): a. Record a DPV scan in the blank electrolyte. b. Add successive, known concentrations of the analyte to the cell, recording a DPV scan after each addition and allowing the solution to stabilize.
-
Rationale: DPV is a more sensitive technique than CV for quantitative measurements, offering better resolution and lower detection limits by minimizing the background charging current. c. Calibration Curve: Plot the DPV peak current versus the analyte concentration. The resulting plot should be linear over a specific concentration range. d. Sensitivity Calculation: The sensitivity is the slope of the linear portion of the calibration curve. e. LOD Calculation: Calculate the Limit of Detection using the formula: LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve).
-
Protocol 3.4: Selectivity and Interference Study
Procedure:
-
Record the DPV response of the sensor to a fixed concentration of the target analyte (e.g., 10 µM histamine).
-
In separate experiments, add a significantly higher concentration (e.g., 100 µM) of potential interfering species to the cell (e.g., ascorbic acid, uric acid, dopamine, other amino acids). Record the DPV scan.
-
Finally, add the target analyte (10 µM) to the solution already containing the interferent and record the response.
-
Rationale: This self-validating protocol directly assesses the sensor's ability to distinguish the target from background noise. A selective sensor will show a minimal response to interferents alone and a clear, undiminished signal for the target even in the presence of interferents.
-
Conclusion and Future Outlook
This compound represents a powerful and versatile building block for sensor development. The presence of the 2-amino group provides a distinct advantage over unsubstituted bipyridines by enhancing both electronic communication and offering a specific site for hydrogen bonding, which can be exploited to achieve higher sensitivity and selectivity.[1][2] As demonstrated, its performance can be rigorously benchmarked against alternatives using standardized electrochemical and optical protocols.
The future of this sensor class lies in its integration into more complex systems. This includes its use in the rational design of metal-organic frameworks (MOFs) for highly specific analyte capture, its incorporation into nanomaterial composites (e.g., graphene or carbon nanotubes) to further amplify the analytical signal, and its application in developing portable, point-of-care diagnostic devices.[13][14] As researchers continue to explore the nuanced chemistry of functionalized bipyridines, we can anticipate the development of even more sophisticated and powerful sensing platforms for critical applications in medicine, environmental monitoring, and beyond.
References
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- PubMed. (2011). Photophysical, Electrochemical and Anion Sensing Properties of Ru(II) Bipyridine Complexes With 2,2'-biimidazole-like Ligand.
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- ResearchGate. (n.d.). Desirability of position 2, 2'-bipyridine group into COFs for the fluorescence sensing of Ni (II).
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- RSC Publishing. (n.d.). An Eu4L44 tetrahedron with multiple recognition sites: a luminescent sensor for rapid and sensitive detection of biogenic amines. Dalton Transactions.
- ResearchGate. (2021). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG.
- MDPI. (2022). A Review on Bio- and Chemosensors for the Detection of Biogenic Amines in Food Safety Applications: The Status in 2022.
- PMC - PubMed Central. (2022). Recent advances in development of electrochemical biosensors for the detection of biogenic amines.
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A comparative analysis of the stability of metal complexes with different aminobipyridine ligands
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry, the stability of metal complexes is a cornerstone of their utility. This is particularly true for complexes formed with aminobipyridine ligands, whose applications span from catalysis to the development of novel therapeutic agents.[1] This guide offers a comparative analysis of the stability of metal complexes formed with various aminobipyridine ligands, delving into the structural and electronic factors that govern their thermodynamic stability. We will explore the causality behind experimental choices for determining stability and provide detailed protocols for these methodologies.
The Foundation of Stability: Understanding the Chelate Effect and Electronic Influences
The remarkable stability of complexes formed with bidentate ligands like 2,2'-bipyridine and its amino-substituted derivatives is largely attributed to the chelate effect . This effect describes the enhanced stability of a complex containing a chelating ligand—one that binds to the central metal ion through two or more donor atoms—compared to a similar complex with monodentate ligands.[2] The formation of a five-membered chelate ring, as is the case with 2,2'-bipyridine coordinating to a metal ion, is entropically favored, leading to a more stable complex.[2]
The introduction of an amino group onto the bipyridine framework further modulates the electronic properties of the ligand and, consequently, the stability of its metal complexes. The position of the electron-donating amino group influences the basicity of the pyridine nitrogen atoms, which in turn affects the strength of the metal-ligand bond. Generally, a more basic ligand will form a more stable complex.[3] However, the amino groups in ligands such as 5,5'-diamino-2,2'-bipyridine have been shown not to be directly involved in metal coordination.[4] Their influence is primarily electronic, altering the electron density on the coordinating pyridine nitrogens.
Comparative Analysis of Stability Constants
The stability of a metal complex in solution is quantified by its stability constant (log K) or overall stability constant (log β). A higher value indicates a more stable complex. The stability of metal complexes with aminobipyridine ligands is influenced by several factors, including the nature of the metal ion, the position of the amino substituent on the bipyridine ring, and the presence of other substituents.
For a baseline comparison, let's first consider the stability constants for the parent ligand, 2,2'-bipyridine, with some common divalent transition metal ions. The stability of these complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5] This trend is largely attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.
Table 1: Overall Stability Constants (log β₂) for Metal Complexes with 2,2'-Bipyridine
| Metal Ion | log β₂ |
| Co(II) | 11.2 |
| Ni(II) | 13.8 |
| Cu(II) | 13.7 |
| Zn(II) | 10.2 |
Note: Values are approximate and can vary with experimental conditions.
Now, let's consider the influence of an amino substituent. While a comprehensive dataset for a wide range of aminobipyridine ligands is not available in a single source, we can infer trends from the available literature. The introduction of an electron-donating amino group is expected to increase the basicity of the pyridine nitrogens, leading to the formation of more stable complexes compared to the unsubstituted 2,2'-bipyridine.
For instance, studies on amino-substituted 2,2'-bipyridine ligands as fluorescent indicators for Zn(II) have highlighted their strong binding affinities.[6] The position of the amino group is critical. An amino group at the 4- or 4'-position is expected to have a more significant electron-donating effect on the pyridine nitrogens through resonance, potentially leading to higher stability constants compared to a substitution at the 5- or 5'-position.
Conversely, steric hindrance can play a role in destabilizing the complex. An amino group at the 6- or 6'-position, adjacent to the coordinating nitrogen, could sterically interfere with the metal ion and other ligands in the coordination sphere, leading to a less stable complex.
Factors Influencing the Stability of Aminobipyridine Metal Complexes
The following diagram illustrates the key factors that influence the stability of metal complexes with aminobipyridine ligands.
Caption: Factors influencing the stability of aminobipyridine metal complexes.
Experimental Determination of Stability Constants
The determination of stability constants is crucial for a quantitative comparison of metal complex stability. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.
Experimental Workflow: A Generalized Approach
The following diagram outlines a generalized workflow for the experimental determination of metal complex stability constants.
Caption: Generalized workflow for determining stability constants.
Detailed Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in pH of a solution containing the metal ion and the ligand upon the addition of a standard solution of a strong base.
Causality Behind Experimental Choices:
-
Choice of Solvent: Aqueous solutions are often used to mimic biological conditions. The ionic strength is kept constant using an inert electrolyte (e.g., KNO₃ or NaClO₄) to ensure that activity coefficients remain constant.
-
Inert Atmosphere: Titrations are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the metal ion or the ligand, and to exclude atmospheric carbon dioxide which can affect the pH.
-
Temperature Control: Stability constants are temperature-dependent, so the titration is carried out in a thermostated vessel to maintain a constant temperature.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a standard stock solution of the metal salt (e.g., Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂) of accurately known concentration.
-
Prepare a stock solution of the aminobipyridine ligand of accurately known concentration.
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).
-
Prepare a solution of a strong acid (e.g., HNO₃ or HClO₄) to protonate the ligand initially.
-
Prepare a solution of an inert electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
-
Electrode Calibration:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.
-
-
Titration Procedure:
-
In a thermostated titration vessel, place a known volume of a solution containing the aminobipyridine ligand, the strong acid, and the inert electrolyte.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Start bubbling the inert gas through the solution.
-
Titrate this "ligand-only" solution with the standard base solution, recording the pH after each addition of the titrant. This titration is used to determine the protonation constants of the ligand.
-
In a separate experiment, repeat the titration with a solution containing the same concentrations of the ligand, strong acid, and inert electrolyte, but also including a known concentration of the metal salt.
-
Record the pH after each addition of the standard base.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
Use specialized software (e.g., HYPERQUAD) or graphical methods (e.g., Bjerrum's method) to analyze the data and calculate the stepwise (K₁, K₂, etc.) and overall (β) stability constants.
-
Detailed Protocol: UV-Vis Spectrophotometric Titration
This method is suitable when the metal complex has a distinct absorption spectrum compared to the free ligand and metal ion.
Causality Behind Experimental Choices:
-
Wavelength Selection: The wavelength of maximum absorbance (λₘₐₓ) for the metal complex is chosen for the measurements to ensure maximum sensitivity.
-
Job's Method of Continuous Variation: This method is often used to determine the stoichiometry of the complex by preparing a series of solutions where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the metal salt and the aminobipyridine ligand of accurately known concentrations.
-
Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each (from 0 to 1). Maintain a constant pH and ionic strength.
-
-
Spectrophotometric Measurements:
-
Record the UV-Vis spectrum of each solution to identify the λₘₐₓ of the complex.
-
Measure the absorbance of each solution at the λₘₐₓ.
-
-
Data Analysis (Job's Plot):
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio).
-
The stability constant can be calculated from the absorbance data using appropriate equations, often involving non-linear regression analysis of the titration curve (absorbance vs. ligand concentration).[7]
-
Conclusion: Designing for Stability
The stability of metal complexes with aminobipyridine ligands is a delicate interplay of electronic and steric factors. The electron-donating nature of the amino group generally enhances the stability of the complex compared to the parent 2,2'-bipyridine, with the position of the substituent playing a key role in modulating this effect. A thorough understanding of these principles, supported by robust experimental determination of stability constants, is paramount for the rational design of novel aminobipyridine-based metal complexes for targeted applications in catalysis, materials science, and medicine. The protocols outlined in this guide provide a framework for researchers to reliably assess and compare the stability of these important coordination compounds.
References
- Shoukry, M. M., & Mohamed, G. G. (2002). Potentiometric and spectrophotometric studies on the complex formation of 2-aminopyridine with some transition metal ions. Journal of the Chinese Chemical Society, 49(5), 873-878.
- Ibrahim, M. B., & Moyosore, A. (2014). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2–bipyridine. Chemical Society of Japan, 5(1).
- Janiak, C., Deblon, S., Wu, H. P., Kolm, M. J., Klüfers, P., Piotrowski, H., & Mayer, P. (2000). Modified Bipyridines: 5, 5′-Diamino-2, 2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 2000(9), 1893-1905.
- Lopes, J. H., et al. (2018). Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells. Chemistry–A European Journal, 24(53), 14216-14226.
- Atkinson, G., & Bauman Jr, J. E. (1963). The thermodynamics of complex formation between 2, 2'-bipyridine and transition metal ions. Inorganic Chemistry, 2(1), 64-67.
- Sillén, L. G., & Martell, A. E. (1971). Stability constants of metal-ion complexes. The Chemical Society.
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- Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society (Resumed), 3192-3210.
- Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical reviews, 89(8), 1875-1914.
- IUPAC. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67(7), 1117-1240.
- Hamdamova, D. R., et al. (2023). Determination of Stability Constant of Fe(II) Bipyridine Complex. Global Scientific Journal, 11(5), 2838-2843.
- Al-Khudaydi, A. M., & Faheim, A. A. (2018). Spectrophotometric Study on Stability Constants of Co (II), Ni (II) and Cu (II) Complexes Derived from Isatin. Current Research in Chemistry, 10(1), 1-10.
- Nuhu, H. N., et al. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pharmacy and Pharmacology, 2(3), 54-60.
- Hermann, P., et al. (2021). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes.
- Singh, J., et al. (2019). A Study on Spectrophotometric Determination Stability Constant. International Journal of Research and Analytical Reviews, 6(2), 873-883.
- Janiak, C., et al. (2000). 5,5'-Diamino-2,2'-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 2000(9), 1893-1905.
- Lopes, I. C., et al. (2021). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. Molecules, 26(1), 1-25.
- Thierer, L. M., et al. (2018). Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells. Chemistry–A European Journal, 24(53), 14216-14226.
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The Decisive Influence of the Amine Position: A Comparative Guide to the Properties of Bipyridine Isomers
For researchers, scientists, and professionals in drug development, the nuanced manipulation of ligand properties is a cornerstone of innovation. Bipyridine, a ubiquitous chelating agent, serves as a versatile scaffold in coordination chemistry, catalysis, and materials science. The introduction of an amine substituent dramatically alters its electronic and steric profile. However, the seemingly subtle choice of where to place this amine group on the bipyridine framework has profound and often predictable consequences on the molecule's fundamental properties. This guide provides an in-depth technical comparison of aminobipyridine isomers, elucidating how the amine position governs basicity, electronic and photophysical characteristics, and coordination behavior, supported by experimental data and established chemical principles.
The Foundation: Electronic Effects Dictated by Position
The impact of the amine group's position can be largely understood by considering its electronic influence on the pyridine rings. An amino group is a strong π-donor through resonance and a σ-acceptor through induction. The interplay of these effects, which varies with the amine's location relative to the ring nitrogens, is the primary determinant of the isomer's properties.
To predict the behavior of aminobipyridine isomers, we can draw parallels from the well-studied aminopyridine series (2-amino-, 3-amino-, and 4-aminopyridine).[1]
-
4-Aminopyridine (para-position): The amino group is in conjugation with the ring nitrogen. The strong electron-donating resonance effect significantly increases the electron density on the ring nitrogen, making it the most basic of the isomers.[1]
-
2-Aminopyridine (ortho-position): The amino group is also in conjugation with the ring nitrogen. However, the proximity of the amino group can lead to intramolecular hydrogen bonding and steric effects, which can modulate its basicity and coordination behavior.[2][3]
-
3-Aminopyridine (meta-position): The amino group is not in direct conjugation with the ring nitrogen. Its electron-donating resonance effect does not extend to the ring nitrogen, resulting in a significantly lower basicity compared to the 2- and 4-isomers.[1]
These fundamental principles provide a predictive framework for understanding the properties of aminobipyridine isomers. For instance, in a 2,2'-bipyridine scaffold, an amino group at the 4- or 4'-position is expected to have a more pronounced electronic effect on the coordinating nitrogens than one at the 3- or 3'-position.
Comparative Analysis of Aminobipyridine Isomer Properties
Basicity and pKa
The basicity of an aminobipyridine, a measure of its ability to accept a proton, is a critical parameter influencing its behavior in solution and its coordination to metal ions. The pKa of the conjugate acid is a quantitative measure of this property.
| Isomer Type (Example) | Predicted Relative Basicity | Experimental pKa (Conjugate Acid) | Data Source(s) |
| Unsubstituted 2,2'-Bipyridine | - | 4.33 | [4] |
| 4-Amino-2,2'-bipyridine | High | Predicted to be significantly > 4.33 | - |
| 3-Amino-6,6'-dimethyl-2,2'-bipyridine | Low | Not Reported | [5] |
| 5-Amino-2,2'-bipyridine derivative | Moderate | Not Reported | [1][6] |
| 4,4'-Diamino-2,2'-bipyridine | Very High | 8.14 (Predicted) | [7] |
Note: Experimental pKa values for many mono-aminobipyridine isomers are not widely reported. The predictions are based on the established trends from aminopyridine isomers.[1]
The high predicted basicity of 4,4'-diamino-2,2'-bipyridine is consistent with the strong electron-donating effect of the amino groups in the para positions.[2][7] Conversely, the 3-amino-substituted bipyridine is expected to be the least basic among the isomers due to the lack of direct resonance contribution to the ring nitrogens.[5]
Photophysical Properties
The position of the amine group significantly influences the absorption and emission properties of bipyridine isomers by altering the energy of the π-π* and n-π* electronic transitions.[8] The electron-donating amino group generally leads to a red-shift (shift to longer wavelengths) in the absorption and emission spectra.
| Isomer/Complex | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ) | Data Source(s) |
| [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) | ~452 | ~615 | - | [2] |
| [Ru(4,4'-(NH₂)₂bpy)₃]²⁺ | ~460 | ~620 | - | [2] |
| α-(N-Biphenyl)-amino-2,2'-bipyridines | - | 443-505 | up to 49.1% | [3][9] |
| fac/mer-[Ru(MeCO-5Bpy-R)₃]²⁺ (5-amino-2,2'-bipyridine derivative) | - | - | - | [1][6] |
The data for ruthenium complexes shows that the electron-donating amino groups in 4,4'-diamino-2,2'-bipyridine cause a slight red-shift in both the absorption and emission maxima compared to the unsubstituted bipyridine complex.[2] This is indicative of a smaller HOMO-LUMO gap due to the raising of the HOMO energy level by the amino substituents. Studies on various amino-substituted 2,2'-bipyridines have demonstrated their utility as fluorescent probes, with their emission properties being tunable based on the substitution pattern.[3][9]
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the redox properties of aminobipyridine isomers and their metal complexes. The electron-donating amino group is expected to make the bipyridine ligand easier to oxidize and harder to reduce.
| Ligand/Complex | Ru(II/III) Redox Potential (V vs. Ag/AgCl) | Data Source(s) |
| [Ru(bpy)₃]²⁺ | ~+1.26 | [2] |
| [Ru(4,4'-(NH₂)₂bpy)₃]²⁺ | ~+0.8 to +1.0 | [2] |
| [Ru(bpy)₂(NH₂·S)cat]⁺ (aminothiophenolate ligand) | Series of one-electron reversible waves | [10] |
The significantly lower Ru(II/III) redox potential for the complex with 4,4'-diamino-2,2'-bipyridine compared to the unsubstituted bipyridine complex clearly demonstrates the electron-donating nature of the amino groups.[2] This increased electron density on the ruthenium center makes it easier to oxidize.
Coordination Chemistry
The position of the amino group can influence not only the electronic properties of the resulting metal complex but also its structure and reactivity.
-
Amino groups remote from the coordination site (e.g., 4-, 4'-, 5-, 5'-positions): These isomers primarily act as N,N'-chelating ligands, with the amino groups available for further functionalization or to participate in hydrogen bonding, leading to the formation of supramolecular structures.
-
Amino groups adjacent to the coordination site (e.g., 3-, 3'-, 6-, 6'-positions): The proximity of the amino group can lead to steric hindrance, influencing the geometry of the metal complex. In some cases, the amino group can also participate in coordination, leading to a tridentate binding mode, or it can form intramolecular hydrogen bonds with co-ligands.[5]
For example, in 3-amino-6,6'-dimethyl-2,2'-bipyridine, an intramolecular hydrogen bond from the amino group to the adjacent pyridyl nitrogen has been observed, which influences the planarity of the ligand.[5]
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized protocols for the synthesis and characterization of aminobipyridine isomers.
Synthesis of Aminobipyridine Isomers
The synthesis of aminobipyridine isomers often involves the coupling of appropriately substituted pyridine precursors.
Caption: Generalized synthetic workflow for aminobipyridine isomers.
Protocol 1: General Procedure for Suzuki Coupling
-
In a round-bottom flask, combine the halopyridine (1.0 eq.), pyridineboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired bipyridine.
-
If a nitrobipyridine is synthesized, the nitro group can be reduced to an amine using standard conditions (e.g., SnCl₂/HCl or H₂/Pd-C).
Characterization Workflow
A systematic approach is crucial for the unambiguous characterization of the synthesized isomers and for comparing their properties.
Caption: Comprehensive workflow for the characterization and evaluation of aminobipyridine isomers.
Protocol 2: pKa Determination by Potentiometric Titration
-
Prepare a standard solution of the aminobipyridine isomer in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the aminobipyridine solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH at regular intervals of added acid.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the half-equivalence point of the titration curve.
Conclusion: A Predictive Tool for Rational Design
The position of an amino group on a bipyridine scaffold is a powerful yet subtle tool for tuning its electronic, photophysical, and coordination properties. By understanding the fundamental principles of electronic effects, researchers can make informed predictions about the behavior of different aminobipyridine isomers. The 4- and 4'-amino isomers will generally exhibit the strongest electron-donating character, leading to higher basicity, red-shifted absorption and emission, and lower oxidation potentials in their metal complexes. Conversely, the 3- and 3'-amino isomers will have a much-attenuated electronic influence on the coordinating nitrogens. The 5- and 5'-isomers will display intermediate properties, while the 6- and 6'-isomers will introduce significant steric considerations. This guide provides a framework for the rational selection and design of aminobipyridine ligands for specific applications, from the development of novel catalysts and photosensitizers to the construction of advanced materials and targeted therapeutics.
References
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Ishida, H., et al. (2007). Photophysical properties and excitation polarization of fac/mer-ruthenium complexes with 5'-amino-2,2'-bipyridine-5-carboxylic acid derivatives. Inorganic Chemistry, 46(16), 6406–6415. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Guide to (NH2)2bpy and Other Bipyridine Ligands for Researchers. BenchChem Technical Guides.
-
Constable, E. C., et al. (1993). Synthesis, properties and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine. Journal of the Chemical Society, Dalton Transactions, (13), 1947-1954. [Link]
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Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6867. [Link]
-
Patra, A. K., et al. (2000). Ruthenium Complexes of Quinone Related Ligands: A Study of the Electrochemical Properties of 2-Aminothiophenolatobis(2,2'-Bipyridine)Ruthenium(II). Inorganic Chemistry, 39(16), 3654–3660. [Link]
-
MDPI. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Retrieved from [Link]
-
D'Alfonso, G., et al. (1983). Preparation and spectroscopic, electrochemical and photophysical properties of mono-, di-nuclear and mixed-valence species derived from the photosensitizing group (2,2′-bipyridine)(2,2′:6′,2″-terpyridine)ruthenium(II). Journal of the Chemical Society, Dalton Transactions, (12), 2671-2677. [Link]
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Blakeley, M. P., et al. (2015). Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin. Angewandte Chemie International Edition, 54(19), 5703–5706. [Link]
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PubChem. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to [4,4'-Bipyridin]-2-amine: A Guide for Medicinal and Process Chemists
Introduction
The [4,4'-bipyridin]-2-amine scaffold is a privileged structural motif in modern chemistry. Its unique electronic properties and ability to act as a versatile bidentate ligand make it a cornerstone in the development of pharmaceuticals, functional materials, and catalysts.[1] Molecules incorporating this core have shown promise as potent enzyme inhibitors and are key intermediates in the synthesis of complex biologically active compounds.[1][2]
Given its significance, the efficient and scalable synthesis of this compound is a critical challenge for researchers in both academic and industrial settings. The choice of synthetic route can profoundly impact project timelines, cost of goods, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing validated protocols to empower researchers in their synthetic endeavors.
Strategy 1: The Convergent Cross-Coupling Approach via Suzuki-Miyaura Reaction
This strategy is arguably the most prevalent in modern synthetic chemistry for constructing biaryl systems, including bipyridines.[3][4] The core logic is to build the molecule by coupling two pre-functionalized pyridine rings. The key disconnection involves forming the C-C bond between a 2-aminopyridine derivative and a 4-pyridyl derivative. A robust execution of this strategy relies on the synthesis of a key building block, 2-amino-4-bromopyridine, which is then coupled with pyridine-4-boronic acid.[5][6]
Synthetic Workflow Overview
Caption: Convergent synthesis via Suzuki-Miyaura coupling.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is favored for its operational simplicity and high functional group tolerance.[6] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-amino-4-bromopyridine, forming a Pd(II) complex.[6]
-
Transmetalation: In the presence of a base (e.g., Na₂CO₃, K₂CO₃), the aryl group from the activated organoboron species (pyridine-4-boronic acid) is transferred to the palladium center. This step displaces the halide and forms a diorganopalladium(II) complex.[7]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of this compound and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Experimental Protocols
Protocol 1A: Synthesis of 2-Amino-4-bromopyridine via Hofmann Degradation [5][8]
This multi-step synthesis starts from the readily available 4-bromopyridine hydrochloride and is noted for its suitability for industrial-scale production.[5]
-
Esterification: 4-Bromopyridine hydrochloride is reacted with ethyl pyruvate in the presence of hydrogen peroxide and ferrous sulfate in dichloromethane to yield crude ethyl 4-bromopyridine-2-carboxylate.[8]
-
Amination: The crude ester is treated with an ammonia solution to form 4-bromopyridine-2-carboxamide.[5]
-
Hofmann Degradation: The amide is subjected to a Hofmann degradation using sodium hydroxide and bromine at low temperatures (-10°C to 0°C) to yield the target intermediate, 2-amino-4-bromopyridine.[5][8]
Protocol 1B: Suzuki-Miyaura Cross-Coupling [6][9]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-4-bromopyridine (1.0 equiv), pyridine-4-boronic acid (1.2 equiv), a base such as sodium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as Toluene/Ethanol/Water (4:1:1), via syringe.[9]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 8-12 hours), cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Assessment |
| Yield | Generally good to excellent for the coupling step (70-95%). Overall yield is dependent on the multi-step synthesis of the bromopyridine intermediate. |
| Scalability | Excellent. Both the intermediate synthesis and the Suzuki coupling are well-documented for large-scale production.[5] |
| Reagents | Boronic acids and palladium catalysts are commercially available but can be costly. The synthesis of the bromopyridine intermediate uses inexpensive bulk starting materials.[5] |
| Versatility | High. A vast library of substituted pyridineboronic acids is available, allowing for rapid generation of diverse analogues. |
| Conditions | Mild reaction conditions, tolerant of many functional groups.[6] |
Strategy 2: The Linear Approach via Late-Stage Amination
This strategy involves first constructing the 4,4'-bipyridine core and then introducing the amino group in a final step. This linear approach is particularly useful when the desired amine is complex, volatile, or incompatible with the conditions of C-C bond formation. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[10][11]
Synthetic Workflow Overview
Caption: Linear synthesis via late-stage Buchwald-Hartwig amination.
Mechanistic Insight: The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][12] The catalytic cycle shares similarities with the Suzuki coupling.
-
Oxidative Addition: A Pd(0) complex, typically stabilized by a bulky phosphine ligand, undergoes oxidative addition to the C-Br bond of 2-bromo-4,4'-bipyridine to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center. A strong base (e.g., NaOt-Bu, LHMDS) then deprotonates the coordinated amine to form a palladium amide complex.[12]
-
Reductive Elimination: This is the product-forming step, where the C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.[10] The choice of ligand is critical to promote this step and prevent side reactions like beta-hydride elimination.
Experimental Protocols
Protocol 2A: Synthesis of 2-Bromo-4,4'-bipyridine
This intermediate can be synthesized via a Suzuki-Miyaura coupling between 2,4-dibromopyridine and pyridine-4-boronic acid, carefully controlling the stoichiometry and conditions to favor mono-coupling.
Protocol 2B: Buchwald-Hartwig Amination [13][14]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a sealed tube or pressure vessel with 2-bromo-4,4'-bipyridine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-8 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 equiv).
-
Amine Source: Add the amine source. For the synthesis of a primary amine, an ammonia equivalent such as benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS) is often used, followed by acidic hydrolysis.[11]
-
Solvent & Reaction: Add a dry, degassed solvent (e.g., Toluene, Dioxane) and seal the vessel. Heat the reaction to 80-110 °C.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool the reaction, quench carefully, and perform an extractive work-up. If a protected amine was used, an additional deprotection step (e.g., acid hydrolysis) is required.
-
Purification: Purify the final product by column chromatography or recrystallization.
| Parameter | Assessment |
| Yield | Can be high for the amination step (60-90%), but requires careful optimization of catalyst, ligand, and base.[13][14] |
| Scalability | Moderate. Can be challenging due to the air-sensitivity of catalysts/ligands and the use of strong bases. |
| Reagents | Specialized ligands and palladium precatalysts can be expensive. Strong, anhydrous bases require careful handling. |
| Versatility | Excellent for installing a wide variety of primary and secondary amines, offering a different axis for diversification compared to the Suzuki approach.[10][13] |
| Conditions | Generally requires strictly anhydrous and inert conditions. The use of strong bases may limit functional group tolerance. |
Strategy 3: The Classical Approach via Ullmann Condensation
The Ullmann reaction is the classic copper-catalyzed method for forming C-C and C-heteroatom bonds.[15][16] While largely superseded by palladium-catalyzed methods for many applications, modern advancements have revived its utility. For C-N bond formation (a variant known as the Goldberg reaction), it offers a palladium-free alternative to the Buchwald-Hartwig amination.[17]
Synthetic Workflow Overview
Caption: Linear synthesis using a classical Ullmann condensation.
Mechanistic Considerations
The mechanism of the Ullmann condensation involves a copper(I) species.[17] A copper(I) amide is typically formed in situ, which then reacts with the aryl halide (2-bromo-4,4'-bipyridine). The reaction likely proceeds through an oxidative addition/reductive elimination pathway, though the exact mechanism can be complex.[16] Traditional protocols required stoichiometric copper and very high temperatures (>200 °C), but modern systems use catalytic copper with ligands (e.g., phenanthrolines, diamines) to facilitate the reaction under milder conditions.[17][18]
| Parameter | Assessment |
| Yield | Often moderate and can be substrate-dependent. Can suffer from lower reliability compared to palladium systems.[15] |
| Scalability | Potentially very high due to the low cost of copper catalysts. |
| Reagents | Copper catalysts are significantly cheaper and more abundant than palladium. |
| Versatility | Generally less versatile and has a narrower substrate scope than the Buchwald-Hartwig reaction.[17] |
| Conditions | While modern methods are milder, Ullmann-type reactions often require higher temperatures (120-180 °C) than their palladium counterparts.[17] |
Head-to-Head Comparison Summary
| Feature | Strategy 1: Suzuki-Miyaura | Strategy 2: Buchwald-Hartwig | Strategy 3: Ullmann Condensation |
| Approach | Convergent C-C Coupling | Linear C-N Coupling | Linear C-N Coupling |
| Key Transformation | Pd-catalyzed C(sp²)-C(sp²) | Pd-catalyzed C(sp²)-N | Cu-catalyzed C(sp²)-N |
| Typical Yield | High | High, but requires optimization | Moderate to Good |
| Reagent Cost | Moderate (Pd, Boronic Acids) | High (Pd, Specialized Ligands) | Low (Cu) |
| Scalability | Excellent | Moderate | Excellent |
| Conditions | Mild (80-100 °C) | Mild to Moderate (80-110 °C) | Moderate to High (120-180 °C) |
| Key Advantage | High reliability, vast library of building blocks | Unmatched versatility for amine scope | Low catalyst cost |
| Key Disadvantage | Multi-step intermediate prep | Cost and sensitivity of reagents | Harsher conditions, lower scope |
Conclusion and Recommendations
The synthesis of this compound can be approached through several robust and well-documented chemical strategies. The optimal choice is dictated by the specific goals of the research program.
-
For discovery chemistry and rapid analogue synthesis, the Suzuki-Miyaura coupling (Strategy 1) is the undisputed method of choice. Its reliability, mild conditions, and the commercial availability of a vast array of boronic acids allow for the efficient exploration of chemical space around the 4-pyridyl ring.
-
When the primary goal is to explore diversity at the 2-amino position, the Buchwald-Hartwig amination (Strategy 2) provides a powerful and versatile platform. It allows for the late-stage introduction of a wide range of primary and secondary amines that might not be compatible with other synthetic steps.
-
For large-scale, cost-driven process chemistry, the Ullmann condensation (Strategy 3) presents an attractive, palladium-free alternative. While potentially requiring more process optimization, the significant cost savings from using a copper catalyst make it a compelling option for industrial manufacturing.
By understanding the mechanistic underpinnings, operational requirements, and strategic advantages of each route, researchers can make informed decisions to accelerate their research and development efforts in this critical area of chemical science.
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A Comparative Guide to Mechanistic Validation: The Case of a [4,4'-Bipyridin]-2-amine Palladium Catalyst in Suzuki-Miyaura Coupling
Prepared by: A Senior Application Scientist
Executive Summary
The rational design of next-generation catalysts hinges on a deep, molecular-level understanding of their operative mechanisms. This guide provides a comprehensive framework for validating the catalytic mechanism of a representative palladium complex featuring a [4,4'-Bipyridin]-2-amine ligand in the context of a Suzuki-Miyaura cross-coupling reaction. We move beyond simple performance metrics to delineate a multi-faceted validation strategy that integrates kinetic analysis, in-situ spectroscopic monitoring, and computational modeling. By comparing the performance of this complex with established catalytic systems, we highlight the critical importance of mechanistic insight in catalyst development. This document is intended for researchers, chemists, and drug development professionals seeking to rigorously characterize and optimize novel catalytic systems.
The Catalytic System: A Novel this compound Complex
Bipyridine derivatives are a cornerstone of coordination chemistry, prized for their robust coordination to transition metals and the tunability of their electronic properties.[1] The subject of our study, a palladium complex coordinated with this compound, introduces an amino functional group that can modulate the electronic and steric environment of the metal center, potentially influencing catalytic activity and stability.[2] We will examine its performance in a model Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid.
The Hypothesized Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle.[3] Our initial hypothesis for the this compound-ligated system follows this canonical pathway, consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. The bidentate bipyridine ligand is expected to stabilize the palladium center throughout this cycle.[4]
Figure 1: Hypothesized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance Analysis
To contextualize the performance of our this compound complex (Catalyst A ), we compare it against two well-established catalyst archetypes in the same model reaction: a palladium complex with a bulky biarylphosphine ligand (e.g., SPhos, Catalyst B ) and a palladium N-heterocyclic carbene (NHC) complex (e.g., PEPPSI-IPr, Catalyst C ).[5][6] Initial screening provides benchmark data under standardized conditions.
| Catalyst System | Ligand Type | Reaction Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Selectivity (Ar-Ar' vs. Ar-Ar) |
| Catalyst A | This compound | 4 | 88 | 220 | >99:1 |
| Catalyst B | Biarylphosphine | 2 | 95 | 475 | >99:1 |
| Catalyst C | N-Heterocyclic Carbene | 3 | 92 | 307 | >99:1 |
Table 1: Initial performance comparison of different catalyst systems.
While Catalyst A demonstrates good activity and excellent selectivity, its turnover frequency (TOF) is lower than the established systems. This observation prompts a deeper investigation: Is a specific step in the catalytic cycle rate-limiting? Does the ligand play a role beyond simple stabilization? Answering these questions requires moving beyond performance screening to rigorous mechanistic validation.
A Multi-faceted Approach to Mechanism Validation
Figure 2: Integrated workflow for validating a catalytic mechanism.
Kinetic Analysis: Uncovering the Rate-Limiting Step
Causality: Kinetic studies are fundamental to understanding reaction mechanisms. By systematically varying the concentration of each reactant and monitoring the reaction rate, we can determine the reaction order with respect to each component. This mathematical relationship, or rate law, provides powerful insight into which species are involved in the rate-determining step (RDS) of the catalytic cycle.[7][8]
-
Setup: A jacketed reactor equipped with an overhead stirrer, temperature probe, and automated sampling system is charged with the solvent and internal standard.
-
Thermal Equilibration: The reactor is brought to the desired temperature (e.g., 80 °C).
-
Reaction Initiation: The arylboronic acid, base, aryl halide, and finally the this compound palladium pre-catalyst are added in a defined sequence. Time zero is marked upon catalyst addition.
-
Automated Sampling: Samples are withdrawn from the reaction mixture at regular intervals (e.g., every 5 minutes) via the automated system.
-
Quenching & Analysis: Each sample is immediately quenched and analyzed by GC-MS or HPLC to determine the concentration of reactants and products over time.
-
Data Processing: The concentration versus time data is plotted. The initial rate is determined from the initial slope of the product formation curve. This entire process is repeated while varying the initial concentration of one component at a time.
Let's assume the experiments yield the following rate law: Rate = k[Catalyst]¹[Aryl Bromide]¹[Boronic Acid]⁰[Base]⁰. This result strongly suggests that the rate-determining step involves one molecule of the catalyst and one molecule of the aryl bromide, while the boronic acid and base are not involved. This points towards oxidative addition being the rate-limiting step in the catalytic cycle.
In-situ Spectroscopic Monitoring: Visualizing Intermediates
Causality: While kinetics provides indirect evidence about the RDS, in-situ spectroscopy offers a direct window into the reaction, allowing for the observation and characterization of transient intermediates that exist during the catalytic cycle.[9][10] Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can track the rise and fall of species in real-time, providing direct proof of their existence.[11][12]
-
Preparation: A high-pressure NMR tube is charged with the aryl bromide, arylboronic acid, base, solvent (deuterated), and an internal standard inside an inert atmosphere glovebox.
-
Background Spectrum: A baseline ¹H and ³¹P NMR spectrum (if applicable) is acquired at the reaction temperature before adding the catalyst.
-
Initiation: A concentrated solution of the palladium pre-catalyst is injected into the NMR tube.
-
Time-Resolved Acquisition: A series of NMR spectra are acquired automatically at set intervals (e.g., every 10 minutes) over the entire course of the reaction.
-
Data Analysis: The spectra are analyzed to identify new signals corresponding to catalytic intermediates. The integration of these signals relative to the internal standard is used to quantify their concentration over time.
For our system, we would look for new signals in the aromatic region and potentially new bipyridine ligand signals corresponding to the formation of the [(L)Pd(II)(Ar)(Br)] oxidative addition complex. The observation of this species, followed by its consumption as a new intermediate appears, would provide strong evidence for the proposed sequence of steps.
Computational Modeling: Mapping the Energy Landscape
Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool. It allows us to build molecular models of the proposed intermediates and transition states and calculate their relative energies.[13][14] This provides a complete energy profile of the catalytic cycle, helping to identify the highest energy barrier (the kinetic bottleneck) and corroborating the structures of intermediates observed experimentally.[15]
-
Model Building: The structures of reactants, products, the catalyst, and all proposed intermediates and transition states are built in silico.
-
Geometry Optimization: The geometry of each structure is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that optimized structures are true energy minima (intermediates) or first-order saddle points (transition states).
-
Energy Profile Construction: The relative free energies of all species are plotted to create a reaction coordinate diagram.
A DFT study could confirm that the calculated energy barrier for oxidative addition is the highest in the cycle, aligning perfectly with the kinetic data. Furthermore, it could predict the NMR chemical shifts of the [(L)Pd(II)(Ar)(Br)] intermediate, which can be directly compared with the experimental in-situ NMR data for definitive assignment.
Synthesis of Findings: The Validated Mechanism
By integrating the results from our multi-faceted approach, we can move from a hypothesized to a validated mechanism:
-
Kinetics established a rate law of Rate = k[Catalyst]¹[Aryl Bromide]¹, pointing to oxidative addition as the rate-determining step.
-
In-situ NMR directly observed the formation and consumption of the proposed oxidative addition intermediate, [(L)Pd(II)(Ar)(Br)], confirming its role in the catalytic cycle.
-
DFT Calculations corroborated that the transition state for oxidative addition represents the highest energy barrier in the entire cycle and confirmed the structural assignment of the observed intermediate.
This confluence of evidence provides a high degree of confidence that for the this compound palladium catalyst in this Suzuki-Miyaura coupling, the rate is limited by the initial oxidative addition step. The lower TOF compared to Catalyst B and C can therefore be attributed to a higher activation barrier for this specific step, a hypothesis that can guide future ligand modifications to accelerate this process.
Conclusion
Validating a catalytic mechanism is an intensive but essential endeavor. A simple comparison of yield or turnover frequency provides an incomplete picture. As demonstrated, a rigorous, evidence-based approach that combines kinetic, spectroscopic, and computational methods is necessary to build a trustworthy and actionable understanding of how a catalyst functions at the molecular level. This detailed insight is the true catalyst for innovation, enabling the rational design of more efficient and selective chemical transformations for research and industry.
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A Comparative Analysis of the Biological Activity of [4,4'-Bipyridin]-2-amine Derivatives: A Guide for Drug Discovery Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Within this broad class, the [4,4'-Bipyridin]-2-amine framework presents a unique structural motif with significant potential for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the biological activities of this compound derivatives, drawing upon structure-activity relationship (SAR) studies of closely related compounds to inform future drug design. While direct comparative studies on a series of this compound derivatives are limited in the current literature, this guide will synthesize available data on related 4,4'-bipyridine and 2-aminopyridine analogs to provide valuable insights for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Promising Pharmacophore
The this compound core, with its interconnected pyridine rings and a strategically placed amino group, offers several key features for drug design. The bipyridine system can participate in π-stacking interactions with biological targets, while the nitrogen atoms can act as hydrogen bond acceptors. The 2-amino group provides a crucial point for further functionalization, allowing for the modulation of physicochemical properties and the introduction of pharmacophoric groups to enhance target binding and biological activity.
Comparative Anticancer Activity: Insights from Related Pyridine Derivatives
While specific data on a series of this compound derivatives is scarce, extensive research on other pyridine and bipyridine analogs provides a strong foundation for understanding their potential as anticancer agents. Studies have shown that the anticancer activity of these compounds is often linked to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. A review of various pyridine derivatives highlights that the presence of specific functional groups can significantly enhance their antiproliferative activity against various cancer cell lines. For instance, the introduction of methoxy (-OCH3) and hydroxyl (-OH) groups has been shown to improve anticancer efficacy.
A hypothetical SAR study for this compound derivatives, based on findings from related compounds, can be envisioned as follows:
Caption: Hypothetical Structure-Activity Relationship for Anticancer Activity.
Potential Mechanisms of Action
Bipyridine derivatives have been shown to exert their anticancer effects through various mechanisms:
-
Induction of Apoptosis: Many pyridine-containing compounds trigger programmed cell death in cancer cells. This can occur through the intrinsic pathway, involving mitochondrial membrane depolarization and the release of pro-apoptotic factors, or the extrinsic pathway, initiated by death receptors on the cell surface.
-
Cell Cycle Arrest: These derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G2/M.
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could potentially target key kinases involved in cancer cell signaling, such as AKT, BRAF, and LIMK, thereby inhibiting cell growth and survival.[1]
Caption: MTT Assay Workflow for Anticancer Screening.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Detailed Protocol:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. While direct comparative studies are currently lacking, the wealth of information on related pyridine and bipyridine derivatives provides a strong rationale for the synthesis and evaluation of a focused library of this compound analogs. Future research should focus on:
-
Systematic Synthesis: Synthesizing a diverse library of this compound derivatives with various substituents on the amino group and the pyridine rings.
-
Comprehensive Biological Screening: Evaluating these derivatives against a panel of cancer cell lines and microbial strains to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Efficacy: Assessing the therapeutic potential of lead compounds in preclinical animal models.
By leveraging the insights from related compound classes and employing rigorous experimental methodologies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation therapies.
References
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-
Remanan, M. K., & Elias, A. (2012). The antibacterial activity of 4,4'-bipyridinium amphiphiles with conventional, bicephalic and gemini architectures. Bioorganic & medicinal chemistry letters, 22(12), 4065–4069. [Link]
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A Senior Application Scientist's Guide to Reproducible Synthesis of [4,4'-Bipyridin]-2-amine
Introduction: The Significance of [4,4'-Bipyridin]-2-amine in Modern Chemistry
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry, materials science, and catalysis. Its unique structure, featuring a bipyridine backbone with a strategically placed amino group, allows for versatile functionalization and coordination with metal ions. This makes it a valuable building block for the synthesis of novel pharmaceutical agents, functional materials with tailored electronic properties, and efficient catalysts. The reproducibility of its synthesis is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed, reproducible protocols and expert insights to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Synthetic Protocols
Two principal and reproducible strategies for the synthesis of this compound will be discussed and compared:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A convergent approach that builds the bipyridine scaffold from two pre-functionalized pyridine rings.
-
Modified Chichibabin Direct Amination: A direct functionalization of the pre-formed 4,4'-bipyridine core.
The following table provides a high-level comparison of these two protocols, with detailed experimental procedures and discussions to follow.
| Parameter | Protocol 1: Suzuki-Miyaura Coupling | Protocol 2: Modified Chichibabin Amination |
| Starting Materials | 2-Amino-4-bromopyridine, 4-Pyridylboronic acid | 4,4'-Bipyridine, an amine source (e.g., n-butylamine) |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Sodium hydride (NaH), Lithium iodide (LiI) |
| Reaction Conditions | Mild to moderate (typically 80-100 °C) | Moderate to high (typically 85 °C) |
| Reported Yield | Moderate to high (50-90%, substrate dependent)[1] | Moderate to good (yields can vary)[2] |
| Key Advantages | High functional group tolerance, convergent synthesis | Atom-economical, direct C-H functionalization |
| Potential Challenges | Catalyst poisoning by amino group, boronic acid instability | Potential for di-substitution, handling of reactive reagents |
| Purification | Column chromatography | Column chromatography |
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds.[3] In this protocol, the bipyridine skeleton is constructed by coupling 2-amino-4-bromopyridine with 4-pyridylboronic acid in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices
The choice of a palladium catalyst with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is crucial for facilitating the catalytic cycle. The phosphine ligands stabilize the palladium center and modulate its reactivity. A base, typically sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system, often containing water, is used to dissolve the inorganic base and facilitate the reaction.
Self-Validating System and Reproducibility
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of starting materials. The product can be purified by column chromatography, and its identity and purity confirmed by NMR spectroscopy and mass spectrometry, providing a self-validating system. However, reproducibility issues can arise from the quality of the palladium catalyst and the stability of the pyridylboronic acid.[4] It is advisable to use fresh, high-quality reagents and to degas the reaction mixture to prevent catalyst oxidation.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Amino-4-bromopyridine
-
4-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 2-amino-4-bromopyridine (1.0 eq), 4-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), under a stream of inert gas.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 20 mL dioxane and 5 mL water for a 10 mmol scale reaction).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Visualization of the Suzuki-Miyaura Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Protocol 2: Modified Chichibabin Direct Amination
The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives.[5] Traditional methods often require harsh conditions, but a modified protocol using a sodium hydride-iodide composite offers a milder and more user-friendly approach.[2] This protocol describes the direct amination of 4,4'-bipyridine at the 2-position.
Causality Behind Experimental Choices
The combination of sodium hydride (NaH) and lithium iodide (LiI) generates a more reactive aminating species from a primary amine (in this case, an ammonia surrogate or a primary amine that can be deprotected) than NaH alone. The iodide additive is thought to enhance the Brønsted basicity of NaH.[4] The reaction is performed in an inert solvent like tetrahydrofuran (THF) under heating to promote the nucleophilic attack on the electron-deficient pyridine ring.
Self-Validating System and Reproducibility
Similar to the Suzuki-Miyaura coupling, the reaction progress can be monitored by TLC or LC-MS. A key challenge in this reaction is controlling the regioselectivity and preventing di-substitution. By using a stoichiometric amount of the aminating reagent and carefully controlling the reaction time, the formation of the mono-aminated product can be favored. Purification by column chromatography is typically required to separate the desired product from unreacted starting material and any di-substituted byproducts. The identity and purity of the product are confirmed by standard analytical techniques.
Experimental Protocol: Modified Chichibabin Amination
Materials:
-
4,4'-Bipyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
n-Butylamine (as an example of a primary amine)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a 10 mL sealed tube containing 4,4'-bipyridine (1.0 eq), add NaH (3.0 eq) and LiI (2.0 eq) under a nitrogen atmosphere.
-
Add anhydrous THF (to achieve a concentration of ~1 M).
-
Add n-butylamine (2.0 eq) at room temperature.
-
Seal the tube and heat the reaction mixture to 85 °C for 7-12 hours.
-
Monitor the reaction for the formation of the mono-aminated product by TLC.
-
After completion, carefully quench the reaction at 0 °C with ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate N-butyl-[4,4'-bipyridin]-2-amine. Note: For the synthesis of the primary amine, a protected amine or an ammonia surrogate would be used, followed by a deprotection step.
Visualization of the Modified Chichibabin Workflow
Sources
- 1. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. mdpi.com [mdpi.com]
- 4. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [4,4'-Bipyridin]-2-amine
Navigating the complexities of laboratory waste is paramount for ensuring a safe, compliant, and environmentally responsible research environment. This guide provides a detailed protocol for the proper disposal of [4,4'-Bipyridin]-2-amine, a compound requiring meticulous handling due to its toxicological profile. The procedures outlined below are designed to provide clarity and build upon the foundational principles of chemical safety and regulatory compliance.
Immediate Safety Profile & Hazard Assessment
Before any handling or disposal, it is crucial to recognize the inherent hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its structure as an amino-derivative of bipyridine allows us to infer a significant hazard profile based on closely related molecules like 2,2'-Bipyridine.
Based on surrogate data, this compound should be treated as a substance that is toxic if swallowed or in contact with skin .[1][2] It may also cause skin, eye, and respiratory irritation.[1] Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste .[3][4]
Immediate Personal Protective Equipment (PPE) is non-negotiable:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat must be worn at all times.[5]
-
Respiratory Protection: All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation.[5]
The Core Principle: Professional Disposal is Mandatory
Under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in regular trash.[6][7] Amines and pyridine derivatives can be harmful to aquatic life and ecosystems.[1][6] The required method of disposal is through a licensed hazardous waste disposal service, which will typically employ high-temperature incineration to ensure complete destruction.[3][5]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance from the point of generation to final collection.
Step 1: Waste Identification and Segregation Immediately classify any material contaminated with this compound as hazardous waste. This includes:
-
Unused or expired solid reagent.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weigh boats, gloves, paper towels).
It is critical to segregate this waste stream. Do not mix this compound waste with other chemical wastes, especially acids or oxidizing agents, to prevent hazardous reactions.[6] Keep solid and liquid waste in separate, dedicated containers.[5]
Step 2: Containerization
-
Liquid Waste: Use a dedicated, leak-proof waste container made of a chemically compatible material such as high-density polyethylene (HDPE).[5] The container must have a secure, screw-top lid.
-
Solid Waste: Use a clearly marked, sealable bag or a wide-mouth solid waste container. Ensure it is robust enough to prevent punctures from contaminated items.
Step 3: Labeling Proper labeling is a critical regulatory requirement. Each waste container must be clearly labeled with:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound Waste ".
-
A list of all components, including solvents and their approximate concentrations.[5]
-
The date accumulation started.
Step 4: On-Site Accumulation and Storage Store waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. The storage location must be:
-
Cool, dry, and well-ventilated.[6]
-
Away from direct sunlight and sources of heat or ignition.[6]
-
Stored in a secondary containment bin to control potential leaks.
-
Locked up or otherwise secured to prevent unauthorized access.
Step 5: Arranging for Final Disposal Once your waste container is full or has been stored for the maximum period allowed by your institution (often not exceeding one year), contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[5] Do not attempt to transport hazardous waste off-site yourself.
Spill and Emergency Procedures
Preparedness for accidental spills is essential.[6]
-
Minor Spill (Solid):
-
Ensure proper PPE is worn.
-
Avoid generating dust.[1]
-
Gently sweep or scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and collect the cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid):
-
Contain the spill using absorbent pads or other inert material (e.g., sand, vermiculite).[1]
-
Collect the absorbed material into a hazardous waste container.
-
Decontaminate the area and dispose of cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
In case of personal exposure, follow these first-aid measures while seeking immediate medical attention:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[8][9]
Quantitative Data and Handling Summary
The following table summarizes key operational parameters for handling this compound waste, based on general guidelines for toxic amine and pyridine compounds.
| Parameter | Guideline/Requirement | Rationale & Source |
| Waste Classification | Hazardous Waste (Toxic) | Based on the toxicity profile of similar bipyridine compounds.[1][3] |
| Container Material | High-Density Polyethylene (HDPE) or other compatible plastic/glass. | To ensure chemical compatibility and prevent container degradation.[5] |
| Primary Disposal Method | Professional Incineration | High-temperature incineration is required for the complete destruction of toxic organic compounds.[3] |
| Sewer Disposal | Strictly Prohibited | Amines and pyridine derivatives pose a significant risk to aquatic ecosystems.[6][10] |
| PPE Requirements | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | To prevent skin and eye contact with a substance considered toxic.[5] |
| Handling Location | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
-
Amine Disposal For Businesses. Collect and Recycle.
-
Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Benchchem.
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
-
Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI).
-
Safety Data Sheet - 2,2'-Bipyridine. Sigma-Aldrich.
-
Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.
-
Safety Data Sheet - Pyridine. Fisher Scientific.
-
Chemical Waste Management Guide. Auburn University Risk Management and Safety.
-
Pyridine for Synthesis Safety Data Sheet. Loba Chemie.
-
4,4'-Bipyridine Safety Data Sheet. Apollo Scientific.
-
This compound. PubChem, National Center for Biotechnology Information.
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial.
-
Safety Data Sheet - 2-Amino-4-methylpyridine. Sigma-Aldrich.
-
Safety Data Sheet - D216305. Sigma-Aldrich.
-
Safety Data Sheet - 2,2'-Bipyridine. 123D Lab.
-
Safety Data Sheet - alpha, alpha``-Dipyridyl. Fisher Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [4,4'-Bipyridin]-2-amine
This document provides a comprehensive operational guide to the safe handling of [4,4'-Bipyridin]-2-amine. As specific toxicological data for this compound is limited, this guide is built upon a precautionary principle, deriving its recommendations from the known hazard profiles of structurally analogous compounds, including aminopyridines and bipyridine isomers. Our core mission is to empower researchers with the knowledge to manage chemical risks proactively, ensuring both personal safety and data integrity.
Hazard Profile Analysis: Understanding the Risk
The foundation of any safety protocol is a deep understanding of the potential hazards. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, analysis of related structures like 2-aminopyridine, 2,2'-bipyridine, and 4,4'-bipyridine reveals a consistent pattern of significant toxicity.[1][2] These compounds are readily absorbed through the skin and gastrointestinal tract and are known to be acutely toxic.[1]
The primary risks associated with this class of chemicals, and therefore presumed for this compound, are:
-
Acute Toxicity (Oral & Dermal): Many analogous compounds are classified as "Toxic if swallowed" and "Toxic in contact with skin".[2][3][4][5][6] This presents a significant risk of systemic poisoning from even minor spills on the skin or accidental ingestion.
-
Skin and Eye Damage: Aminopyridines and bipyridines are often severe irritants, capable of causing serious eye damage and skin irritation upon contact.[3][7][8][9]
-
Respiratory Tract Irritation: As a solid, the compound poses an inhalation risk if it becomes airborne as a dust or aerosol, potentially causing respiratory irritation.[3][8]
Given these potential hazards, a multi-layered personal protective equipment (PPE) strategy is not merely recommended; it is essential.
| Hazard Statement | Description | Commonly Found In Analogs |
| H301, H311 | Toxic if swallowed, Toxic in contact with skin | 2-Aminopyridine, 2,2'-Bipyridine, 4,4'-Bipyridine[2][3][4][5][6] |
| H315 | Causes skin irritation | 2-Aminopyridine[3][8] |
| H319 | Causes serious eye irritation | 2-Aminopyridine[3][8] |
| H335 | May cause respiratory irritation | 2-Aminopyridine[3][8] |
Core PPE Requirements: A Head-to-Toe Protocol
All handling of this compound must occur within a certified chemical fume hood to control vapor and particulate exposure.[10][11][12] The following PPE is mandatory for all procedures.
Hand Protection: The First Line of Defense
Due to the high acute dermal toxicity of analogous compounds, skin contact must be meticulously avoided.[3]
-
Glove Selection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common standard, but always check the manufacturer's compatibility chart for pyridines.
-
Double-Gloving: For all procedures involving open handling of the solid or its solutions (e.g., weighing, transfers, solution preparation), double-gloving is required. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you pause to replace the outer pair.
-
Glove Removal: Use the proper removal technique to avoid skin contact with a contaminated outer surface.[10][11] Dispose of contaminated gloves as hazardous waste immediately.[11]
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A buttoned, permeation-resistant laboratory coat is required. For tasks with a higher risk of splashes, such as large-scale solution preparations or reaction workups, a disposable, solid-front gown should be worn over the standard lab coat.[12]
-
Clothing: Wear long pants and closed-toe shoes. No part of the leg or foot should be exposed.
Eye and Face Protection: Preventing Ocular Exposure
Given the severe eye irritation potential, robust eye protection is non-negotiable.[3][8]
-
Standard Operations: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required.[11][13] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
High-Risk Procedures: When handling larger quantities (>1 gram) or performing tasks with a significant splash risk (e.g., sonicating solutions, filtering), a full-face shield must be worn in addition to chemical splash goggles.[11]
Respiratory Protection: Mitigating Inhalation Risk
The primary inhalation risk comes from airborne dust when handling the solid compound.
-
Weighing and Transfers: All weighing and transfers of the solid must be performed in a chemical fume hood or a dedicated ventilated balance enclosure to contain airborne particles.[10][12]
-
Required Use: If engineering controls are insufficient or during an emergency spill response, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for nuisance dusts.[11] For significant aerosol generation potential or spill cleanup, a full-face respirator with appropriate cartridges should be used.[13]
Operational Plans: PPE Selection by Task
The level of PPE should be commensurate with the risk of the specific task being performed.
| Laboratory Activity | Minimum Required PPE | Enhanced Precautions (Recommended) |
| Handling Sealed Containers | Permeation-resistant lab coat, Safety glasses with side shields, Single pair of nitrile gloves. | N/A |
| Weighing Solid Compound (<1g) | Lab coat, Chemical splash goggles, Double nitrile gloves. | Use a ventilated balance enclosure or chemical fume hood.[12] |
| Preparing Stock Solutions | Lab coat, Chemical splash goggles, Double nitrile gloves. | Work within a chemical fume hood.[10] Wear a face shield if splashing is possible. |
| Reaction Setup & Workup | Lab coat, Chemical splash goggles, Face shield, Double nitrile gloves. | Disposable sleeves or a solid-front gown. |
| Large-Scale Work (>5g) | Disposable solid-front gown, Chemical splash goggles, Face shield, Double nitrile gloves. | Consider a full-body protective suit and respiratory protection. |
Procedural Guidance: Step-by-Step Safety
Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE donning and doffing sequence to minimize exposure.
Spill Management Protocol
In the event of a spill, a calm and systematic response is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves airborne dust, evacuate the lab.
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you feel unsafe or lack the proper equipment.
-
Don PPE: Don the appropriate PPE, including respiratory protection, double gloves, a disposable gown, and chemical splash goggles with a face shield.[14]
-
Contain: For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.[14] For liquid spills, contain the spill with absorbent material, working from the outside in.
-
Clean & Neutralize: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[4] Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations.[15]
Caption: Emergency response workflow for a chemical spill.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, wipes, weighing papers, and disposable gowns. Place these items in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, labeled, and compatible hazardous waste container. Do not pour bipyridine waste down the drain.[14]
-
Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][11]
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research. This guide provides the framework, but ultimate safety relies on diligent application and a cautious mindset.
References
-
PubChem. 4,4'-Diamino-2,2'-bipyridine - PubChem. National Center for Biotechnology Information. [Link]
-
Greenbook.net. (2018). MATERIAL SAFETY DATA SHEET 2,4-D AMINE 600 PCP 5931. [Link]
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Angene Chemical. (2021). Safety Data Sheet for 5-Bromo-2,2'-bipyridine. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chem-Supply. (2018). Safety Data Sheet for 2,2'-BIPYRIDINE. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet for 2,2'-Bipyridyl. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
